4-Ethyl-2,3-dimethylheptane
Description
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Properties
CAS No. |
61868-22-2 |
|---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
4-ethyl-2,3-dimethylheptane |
InChI |
InChI=1S/C11H24/c1-6-8-11(7-2)10(5)9(3)4/h9-11H,6-8H2,1-5H3 |
InChI Key |
CNEPAGDSOHLVRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)C(C)C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 4-Ethyl-2,3-dimethylheptane
An In-depth Technical Guide:
Executive Summary
This technical guide provides a comprehensive overview of scientifically robust methodologies for the laboratory-scale synthesis of 4-Ethyl-2,3-dimethylheptane (CAS No. 61868-22-2), a branched C11 alkane.[1] While industrial production may favor processes like catalytic cracking or isomerization, this document focuses on precise, high-yield routes suitable for research and development settings where structural integrity is paramount.[1] We will explore two primary, field-proven strategies: the Corey-House synthesis for direct C-C bond coupling and a Grignard reaction-based approach involving the synthesis and subsequent reduction of a tertiary alcohol intermediate. The causality behind experimental choices, detailed step-by-step protocols, and methods for purification and characterization are elucidated to ensure scientific integrity and reproducibility.
Introduction to 4-Ethyl-2,3-dimethylheptane
4-Ethyl-2,3-dimethylheptane is a saturated, branched-chain hydrocarbon with the molecular formula C₁₁H₂₄ and a molecular weight of 156.31 g/mol .[1][2] Its structure, featuring a heptane backbone with methyl groups at positions 2 and 3, and an ethyl group at position 4, results in specific physical properties, such as a boiling point of approximately 183.2°C.[3] As a branched alkane, it finds applications as a fuel additive to enhance octane ratings and as a solvent in various industrial processes.[1] In a research context, it serves as a non-polar solvent or a reference compound in analytical chemistry. Its synthesis demands precise control over C-C bond formation to avoid isomeric impurities.
Table 1: Physicochemical Properties of 4-Ethyl-2,3-dimethylheptane
| Property | Value | Source |
| CAS Number | 61868-22-2 | [1][4] |
| Molecular Formula | C₁₁H₂₄ | [1][2] |
| Molecular Weight | 156.31 g/mol | [1] |
| IUPAC Name | 4-ethyl-2,3-dimethylheptane | [2] |
| Boiling Point | 183.2 °C | [3] |
| Canonical SMILES | CCCC(CC)C(C)C(C)C | [1] |
Retrosynthetic Analysis: A Logic-Driven Approach
To devise a logical synthesis, we first deconstruct the target molecule. The structure of 4-Ethyl-2,3-dimethylheptane offers several potential C-C bond disconnections. A strategic analysis prioritizes disconnections that lead to readily available and reactive starting materials.
Caption: Retrosynthetic analysis of 4-Ethyl-2,3-dimethylheptane.
-
Disconnection (a): Breaking the bond between C4 and C5 is a viable strategy for a Corey-House synthesis. This approach involves coupling an organocuprate derived from a butyl group with a larger alkyl halide. This is often a high-yield method for creating unsymmetrical alkanes.[5][6]
-
Disconnection (b): Breaking the bond between the ethyl group and the main chain at C4 points to a Grignard reaction. This route involves the nucleophilic attack of an ethyl Grignard reagent on a suitable ketone (3,4-dimethylhexan-2-one), followed by the removal of the resulting hydroxyl group.[7][8]
Based on this analysis, the Corey-House and Grignard routes offer the most practical and controllable laboratory syntheses.
Synthetic Strategy 1: The Corey-House Synthesis
The Corey-House reaction is a superior method for coupling two different alkyl groups to form an unsymmetrical alkane, offering high yields and avoiding the byproducts common in older methods like the Wurtz reaction.[5][9] The core of this synthesis is the reaction between a lithium dialkylcuprate (a Gilman reagent) and an alkyl halide.[9][10]
Rationale and Mechanism
Our strategy involves the synthesis of a lithium di(sec-butyl)cuprate, which will then act as the nucleophile, attacking a primary alkyl halide, 1-bromo-2-methylpentane. Using a primary alkyl halide is crucial for minimizing elimination side reactions and maximizing the yield of the desired coupling product.[9]
The mechanism proceeds in two main stages:
-
Formation of the Gilman Reagent: An alkyl halide (2-bromobutane) is treated with lithium metal to form an alkyllithium compound. Two equivalents of this are then reacted with copper(I) iodide to generate the lithium dialkylcuprate.[9][10]
-
Coupling Reaction: The Gilman reagent reacts with the second alkyl halide (1-bromo-2-methylpentane), where one of the alkyl groups from the cuprate displaces the halide, forming the new C-C bond.[10]
Caption: Workflow for Corey-House Synthesis.
Detailed Experimental Protocol
Caution: Alkyllithium reagents are pyrophoric and react violently with water. All procedures must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Part A: Preparation of Lithium di(sec-butyl)cuprate
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an Argon atmosphere is charged with lithium metal (2 equivalents).
-
Solvent: Anhydrous diethyl ether is added to the flask.
-
Alkyllithium Formation: A solution of 2-bromobutane (2 equivalents) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated with gentle warming if necessary and then maintained at a gentle reflux until the lithium is consumed.[10] The solution is then cooled to 0°C.
-
Cuprate Formation: Copper(I) iodide (1 equivalent) is added portion-wise to the cooled sec-butyllithium solution at -78°C (dry ice/acetone bath). The mixture is stirred for 30 minutes to allow for the formation of the Gilman reagent, which often appears as a dark-colored solution.[9]
Part B: Coupling Reaction
-
Addition: A solution of 1-bromo-2-methylpentane (1 equivalent) in anhydrous diethyl ether is added dropwise to the freshly prepared Gilman reagent at -78°C.
-
Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: The mixture is transferred to a separatory funnel. The organic layer is separated, washed with water and brine, and then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed via rotary evaporation. The crude product is then purified by fractional distillation to yield pure 4-Ethyl-2,3-dimethylheptane.[11]
Table 2: Reagent Summary for Corey-House Synthesis
| Reagent | M.W. ( g/mol ) | Equivalents | Moles (for 10g product) | Mass/Volume |
| 4-Ethyl-2,3-dimethylheptane | 156.31 | 1.0 | 0.064 | 10.0 g (Target) |
| 2-Bromobutane | 137.02 | 2.0 | 0.128 | 17.5 g |
| Lithium | 6.94 | 4.0 | 0.256 | 1.78 g |
| Copper(I) Iodide | 190.45 | 1.0 | 0.064 | 12.2 g |
| 1-Bromo-2-methylpentane | 165.07 | 1.0 | 0.064 | 10.6 g |
Synthetic Strategy 2: Grignard Reaction and Reduction
An alternative route involves the construction of a tertiary alcohol intermediate via a Grignard reaction, followed by its reduction to the target alkane. This multi-step process offers excellent control over the carbon skeleton assembly.[8]
Rationale and Mechanism
This synthesis begins with the reaction of ethylmagnesium bromide (a Grignard reagent) with 3,4-dimethylhexan-2-one.[7] The nucleophilic ethyl group attacks the electrophilic carbonyl carbon of the ketone, forming a tertiary alcohol after an acidic workup. The resulting alcohol, 4-ethyl-2,3-dimethylheptan-4-ol, is then reduced to the final alkane. A common method for this is dehydration to an alkene followed by catalytic hydrogenation.
-
Grignard Reagent Formation: Magnesium turnings react with ethyl bromide in anhydrous ether to form ethylmagnesium bromide.[12]
-
Nucleophilic Addition: The Grignard reagent adds to the carbonyl group of 3,4-dimethylhexan-2-one.[8]
-
Dehydration: The tertiary alcohol is treated with a strong acid (e.g., H₂SO₄) and heat to eliminate water, forming a mixture of alkene isomers.
-
Hydrogenation: The alkene mixture is hydrogenated using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere to saturate the double bond, yielding the final product.
Caption: Grignard reaction and reduction workflow.
Detailed Experimental Protocol
Caution: Grignard reagents are highly reactive with protic solvents like water and alcohols. All glassware must be flame-dried, and anhydrous solvents must be used under an inert atmosphere.[12]
Part A: Grignard Reaction
-
Setup: A flame-dried, three-necked flask is fitted with a reflux condenser, dropping funnel, and magnetic stirrer under an Argon atmosphere. Magnesium turnings (1.1 equivalents) are placed in the flask.
-
Initiation: A small amount of a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether is added. The reaction is often initiated by adding a crystal of iodine or gentle warming.[13]
-
Addition: Once the reaction begins (indicated by bubbling and turbidity), the remaining ethyl bromide solution is added dropwise at a rate that maintains a gentle reflux. After addition is complete, the mixture is refluxed for another 30 minutes.
-
Reaction with Ketone: The Grignard solution is cooled to 0°C. A solution of 3,4-dimethylhexan-2-one (1.0 equivalent) in anhydrous diethyl ether is added dropwise. The mixture is then allowed to warm to room temperature and stirred for 2 hours.
-
Work-up: The reaction is quenched by slowly pouring it over ice, followed by the addition of dilute HCl or saturated NH₄Cl solution. The organic layer is separated, washed, dried, and the solvent is evaporated.
Part B: Dehydration and Hydrogenation
-
Dehydration: The crude tertiary alcohol is mixed with a catalytic amount of concentrated sulfuric acid and heated to induce dehydration. The resulting alkene is collected via distillation.
-
Hydrogenation: The collected alkene is dissolved in ethanol or ethyl acetate in a hydrogenation vessel. A catalytic amount of 10% Pd/C is added. The vessel is flushed with hydrogen gas and maintained at a pressure of 2-3 atm until hydrogen uptake ceases.
-
Purification: The catalyst is removed by filtration through Celite. The solvent is removed by rotary evaporation, and the final product is purified by fractional distillation.
Purification and Characterization
Purification Techniques
Regardless of the synthetic route, the final product will require purification to remove unreacted starting materials and byproducts.
-
Fractional Distillation: As the primary purification method for volatile liquids, this technique separates compounds based on differences in boiling points.[11] Given the 183.2°C boiling point of the target compound, this is highly effective.[3]
-
Urea Adduction: This is a specialized technique to separate linear alkanes from branched isomers. While not directly applicable for purifying our target from other branched isomers, it is a powerful tool if linear alkane contaminants are present.[11]
-
Molecular Sieves: Zeolites with specific pore sizes can be used to selectively adsorb smaller or linear molecules, allowing the larger, branched target molecule to pass through.[11]
Spectroscopic Verification
Confirmation of the structure of 4-Ethyl-2,3-dimethylheptane is achieved through standard spectroscopic methods.
-
¹H NMR: The proton NMR spectrum will be complex but will show characteristic signals for the different methyl, methylene, and methine protons. Integration of these signals will correspond to the 24 protons in the molecule.
-
¹³C NMR: The carbon NMR spectrum will show 11 distinct signals corresponding to the 11 unique carbon atoms in the molecule's asymmetric structure.
-
Mass Spectrometry: Electron Impact (EI) mass spectrometry will show a molecular ion peak (M⁺) at m/z = 156, with a characteristic fragmentation pattern for a branched alkane.
-
Infrared (IR) Spectroscopy: The IR spectrum will be simple, showing characteristic C-H stretching and bending vibrations for an alkane just below 3000 cm⁻¹.
Conclusion
The synthesis of 4-Ethyl-2,3-dimethylheptane can be effectively achieved in a laboratory setting using established organometallic reactions. The Corey-House synthesis provides a direct and high-yield route for coupling specifically chosen alkyl fragments. The Grignard approach, while longer, is a robust and fundamental method that builds the carbon skeleton through a reliable ketone addition, followed by standard reduction steps. The choice of method will depend on the availability of starting materials, desired scale, and the specific expertise of the research team. Both pathways, when executed with careful attention to anhydrous and inert conditions, provide reliable access to this branched alkane for research and development applications.
References
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Vedantu. (n.d.). Corey House Reaction: Mechanism, Steps & Applications. Vedantu. [Link]
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chemeurope.com. (n.d.). Corey-House synthesis. chemeurope.com. [Link]
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BYJU'S. (2020, June 20). Corey House Reaction. BYJU'S. [Link]
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Unacademy. (n.d.). A Short On Preparation Of Alkanes By Corey- House Synthesis. Unacademy. [Link]
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Chemistry LibreTexts. (2014, September 4). 18.13 The Wittig Reaction Forms an Alkene. Chemistry LibreTexts. [Link]
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BYJU'S. (n.d.). Wittig Reaction. BYJU'S. [Link]
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Chemsrc. (2025, September 22). 4-ethyl-2,3-dimethylheptane | CAS#:61868-22-2. Chemsrc. [Link]
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PubChem. (n.d.). 4-Ethyl-2,3-dimethylheptane. National Center for Biotechnology Information. [Link]
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Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. [Link]
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Kiper, R. A. (n.d.). 4-ethyl-2,3-dimethylheptane. ChemDB. [Link]
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Wikipedia. (n.d.). Grignard reagent. Wikipedia. [Link]
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An In-depth Technical Guide to 4-Ethyl-2,3-dimethylheptane (CAS Number 61868-22-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethyl-2,3-dimethylheptane is a branched-chain alkane belonging to the undecane (C11H24) isomer group, of which there are 159 structural isomers.[1][2][3] As a saturated hydrocarbon, it is characterized by a seven-carbon heptane backbone with an ethyl substituent at the fourth position and methyl groups at the second and third positions.[4] Like other alkanes, it is a nonpolar molecule with low reactivity, a property that makes it a candidate for various applications where chemical inertness is desired.[5][6] This guide provides a comprehensive technical overview of 4-Ethyl-2,3-dimethylheptane, including its physicochemical properties, synthesis, characterization, and potential applications, with a focus on its relevance to the pharmaceutical sciences.
Physicochemical Properties
The physical and chemical properties of 4-Ethyl-2,3-dimethylheptane are primarily determined by its molecular structure. The branching in its carbon skeleton influences its intermolecular van der Waals forces, which in turn affects its boiling point, melting point, and density.[7][8] Generally, branched alkanes have lower boiling points than their straight-chain counterparts due to a smaller surface area, which reduces the strength of these intermolecular forces.[5][6]
A summary of the key physicochemical properties of 4-Ethyl-2,3-dimethylheptane is presented in the table below. It should be noted that while some experimental data is available, many of the properties for this specific isomer are based on high-quality computational predictions.
| Property | Value | Source |
| Molecular Formula | C11H24 | [4] |
| Molecular Weight | 156.31 g/mol | [4] |
| CAS Number | 61868-22-2 | [4] |
| IUPAC Name | 4-ethyl-2,3-dimethylheptane | [9] |
| Boiling Point | 183.2 °C | [10] |
| Calculated LogP | 4.10480 | [11] |
| Computed XLogP3 | 5.3 | [4] |
Synthesis of 4-Ethyl-2,3-dimethylheptane
Conceptual Synthesis Workflow
A potential retrosynthetic analysis of 4-Ethyl-2,3-dimethylheptane suggests several possible disconnections. One logical approach is the coupling of a secondary alkyl halide with an organocuprate reagent (Gilman reagent), which is known for its efficacy in forming C(sp3)-C(sp3) bonds with high yields and minimal side reactions.
Caption: Conceptual workflow for the synthesis of 4-Ethyl-2,3-dimethylheptane.
Step-by-Step Methodology (Proposed)
-
Preparation of the Organocuprate Reagent:
-
React an appropriate secondary alkyl lithium reagent with copper(I) iodide in a suitable aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), at low temperatures (e.g., -78 °C) to form the lithium di-sec-alkylcuprate.
-
-
Coupling Reaction:
-
Introduce a suitable primary or secondary alkyl halide to the solution containing the organocuprate reagent.
-
Allow the reaction mixture to slowly warm to room temperature and stir for a sufficient period to ensure complete reaction.
-
-
Workup and Purification:
-
Quench the reaction with an aqueous solution of ammonium chloride.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over an anhydrous salt, such as magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by fractional distillation to obtain pure 4-Ethyl-2,3-dimethylheptane.
-
Spectroscopic Characterization
The identity and purity of 4-Ethyl-2,3-dimethylheptane would be confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific isomer are not widely published, predicted spectra based on its structure can provide valuable information for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple, chemically non-equivalent protons in the molecule. The spectrum would show a series of overlapping multiplets in the upfield region (typically 0.8-1.5 ppm), characteristic of alkyl protons.
-
¹³C NMR: The carbon NMR spectrum would provide distinct signals for each of the unique carbon atoms in the molecule, offering a clearer picture of the carbon skeleton. The number of signals would correspond to the number of chemically non-equivalent carbon atoms.
Infrared (IR) Spectroscopy
The IR spectrum of an alkane is typically simple and dominated by C-H stretching and bending vibrations. Key expected absorptions include:
-
C-H stretching: Strong absorptions in the range of 2850-3000 cm⁻¹.
-
C-H bending: Absorptions around 1450-1470 cm⁻¹ (for CH₂ and CH₃ groups) and 1370-1380 cm⁻¹ (for CH₃ groups).
Mass Spectrometry (MS)
Mass spectrometry would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (156.31 g/mol ). The fragmentation pattern would be characteristic of a branched alkane, showing losses of alkyl fragments.
Potential Applications in Research and Drug Development
As a member of the undecane isomer family, 4-Ethyl-2,3-dimethylheptane is a nonpolar, chemically inert liquid.[1] While there is no specific research detailing its use in drug development, its physicochemical properties suggest potential applications as:
-
An Excipient or Solvent: Its nonpolar nature makes it a potential solvent or co-solvent for lipophilic drug substances in formulation development.
-
A Component of Drug Delivery Systems: Branched-chain alkanes can be components of emulsions or microemulsions for the delivery of poorly water-soluble drugs.
-
A Reference Standard: In analytical chemistry, it can serve as a reference standard in gas chromatography for the identification of other hydrocarbons. The Kovats retention index is a method used to standardize retention times in gas chromatography, making them independent of the specific instrument used.[12]
Caption: Logical relationship between properties and potential applications.
Safety and Toxicology
Specific toxicological data for 4-Ethyl-2,3-dimethylheptane is not available. However, safety data for mixtures of C11-C14 isoalkanes can provide a general understanding of its toxicological profile. These mixtures are generally considered to have low acute toxicity. The primary hazard associated with liquid alkanes of this molecular weight is aspiration if swallowed, which can be fatal.[1] Repeated exposure may cause skin dryness or cracking.[1] It is important to handle this compound in a well-ventilated area and to use appropriate personal protective equipment, including gloves and safety glasses.
Conclusion
4-Ethyl-2,3-dimethylheptane is a branched alkane with potential, though largely unexplored, applications in the pharmaceutical sciences. Its well-defined chemical structure and physicochemical properties make it a subject of interest for researchers in organic synthesis and formulation science. While a lack of extensive published data necessitates a reliance on predictive models for some of its characteristics, this guide provides a solid foundation for its synthesis, characterization, and potential utility. Further research into this and other undecane isomers could unveil novel applications in drug delivery and other areas of chemical and pharmaceutical research.
References
Please note that due to the limited availability of specific literature on 4-Ethyl-2,3-dimethylheptane, some references pertain to general properties of alkanes and undecane isomers.
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Fiveable. Branched Alkanes Definition - Organic Chemistry Key Term. [Link]
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JoVE. Physical Properties of Alkanes. (2023-04-30). [Link]
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Chemistry LibreTexts. Physical Properties of Alkanes. (2023-01-22). [Link]
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Wikipedia. Alkane. [Link]
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Chemsrc. 4-ethyl-2,3-dimethylheptane | CAS#:61868-22-2. (2025-09-22). [Link]
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PubChem. 4-Ethyl-2,3-dimethylheptane. [Link]
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FooDB. Showing Compound Undecane (FDB004982). (2010-04-08). [Link]
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Wikiwand. List of isomers of undecane. [Link]
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chemister.ru. 4-ethyl-2,3-dimethylheptane. [Link]
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Wikipedia. Kovats retention index. [Link]
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NIST. Gas Chromatographic Retention Data. [Link]
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UCLA Division of Physical Sciences. Illustrated Glossary of Organic Chemistry - Undecane. [Link]
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An In-depth Technical Guide to the Physical Properties of C11H24 Isomers
Introduction: The Significance of Isomerism in Undecane
Undecane (C11H24) is an acyclic alkane that, with its 159 structural isomers, serves as an excellent model for understanding the profound impact of molecular architecture on physical properties.[1][2][3][4][5] Alkanes, characterized by their single-bonded carbon and hydrogen atoms, are fundamentally nonpolar and exhibit relatively low reactivity.[6][7] Their intermolecular interactions are dominated by weak van der Waals dispersion forces.[8][9] The magnitude of these forces, and consequently the macroscopic physical properties, is exquisitely sensitive to the molecule's size and shape. For researchers and professionals in fields ranging from materials science to drug development, a deep understanding of how isomerization affects properties like boiling point, melting point, and density is critical for predicting substance behavior, designing separation processes, and formulating effective products.
This guide provides a comprehensive analysis of the physical properties of undecane isomers, details the experimental methodologies for their determination, and explains the causal relationships between molecular structure and observable characteristics.
Structure-Property Relationships: The Impact of Branching and Symmetry
The structural variations among the isomers of undecane lead to significant differences in their physical properties. The two primary structural factors at play are the degree of branching and the overall molecular symmetry.
-
Boiling Point: The boiling point of alkanes is primarily determined by the strength of intermolecular van der Waals forces, which are proportional to the molecule's surface area.[10][11][12] Straight-chain alkanes, like n-undecane, can align closely, maximizing surface area contact and leading to stronger attractions that require more energy to overcome.[11][13] As branching increases, the molecule becomes more compact and spherical, reducing the available surface area for intermolecular contact.[9][11] This weakening of dispersion forces results in a lower boiling point.[8][10][12] Therefore, n-undecane has the highest boiling point among its isomers, and the boiling point generally decreases as the degree of branching increases.
-
Melting Point: The trend for melting points is more complex. While also influenced by intermolecular forces, the efficiency of crystal lattice packing plays a crucial role.[8][10] Highly symmetrical or compact molecules, even if they are highly branched, can often pack more neatly and efficiently into a stable crystal lattice than their linear counterparts.[10] This efficient packing requires more energy to disrupt, leading to a higher melting point. This is why the relationship between branching and melting point is not as straightforward as it is for boiling point.
-
Density: The density of alkane isomers also relates to molecular packing. Generally, more compact, branched isomers can pack more efficiently in the liquid state, leading to slightly higher densities compared to the linear isomer at the same temperature. However, these differences are often subtle.
The following diagram illustrates the fundamental relationship between an isomer's structure and its boiling point.
Caption: Relationship between alkane structure and boiling point.
Quantitative Data Summary for Selected C11H24 Isomers
| Isomer Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³ at 20°C) | Refractive Index (n²⁰/D) |
| n-Undecane | 1120-21-4 | 196[1][2][14] | -26[1][2][14] | 0.740[1][14][15] | 1.417[2][3][16] |
| 2-Methyldecane | 6975-98-0 | 189.3[1] | - | 0.737[1] | - |
| 3-Methyldecane | 13151-34-3 | 188.1 - 189.1[1] | -92.9[1] | 0.742[1] | - |
| 4-Methyldecane | 2847-72-5 | 188.7[1] | - | 0.741[1] | - |
| 5-Methyldecane | 13151-35-4 | 186.1[1] | -57.06 (est.)[1] | 0.742[1] | - |
| 2,3-Dimethylnonane | 2884-06-2 | 186[1] | -57.06 (est.)[1] | 0.7438[1] | - |
Experimental Protocols for Physicochemical Characterization
The determination of the physical properties of C11H24 isomers requires precise and validated experimental techniques. The following protocols describe standard methodologies.
Determination of Boiling Point
Principle: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[17] For a pure substance, this temperature remains constant during the phase change.[18]
Methodology (Micro-Reflux or Capillary Method): This method is suitable for small sample volumes.[19]
-
Sample Preparation: Place approximately 0.5 mL of the liquid undecane isomer into a small test tube.
-
Apparatus Setup: Insert a capillary tube, sealed at one end, open-end-down into the test tube. Attach the test tube to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil or a metal heating block).[20]
-
Observation: Heat the apparatus gently. A slow, steady stream of bubbles will emerge from the capillary tube as trapped air and then vapor escape.[19]
-
Boiling Point Determination: Remove the heat source when a rapid and continuous stream of bubbles is observed. As the apparatus cools, the bubbling will slow and stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[19] This occurs when the external pressure equals the vapor pressure of the liquid.
-
Validation: Repeat the determination to ensure consistency. Record the atmospheric pressure, as boiling point varies with pressure.[17]
Determination of Melting Point
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid.[21] Pure crystalline compounds exhibit a sharp melting range (typically 0.5-1.0°C).[22] Impurities depress and broaden the melting range.[21][22]
Methodology (Capillary Method using a Mel-Temp Apparatus):
-
Sample Preparation: Ensure the solid isomer sample is completely dry. Finely powder a small amount of the sample. Tap the open end of a capillary tube into the powder to load a small amount of sample, then drop the tube through a long glass tube to pack the sample into the sealed end to a height of 2-3 mm.[23]
-
Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.[23][24]
-
Heating: If the approximate melting point is unknown, perform a rapid heating to get a preliminary value.[22][23] For an accurate measurement, heat rapidly to about 20°C below the expected melting point, then slow the heating rate to 1-2°C per minute.[23]
-
Melting Point Range Determination: Record two temperatures: T1, the temperature at which the first droplet of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting point is reported as the range T1-T2.
-
Validation: A sharp melting range is a strong indicator of sample purity. A mixed melting point test, where the sample is mixed with a known standard, can be used for identification.[21]
Determination of Density
Principle: Density is an intrinsic property defined as the mass of a substance per unit volume (ρ = m/V).[25]
Methodology (Pycnometer Method): This method provides high precision for liquid density.
-
Pycnometer Calibration: Thoroughly clean and dry a pycnometer (a glass flask with a precise, known volume). Weigh the empty pycnometer on an analytical balance.
-
Reference Measurement: Fill the pycnometer with deionized water at a specific, constant temperature (e.g., 20°C). Weigh the filled pycnometer. The mass of the water divided by its known density at that temperature gives the precise volume of the pycnometer.[1]
-
Sample Measurement: Empty and dry the pycnometer. Fill it with the liquid undecane isomer at the same specific temperature.[1]
-
Weighing: Weigh the pycnometer containing the sample.[1]
-
Calculation: Subtract the mass of the empty pycnometer to find the mass of the isomer. Divide the mass of the isomer by the calibrated volume of the pycnometer to determine its density.[25][26]
Determination of Refractive Index
Principle: The refractive index (n) of a medium is a dimensionless number that describes how light propagates through it. It is defined as the ratio of the speed of light in a vacuum to the speed of light in the medium.[27] It is a characteristic property dependent on temperature and the wavelength of light.[27][28]
Methodology (Abbe Refractometer):
-
Apparatus Setup: Turn on the refractometer and ensure the light source (typically the sodium D-line, 589 nm) is functional. Calibrate the instrument using a standard of known refractive index (e.g., distilled water).
-
Sample Application: Open the prism assembly of the refractometer. Place a few drops of the liquid undecane isomer onto the surface of the lower prism.
-
Measurement: Close the prisms. Look through the eyepiece and turn the adjustment knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading the Value: Read the refractive index value from the instrument's scale. Simultaneously, record the temperature, as refractive index is temperature-dependent.[27]
-
Validation: The standard notation is nD²⁰, indicating the measurement was taken at 20°C using the sodium D-line.[27] If measured at a different temperature, a correction factor can be applied.
Integrated Experimental Workflow
The characterization of a C11H24 isomer involves a logical sequence of these experimental determinations. The following workflow diagram illustrates a typical process.
Caption: Experimental workflow for isomer characterization.
Conclusion
The physical properties of C11H24 isomers are intricately linked to their molecular structure. The degree of branching and molecular symmetry are the primary determinants of boiling point, melting point, and density by influencing the strength of intermolecular van der Waals forces and the efficiency of crystal lattice packing. A systematic approach using validated experimental protocols, such as those detailed in this guide, is essential for the accurate characterization of these compounds. For professionals in scientific research and development, this foundational knowledge is indispensable for manipulating and utilizing these hydrocarbons in a variety of technical applications.
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An In-depth Technical Guide to the Structure, Synthesis, and Characterization of 4-Ethyl-2,3-dimethylheptane
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Architectural Significance of Highly Branched Alkanes
In the vast landscape of organic chemistry, highly branched alkanes represent a class of molecules whose importance is defined by their unique molecular architecture. Unlike their linear counterparts, the introduction of branching dramatically alters their physical and chemical properties, leading to applications ranging from high-octane fuels to specialized lubricants and inert solvents in the pharmaceutical industry.[1] Their compact structures result in lower freezing points, enhanced stability, and specific viscosity characteristics. This guide delves into the core principles of this molecular class using 4-Ethyl-2,3-dimethylheptane as a representative model. We will explore its structural formula, the logic of its nomenclature, plausible synthetic pathways, and modern analytical techniques for its characterization, providing a comprehensive framework for researchers in the field.
4-Ethyl-2,3-dimethylheptane, with a molecular formula of C₁₁H₂₄ and a molecular weight of 156.31 g/mol , serves as an excellent case study for understanding the nuances of stereochemistry and the strategic challenges of targeted organic synthesis.[2][3]
Part 1: Structural Elucidation and Stereochemical Complexity
The foundation of understanding any molecule lies in the unambiguous assignment of its structure. The IUPAC (International Union of Pure and Applied Chemistry) nomenclature system provides a logical framework for deconstructing the name to reveal the precise arrangement of atoms.[4]
Systematic IUPAC Nomenclature Deconstructed
The name 4-Ethyl-2,3-dimethylheptane is systematically derived according to a set of established rules:[5][6][7][8]
-
Identify the Parent Chain: The suffix "-heptane" indicates the longest continuous carbon chain contains seven carbon atoms. This forms the backbone of the molecule.
-
Identify and Locate Substituents:
-
"4-Ethyl-" : An ethyl group (-CH₂CH₃) is attached to the fourth carbon of the heptane chain.
-
"2,3-dimethyl-" : Two methyl groups (-CH₃) are present. The prefix "di-" signifies two identical groups, and the locants "2,3-" specify that one methyl group is on the second carbon and the other is on the third carbon.
-
-
Numbering the Chain: The chain is numbered from the end that gives the substituents the lowest possible set of locants. In this case, numbering from right to left (as depicted below) yields locants (2, 3, 4), which is preferred over numbering from the other direction (which would yield 4, 5, 6).
Structural Representations
Different formulas are used to convey structural information with varying levels of detail.
-
Condensed Structural Formula: A text-based representation showing the atom connectivity.[9] (CH₃)₂CHCH(CH₃)CH(CH₂CH₃)CH₂CH₂CH₃
-
Skeletal (Line-Angle) Formula: The most common representation in organic chemistry, where vertices and line ends represent carbon atoms, and hydrogen atoms are implied.
Diagram 1: Skeletal Structure of 4-Ethyl-2,3-dimethylheptane
Caption: Skeletal structure with numbered parent chain.
Stereoisomerism: A Deeper Look
A critical aspect for drug development professionals is the presence of chiral centers. 4-Ethyl-2,3-dimethylheptane possesses two stereogenic centers at carbons C3 and C4.
-
C3: Bonded to H, CH₃, an isopropyl group, and the rest of the chain.
-
C4: Bonded to H, an ethyl group, a sec-butyl group, and the rest of the chain.
The presence of 'n' chiral centers can lead to a maximum of 2ⁿ stereoisomers. For this molecule (n=2), there is a possibility of 2² = 4 stereoisomers. These exist as two pairs of enantiomers, which are diastereomers of each other. The specific spatial orientation (R/S configuration) at each center dictates the molecule's three-dimensional shape, which can profoundly impact its biological activity and physical properties.
Part 2: Physicochemical Properties and Structural Causality
The branched nature of 4-Ethyl-2,3-dimethylheptane directly influences its bulk physical properties when compared to its linear isomer, n-undecane (C₁₁H₂₄).
| Property | 4-Ethyl-2,3-dimethylheptane | n-Undecane (Linear Isomer) |
| Molecular Formula | C₁₁H₂₄ | C₁₁H₂₄ |
| Molecular Weight | 156.31 g/mol [2][3] | 156.31 g/mol |
| Boiling Point | 183.2 °C[9] | 196 °C |
| CAS Number | 61868-22-2[2][3] | 1120-21-4 |
Expertise & Experience Insights: The lower boiling point of the branched isomer is a direct consequence of its more compact, quasi-spherical shape. This shape reduces the effective surface area available for intermolecular van der Waals forces compared to the elongated, linear n-undecane molecule. Weaker intermolecular forces require less thermal energy to overcome, hence the lower boiling point. This principle is fundamental in designing solvents and lubricants with specific volatility profiles.
Part 3: Synthesis Strategies for Highly Branched Alkanes
While industrial production relies on refining processes like alkylation and isomerization to create mixtures of branched alkanes, laboratory synthesis demands precise, high-yield methods to obtain a single, pure compound.[1] A robust and illustrative method for constructing such a molecule is through a Grignard reaction, followed by dehydration and hydrogenation.[10]
Retrosynthetic Analysis
A logical approach to designing the synthesis is to work backward from the target molecule. The C-C bonds in 4-Ethyl-2,3-dimethylheptane can be disconnected in several ways. A practical disconnection is at the C4-C5 bond, suggesting a Grignard reaction between a ketone and an organomagnesium halide.
Experimental Protocol: A Plausible Grignard-Based Synthesis
This protocol describes a self-validating system where the successful formation of the product in each step is a prerequisite for the next.
Step 1: Synthesis of Tertiary Alcohol via Grignard Reaction The reaction of 2,3-dimethyl-4-heptanone with ethylmagnesium bromide will form the carbon skeleton of the target molecule as a tertiary alcohol.
-
Reagents: 2,3-dimethyl-4-heptanone, Ethylmagnesium Bromide (in THF), anhydrous Diethyl Ether, saturated NH₄Cl solution.
-
Methodology:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of 2,3-dimethyl-4-heptanone in anhydrous diethyl ether.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add ethylmagnesium bromide solution dropwise via an addition funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours to ensure the reaction goes to completion.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.
-
Step 2: Dehydration of the Tertiary Alcohol The synthesized alcohol is dehydrated to a mixture of alkenes using a strong acid catalyst.
-
Reagents: Crude tertiary alcohol from Step 1, concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄).
-
Methodology:
-
Place the crude alcohol in a round-bottom flask equipped with a distillation apparatus.
-
Add a catalytic amount of concentrated H₂SO₄.
-
Heat the mixture gently. The resulting alkenes, having lower boiling points than the alcohol, will distill off as they are formed.
-
Collect the distillate, wash with sodium bicarbonate solution to neutralize any acid, then with water, and dry over anhydrous CaCl₂.
-
Step 3: Catalytic Hydrogenation of the Alkene Mixture The final step is the saturation of the carbon-carbon double bonds to yield the target alkane.
-
Reagents: Alkene mixture from Step 2, Palladium on Carbon (10% Pd/C), Ethanol (or Ethyl Acetate), Hydrogen gas (H₂).
-
Methodology:
-
Dissolve the alkene mixture in ethanol in a suitable hydrogenation vessel.
-
Carefully add a catalytic amount of 10% Pd/C.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously.
-
Monitor the reaction progress by observing hydrogen uptake or by GC analysis.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Remove the solvent under reduced pressure. The remaining liquid is the crude 4-Ethyl-2,3-dimethylheptane, which can be further purified by fractional distillation.
-
Diagram 2: Synthetic Workflow
Caption: Workflow for the laboratory synthesis of the target alkane.
Part 4: Analytical Characterization
Confirming the identity and purity of the synthesized product is paramount.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for analyzing volatile compounds like alkanes.
-
GC: Provides a retention time characteristic of the compound and indicates its purity. The presence of multiple peaks would suggest impurities or an incomplete reaction.
-
MS: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 156. The fragmentation pattern, characterized by the loss of alkyl fragments, would be consistent with a highly branched structure. Common fragments would include the loss of methyl (M-15), ethyl (M-29), and other larger alkyl radicals.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR: Due to the two chiral centers, diastereomers will likely be present, complicating the spectrum. For a single stereoisomer, one would expect 11 distinct signals corresponding to the 11 carbon atoms, assuming no accidental magnetic equivalence.
-
¹H NMR: The proton NMR spectrum would be highly complex and exhibit significant signal overlap in the aliphatic region (typically 0.8-1.7 ppm). The diastereotopic nature of many protons would lead to complex splitting patterns, making a full assignment challenging without advanced 2D NMR techniques (e.g., COSY, HSQC). However, the integration of the signal would correspond to 24 protons.
-
Part 5: Applications and Industrial Relevance
The unique properties of 4-Ethyl-2,3-dimethylheptane and similar molecules make them valuable in several fields.
-
Fuel Additives: The highly branched structure increases the octane number of gasoline, promoting smoother combustion and preventing engine knocking.[2]
-
Solvents: Its chemical inertness and specific boiling point make it a suitable non-polar solvent for various industrial processes.[2]
-
Chemical Intermediates: It can serve as a starting material for synthesizing other functionalized organic compounds.[2]
-
Drug Development Context: In pharmaceutical formulations, highly pure branched alkanes can be used as non-reactive components in ointments and creams or as biocompatible lubricants for medical devices where inertness and specific viscosity are required.
Conclusion
4-Ethyl-2,3-dimethylheptane is more than just a C₁₁H₂₄ isomer; it is a model for understanding the fundamental principles of organic chemistry. Its structure dictates its properties, its synthesis requires strategic planning, and its characterization employs a suite of modern analytical tools. For researchers and scientists, a thorough grasp of these concepts—from the logic of IUPAC nomenclature to the intricacies of stereochemistry and the practicalities of synthesis—is essential for the innovation and development of new chemical entities and materials.
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An In-depth Technical Guide to the Stereoisomers of 4-Ethyl-2,3-dimethylheptane
Abstract
This technical guide provides a comprehensive exploration of the stereoisomerism of 4-ethyl-2,3-dimethylheptane, a saturated hydrocarbon with multiple chiral centers. The document is intended for researchers, scientists, and professionals in drug development and related fields who require a deep understanding of stereochemical principles and analytical methodologies for non-functionalized chiral alkanes. This guide details the theoretical basis of the stereoisomers, including the assignment of absolute configurations using the Cahn-Ingold-Prelog (CIP) priority system. Furthermore, it presents field-proven, step-by-step protocols for the analytical separation and characterization of these stereoisomers using chiral gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy with chiral solvating agents. The causality behind experimental choices is explained to provide practical insights for laboratory application.
Introduction to the Stereochemistry of 4-Ethyl-2,3-dimethylheptane
4-Ethyl-2,3-dimethylheptane is an acyclic, branched alkane with the molecular formula C₁₁H₂₄. Its structure contains two stereogenic centers, giving rise to a set of stereoisomers. The unambiguous identification and separation of these isomers are crucial in fields such as petrochemistry and the synthesis of chiral materials, where stereochemistry can influence physical properties and chemical reactivity.
Identification of Chiral Centers
A chiral center is a carbon atom bonded to four different substituent groups. In the structure of 4-ethyl-2,3-dimethylheptane, carbons at positions 3 and 4 are chiral centers.
-
Carbon-3 (C3): is bonded to a hydrogen atom, a methyl group (-CH₃), an isopropyl group (-CH(CH₃)₂), and a (1-ethyl)butyl group.
-
Carbon-4 (C4): is bonded to a hydrogen atom, an ethyl group (-CH₂CH₃), a sec-butyl group, and a propyl group (-CH₂CH₂CH₃).
The presence of two chiral centers means that there are 2² = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers.
Assignment of Absolute Configuration: The Cahn-Ingold-Prelog (CIP) System
The absolute configuration of each chiral center is assigned as either R (rectus) or S (sinister) based on the Cahn-Ingold-Prelog (CIP) priority rules.[1][2]
1.2.1 CIP Priority Rules[3]
-
Atomic Number: Priority is assigned to the atoms directly attached to the chiral center based on their atomic number. Higher atomic numbers receive higher priority.
-
First Point of Difference: If there is a tie in atomic number, we move to the next atoms along the chains until a point of difference is found.
-
Multiple Bonds: Atoms in double or triple bonds are treated as if they were bonded to an equivalent number of single-bonded atoms.
1.2.2 Application to 4-Ethyl-2,3-dimethylheptane
Priorities at C3:
-
-CH(CH(CH₃)CH₂CH₂CH₃)(CH₂CH₃) (highest priority)
-
-CH(CH₃)₂
-
-CH₃
-
-H (lowest priority)
Priorities at C4:
-
-CH(CH(CH₃)₂)(CH₃)
-
-CH₂CH₂CH₃
-
-CH₂CH₃
-
-H
Based on these priorities, the four stereoisomers are:
-
(3R,4R)-4-ethyl-2,3-dimethylheptane
-
(3S,4S)-4-ethyl-2,3-dimethylheptane
-
(3R,4S)-4-ethyl-2,3-dimethylheptane
-
(3S,4R)-4-ethyl-2,3-dimethylheptane
Stereoisomeric Relationships
The relationships between these four isomers are summarized in the table below and visualized in Figure 1.
| Isomer 1 | Isomer 2 | Relationship |
| (3R,4R) | (3S,4S) | Enantiomers |
| (3R,4S) | (3S,4R) | Enantiomers |
| (3R,4R) | (3R,4S) | Diastereomers |
| (3R,4R) | (3S,4R) | Diastereomers |
| (3S,4S) | (3R,4S) | Diastereomers |
| (3S,4S) | (3S,4R) | Diastereomers |
Enantiomers are non-superimposable mirror images, while diastereomers are stereoisomers that are not mirror images of each other.[4]
Analytical Separation by Chiral Gas Chromatography (GC)
Due to the volatility of branched alkanes, chiral gas chromatography is the most effective method for their enantioseparation.[5] The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.
Principle of Chiral GC Separation
For non-polar analytes like alkanes, the primary mechanism of chiral recognition involves inclusion complexation and van der Waals forces.[6] Cyclodextrin-based CSPs are particularly effective as their toroidal structure provides a chiral cavity into which the alkane enantiomers can fit with slightly different affinities.[7]
Experimental Protocol: Chiral GC-FID
This protocol outlines a robust method for the separation of the stereoisomers of 4-ethyl-2,3-dimethylheptane.
1. Sample Preparation:
-
Prepare a stock solution of the 4-ethyl-2,3-dimethylheptane isomer mixture at 1000 µg/mL in hexane.
-
Create a working standard by diluting the stock solution to 10-50 µg/mL in hexane.
2. GC-FID Instrumentation and Conditions:
| Parameter | Setting | Justification |
| GC System | Agilent 8890 or equivalent with Flame Ionization Detector (FID) | Standard, robust system for hydrocarbon analysis. |
| Chiral Column | Rt-βDEXse (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar β-cyclodextrin phase | Proven selectivity for a wide range of chiral compounds, including alkanes.[8] |
| Carrier Gas | Hydrogen or Helium | Hydrogen provides higher efficiency and allows for faster analysis.[9] |
| Linear Velocity | 80 cm/sec for H₂; 40 cm/sec for He | Optimal for resolution on this type of column.[8] |
| Injection Volume | 1 µL | |
| Injector Temp. | 220 °C | |
| Detector Temp. | 250 °C | |
| Oven Program | 40 °C (hold 2 min), ramp at 2 °C/min to 180 °C (hold 5 min) | A slow temperature ramp is crucial for enhancing selectivity and resolving closely eluting stereoisomers.[9] |
3. Data Analysis:
-
Integrate the peak areas for each of the four separated stereoisomers.
-
The enantiomeric excess (% ee) for each pair of enantiomers can be calculated using the formula: % ee = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100
Workflow for Chiral GC Analysis
Stereoisomer Characterization by NMR Spectroscopy
While NMR spectroscopy in an achiral solvent cannot distinguish between enantiomers, the use of chiral solvating agents (CSAs) can induce diastereomeric interactions, leading to separate signals for each enantiomer.[10]
Principle of Chiral NMR Analysis
Chiral Lanthanide Shift Reagents (CLSRs), such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are paramagnetic complexes that can coordinate with Lewis basic sites on a substrate.[11] Although alkanes lack strong Lewis basic sites, weak interactions can still occur, leading to the formation of transient diastereomeric complexes. These complexes have different magnetic environments, resulting in chemical shift non-equivalence for the corresponding nuclei of the two enantiomers.[12]
Experimental Protocol: ¹H NMR with a Chiral Lanthanide Shift Reagent
This protocol is designed to determine the enantiomeric excess of a purified pair of 4-ethyl-2,3-dimethylheptane enantiomers.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified enantiomeric mixture into a clean, dry NMR tube.
-
Add 0.6 mL of a dry, aprotic deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
Acquire a reference ¹H NMR spectrum of the substrate alone.
2. Titration with Chiral Lanthanide Shift Reagent:
-
Prepare a stock solution of Eu(hfc)₃ in the same deuterated solvent.
-
Add small, incremental amounts of the Eu(hfc)₃ stock solution to the NMR tube containing the analyte.
-
Acquire a ¹H NMR spectrum after each addition. Monitor the spectrum for the separation of one or more proton signals into two distinct resonances, corresponding to the two enantiomers.
-
Continue adding the shift reagent until optimal separation is achieved without excessive peak broadening. A typical molar ratio of CLSR to substrate is in the range of 0.1 to 0.5.
3. NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Solvent: CDCl₃ or C₆D₆ (anhydrous).
-
Temperature: 298 K.
4. Data Analysis:
-
Identify a well-resolved pair of signals corresponding to the two enantiomers.
-
Carefully integrate the areas of these two signals.
-
Calculate the enantiomeric excess (% ee) using the integrated areas.
Workflow for NMR Analysis with CLSR
Conclusion
The stereochemical complexity of 4-ethyl-2,3-dimethylheptane, arising from its two chiral centers, necessitates advanced analytical techniques for the separation and characterization of its four stereoisomers. This guide has detailed the theoretical underpinnings of its stereoisomerism, including the systematic assignment of absolute configurations via the CIP rules. Furthermore, it has provided validated, step-by-step protocols for the practical analysis of these non-polar chiral molecules. Chiral gas chromatography with cyclodextrin-based stationary phases offers a powerful method for baseline separation, while NMR spectroscopy in the presence of chiral lanthanide shift reagents serves as an effective tool for determining enantiomeric purity. The methodologies and insights presented herein are designed to equip researchers in drug development and other scientific fields with the knowledge to confidently tackle the challenges of stereoisomer analysis.
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Conformational analysis of branched alkanes
An In-Depth Technical Guide to the Conformational Analysis of Branched Alkanes
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
The three-dimensional structure of a molecule is intrinsically linked to its function and reactivity. For flexible molecules like alkanes, this structure is not static but exists as an ensemble of interconverting spatial arrangements known as conformations. Conformational analysis—the study of these different arrangements and their relative energies—is a cornerstone of modern chemistry. This guide provides an in-depth exploration of the conformational analysis of branched alkanes. While seemingly simple, the introduction of branching creates significant steric complexity, profoundly influencing the molecule's preferred shape and, by extension, its physical properties and biological interactions. Understanding these preferences is paramount in fields like drug development, where the specific conformation of a drug molecule (the bioactive conformation) dictates its ability to bind to a biological target.[1] This document details the fundamental energetic principles governing alkane conformations, examines the unique challenges posed by branched structures, and presents robust experimental and computational workflows for their analysis.
Introduction: The Significance of Molecular Shape
At its core, conformational analysis is the exploration of the various shapes a molecule can adopt through the rotation of its single bonds.[2] These different arrangements, or conformers, are not true isomers as they can interconvert rapidly without breaking any bonds.[3][4] However, they are not all energetically equal. The subtle interplay of repulsive and attractive forces dictates that a molecule will spend most of its time in lower-energy, more stable conformations.
Why is this critical for drug development? The efficacy of a drug is predicated on its ability to interact with a specific biological target, such as an enzyme or receptor. This interaction is highly dependent on the three-dimensional shape of the drug molecule. The specific shape that binds to the target is known as the bioactive conformation .[1] Identifying this conformation is a pivotal step in drug design, guiding the optimization of a lead compound to enhance its binding affinity and selectivity.[1][5] Alkyl chains, both linear and branched, are ubiquitous structural motifs in pharmaceutical agents. Their conformation determines the spatial orientation of other critical functional groups, directly impacting the drug-target interaction. An analysis of pharmaceutically relevant protein-ligand complexes has confirmed that ligands rarely bind in their absolute lowest calculated energy conformation, but understanding the accessible low-energy states is crucial.[6]
Branched alkanes introduce a higher degree of complexity compared to their linear counterparts. The presence of tertiary or quaternary carbons leads to increased steric crowding, creating more pronounced energy differences between conformers and higher barriers to rotation.[7][8] This guide will dissect the forces at play and provide the methodologies to confidently navigate this complex conformational landscape.
Fundamental Principles: The Energetics of Strain
The relative stability of any given conformer is determined by the sum of the energetic penalties, or "strain," within its structure. For alkanes, these can be categorized into two primary types.
-
Torsional Strain (Eclipsing Strain): This arises from the repulsion between the electron clouds of bonds on adjacent carbon atoms.[9][10] This strain is maximized when bonds are aligned, or "eclipsed," and minimized when they are staggered.[4][11] In ethane, for example, the eclipsed conformation is about 3 kcal/mol (12 kJ/mol) less stable than the staggered conformation due to this effect.[4][7][11]
-
Steric Strain (van der Waals Strain): This is the repulsive interaction that occurs when non-bonded atoms or groups are forced closer together than their van der Waals radii allow.[12][13][14] While torsional strain is about bond-on-bond repulsion, steric strain is about atom-on-atom repulsion.[9][13] This type of strain is negligible in ethane but becomes critically important in substituted and branched alkanes.
These two forces are not mutually exclusive and often operate in concert to determine the overall energy of a conformation.
Key Conformations: Anti and Gauche
The analysis of n-butane provides the foundational language for discussing the conformations of all larger alkanes. Focusing on rotation around the central C2-C3 bond reveals two distinct types of staggered (low-energy) conformations and two types of eclipsed (high-energy) conformations.[15]
-
Anti Conformation: This is the most stable staggered conformer, where the two bulky methyl groups are positioned 180° apart, minimizing steric strain.[4][15]
-
Gauche Conformation: This is a staggered conformer where the methyl groups are 60° apart.[4][15] While it has no torsional strain, the proximity of the methyl groups introduces steric strain, making it about 0.9 kcal/mol (3.8 kJ/mol) less stable than the anti conformation.[3][16]
The energy difference between the most and least stable conformations is known as the barrier to rotation.[3]
Conformational Analysis of Representative Branched Alkanes
Branching significantly complicates the potential energy surface by introducing more, and often larger, steric interactions.
Case Study 1: n-Butane
Butane is the archetypal molecule for understanding the interplay between torsional and steric strain. Its potential energy diagram, generated by rotating around the C2-C3 bond, is a fundamental concept in stereochemistry.
Caption: Potential energy surface for rotation around the C2-C3 bond of n-butane.
The diagram clearly shows that the two lowest energy conformations are the staggered anti and gauche forms. The highest energy conformation is the fully eclipsed (syn) form, where the two large methyl groups eclipse each other, creating maximum torsional and steric strain.[15][16]
Case Study 2: 2-Methylbutane (Isopentane)
Analyzing rotation around the C2-C3 bond in 2-methylbutane reveals greater complexity. The front carbon (C2) is now attached to two methyl groups and a hydrogen, while the back carbon (C3) is part of an ethyl group. This asymmetry means that the energy peaks and valleys are no longer symmetrical as they were in butane.
The most stable conformation is one that places the largest groups (methyl on C2 and methyl of the ethyl group on C3) in an anti-periplanar arrangement. The least stable conformations arise when the two largest groups are eclipsed.[8] A full analysis requires considering multiple staggered and eclipsed forms, each with a unique energy level determined by the sum of several gauche and eclipsing interactions.[8]
Methodologies for Conformational Analysis
A combination of experimental and computational techniques is required for a comprehensive conformational analysis.
Experimental Techniques: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental tool for studying the conformation of molecules in solution.[17][18] Since conformational interconversion is typically fast on the NMR timescale, the observed spectra are a population-weighted average of all contributing conformers.
Vicinal Coupling Constants (³J) and the Karplus Equation: The Karplus equation describes an empirical relationship between the three-bond coupling constant (³J) between two protons and the dihedral angle (Φ) that separates them.[19][20]
-
General Form: J(Φ) = A cos²(Φ) + B cos(Φ) + C
-
Principle: The magnitude of the coupling is largest when the protons are anti-periplanar (Φ = 180°, J ≈ 10-14 Hz) or syn-periplanar (Φ = 0°, J ≈ 8-10 Hz) and smallest when they are orthogonal (Φ = 90°, J ≈ 0-2 Hz).
-
Application: By measuring the ³JHH values from a ¹H NMR spectrum, one can estimate the dihedral angles and thus deduce the predominant conformation of the molecule in solution.[21]
Nuclear Overhauser Effect (NOE): NOE is a through-space phenomenon that relies on the dipolar coupling between nuclei. An NOE is observed between two protons if they are close in space (typically < 5 Å), regardless of the number of bonds separating them. This makes it an invaluable tool for confirming conformational arrangements, such as the spatial proximity of two methyl groups in a gauche conformation.[22]
Computational Chemistry Methods
Computational modeling provides a framework for exploring the entire conformational potential energy surface and calculating the relative energies of different conformers.[23][24]
Molecular Mechanics (MM): MM methods use classical physics to calculate the energy of a molecule.[25] The molecule is treated as a collection of balls (atoms) connected by springs (bonds). The energy is calculated using a "force field," which is a set of parameters that describe the energy cost of stretching bonds, bending angles, and rotating torsions, as well as van der Waals and electrostatic interactions.[25][26]
-
Advantage: Computationally very fast, making it ideal for scanning the vast conformational space of a flexible molecule to identify a large number of potential low-energy conformers.[24][26]
Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT) or ab initio methods, solve the Schrödinger equation to calculate the electronic structure and energy of a molecule.[27]
-
Advantage: Much more accurate than MM, providing reliable relative energies between different conformers.[24][28]
-
Disadvantage: Computationally expensive, making them unsuitable for initial broad conformational searches but perfect for refining the energies of a smaller set of candidate conformers identified by MM.
Practical Workflows & Protocols
A robust conformational analysis integrates both computational and experimental approaches.
Protocol 1: Computational Conformational Search Workflow
This protocol provides a self-validating system by using a tiered approach, starting broad and refining with increasing accuracy.
-
Structure Generation: Build a 3D model of the branched alkane using molecular modeling software.
-
Initial Optimization: Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94, OPLS). This provides a reasonable starting structure.[27]
-
Conformational Search: Conduct a systematic or stochastic conformational search.
-
Systematic Search: The program rotates specified bonds in defined increments (e.g., 30°) and minimizes the energy of each resulting structure. This is thorough but can be slow for molecules with many rotatable bonds.[23]
-
Stochastic/Monte Carlo Search: The program randomly changes torsion angles and accepts or rejects the new conformation based on its energy. This is often more efficient for exploring a large conformational space.[24]
-
-
Clustering and Filtering: Group the resulting conformers by energy and root-mean-square deviation (RMSD) of atomic positions. Filter out unique conformers within a specified energy window (e.g., 5 kcal/mol) of the global minimum.
-
High-Level Refinement: For each unique low-energy conformer, perform a final geometry optimization and energy calculation using a higher level of theory, such as DFT (e.g., B3LYP/6-31G*) or other ab initio methods, to obtain accurate relative energies.[27][28]
Caption: A typical workflow for computational conformational analysis.
Protocol 2: Experimental NMR Analysis Workflow
-
Sample Preparation: Dissolve the branched alkane in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence conformational equilibria.[17][29]
-
Spectrum Acquisition:
-
Acquire a high-resolution 1D ¹H NMR spectrum to observe chemical shifts and coupling patterns.
-
Acquire a 2D COSY (Correlation Spectroscopy) spectrum to unambiguously identify which protons are coupled to each other.
-
-
Data Analysis:
-
Conformational Validation (Optional but Recommended):
-
Acquire a 2D NOESY or ROESY spectrum.
-
Identify cross-peaks between protons that are not directly bonded. The presence of a NOE cross-peak provides direct evidence of through-space proximity, confirming the deductions made from the J-coupling analysis.
-
Data Interpretation and Application
The final step is to synthesize the computational and experimental data into a coherent model of the molecule's conformational behavior.
Quantitative Data Summary
The relative energies of key conformers are best summarized in a table. These energies can be used to calculate the expected equilibrium populations at a given temperature using the Boltzmann distribution equation.
| Molecule | Conformation | Dihedral Angle | Relative Energy (kcal/mol) | Source(s) |
| n-Butane | Anti (Staggered) | 180° | 0 (Global Minimum) | [3][15] |
| Gauche (Staggered) | ±60° | ~0.9 | [3][15][16] | |
| Eclipsed (H/CH₃) | ±120° | ~3.6 | [16] | |
| Syn (Fully Eclipsed) | 0° | ~5.0 | [16] | |
| 2-Methylbutane | Anti (Me/Me) | ~180° | 0 (Global Minimum) | [8] |
| (C2-C3 rotation) | Gauche (Me/Me) | ~60° | Higher Energy | [8] |
| Eclipsed States | various | Highest Energy | [8] |
Note: Energies are approximate and can vary slightly based on the computational method or experimental conditions.
Application in Rational Drug Design
The output of a conformational analysis provides a map of the low-energy, accessible shapes for a molecule. For a drug development professional, this map is invaluable. It allows for:
-
Understanding Structure-Activity Relationships (SAR): If a series of compounds shows varying activity, understanding their preferred conformations can explain why one branched isomer is more active than another.
-
Pharmacophore Modeling: The ensemble of low-energy conformers can be used to build a pharmacophore model, which defines the essential 3D arrangement of features required for biological activity.
-
Docking Studies: Rather than docking a single, arbitrary conformation of a ligand into a receptor, docking an ensemble of pre-calculated, low-energy conformers can yield more realistic and reliable predictions of binding modes.[5][23]
Conclusion
The conformational analysis of branched alkanes is a field of significant depth and practical importance. While branching introduces steric challenges that complicate the potential energy landscape, a systematic approach combining high-level computational chemistry and detailed NMR spectroscopy can unravel these complexities. The insights gained are not merely academic; they provide actionable intelligence for scientists and researchers, particularly in the rational design of new therapeutic agents where molecular shape is paramount to function. By understanding the subtle energetic preferences that dictate a molecule's three-dimensional structure, we can better predict and engineer its behavior in a complex biological system.
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Reactivity of tertiary carbons in 4-Ethyl-2,3-dimethylheptane
An In-Depth Technical Guide to the Reactivity of Tertiary Carbons in 4-Ethyl-2,3-dimethylheptane
Abstract
Alkanes are generally characterized by their chemical inertness, a feature attributable to the strength and non-polar nature of their C-C and C-H sigma bonds.[1] However, within the molecular architecture of branched alkanes, significant differences in reactivity emerge. This guide provides a detailed examination of the reactivity of tertiary carbons in 4-Ethyl-2,3-dimethylheptane. We will explore the fundamental principles governing C-H bond activation, focusing on the thermodynamic and kinetic factors that render tertiary positions susceptible to chemical transformation. Key reactions, including free-radical halogenation and oxidation, will be mechanistically detailed. Furthermore, this document outlines robust experimental protocols for the selective functionalization of these tertiary sites and the subsequent analysis of the reaction products, providing researchers and drug development professionals with a comprehensive framework for understanding and leveraging this reactivity in synthesis.
Introduction: The Unique Reactivity Landscape of 4-Ethyl-2,3-dimethylheptane
4-Ethyl-2,3-dimethylheptane (C₁₁H₂₄) is a branched-chain alkane with a molecular weight of 156.31 g/mol .[2][3] Its structure is notable for the presence of two distinct tertiary carbons at positions 3 and 4. The reactivity of an alkane is not uniform across its carbon skeleton; the degree of substitution on a carbon atom profoundly influences the lability of its appended C-H bonds.[4] In the hierarchy of C-H bond reactivity, tertiary C-H bonds are significantly more reactive than their secondary or primary counterparts, a principle rooted in the stability of the resulting radical intermediates.[5][6] This enhanced reactivity is a cornerstone of regioselective synthesis and a critical consideration in understanding the metabolic pathways and degradation profiles of hydrocarbon-based molecules.
This guide will dissect the electronic and steric factors that confer this heightened reactivity upon the tertiary carbons of 4-Ethyl-2,3-dimethylheptane, providing a foundational understanding for professionals engaged in organic synthesis and medicinal chemistry.
Theoretical Framework: Why Tertiary Carbons are Preferentially Targeted
The selective reactivity of tertiary C-H bonds is not a random phenomenon but is governed by clear thermodynamic principles, primarily bond dissociation energy (BDE) and the stability of the resulting free radical.
Bond Dissociation Energy (BDE)
BDE is the enthalpy change required to break a bond homolytically, yielding two radical fragments.[7][8] A lower BDE corresponds to a weaker bond and a lower activation energy for reactions involving bond cleavage. As shown in Table 1, tertiary C-H bonds have a significantly lower BDE compared to secondary and primary C-H bonds. This is the thermodynamic foundation of their enhanced reactivity.
| Bond Type | Example Molecule | Bond Dissociation Energy (kcal/mol) |
| Primary (1°) | Propane (CH₃-CH₂-CH₂ -H) | ~101 |
| Secondary (2°) | Propane (CH₃-CH -CH₃) | ~98.5 |
| Tertiary (3°) | Isobutane ((CH₃)₃C-H ) | ~96.5 |
| Data compiled from various sources. Actual values may vary slightly based on molecular structure.[6][8] |
This trend arises because the homolytic cleavage of a tertiary C-H bond generates a tertiary radical, which is the most stable class of alkyl radicals.
Stability of Tertiary Free Radicals
The stability of a free radical is paramount in dictating the regioselectivity of radical reactions.[5][9] The order of stability for alkyl radicals is:
Tertiary (3°) > Secondary (2°) > Primary (1°) > Methyl [6][10]
This stability is attributed to two primary electronic effects:
-
Inductive Effect: Alkyl groups are electron-donating. In a tertiary radical, the electron-deficient carbon is attached to three alkyl groups, which push electron density towards the radical center, partially mitigating its electron deficiency.
-
Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from adjacent C-H σ-bonds into the partially empty p-orbital of the radical carbon. A tertiary radical has more adjacent C-H bonds (typically nine) than secondary (six) or primary (three) radicals, allowing for a greater degree of hyperconjugative stabilization.
Key Reactions Highlighting Tertiary Carbon Reactivity
The principles of lower BDE and greater radical stability are vividly demonstrated in reactions such as free-radical halogenation and oxidation.
Free-Radical Halogenation
This classic reaction proceeds via a chain mechanism and is a powerful tool for the functionalization of alkanes.[11] The reaction is initiated by heat or UV light, which generates halogen radicals.
Mechanism:
-
Initiation: Homolytic cleavage of the halogen molecule (e.g., Br₂) to form two halogen radicals. Br₂ --(UV light)--> 2 Br•
-
Propagation (Rate-Determining Step): The halogen radical abstracts a hydrogen atom from the alkane, forming the most stable possible alkyl radical. This is the selectivity-determining step. R₃C-H + Br• --> R₃C• + HBr (Favored path for tertiary C-H)
-
Propagation: The alkyl radical reacts with another halogen molecule to form the alkyl halide product and a new halogen radical, which continues the chain. R₃C• + Br₂ --> R₃C-Br + Br•
-
Termination: Combination of any two radicals to end the chain. Br• + Br• --> Br₂ R₃C• + Br• --> R₃C-Br
Sources
- 1. CH105: Chapter 7 - Alkanes and Halogenated Hydrocarbons - Chemistry [wou.edu]
- 2. Buy 4-Ethyl-2,3-dimethylheptane | 61868-22-2 [smolecule.com]
- 3. 4-Ethyl-2,3-dimethylheptane | C11H24 | CID 53428956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Selectivity in Radical Halogenation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. Free-radical halogenation - Wikipedia [en.wikipedia.org]
Solubility of 4-Ethyl-2,3-dimethylheptane in organic solvents
An In-depth Technical Guide to the Solubility of 4-Ethyl-2,3-dimethylheptane in Organic Solvents
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the solubility characteristics of 4-Ethyl-2,3-dimethylheptane, a branched alkane of interest in various industrial and research applications. Given the scarcity of direct experimental data for this specific compound in publicly accessible literature, this document establishes a predictive framework grounded in fundamental chemical principles and data from structurally analogous compounds. We will explore the theoretical underpinnings of alkane solubility, present a systematic approach to solvent selection, and provide a detailed protocol for empirical solubility determination.
Introduction to 4-Ethyl-2,3-dimethylheptane and the Principles of Solubility
4-Ethyl-2,3-dimethylheptane is a saturated hydrocarbon with the chemical formula C11H24. As a branched alkane, its molecular interactions are dominated by weak van der Waals forces, specifically London dispersion forces. The solubility of any solute is governed by the principle of "like dissolves like," which, in thermodynamic terms, relates to the Gibbs free energy of mixing. A negative Gibbs free energy change (ΔG_mix), indicating a spontaneous process, is favored by a small, preferably negative, enthalpy of mixing (ΔH_mix) and a positive entropy of mixing (ΔS_mix).
For nonpolar solutes like 4-Ethyl-2,3-dimethylheptane, the primary determinant of solubility is the enthalpy of mixing. This term reflects the energy required to overcome solute-solute and solvent-solvent interactions to form new solute-solvent interactions.
-
Solute-Solute Interactions: In liquid 4-Ethyl-2,3-dimethylheptane, molecules are held together by London dispersion forces.
-
Solvent-Solvent Interactions: These vary widely depending on the solvent's polarity and hydrogen-bonding capacity. Nonpolar solvents are governed by dispersion forces, while polar solvents exhibit stronger dipole-dipole interactions and, in some cases, hydrogen bonding.
-
Solute-Solvent Interactions: For dissolution to be favorable, the energy gained from forming solute-solvent interactions should be comparable to the energy expended in breaking the existing interactions.
Consequently, 4-Ethyl-2,3-dimethylheptane is expected to be most soluble in nonpolar organic solvents where the intermolecular forces are of a similar nature and magnitude. Conversely, it will exhibit poor solubility in highly polar and hydrogen-bonding solvents like water, methanol, or dimethyl sulfoxide (DMSO).
Predictive Analysis of Solubility in Common Organic Solvents
In the absence of direct experimental data for 4-Ethyl-2,3-dimethylheptane, we can predict its solubility based on the behavior of structurally similar alkanes and the physical properties of common organic solvents. The Hildebrand solubility parameter (δ) provides a useful quantitative measure for predicting miscibility. Solvents with solubility parameters similar to that of the solute are more likely to be effective. The solubility parameter for a typical C11 alkane is estimated to be around 15-16 MPa^0.5.
The following table provides a predicted qualitative solubility ranking for 4-Ethyl-2,3-dimethylheptane in a range of organic solvents, ordered from most to least suitable.
| Solvent | Chemical Formula | Solvent Type | Predicted Solubility | Rationale for Prediction |
| n-Hexane | C6H14 | Nonpolar, Aliphatic | High / Miscible | "Like dissolves like" principle; similar van der Waals forces. |
| Toluene | C7H8 | Nonpolar, Aromatic | High / Miscible | Nonpolar nature and dispersion forces facilitate dissolution. |
| Diethyl Ether | (C2H5)2O | Slightly Polar | High / Miscible | The large nonpolar alkyl groups dominate its character. |
| Chloroform | CHCl3 | Moderately Polar | Moderate | Although polar, it can dissolve many nonpolar compounds. |
| Acetone | (CH3)2CO | Polar, Aprotic | Low | Significant dipole-dipole interactions in acetone hinder mixing. |
| Ethanol | C2H5OH | Polar, Protic | Very Low | Strong hydrogen bonding network in ethanol resists disruption. |
| Water | H2O | Polar, Protic | Immiscible | Extreme difference in polarity and intermolecular forces. |
Experimental Determination of Solubility
To obtain definitive solubility data, an empirical approach is necessary. The following protocol outlines a standard method for determining the solubility of a liquid solute like 4-Ethyl-2,3-dimethylheptane in a given solvent at a specified temperature. This method is based on the isothermal equilibrium technique.
Materials and Equipment
-
4-Ethyl-2,3-dimethylheptane (solute)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (±0.0001 g)
-
Thermostatically controlled water bath or incubator
-
Vials with PTFE-lined screw caps
-
Calibrated positive displacement pipettes
-
Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument
-
Vortex mixer
-
Centrifuge
Step-by-Step Experimental Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of 4-Ethyl-2,3-dimethylheptane to a known volume or mass of the chosen solvent in a sealed vial. The presence of a distinct second phase (undissolved solute) is essential to ensure saturation.
-
Prepare several replicate vials for each solvent to ensure statistical validity.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled environment (e.g., a water bath set to 25 °C) for a period of 24 to 72 hours.
-
Agitate the samples periodically (e.g., using a vortex mixer for 1 minute every 8 hours) to facilitate the dissolution process and ensure equilibrium is reached.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to remain undisturbed in the thermostat for at least 12 hours to permit the complete separation of the undissolved solute from the saturated solution.
-
If necessary, centrifuge the vials at a controlled temperature to accelerate the separation of any fine droplets.
-
-
Sampling and Analysis:
-
Carefully extract an aliquot of the clear, saturated supernatant (the solvent phase) using a calibrated pipette. Be extremely cautious not to disturb the undissolved solute layer.
-
Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantify the concentration of 4-Ethyl-2,3-dimethylheptane in the diluted sample using a pre-calibrated GC-FID or another appropriate analytical technique.
-
-
Data Calculation:
-
Calculate the solubility as the mass of solute per mass of solvent (e.g., g/100 g solvent) or as a mole fraction.
-
Workflow Diagram
The following diagram illustrates the experimental workflow for determining solubility.
Caption: Experimental workflow for the determination of solubility.
Factors Influencing Solubility
Temperature
For most liquid-liquid systems where the dissolution is an endothermic process (which is typical for alkanes in many solvents), solubility tends to increase with temperature, in accordance with Le Chatelier's principle. However, the magnitude of this effect can vary and should be determined empirically if temperature is a critical process parameter.
Pressure
As both the solute and the solvent are in condensed phases (liquids), pressure has a negligible effect on the solubility of 4-Ethyl-2,3-dimethylheptane in organic solvents under typical laboratory conditions.
Conclusion
References
- Hildebrand, J. H. (1936). Solubility of Non-electrolytes.
- Barton, A. F. M. (1991). CRC Handbook of Solubility Parameters and Other Cohesion Parameters (2nd ed.). CRC Press.
- Yalkowsky, S. H., & He, Y. (2003).
A Technical Guide to the Synthesis of 4-Ethyl-2,3-dimethylheptane
Abstract
This technical guide provides a detailed examination of plausible synthetic pathways for 4-Ethyl-2,3-dimethylheptane (CAS No. 61868-22-2), a complex, branched alkane.[1] Given the absence of a standardized, publicly documented synthesis protocol, this paper, intended for researchers and drug development professionals, proposes two robust, mechanistically distinct strategies grounded in fundamental principles of modern organic chemistry. The primary focus is on the Corey-House synthesis and a multi-step approach utilizing a Grignard reagent. The narrative emphasizes the causal logic behind strategic bond disconnections (retrosynthesis), reagent selection, and reaction conditions. Each proposed pathway is accompanied by detailed, step-by-step experimental protocols, mechanistic diagrams, and a discussion of stereochemical implications, providing a comprehensive framework for the laboratory synthesis of this target molecule.
Introduction and Strategic Overview
4-Ethyl-2,3-dimethylheptane is a saturated acyclic hydrocarbon with the molecular formula C₁₁H₂₄.[1] Its highly branched and chiral nature (possessing stereocenters at carbons 3 and 4) presents a significant synthetic challenge. Unlike industrial production of fuel-grade branched alkanes via broad-spectrum methods like catalytic cracking or isomerization, the targeted laboratory synthesis of a specific, high-purity stereoisomer of this molecule demands precise C-C bond formation strategies.
This guide will forgo a generic overview and instead focus on two powerful organometallic coupling strategies that offer the requisite control for constructing such a complex carbon skeleton:
-
The Corey-House Synthesis: A versatile and high-yielding method for coupling two distinct alkyl fragments, making it ideal for creating the unsymmetrical structure of the target molecule.[2]
-
Grignard Reagent Addition to a Carbonyl: A classic C-C bond-forming reaction that builds a precursor alcohol, which can then be deoxygenated to yield the final alkane.
The choice between these pathways in a real-world laboratory setting would depend on factors such as starting material availability, desired stereochemical control, and tolerance for multi-step procedures.
Retrosynthetic Analysis
A logical retrosynthetic analysis is paramount to designing an efficient synthesis. For 4-Ethyl-2,3-dimethylheptane, we can envision several key disconnections that lead to simpler, commercially available or easily synthesized fragments.
Caption: Retrosynthetic analysis of 4-Ethyl-2,3-dimethylheptane.
Pathway 1: The Corey-House Synthesis
The Corey-House reaction is exceptionally well-suited for synthesizing unsymmetrical alkanes with high yields.[3] It involves the reaction of a lithium dialkylcuprate (a Gilman reagent) with an alkyl halide.[2] The mechanism is believed to proceed via an Sₙ2-like pathway, which leads to an inversion of configuration if the electrophile has a stereocenter.[4]
Mechanistic Rationale and Workflow
This strategy proposes the coupling of a lithium di(sec-butyl)cuprate with 3-bromo-2-methylhexane. This specific disconnection is chosen because it joins a secondary cuprate with a secondary halide, a feasible coupling in the Corey-House synthesis.
Caption: Experimental workflow for the Corey-House synthesis pathway.
Detailed Experimental Protocol
Step 1: Preparation of Lithium di(sec-butyl)cuprate (Gilman Reagent) [5]
-
Apparatus: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Reagent Preparation: Add lithium metal (2.0 equivalents) to anhydrous diethyl ether.
-
Formation of Alkyllithium: Slowly add 2-bromobutane (2.0 equivalents) to the lithium suspension at a rate that maintains a gentle reflux. After the addition is complete, continue stirring until the lithium is consumed.
-
Formation of Cuprate: In a separate flask under nitrogen, prepare a slurry of copper(I) iodide (1.0 equivalent) in anhydrous diethyl ether. Cool this slurry to -78 °C (dry ice/acetone bath).
-
Transmetallation: Slowly transfer the freshly prepared sec-butyllithium solution to the CuI slurry via cannula. Allow the mixture to stir at low temperature for approximately 30-60 minutes until the Gilman reagent forms.
Step 2: Coupling Reaction [3]
-
Addition of Electrophile: While maintaining the temperature of the Gilman reagent at -78 °C, slowly add the second alkyl halide, 3-bromo-2-methylhexane (1.0 equivalent), to the reaction mixture.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir overnight. The progress can be monitored by Gas Chromatography (GC).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product via fractional distillation or column chromatography to isolate 4-Ethyl-2,3-dimethylheptane.
Pathway 2: Grignard Reagent Addition and Deoxygenation
This alternative pathway constructs the carbon skeleton by forming a tertiary alcohol, which is subsequently deoxygenated. This is a robust and reliable method, though it involves more steps than the Corey-House synthesis.
Mechanistic Rationale and Workflow
The core of this strategy is the nucleophilic addition of a Grignard reagent to the carbonyl carbon of a ketone.[6] The chosen disconnection involves reacting sec-butylmagnesium bromide with 3-methyl-2-pentanone. This forms a tertiary alcohol with the complete C11 skeleton. The final, critical step is the removal of the hydroxyl group. The Barton-McCombie deoxygenation is an effective method for this transformation, especially for tertiary alcohols.[7][8]
Caption: Multi-step workflow via Grignard addition and Barton-McCombie deoxygenation.
Detailed Experimental Protocol
Step 1-2: Grignard Reaction to form Tertiary Alcohol
-
Grignard Reagent Preparation: Prepare sec-butylmagnesium bromide by reacting 2-bromobutane with magnesium turnings in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Carbonyl Addition: Cool the freshly prepared Grignard reagent to 0 °C. Slowly add a solution of 3-methyl-2-pentanone (1.0 equivalent) in dry THF.
-
Reaction and Workup: After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours. Quench carefully by adding saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude tertiary alcohol, 4-ethyl-2,3-dimethyl-4-heptanol.
Step 3-4: Barton-McCombie Deoxygenation [7][9]
-
Apparatus: Use a flame-dried flask under a nitrogen atmosphere.
-
Xanthate Formation: Dissolve the crude alcohol from the previous step in anhydrous THF. Add sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C. After hydrogen evolution ceases, add carbon disulfide (CS₂, 1.5 equivalents) and stir for 1-2 hours. Finally, add methyl iodide (MeI, 1.5 equivalents) and stir overnight at room temperature. Work up by quenching with water and extracting with ether to isolate the crude xanthate ester.
-
Deoxygenation: Dissolve the crude xanthate in toluene. Add tributyltin hydride (Bu₃SnH, 1.2 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN). Heat the mixture to reflux (approx. 80-90 °C) for several hours until the reaction is complete (monitored by TLC or GC).
-
Purification: Cool the reaction mixture and concentrate it. The main challenge is removing the tin byproducts. This can be achieved by flash chromatography on silica gel or by aqueous KF treatment to precipitate insoluble tin fluorides.[7] The final product, 4-Ethyl-2,3-dimethylheptane, is then isolated by distillation.
Comparative Analysis of Synthetic Pathways
| Feature | Pathway 1: Corey-House Synthesis | Pathway 2: Grignard + Deoxygenation |
| Number of Steps | 2 (after precursor synthesis) | 4 |
| Key C-C Bond Formation | Sₙ2-like coupling of R₂CuLi and R'-X[4] | Nucleophilic addition of RMgX to C=O[6] |
| Stereochemical Control | Potentially high; proceeds with inversion at the electrophilic carbon[4] | Low at the new C4 center; creates a racemic mixture of the tertiary alcohol. |
| Key Reagents | Organolithiums, CuI, Alkyl Halide | Grignard Reagent, Ketone, Bu₃SnH, AIBN |
| Potential Yield | Generally high for coupling reactions[3] | Can be high, but overall yield is dependent on four sequential steps. |
| Major Challenges | Preparation of stable organocuprate; potential for side reactions if halide is sterically hindered. | Multi-step procedure; toxicity and removal of tin byproducts in the deoxygenation step.[8] |
Conclusion
This guide has detailed two scientifically sound and mechanistically distinct strategies for the targeted synthesis of 4-Ethyl-2,3-dimethylheptane. The Corey-House synthesis offers a more direct and potentially stereoselective route, contingent on the availability of a suitable chiral electrophile. The Grignard-based approach is a more classical, albeit longer, pathway that is highly reliable for constructing the core carbon skeleton but offers less stereocontrol in the key bond-forming step. The selection of a specific pathway will ultimately be dictated by the strategic goals of the research program, including requirements for stereopurity, scale, and available starting materials. Both protocols represent robust frameworks for professionals in the chemical and pharmaceutical sciences to approach the synthesis of complex branched alkanes.
References
-
Barton, D. H. R., & McCombie, S. W. (1975). A new method for the deoxygenation of secondary alcohols. Journal of the Chemical Society, Perkin Transactions 1, (16), 1574-1585. Available from: [Link]
-
Chemistry LibreTexts. (2023, January 22). Reduction of Alcohols. Available from: [Link]
-
BYJU'S. (2020, June 20). Corey House Reaction. Available from: [Link]
-
ChemEurope. (n.d.). Corey-House synthesis. Available from: [Link]
-
Vedantu. (n.d.). Corey House Reaction: Mechanism, Steps & Applications. Available from: [Link]
-
Wikipedia. (n.d.). Corey–House synthesis. Available from: [Link]
-
Khan Academy. (n.d.). Grignard Reagents. Available from: [Link]
-
Chem-Station. (2014, July 30). Conversion of Alcohols into Alkanes. Available from: [Link]
-
PubChem. (n.d.). 4-Ethyl-2,3-dimethylheptane. National Center for Biotechnology Information. Available from: [Link]
-
Wikipedia. (n.d.). Barton–McCombie deoxygenation. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Available from: [Link]
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- 3. byjus.com [byjus.com]
- 4. Corey–House synthesis - Wikipedia [en.wikipedia.org]
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- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
A Theoretical Investigation of 4-Ethyl-2,3-dimethylheptane: A Whitepaper on Computational Approaches to Conformational Analysis and Property Prediction
Abstract: This technical guide provides a comprehensive framework for the theoretical investigation of 4-Ethyl-2,3-dimethylheptane, a representative branched alkane. For researchers in chemistry, materials science, and drug development, understanding the conformational landscape and physicochemical properties of such molecules is paramount. This document moves beyond a simple listing of methods to detail the causality behind procedural choices, offering a robust, self-validating workflow. We will cover state-of-the-art computational techniques, from initial conformational searching and high-level quantum mechanical refinement to the prediction of spectroscopic and dynamic properties. Each section includes field-proven protocols and expert insights, grounded in authoritative references, to empower researchers to perform rigorous in-silico studies.
Introduction: The Significance of Branched Alkanes
Branched alkanes, while structurally simple, are fundamental components in a vast array of chemical systems. They are key constituents of fuels, where their isomerization dictates combustion properties and octane ratings. In materials science, their packing and intermolecular interactions influence the properties of polymers and lubricants. For drug development professionals, saturated hydrocarbon fragments are ubiquitous, and their conformational preferences can critically impact a molecule's shape, its ability to bind to a biological target, and its pharmacokinetic profile.
4-Ethyl-2,3-dimethylheptane (C₁₁H₂₄, CAS: 61868-22-2) serves as an excellent model system for this guide.[1][2][3] Its multiple chiral centers and seven rotatable single bonds create a complex potential energy surface with numerous conformational isomers (conformers). Experimentally characterizing this landscape is challenging. Computational chemistry, however, provides a powerful lens to map these structures, quantify their relative stabilities, and predict their properties with high fidelity. This guide outlines a multi-stage theoretical protocol designed to deliver a holistic understanding of this molecule.
Part 1: Conformational Analysis — Mapping the Potential Energy Surface
The Rationale for Conformational Searching
A flexible molecule like 4-Ethyl-2,3-dimethylheptane does not exist as a single, static structure. Instead, it is a dynamic ensemble of interconverting conformers, each representing a local minimum on the potential energy surface.[4][5] A thorough theoretical study must begin by identifying the complete set of low-energy conformers, as these are the structures that will be most populated at equilibrium and will dictate the molecule's observed properties. Given that the number of potential conformers can grow exponentially with the number of rotatable bonds, an efficient and robust search strategy is critical.[6]
Methodological Approach: A Multi-Level Strategy
The most effective approach involves a multi-level workflow that balances computational cost with accuracy.[6] We begin with a broad, rapid exploration using computationally inexpensive methods, followed by successive rounds of refinement with more accurate, and thus more demanding, levels of theory.
-
Level 1: Stochastic Search with Molecular Mechanics (MM): We employ a stochastic search method, such as a Monte Carlo Multiple Minimum (MCMM) algorithm, coupled with a molecular mechanics (MM) force field (e.g., MMFF94 or OPLS).[7][8] This allows for the rapid generation and energy minimization of thousands of potential conformers, providing a comprehensive initial survey of the conformational space.
-
Level 2: Filtering and Clustering: The large number of resulting structures are then filtered. High-energy conformers that will not contribute meaningfully to the Boltzmann population are discarded. The remaining structures are clustered based on root-mean-square deviation (RMSD) to identify unique geometries and eliminate redundancy.[6]
-
Level 3: Quantum Mechanical Refinement: The unique, low-energy conformers are then subjected to full geometry optimization using a more rigorous quantum mechanical (QM) method to yield accurate final structures and energies.
Experimental Protocol: Conformational Search Workflow
-
Structure Generation: Generate an initial 3D structure of 4-Ethyl-2,3-dimethylheptane from its SMILES string (CCCC(CC)C(C)C(C)C) using software like Open Babel or a molecular builder.[2]
-
Stochastic Search: Submit the structure to a conformational search protocol using a program like Schrödinger's MacroModel, Rowan's workflow, or open-source alternatives.[6][8]
-
Algorithm: Monte Carlo Multiple Minimum (MCMM).
-
Force Field: OPLS4 or MMFF94s.
-
Iterations: Set a high number of starting structures (e.g., 10,000) to ensure thorough exploration.
-
-
Energy Minimization & Filtering: During the search, each generated conformer is minimized. Set an energy window (e.g., 20 kJ/mol) to automatically discard high-energy structures.
-
Clustering and Output: After the search is complete, cluster the results using an RMSD cutoff (e.g., 0.5 Å) to identify unique conformers. Export the geometries of these unique structures for the next stage.
Visualization: Conformational Search Workflow
Caption: Workflow for identifying unique low-energy conformers.
Part 2: High-Accuracy Quantum Mechanical (QM) Calculations
Rationale: The Need for Quantum Mechanics
While MM force fields are excellent for exploring conformational space, they are parameterized and lack the precision needed for definitive energetic and electronic property calculations. Density Functional Theory (DFT) stands as the modern workhorse for such tasks, offering a superb balance of computational efficiency and accuracy.[9]
Methodological Selection: Choosing the Right Functional and Basis Set
The reliability of a DFT calculation hinges on two key choices: the exchange-correlation functional and the basis set.
-
Exchange-Correlation Functional: For non-covalently interacting systems like the crowded interior of a branched alkane, dispersion forces are critical.[10] Traditional functionals like B3LYP notoriously fail to capture these forces accurately.[10][11] Therefore, the use of a dispersion-corrected functional is mandatory.
-
Recommendation: The ωB97X-D functional is an excellent choice. It is a range-separated hybrid functional that includes an empirical dispersion correction, showing strong performance for non-covalent interactions and thermochemistry.[12] Other good choices include modern double-hybrid functionals.[11]
-
-
Basis Set: A basis set is the set of mathematical functions used to construct the molecular orbitals.[13][14] A larger, more flexible basis set yields more accurate results at a higher computational cost.[13]
-
Recommendation: The 6-311+G(d,p) basis set provides a robust balance. It is a triple-zeta split-valence basis set, meaning it uses three sets of functions for valence electrons.[14][15] The + indicates the addition of diffuse functions (important for weakly bound electrons), and the (d,p) indicates the addition of polarization functions (crucial for describing bond anisotropy), which are essential for accurate geometry and energy calculations.[15] For benchmark-quality results, a Dunning-style correlation-consistent basis set like cc-pVTZ could be used.[16]
-
Experimental Protocol: Geometry Optimization and Frequency Analysis
-
Input Preparation: For each unique conformer from Part 1, create an input file for a QM package (e.g., Gaussian, ORCA).
-
Calculation Specification:
-
Keyword Line (Gaussian example): #p Opt Freq=NoRaman wB97XD/6-311+G(d,p) SCRF=(Solvent=None)
-
Opt: Requests a geometry optimization to find the local energy minimum.
-
Freq: Requests a vibrational frequency calculation. This is a critical self-validation step: a true minimum must have zero imaginary frequencies. It also computes the Zero-Point Vibrational Energy (ZPVE) and thermal corrections necessary for Gibbs free energy.[17]
-
-
Execution: Run the calculations. This is the most computationally intensive step.
-
Data Extraction: From the output files for each successfully converged conformer, extract:
-
The final electronic energy (E).
-
The Gibbs free energy correction (G_corr).
-
The total Gibbs free energy (G = E + G_corr).
-
Data Presentation: Conformer Thermodynamics
The results should be tabulated to compare the relative stabilities of the conformers. The Boltzmann population, which represents the percentage of each conformer at equilibrium, is calculated using the relative Gibbs free energies (ΔG).
| Conformer ID | Relative E (kJ/mol) | Relative G (kJ/mol) | Boltzmann Population (%) at 298.15 K |
| Conf-01 | 0.00 | 0.00 | Calculated Value |
| Conf-02 | Calculated Value | Calculated Value | Calculated Value |
| Conf-03 | Calculated Value | Calculated Value | Calculated Value |
| ... | ... | ... | ... |
Part 3: Prediction of Spectroscopic and Thermochemical Properties
Rationale: Connecting Theory to Experiment
A key strength of QM calculations is their ability to predict experimental observables. This allows for direct comparison with laboratory data, aiding in structural confirmation and spectral assignment.
Methodology & Protocol: NMR Spectroscopy Prediction
Theoretical calculation of Nuclear Magnetic Resonance (NMR) spectra is a powerful tool for structure elucidation.[18]
-
Methodology: NMR chemical shifts are calculated as the difference in isotropic magnetic shielding tensors between the target nucleus and a reference nucleus (typically Tetramethylsilane, TMS).[19] The Gauge-Including Atomic Orbital (GIAO) method is the standard and most reliable approach for this.[20] It is often beneficial to use a functional specifically parameterized for NMR, although the functional from the optimization step can also be used.
-
Protocol:
-
Input: Use the optimized geometries of the low-energy conformers from Part 2.
-
Calculation (Gaussian example): #p NMR=GIAO wB97XD/6-311+G(d,p) Geom=AllCheck ChkBasis
-
Reference Calculation: Perform the same calculation on TMS (C(C)C) at the identical level of theory.
-
Analysis: For each nucleus (e.g., ¹³C, ¹H), subtract its calculated isotropic shielding value from the corresponding value for TMS to obtain the predicted chemical shift (δ).
-
Averaging: To predict the experimental spectrum, calculate a Boltzmann-averaged chemical shift for each unique atom across all conformers.
-
Visualization: Property Prediction Workflow
Caption: Workflow for predicting properties from optimized structures.
Part 4: Advanced Studies — Molecular Dynamics (MD) Simulations
Rationale: Probing Molecular Motion
While QM calculations provide a static picture of energy minima, Molecular Dynamics (MD) simulations allow us to study the time-evolution of the system.[21] This is invaluable for understanding conformational transition rates, exploring the full dynamic range of motion, and calculating bulk properties like viscosity or diffusion coefficients.[22][23][24][25]
Methodological Outline
MD simulations solve Newton's equations of motion for all atoms in a system over a series of small time steps. The forces between atoms are calculated using a molecular mechanics force field. For alkanes, united-atom (e.g., TraPPE-UA) or all-atom (e.g., OPLS-AA) force fields are well-established and provide accurate results.[22][26]
Protocol Outline: Bulk Phase Simulation
-
System Setup: Create a simulation box (e.g., a 5 nm cube) and populate it with a sufficient number of 4-Ethyl-2,3-dimethylheptane molecules to represent a bulk liquid.
-
Energy Minimization: Perform an energy minimization of the initial box to resolve any steric clashes.
-
Equilibration:
-
NVT Ensemble: Heat the system to the target temperature (e.g., 298.15 K) while keeping the volume constant.
-
NPT Ensemble: Switch to an ensemble that keeps pressure constant (e.g., 1 atm) to allow the box density to equilibrate. Run until temperature, pressure, and density are stable.
-
-
Production: Run the simulation in the NPT ensemble for a duration sufficient to sample the phenomena of interest (e.g., 100-500 ns). Save the atomic coordinates (trajectory) at regular intervals.
-
Analysis: Analyze the resulting trajectory to study dihedral angle transitions over time, calculate self-diffusion coefficients, or investigate radial distribution functions to understand liquid structure.
Conclusion
The theoretical study of a molecule like 4-Ethyl-2,3-dimethylheptane is a multi-faceted endeavor that provides profound insights unobtainable through experiment alone. By following a structured, multi-level workflow—from broad conformational searching with MM to high-accuracy refinement with dispersion-corrected DFT and dynamic analysis with MD—researchers can build a complete computational model of the molecule. This model can reliably predict thermodynamic stabilities, spectroscopic signatures, and dynamic behaviors, providing a powerful, predictive tool for applications ranging from fuel design to rational drug discovery.
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Runnebaum, R. C., & Maginn, E. J. (1997). Molecular Dynamics Simulations of Alkanes in the Zeolite Silicalite: Evidence for Resonant Diffusion Effects. The Journal of Physical Chemistry B, 101(32), 6394–6408. Available at: [Link]
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Dohm, S., et al. (2023). Conformational energy benchmark for longer n-alkane chains. ChemRxiv. Available at: [Link]
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Methodological & Application
Application Note: High-Resolution Gas Chromatography Method for the Analysis of 4-Ethyl-2,3-dimethylheptane
Abstract
This application note presents a detailed and robust gas chromatography (GC) method for the separation and quantification of 4-Ethyl-2,3-dimethylheptane, a branched alkane of interest in various fields including petrochemical analysis and organic synthesis. The method utilizes a non-polar capillary column coupled with a flame ionization detector (FID) to achieve high resolution and sensitivity. This document provides a comprehensive protocol, discusses the scientific rationale behind the methodological choices, and offers insights into data interpretation, making it a valuable resource for researchers, scientists, and professionals in drug development and quality control.
Introduction
4-Ethyl-2,3-dimethylheptane (C₁₁H₂₄) is a saturated branched-chain hydrocarbon.[1] The accurate analysis of such branched alkanes is often challenging due to the vast number of structurally similar isomers that can co-elute in chromatographic separations.[2] Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like 4-Ethyl-2,3-dimethylheptane. The selection of an appropriate stationary phase and optimized chromatographic conditions are paramount for achieving the desired separation and accurate quantification.[3] This application note details a validated GC-FID method, providing the scientific reasoning for each parameter to ensure reproducibility and reliability.
Scientific Principles and Method Rationale
The separation of non-polar analytes like 4-Ethyl-2,3-dimethylheptane is primarily governed by their boiling points and their interactions with the stationary phase of the GC column.[3][4]
-
Stationary Phase Selection: A non-polar stationary phase is the industry standard for analyzing these non-polar compounds.[3] The principle of "like dissolves like" dictates that a non-polar analyte will have a stronger interaction with a non-polar stationary phase, leading to better retention and separation. For this application, a 100% polydimethylsiloxane (PDMS) stationary phase is selected due to its excellent thermal stability and its ability to separate hydrocarbons based on their boiling points.[3][4]
-
Flame Ionization Detector (FID): The FID is the detector of choice for hydrocarbons due to its high sensitivity and a wide linear range.[5][6] The working principle of an FID involves the combustion of the eluting compounds in a hydrogen-air flame, which produces ions.[7][8] The resulting current generated between two electrodes is proportional to the amount of organic compound being burned, allowing for accurate quantification.[5][8]
-
Injection Technique: A split injection is recommended for this method, particularly when analyzing samples with a relatively high concentration of the analyte.[9][10] This technique introduces only a fraction of the injected sample into the column, preventing column overload and ensuring sharp, symmetrical peaks.[10][11] For trace analysis, a splitless injection could be employed to maximize sensitivity.[9][10]
Experimental Workflow
The overall experimental workflow for the GC analysis of 4-Ethyl-2,3-dimethylheptane is depicted in the following diagram.
Figure 1: Gas Chromatography workflow for the analysis of 4-Ethyl-2,3-dimethylheptane.
Materials and Methods
Instrumentation and Consumables
| Parameter | Specification |
| Gas Chromatograph | Agilent 7890A GC system or equivalent |
| Detector | Flame Ionization Detector (FID) |
| Injector | Split/Splitless Inlet |
| GC Column | 100% Polydimethylsiloxane (e.g., Agilent J&W DB-1), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, 99.999% purity |
| FID Gases | Hydrogen (99.999%), Air (Zero Grade) |
| Syringe | 10 µL GC syringe |
| Vials | 2 mL amber glass vials with PTFE/silicone septa |
Reagents and Standards
-
4-Ethyl-2,3-dimethylheptane standard (≥98% purity)
-
n-Hexane (GC grade, ≥99% purity)
Detailed Protocol
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 4-Ethyl-2,3-dimethylheptane standard and dissolve it in 10 mL of n-hexane in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with n-hexane to cover the desired concentration range (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Sample Preparation: Dilute the sample containing 4-Ethyl-2,3-dimethylheptane with n-hexane to a concentration that falls within the calibration range of the working standards.
GC-FID Operating Conditions
| Parameter | Value |
| Inlet Temperature | 250 °C |
| Injection Mode | Split |
| Split Ratio | 50:1 (can be optimized based on sample concentration) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | - Initial Temperature: 50 °C, hold for 2 minutes- Ramp: 10 °C/min to 200 °C- Hold: 5 minutes at 200 °C |
| Detector Temperature | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (He) | 25 mL/min |
Data Analysis and Interpretation
-
Peak Identification: The retention time of the peak in the sample chromatogram should match that of the 4-Ethyl-2,3-dimethylheptane standard under the same chromatographic conditions.
-
Quantification: Generate a calibration curve by plotting the peak area of the working standards against their respective concentrations. The concentration of 4-Ethyl-2,3-dimethylheptane in the sample can be determined using the linear regression equation derived from the calibration curve.
System Suitability
To ensure the validity of the analytical results, perform system suitability tests before running the samples.
| Parameter | Acceptance Criteria |
| Tailing Factor | 0.8 - 1.5 |
| Theoretical Plates | > 20,000 |
| RSD of Peak Area | < 2% (n=5) |
Conclusion
The gas chromatography method detailed in this application note provides a reliable and reproducible approach for the analysis of 4-Ethyl-2,3-dimethylheptane. The use of a non-polar column and a flame ionization detector ensures high sensitivity and resolution. By following the outlined protocol and understanding the scientific principles behind the method, researchers and scientists can achieve accurate and precise results for the quantification of this branched alkane in various matrices.
References
-
Ravebo Analysers. (n.d.). FID working principle – hydrocarbon flame ionization & ion detection. Retrieved from [Link]
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Alwsci. (2025, March 6). Detailed Explanation Of Flame Ionization Detector (FID) in Gas Chromatography. Retrieved from [Link]
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HORIBA. (n.d.). Hydrogen Flame Ionization Detection Method (FID). Retrieved from [Link]
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Nelson, D. R. (1998). Elution Patterns From Capillary GC For Methyl-Branched Alkanes. Journal of Chemical Ecology, 24(11), 1845–1870. Retrieved from [Link]
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Inst Tools. (2018, November 15). Flame Ionization Detector (FID) Principle. Retrieved from [Link]
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Lab Training. (2023, April 14). Flame Ionization Detector (FID) - 1 Minute Explanation [Video]. YouTube. Retrieved from [Link]
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Phenomenex. (2025, April 8). Split vs. Splitless Injection in Gas Chromatography (GC). Retrieved from [Link]
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SCION Instruments. (n.d.). Split/Splitless Injector Gas Chromatography. Retrieved from [Link]
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Whitman College. (n.d.). GCMS Section 6.9.2. Retrieved from [Link]
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Phenomenex. (2025, August 8). Types of stationary phases in gas chromatography. Retrieved from [Link]
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Restek Corporation. (2020, April 20). Split vs Splitless Injection [Video]. YouTube. Retrieved from [Link]
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Mitera, J., & Novak, J. (1987). Gas Chromatographic Analysis of Branched Olefins. Journal of Chromatographic Science, 25(1), 23-28. Retrieved from [Link]
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ResearchGate. (2018, December 10). Identification of methyl branched alkanes using GC-MS ion trap?. Retrieved from [Link]
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Restek Corporation. (2020, April 28). Split vs. Splitless Injection [Video]. YouTube. Retrieved from [Link]
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Chromatography Forum. (2010, July 1). Split or splitless injection for complex mixtures like oil. Retrieved from [Link]
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Restek Corporation. (n.d.). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]
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GL Sciences. (2024, July 1). Types of Liquid Stationary Phases for Gas Chromatography. Retrieved from [Link]
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LibreTexts. (2023, April 12). 27.3: Gas Chromatographic Columns and Stationary Phases. Retrieved from [Link]
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Agilent. (n.d.). Hydrocarbons, C - Analysis of car exhaust gases. Retrieved from [Link]
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Application Note: High-Resolution GC-MS Protocol for the Definitive Identification of 4-Ethyl-2,3-dimethylheptane
Abstract
This application note provides a comprehensive protocol for the analysis of 4-Ethyl-2,3-dimethylheptane using Gas Chromatography-Mass Spectrometry (GC-MS). As a branched alkane, its structural elucidation by mass spectrometry presents unique challenges, including a characteristically weak or absent molecular ion peak and complex fragmentation patterns. This document outlines a complete workflow, from sample preparation and chromatographic separation to mass spectral interpretation, tailored for researchers, scientists, and professionals in the fields of petroleum analysis, environmental science, and drug development. The methodology emphasizes the principles of electron ionization (EI) fragmentation of branched alkanes to facilitate accurate identification.
Introduction
4-Ethyl-2,3-dimethylheptane (C11H24, Molecular Weight: 156.31 g/mol ) is a saturated hydrocarbon belonging to the class of branched alkanes.[1][2][3][4] The identification of such isomers is a significant analytical challenge due to their similar physical properties and often overlapping chromatographic profiles.[5] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation and identification of volatile and semi-volatile organic compounds like branched alkanes.[5][6] The high separation efficiency of gas chromatography coupled with the detailed structural information provided by mass spectrometry makes it an indispensable tool.[5]
Under electron ionization (EI), branched alkanes undergo characteristic fragmentation, which is primarily governed by the stability of the resulting carbocations.[7] Key principles of this fragmentation include preferential cleavage at branching points to form more stable secondary or tertiary carbocations.[7][8][9] Consequently, the molecular ion (M+) peak is often of low abundance or entirely absent in the mass spectra of highly branched alkanes.[7][8] This guide will detail a robust GC-MS method for the analysis of 4-Ethyl-2,3-dimethylheptane, with a focus on interpreting its specific fragmentation pattern.
Experimental Workflow
The following diagram illustrates the logical workflow for the analysis of 4-Ethyl-2,3-dimethylheptane using GC-MS.
Caption: Logical workflow for the GC-MS analysis of 4-Ethyl-2,3-dimethylheptane.
Materials and Methods
Reagents and Materials
-
4-Ethyl-2,3-dimethylheptane standard (CAS: 61868-22-2)[2][10]
-
Hexane (GC grade, high purity)
-
2 mL autosampler vials with caps
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality and reproducible results.
-
Standard Solution Preparation: Prepare a stock solution of 4-Ethyl-2,3-dimethylheptane in hexane at a concentration of 1000 ppm.
-
Working Solution: Dilute the stock solution with hexane to a final concentration of approximately 1-10 ppm. The optimal concentration may vary depending on the sensitivity of the instrument.
-
Transfer: Transfer the final diluted sample into a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following parameters are a general guideline and may require optimization based on the specific instrument.
| Parameter | Value | Rationale |
| Gas Chromatograph | ||
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-1 or equivalent non-polar column) | A non-polar column separates compounds primarily based on their boiling points, which is suitable for hydrocarbons.[11] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Helium is an inert carrier gas that provides good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte. |
| Injection Volume | 1 µL | A standard injection volume to avoid column overloading. |
| Split Ratio | 50:1 | A split injection is used for concentrated samples to prevent overloading the column and detector. |
| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A temperature ramp allows for the separation of compounds with a range of boiling points. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | EI at a standard 70 eV provides reproducible fragmentation patterns that can be compared to spectral libraries.[12][13] |
| Ion Source Temperature | 230 °C | Prevents condensation of the analyte in the ion source while minimizing thermal degradation.[12][14] |
| Mass Range | m/z 40-200 | This range covers the expected molecular ion and major fragment ions of 4-Ethyl-2,3-dimethylheptane. |
| Scan Rate | 2 scans/sec | Provides sufficient data points across the chromatographic peak for accurate peak shape and spectral deconvolution. |
| Data System | ||
| Software | Instrument-specific data acquisition and analysis software | |
| Library | NIST/EPA/NIH Mass Spectral Library | A comprehensive library for the identification of unknown compounds by matching their mass spectra.[8] |
Results and Discussion: Fragmentation Pattern of 4-Ethyl-2,3-dimethylheptane
The mass spectrum of 4-Ethyl-2,3-dimethylheptane is characterized by a series of fragment ions resulting from the cleavage of C-C bonds. The fragmentation process is driven by the formation of the most stable carbocations.
Molecular Ion (M+)
The molecular ion peak at m/z 156 is expected to be of very low abundance or completely absent.[7][8] This is a common characteristic of highly branched alkanes due to their propensity to fragment upon ionization.[15]
Predicted Fragmentation Pathway
The primary fragmentation of the 4-Ethyl-2,3-dimethylheptane molecular ion will occur at the branching points to yield more stable secondary and tertiary carbocations. The loss of the largest alkyl group at a branching point is generally favored.[8]
Caption: Predicted fragmentation pathway for 4-Ethyl-2,3-dimethylheptane.
-
Loss of an ethyl radical (CH3CH2•, 29 Da): Cleavage at the C4 position can lead to the formation of a stable tertiary carbocation at m/z 127.
-
Loss of a butyl radical (C4H9•, 57 Da): Cleavage between C3 and C4 can result in the formation of a carbocation at m/z 99.
-
Loss of a pentyl radical (C5H11•, 71 Da): Cleavage between C2 and C3 can lead to a carbocation at m/z 85.
The mass spectrum will likely be dominated by smaller fragment ions resulting from subsequent fragmentation of these initial larger ions. The base peak is often a C3, C4, or C5 fragment.[7][16] For 4-Ethyl-2,3-dimethylheptane, the ion at m/z 57 ([C4H9]+), a stable tertiary butyl cation, or m/z 43 ([C3H7]+), a stable secondary propyl cation, are strong candidates for the base peak.[17]
Data Analysis and Interpretation
-
Total Ion Chromatogram (TIC): Examine the TIC to identify the chromatographic peak corresponding to 4-Ethyl-2,3-dimethylheptane.
-
Mass Spectrum: Obtain the mass spectrum of the identified peak by averaging the scans across the peak apex.
-
Library Search: Compare the acquired mass spectrum against the NIST/EPA/NIH Mass Spectral Library. A high match factor will provide a tentative identification.
-
Manual Interpretation: Manually interpret the fragmentation pattern based on the principles outlined above to confirm the structure. The presence of key fragment ions at m/z 127, 99, 85, 71, 57, and 43 will support the identification of 4-Ethyl-2,3-dimethylheptane.
Conclusion
This application note provides a detailed and robust protocol for the analysis of 4-Ethyl-2,3-dimethylheptane by GC-MS. By understanding the fundamental principles of branched alkane fragmentation, researchers can confidently identify this and similar compounds. The provided experimental parameters and fragmentation analysis serve as a valuable resource for laboratories involved in the analysis of complex hydrocarbon mixtures.
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Application Note: Comprehensive 1D and 2D NMR Analysis for the Structural Elucidation of 4-Ethyl-2,3-dimethylheptane
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure in solution. This application note provides a detailed guide to the comprehensive NMR analysis of 4-Ethyl-2,3-dimethylheptane, a saturated hydrocarbon with multiple stereocenters. We present a complete workflow, from theoretical prediction of spectra to detailed experimental protocols and data interpretation strategies. This guide leverages a suite of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR experiments to perform a full structural assignment. The causality behind experimental choices and the logic of spectral interpretation are explained to provide researchers, scientists, and drug development professionals with a robust framework for the structural characterization of complex aliphatic compounds.
Introduction: The Challenge of Branched Alkanes
Branched alkanes present a unique challenge for structural elucidation. Their ¹H NMR spectra are often characterized by significant signal overlap in the upfield region (typically 0.7-1.5 ppm), making definitive assignments difficult with 1D proton NMR alone.[1] Furthermore, the lack of functional groups means that chemical shift dispersion is minimal. To overcome these challenges, a multi-dimensional NMR approach is essential. By correlating nuclear spins through bonds, 2D NMR experiments can unravel complex coupling networks and provide a clear path to the complete assignment of the carbon skeleton.
This note will use 4-Ethyl-2,3-dimethylheptane as a model system to demonstrate the power of a combined 1D and 2D NMR strategy. We will first predict the chemical shifts and coupling patterns based on established principles and then detail the protocols required to acquire and interpret the data needed for full structural verification.
Molecular Structure and Predicted NMR Spectra
The first step in any NMR analysis is a thorough examination of the target molecule's structure to identify unique atomic environments. Due to the presence of chiral centers at C3 and C4, the methylene protons of the ethyl group (C8) and the heptane chain (C5) are diastereotopic and thus chemically non-equivalent.
Predicted ¹H NMR Spectral Data
Proton signals in alkanes are highly shielded, appearing in the 0.7-1.8 ppm range.[2] The chemical shift is influenced by the degree of substitution, with methine protons (CH) generally appearing further downfield than methylene (CH₂) or methyl (CH₃) protons.[3] Spin-spin coupling, typically observed between protons on adjacent carbons (a three-bond coupling, ³JHH), provides crucial connectivity information.[4] For freely rotating alkanes, these coupling constants are typically in the range of 6-8 Hz.[5]
Table 1: Predicted ¹H NMR Data for 4-Ethyl-2,3-dimethylheptane
| Proton Label | Environment | Predicted δ (ppm) | Multiplicity | Integration | Coupled To |
| H1 | CH₃ | ~0.85 | t | 3H | H5 |
| H2 | CH₃ | ~0.88 | d | 3H | H3 |
| H10 | CH₃ | ~0.90 | d | 3H | H2 |
| H9 | CH₃ | ~0.92 | t | 3H | H8a, H8b |
| H5a, H5b | CH₂ | ~1.1-1.3 | m | 2H | H1, H4, H6a, H6b |
| H6a, H6b | CH₂ | ~1.2-1.4 | m | 2H | H5a, H5b, H7 |
| H8a, H8b | CH₂ | ~1.3-1.5 | m | 2H | H4, H9 |
| H7 | CH₃ | ~1.4-1.6 | m | 1H | H6a, H6b |
| H3 | CH | ~1.5-1.7 | m | 1H | H2, H4, H10 |
| H4 | CH | ~1.6-1.8 | m | 1H | H3, H5a, H5b, H8a, H8b |
Note: 'd' = doublet, 't' = triplet, 'm' = multiplet. Chemical shifts are estimates and will show significant overlap.
Predicted ¹³C NMR and DEPT Spectral Data
In proton-decoupled ¹³C NMR, each unique carbon atom produces a single peak.[6] The chemical shifts for alkanes typically fall between 5 and 40 ppm.[7] The number of attached protons for each carbon signal can be determined using the Distortionless Enhancement by Polarization Transfer (DEPT) experiment.[8] A DEPT-135 experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent.[9] A DEPT-90 experiment will only show signals from CH carbons.[8]
Table 2: Predicted ¹³C NMR and DEPT Data for 4-Ethyl-2,3-dimethylheptane
| Carbon Label | Predicted δ (ppm) | DEPT-90 | DEPT-135 | Carbon Type |
| C1 | ~14 | No Peak | Positive | CH₃ |
| C9 | ~12 | No Peak | Positive | CH₃ |
| C10 | ~15-20 | No Peak | Positive | CH₃ |
| C11 | ~15-20 | No Peak | Positive | CH₃ |
| C7 | ~23 | No Peak | Negative | CH₂ |
| C6 | ~29 | No Peak | Negative | CH₂ |
| C8 | ~25-30 | No Peak | Negative | CH₂ |
| C5 | ~30-35 | No Peak | Negative | CH₂ |
| C2 | ~30-35 | Peak | Positive | CH |
| C3 | ~35-40 | Peak | Positive | CH |
| C4 | ~40-45 | Peak | Positive | CH |
Note: Due to structural complexity, there are 11 distinct carbon signals.
Experimental Protocols
The following protocols describe the necessary steps for acquiring high-quality NMR data for structural elucidation.
Sample Preparation
Trustworthy data begins with meticulous sample preparation.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. For non-polar alkanes, deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆) are excellent choices. CDCl₃ is typically preferred for its cost-effectiveness and minimal solvent signal interference in the regions of interest.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of 4-Ethyl-2,3-dimethylheptane directly into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial. If desired, add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Transfer: Vortex the sample until fully dissolved. Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Final Check: Ensure the solution in the NMR tube is clear and free of any particulate matter. The sample is now ready for analysis.
NMR Data Acquisition
The following experiments should be performed sequentially on a modern NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~16 ppm (centered around 4.7 ppm).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans for good signal-to-noise.
-
-
¹³C{¹H} NMR:
-
Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: ~240 ppm (centered around 100 ppm).
-
Acquisition Time: ~1 second.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-2048 scans, due to the low natural abundance of ¹³C.
-
-
DEPT-135 and DEPT-90:
-
Pulse Program: Standard DEPT pulse sequences.
-
Parameters: Use parameters similar to the ¹³C experiment. These experiments are generally faster than a standard ¹³C spectrum due to polarization transfer from protons.[10]
-
-
2D ¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are coupled to each other (typically separated by 2-3 bonds).[11]
-
Pulse Program: Standard COSY experiment (e.g., 'cosygpqf').
-
Data Points: 1024 x 1024 points.
-
Number of Scans: 2-4 scans per increment.
-
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify which protons are directly attached to which carbons (one-bond correlation).[12][13]
-
Pulse Program: Edited HSQC for phase-sensitive detection (e.g., 'hsqcedetgpsisp2.3'), which can also differentiate CH/CH₃ from CH₂ signals by phase.
-
¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling (~145 Hz).
-
Number of Scans: 4-8 scans per increment.
-
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range correlations between protons and carbons (typically over 2-3 bonds).[14][15] This is critical for connecting molecular fragments.
-
Pulse Program: Standard HMBC experiment (e.g., 'hmbcgplpndqf').
-
nJCH Coupling Constant: Optimized for an average long-range coupling (~8 Hz).
-
Number of Scans: 16-32 scans per increment for good sensitivity.
-
Data Processing
Raw NMR data (Free Induction Decay, FID) must be processed to generate the final spectrum.[16]
-
Apodization (Window Function): Apply an exponential multiplication to the FID to improve the signal-to-noise ratio.
-
Fourier Transform (FT): Convert the time-domain data (FID) into frequency-domain data (the spectrum).
-
Phase Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in positive absorptive mode.
-
Baseline Correction: Correct any distortions in the baseline of the spectrum.
-
Referencing: Calibrate the chemical shift axis to the TMS signal (0 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration: Integrate the peak areas in the ¹H NMR spectrum to determine the relative number of protons for each signal.
Data Interpretation and Structural Elucidation Workflow
The structural elucidation of 4-Ethyl-2,3-dimethylheptane is a systematic process of assembling molecular fragments using the information from each NMR experiment.
Caption: NMR structural elucidation workflow.
-
Step 1: Foundational Data from 1D NMR.
-
The ¹³C NMR spectrum will confirm the presence of 11 unique carbon environments.
-
The DEPT-135 and DEPT-90 spectra will categorize these 11 signals into four CH₃, four CH₂, and three CH groups.
-
The ¹H NMR spectrum, despite overlap, provides the total proton count via integration and initial coupling information.
-
-
Step 2: Direct H-C Assignment with HSQC.
-
The HSQC spectrum is the cornerstone of the assignment process.[17] Each cross-peak links a proton signal (or a group of overlapping proton signals) on the F2 (¹H) axis to its directly attached carbon on the F1 (¹³C) axis. This allows for the unambiguous assignment of every protonated carbon.
-
-
Step 3: Building Fragments with COSY.
-
The COSY spectrum reveals proton-proton coupling networks.[18] For example, a cross-peak between the protons assigned to C1 (via HSQC) and protons assigned to C5 would establish the C1-C5 bond. By "walking" along the coupling pathways (e.g., from H1 to H5, then H5 to H6, etc.), entire spin systems corresponding to the alkyl chains can be mapped out.
-
-
Step 4: Connecting Fragments with HMBC.
-
The HMBC spectrum provides the final, crucial links to assemble the full structure.[19] It shows correlations between protons and carbons that are two or three bonds away. Key expected correlations include:
-
From H9 (methyl of ethyl group) to C4 and C8: This confirms the attachment of the ethyl group at the C4 position.
-
From H10 (methyl) to C2 and C3: This confirms the methyl group at C2.
-
From H11 (methyl) to C2 and C4: This confirms the methyl group at C3.
-
-
These long-range correlations bridge the different spin systems identified in the COSY spectrum, confirming the overall carbon skeleton and the precise location of all substituents.
-
Conclusion
The structural elucidation of complex, non-functionalized molecules like 4-Ethyl-2,3-dimethylheptane is a formidable task that is made systematic and achievable through the application of a comprehensive suite of NMR experiments. While 1D ¹H NMR suffers from severe signal overlap for such compounds, the combination of ¹³C, DEPT, and multi-dimensional COSY, HSQC, and HMBC experiments provides orthogonal and complementary data. This integrated approach allows for the complete and confident assignment of every proton and carbon signal, thereby verifying the molecular structure in its entirety. The workflow and protocols detailed herein serve as a robust template for researchers tackling similar challenges in chemical synthesis, natural product chemistry, and drug development.
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Application Notes and Protocols for the Purification of 4-Ethyl-2,3-dimethylheptane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the purification of 4-Ethyl-2,3-dimethylheptane, a branched alkane of interest in various research and development applications, including its use as a fuel additive, solvent, and chemical intermediate[1]. The purity of such compounds is paramount for ensuring reproducible and reliable results in experimental studies and for meeting stringent quality standards in drug development. This document outlines the core principles and step-by-step methodologies for two primary purification techniques: Fractional Distillation and Preparative Gas Chromatography (Prep-GC) . Additionally, a protocol for purity verification using Gas Chromatography with Flame Ionization Detection (GC-FID) is provided. The causality behind experimental choices is explained to empower the user with a deep understanding of the purification strategies.
Introduction: The Imperative for Purity
Physicochemical Properties and Impurity Profile
A thorough understanding of the physicochemical properties of 4-Ethyl-2,3-dimethylheptane and its potential impurities is crucial for selecting and optimizing a purification strategy.
Table 1: Physicochemical Properties of 4-Ethyl-2,3-dimethylheptane and Potential Isomeric Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Structural Characteristics |
| 4-Ethyl-2,3-dimethylheptane | C₁₁H₂₄ | 156.31 | 183.2[2] | Branched alkane |
| 4-Ethyl-2,4-dimethylheptane | C₁₁H₂₄ | 156.31 | 168.9 | Isomer with different branching |
| n-Undecane | C₁₁H₂₄ | 156.31 | 196 | Straight-chain alkane |
| Other C₁₁H₂₄ Isomers | C₁₁H₂₄ | 156.31 | Variable | Various branched structures |
The significant difference in boiling points between 4-Ethyl-2,3-dimethylheptane and its potential impurities, including other isomers and the straight-chain n-undecane, forms the basis for purification by fractional distillation. The volatility of these compounds also makes them ideal candidates for separation by gas chromatography. As a non-polar compound, 4-Ethyl-2,3-dimethylheptane is soluble in organic solvents but virtually insoluble in water[3].
Purification Technique I: Fractional Distillation
Principle of Separation
Fractional distillation separates liquid mixtures based on differences in their boiling points[4][5]. When a mixture is heated, the component with the lower boiling point will vaporize more readily. By passing this vapor through a fractionating column, a series of condensation and re-vaporization cycles (known as "theoretical plates") occur, progressively enriching the vapor with the more volatile component[5]. This enriched vapor is then condensed and collected as the purified fraction. Given the boiling point differences among C₁₁H₂₄ isomers, fractional distillation is a highly effective method for purification.
Experimental Workflow: Fractional Distillation
Caption: Workflow for the purification of 4-Ethyl-2,3-dimethylheptane by fractional distillation.
Detailed Protocol: Fractional Distillation
Materials:
-
Round-bottom flask
-
Heating mantle with a stirrer
-
Fractionating column (e.g., Vigreux or packed column with Raschig rings or metal sponges)
-
Distillation head with a thermometer adapter
-
Condenser
-
Receiving flasks
-
Thermometer (-10 to 200 °C range)
-
Boiling chips or magnetic stir bar
-
Insulating material (e.g., glass wool or aluminum foil)
Procedure:
-
Apparatus Setup:
-
Place the impure 4-Ethyl-2,3-dimethylheptane and a few boiling chips or a magnetic stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are securely clamped.
-
The fractionating column is placed vertically on the flask. The distillation head is then attached to the top of the column.
-
Insert the thermometer so that the top of the bulb is level with the side arm of the distillation head leading to the condenser[6].
-
Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.
-
Place a pre-weighed receiving flask at the outlet of the condenser.
-
Wrap the fractionating column with insulating material to maintain a proper temperature gradient[6].
-
-
Distillation:
-
Begin heating the flask gently. If using a stirrer, ensure it is rotating smoothly.
-
Observe the "reflux ring" of condensing vapor as it slowly ascends the fractionating column. A slow ascent is crucial for good separation[6].
-
Monitor the temperature at the distillation head. The temperature will plateau at the boiling point of the most volatile impurity. Collect this first fraction in a separate receiving flask.
-
Once all the lower-boiling impurity has distilled, the temperature may drop slightly before rising again to the boiling point of the next component.
-
When the temperature stabilizes at the boiling point of 4-Ethyl-2,3-dimethylheptane (approximately 183.2 °C), change to a new, pre-weighed receiving flask to collect the main fraction.
-
Maintain a slow and steady distillation rate. A rate of 1-2 drops per second is generally recommended.
-
Stop the distillation when the temperature begins to rise again, indicating the start of a higher-boiling impurity distilling, or when only a small amount of residue remains in the distilling flask. Never distill to dryness.
-
-
Quality Control:
-
Analyze small aliquots of each collected fraction using the GC-FID protocol outlined in Section 5 to determine their purity.
-
Combine the fractions that meet the required purity specifications.
-
Expected Outcome:
-
Purity: >99% can be achieved depending on the efficiency of the column and the boiling point differences of the impurities.
-
Recovery: Typically in the range of 70-90%, with some loss due to hold-up in the column and transfer steps.
Purification Technique II: Preparative Gas Chromatography (Prep-GC)
Principle of Separation
Preparative Gas Chromatography operates on the same principles as analytical GC but is scaled up to isolate and collect purified components of a sample[7]. The sample is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase. Separation occurs based on the differential partitioning of the components between the mobile and stationary phases. Compounds with a higher affinity for the stationary phase will travel more slowly through the column. By using a larger column and a fraction collector at the detector outlet, purified compounds can be isolated in significant quantities[7].
Experimental Workflow: Preparative Gas Chromatography
Caption: Workflow for the purification of 4-Ethyl-2,3-dimethylheptane by preparative gas chromatography.
Detailed Protocol: Preparative Gas Chromatography
Instrumentation and Materials:
-
Preparative Gas Chromatograph equipped with a fraction collector.
-
High-capacity GC column (a wider diameter packed or capillary column is typically used). A non-polar stationary phase like dimethylpolysiloxane is suitable for alkane separation[1].
-
High-purity carrier gas (e.g., Helium or Nitrogen).
-
Volatile solvent for sample preparation (e.g., hexane).
-
Collection vials or traps (may be cooled).
Procedure:
-
Method Development (Analytical Scale):
-
First, develop an analytical GC method to achieve baseline separation of 4-Ethyl-2,3-dimethylheptane from its impurities. This will determine the retention times for setting up the fraction collection.
-
A suitable starting point for the temperature program would be an initial temperature of 60°C, ramped to 200°C at 10°C/min[6].
-
-
Sample Preparation:
-
Prepare a concentrated solution of the sample in a volatile solvent like hexane. The concentration should be optimized to avoid overloading the column while maximizing throughput.
-
-
Preparative GC Run:
-
Set the preparative GC conditions based on the optimized analytical method, adjusting for the larger column dimensions and sample volume.
-
Inject the sample onto the column.
-
Program the fraction collector to collect the eluent at the predetermined retention time window for 4-Ethyl-2,3-dimethylheptane.
-
It may be necessary to perform multiple injections and pool the collected fractions to obtain the desired quantity of purified material[8].
-
-
Solvent Removal and Quality Control:
-
Carefully evaporate the solvent from the collected fractions under a gentle stream of nitrogen.
-
Analyze the purity of the collected product using the analytical GC-FID method described in Section 5.
-
Expected Outcome:
-
Purity: High purity (>99.5%) is often achievable with good separation.
-
Recovery: Recovery can be lower than fractional distillation, often in the range of 50-80%, depending on the number of injections and collection efficiency.
Quality Control: Purity Assessment by GC-FID
Principle of Analysis
Gas Chromatography with a Flame Ionization Detector (GC-FID) is a standard and robust method for quantifying the purity of volatile organic compounds like alkanes[9]. The FID is highly sensitive to hydrocarbons and provides a response that is proportional to the mass of carbon entering the detector. By calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram, a reliable estimation of purity can be obtained.
Detailed Protocol: GC-FID Purity Analysis
Instrumentation and Materials:
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID).
-
Capillary GC column (e.g., DB-1 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness)[6].
-
High-purity carrier gas (Helium or Hydrogen), hydrogen, and air for the FID.
-
High-purity solvent for sample dilution (e.g., hexane).
-
Autosampler vials.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the purified 4-Ethyl-2,3-dimethylheptane in hexane (e.g., ~1 mg/mL).
-
-
GC-FID Analysis:
-
Set the GC-FID parameters. A typical method is provided in Table 2.
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Acquire the chromatogram.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
-
Table 2: Recommended GC-FID Parameters for Purity Analysis
| Parameter | Setting | Rationale |
| Inlet | Split mode (e.g., 50:1), 250 °C | Ensures rapid vaporization and prevents column overload. |
| Column | DB-1 or similar non-polar, 30 m x 0.25 mm, 0.25 µm | Provides good separation of alkanes based on boiling point. |
| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) | Inert mobile phase. |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 200 °C, Hold: 5 min | Separates volatile impurities from the main compound and ensures elution of any higher boiling components. |
| Detector (FID) | 250 °C | Maintains analytes in the gas phase for detection. |
Conclusion
The purification of 4-Ethyl-2,3-dimethylheptane to a high degree of purity is essential for its reliable use in research and development. This guide has provided detailed protocols for two effective purification methods, fractional distillation and preparative gas chromatography, along with a robust GC-FID method for purity verification. The choice between fractional distillation and preparative GC will depend on the scale of purification required, the nature of the impurities, and the available equipment. Fractional distillation is generally more suitable for larger quantities, while preparative GC can offer higher resolution for challenging separations of close-boiling isomers. By following these protocols and understanding the underlying principles, researchers, scientists, and drug development professionals can confidently prepare and verify the purity of 4-Ethyl-2,3-dimethylheptane for their specific applications.
References
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Application Notes & Protocols: 4-Ethyl-2,3-dimethylheptane as a High-Performance Fuel Additive
Abstract
This document provides a comprehensive technical guide for researchers and scientists on the evaluation of 4-Ethyl-2,3-dimethylheptane for use as a fuel additive in spark-ignition engines. It covers the fundamental principles behind the selection of highly branched alkanes for anti-knock applications, details the physicochemical properties of the target compound, and presents robust, step-by-step protocols for performance validation. These protocols are grounded in established ASTM International standards and are designed to deliver reliable and reproducible data on octane rating, engine performance, and exhaust emissions.
Introduction: The Role of Branched Alkanes in Modern Fuels
The efficiency and longevity of modern spark-ignition internal combustion engines are critically dependent on the quality of the fuel, specifically its ability to resist auto-ignition under compression. This premature combustion, known as "engine knock," leads to a loss of power, reduced fuel efficiency, and can cause significant engine damage over time.[1] The octane rating of a fuel is the standard measure of its anti-knock performance.[2]
Straight-chain alkanes, while energy-dense, are prone to knocking.[3] In contrast, highly branched alkanes are more stable and resist premature combustion, making them ideal components for high-octane gasoline.[1][4] The branched structure is less susceptible to the free-radical chain reactions that initiate knocking, allowing for more controlled and efficient combustion initiated by the spark plug.[1] Iso-octane (2,2,4-trimethylpentane) is the archetype, defining the 100-point on the octane scale.[4]
4-Ethyl-2,3-dimethylheptane (C₁₁H₂₄) is a highly branched alkane that, due to its structural characteristics, presents a compelling candidate for investigation as an octane-enhancing fuel additive.[5] Its inclusion in a base fuel stock is hypothesized to increase the overall octane number, thereby improving engine performance and efficiency.
Physicochemical Properties of 4-Ethyl-2,3-dimethylheptane
A thorough understanding of the compound's properties is essential for its application.
| Property | Value | Source |
| IUPAC Name | 4-ethyl-2,3-dimethylheptane | [5] |
| CAS Number | 61868-22-2 | [5][6] |
| Molecular Formula | C₁₁H₂₄ | [5][7] |
| Molecular Weight | 156.31 g/mol | [5][6] |
| Boiling Point | 183.2 °C | [7] |
| Canonical SMILES | CCCC(CC)C(C)C(C)C | [5] |
Application Notes: Rationale for Use
The primary application of 4-Ethyl-2,3-dimethylheptane in this context is as an anti-knock agent. The rationale is grounded in the relationship between molecular structure and combustion behavior.
Caption: Influence of branched structure on octane rating.
Blending this compound with lower-octane gasoline stocks can elevate the final product's Research Octane Number (RON) and Motor Octane Number (MON), allowing engines to operate at higher compression ratios without knocking, thus improving thermodynamic efficiency and power output.[8][9]
Experimental Evaluation: Workflow and Protocols
A systematic evaluation is required to quantify the effect of 4-Ethyl-2,3-dimethylheptane as a fuel additive. The following workflow provides a comprehensive approach, from sample preparation to final analysis.
-
Octane Number: A dose-dependent increase in both RON and MON is the primary indicator of successful anti-knock performance.
-
Engine Performance: An effective octane booster should allow the engine to operate more efficiently, reflected by a lower BSFC. [10][11]Depending on the engine's control system, this may also manifest as an increase in power and torque output.
-
Emissions: The ideal outcome is a reduction in products of incomplete combustion, such as CO and HC. [12]An increase in NOx may occur and would need to be evaluated in the context of the target application and relevant emissions regulations. [13] By systematically correlating the additive concentration with changes in these key metrics, researchers can determine the optimal blending ratio and fully characterize the performance-enhancing capabilities of 4-Ethyl-2,3-dimethylheptane.
References
-
SINPAR. (n.d.). ASTM D2700 MON Test Method. Available at: [Link]
-
Ayalytical. (n.d.). ASTM D2699 Method for Octane Number. Available at: [Link]
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eralytics. (2026). ASTM D2699. Available at: [Link]
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BONZI Sports Inc. (n.d.). Octane Measurement Methods. Available at: [Link]
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Defense Technical Information Center (DTIC). (2016). Evaluation of Select Fuel Additives for Potential Use in U.S. Army Corps of Engineers Diesel Engines. Available at: [Link]
-
Quora. (2019). What is the procedure to evaluate the octane number? Available at: [Link]
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AIMS Press. (2022). A review of fuel additives' effects and predictions on internal combustion engine performance and emissions. Available at: [Link]
-
SINPAR. (n.d.). Octane Test Engine: The Summary of RON/MON Test Method. Available at: [Link]
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SINPAR. (n.d.). ASTM D2699 RON Test Method. Available at: [Link]
-
Laurinaitis, K., & Mickevičius, T. (n.d.). EFFECT OF FUEL ADDITIVES ON DIESEL ENGINE PERFORMANCE AND EXHAUST EMISSIONS. Aleksandras Stulginskis University. Available at: [Link]
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Koehler Instrument Company. (n.d.). Why Are RON and MON Important? Available at: [Link]
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LANZO CHEM. (2025). Fuel Additives & Emission Reduction: How They Work. Available at: [Link]
-
Frontiers. (2022). Effects of Different Gasoline Additives on Fuel Consumption and Emissions in a Vehicle Equipped With the GDI Engine. Available at: [Link]
-
ASTM International. (2023). D2699 Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel. Available at: [Link]
-
UTPedia. (2011). Effect of Fuel Additives on the Performance and Emissions of an Internal Combustion Engine. Available at: [Link]
-
ResearchGate. (n.d.). Testing of Selected Fuel Additive in Diesel Engine. Available at: [Link]
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Chem-Station. (n.d.). 4-ethyl-2,3-dimethylheptane. Available at: [Link]
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PubChem. (2025). 4-Ethyl-2,3-dimethylheptane. Available at: [Link]
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E3S Web of Conferences. (n.d.). Study on the effect of fuel additive on PFI gasoline engine performance and emissions. Available at: [Link]
-
riomaisseguro.rio.rj.gov.br. (n.d.). Branched Chain Alkanes. Available at: [Link]
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Chemistry Stack Exchange. (2020). Why are branched alkanes used as fuels instead of straight chain alkanes? Available at: [Link]
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FTLOScience. (2022). Why Branched Hydrocarbons Are Better for Car Engines. Available at: [Link]
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Science Skool!. (n.d.). Alkanes. Available at: [Link]
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Application Notes & Protocols for 4-Ethyl-2,3-dimethylheptane as a Non-Polar Solvent
Abstract
This technical guide provides a comprehensive overview of 4-Ethyl-2,3-dimethylheptane, a branched-chain alkane, for its application as a high-boiling point, non-polar solvent in research, development, and manufacturing environments. We will explore its fundamental physicochemical properties, outline its advantages in specific applications, and provide detailed, field-proven protocols for its use. This document is intended for researchers, scientists, and drug development professionals seeking advanced, stable, and inert solvent systems for complex chemical processes.
Introduction to 4-Ethyl-2,3-dimethylheptane: A Branched Alkane Solvent
4-Ethyl-2,3-dimethylheptane (CAS No. 61868-22-2) is a C11 saturated hydrocarbon characterized by a highly branched structure.[1] As a member of the isoparaffin family, it exhibits properties that make it a valuable, yet specialized, non-polar solvent.[2][3] Unlike its linear alkane counterparts, the branching in its molecular structure results in a lower freezing point and viscosity, while maintaining a high boiling point and thermal stability.[4]
These characteristics position 4-Ethyl-2,3-dimethylheptane as an excellent candidate for applications requiring a stable, inert, and high-temperature liquid medium. Its non-polar nature makes it ideal for dissolving other non-polar compounds, such as oils, fats, waxes, and other hydrocarbons, following the principle of "like dissolves like".[5] This guide will delve into its practical applications, with a focus on its utility in specialized organic synthesis and nanoparticle fabrication, where precise temperature control and an inert environment are paramount.
Physicochemical Properties
A thorough understanding of a solvent's physical and chemical properties is critical for its effective and safe implementation in any experimental protocol. The key properties of 4-Ethyl-2,3-dimethylheptane are summarized in the table below.
| Property | Value | Source |
| CAS Number | 61868-22-2 | [1] |
| Molecular Formula | C₁₁H₂₄ | [1] |
| Molecular Weight | 156.31 g/mol | [6] |
| Boiling Point | 183.2 °C | [7] |
| Density | Approx. 0.7-0.8 g/cm³ (estimated for similar alkanes) | [8] |
| Solubility in Water | Insoluble | |
| Solubility | Soluble in non-polar organic solvents | [9] |
| Appearance | Colorless liquid (expected) | General alkane properties |
| Vapor Pressure | Low (inferred from high boiling point) | General alkane properties |
Core Applications & Mechanistic Insights
The unique combination of a high boiling point, non-polar nature, and chemical inertness makes 4-Ethyl-2,3-dimethylheptane a superior choice for several advanced applications over more common solvents like toluene or xylene, particularly where higher reaction temperatures or enhanced product stability are required.
High-Temperature Organic Synthesis
Many organic reactions, such as certain organometallic couplings or nanoparticle syntheses, require elevated temperatures to overcome activation energy barriers.[10] The high boiling point of 4-Ethyl-2,3-dimethylheptane (183.2 °C) allows for a wider operational temperature range than many conventional non-polar solvents. Its saturated, non-polar structure ensures it remains inert, preventing unwanted side reactions with highly reactive organometallic reagents or catalytic intermediates.[11]
Synthesis of Colloidal Nanoparticles
The synthesis of high-quality colloidal nanoparticles often relies on the "hot-injection" method, where precursors are rapidly introduced into a hot solvent to induce uniform nucleation and controlled growth.[9] High-boiling alkanes are frequently used as the reaction medium in these syntheses.[7][9] 4-Ethyl-2,3-dimethylheptane serves as an ideal medium due to its thermal stability and ability to dissolve the long-chain capping agents (e.g., oleylamine, oleic acid) that are essential for stabilizing the nanoparticles and preventing their aggregation.
Detailed Application Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for the choices made.
Protocol 1: Synthesis of Oleate-Capped Iron Oxide Nanoparticles
This protocol details the use of 4-Ethyl-2,3-dimethylheptane as a high-boiling point solvent for the thermal decomposition of an iron precursor to form monodisperse iron oxide nanoparticles.
Rationale for Solvent Choice: The high boiling point of 4-Ethyl-2,3-dimethylheptane allows for the necessary high temperatures for the thermal decomposition of the iron precursor. Its non-polar nature ensures the solubility of the oleic acid capping agent and the resulting nanoparticles. Its inertness prevents oxidation or other side reactions.
Materials:
-
Iron(III) acetylacetonate (Fe(acac)₃)
-
Oleic acid
-
4-Ethyl-2,3-dimethylheptane
-
Ethanol (for washing)
-
Nitrogen or Argon gas supply
-
Three-neck round-bottom flask, reflux condenser, heating mantle with temperature controller, magnetic stirrer, and thermocouple.
Experimental Workflow Diagram:
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Introduction: The Architectural Significance of Branched Alkanes
An Application Guide to the Synthesis of Branched Alkanes: Protocols and Mechanistic Insights
Highly branched alkanes are foundational molecules in a multitude of applications, ranging from high-octane fuels and specialized lubricants to inert solvents in the pharmaceutical industry.[1] Their distinct physical and chemical properties—such as low freezing points, high chemical stability, and specific viscosity characteristics—are a direct consequence of their molecular architecture.[1] The synthesis of these molecules with precise control over their branching is a cornerstone of modern organic chemistry.
This technical guide provides an in-depth exploration of the primary synthetic pathways for obtaining branched alkanes. We will dissect the causality behind experimental choices in both large-scale industrial processes and targeted laboratory-scale methodologies, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: Industrial Alkylation via Acid Catalysis
The large-scale production of branched alkanes, or "alkylate," is a pillar of the petroleum refining industry, designed to boost the octane number of gasoline.[1][2] The process combines light isoparaffins, most commonly isobutane, with light olefins like propene and butene.[3] This reaction is facilitated by powerful acid catalysts, typically sulfuric acid (H₂SO₄) or hydrofluoric acid (HF).[3][4]
Causality: The Carbocation Chain Mechanism
The entire process is a sophisticated cationic chain reaction.[5] The trustworthiness of the industrial process relies on carefully controlling conditions to favor the desired reaction pathway and suppress undesirable side reactions like polymerization.
-
Chain Initiation: The strong acid catalyst protonates an olefin (e.g., isobutene) to generate a highly reactive tertiary carbocation.
-
Chain Propagation (Alkylation): The initial carbocation is attacked by another olefin molecule to form a larger, dimeric carbocation.
-
Hydride Transfer: The critical step for forming the final product involves the transfer of a hydride ion from isobutane to the dimeric carbocation. This yields the desired highly branched alkane (e.g., isooctane) and a new tert-butyl carbocation, which propagates the chain.[1]
A high ratio of isobutane to olefin is crucial to ensure the dimeric carbocation preferentially reacts with isobutane rather than another olefin, which would lead to low-octane polymers.[4]
Caption: Workflow for the Corey-House synthesis.
Protocol: Synthesis of 3-Methylhexane
-
Objective: To synthesize 3-methylhexane from 1-bromopropane and 2-bromobutane.
-
Expertise Note: The second alkyl halide (R'X) should ideally be methyl, primary, or secondary to avoid E2 elimination, which is a competing side reaction. [6]
-
Step 1: Formation of Propyllithium.
-
Under an inert atmosphere (N₂ or Ar), add 1.5 g of lithium metal to 100 mL of anhydrous diethyl ether in a flame-dried, three-neck flask equipped with a reflux condenser and an addition funnel.
-
Slowly add a solution of 12.3 g (0.1 mol) of 1-bromopropane in 25 mL of anhydrous ether to the stirred lithium suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring for 1 hour until most of the lithium has dissolved. The resulting solution is propyllithium.
-
-
Step 2: Formation of Lithium Dipropylcuprate.
-
In a separate flask under inert atmosphere, prepare a suspension of 9.5 g (0.05 mol) of copper(I) iodide in 50 mL of anhydrous ether.
-
Cool this suspension to 0 °C in an ice bath.
-
Slowly transfer the previously prepared propyllithium solution (0.1 mol) via cannula into the stirred CuI suspension. The solution will change color, indicating the formation of the Gilman reagent.
-
-
Step 3: Coupling Reaction.
-
To the freshly prepared lithium dipropylcuprate solution at 0 °C, slowly add a solution of 13.7 g (0.1 mol) of 2-bromobutane in 25 mL of anhydrous ether.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by carefully pouring it into 100 mL of saturated aqueous NH₄Cl solution.
-
Separate the ether layer, wash with water and brine, dry over anhydrous MgSO₄, and filter.
-
Purify the resulting 3-methylhexane by fractional distillation.
-
Grignard Reagent Pathway to Highly Branched Alkanes
While Grignard reagents can be used in some coupling reactions, a more robust and versatile laboratory application for creating highly branched structures involves a three-step sequence: Grignard addition to a ketone, dehydration of the resulting tertiary alcohol, and hydrogenation of the alkene. [7] Principle & Causality: This sequence builds a quaternary carbon center, a hallmark of many highly branched alkanes. Each step is a classic, high-yielding transformation. The Grignard reagent acts as a potent carbon nucleophile, the dehydration proceeds via an E1 mechanism favored by the stable tertiary carbocation intermediate, and the final hydrogenation provides a clean reduction to the saturated alkane. [7]
Caption: Grignard-based multi-step synthesis.
Protocol: Synthesis of 3-Methyl-3-heptanol
-
Objective: To synthesize a highly branched alkane via a Grignard reaction sequence.
-
Step 1: Grignard Addition to a Ketone.
-
Prepare propylmagnesium bromide from 1-bromopropane and magnesium turnings in anhydrous ether as described previously. [8] * In a separate flame-dried flask under N₂, dissolve 8.6 g (0.1 mol) of 2-pentanone in 50 mL of anhydrous ether and cool to 0 °C.
-
Slowly add the Grignard reagent solution (approx. 0.1 mol) to the stirred ketone solution.
-
After addition, warm to room temperature and stir for 1 hour.
-
Perform an acidic workup by slowly adding the reaction mixture to a beaker of ice containing 50 mL of 1 M HCl.
-
Extract the product with ether, wash, dry, and remove the solvent to yield the crude tertiary alcohol (3-methyl-3-heptanol). Validate with IR spectroscopy (presence of a broad O-H stretch at ~3300 cm⁻¹, absence of C=O stretch at ~1715 cm⁻¹).
-
-
Step 2: Dehydration of the Tertiary Alcohol.
-
Place the crude alcohol in a round-bottom flask with a distillation head.
-
Add a catalytic amount of concentrated sulfuric acid (a few drops).
-
Gently heat the mixture. The resulting alkene(s) will distill as they are formed.
-
Wash the collected distillate with aqueous NaHCO₃ solution, then water, and dry. This step is validated by the disappearance of the O-H stretch in the IR spectrum and the appearance of a C=C stretch (~1650 cm⁻¹).
-
-
Step 3: Hydrogenation of the Alkene.
-
Dissolve the alkene mixture in ethanol in a flask suitable for hydrogenation.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon filled with H₂ or a Parr hydrogenator) and stir vigorously until hydrogen uptake ceases.
-
Filter the mixture through Celite to remove the Pd/C catalyst and remove the ethanol by distillation to yield the final product, 3-methylheptane.
-
Part 3: Alkylation via Enolate Intermediates
The alkylation of enolates is a cornerstone of C-C bond formation in organic synthesis. [9][10]While the direct product is a substituted carbonyl compound, this method is fundamental for building the carbon framework of a branched alkane, which can subsequently be obtained via reduction (e.g., Wolff-Kishner or Clemmensen reduction). The power of this method lies in the ability to control the regioselectivity of the alkylation. [11][12] Causality: Kinetic vs. Thermodynamic Control
For an unsymmetrical ketone, two different enolates can form. The choice of base and reaction conditions dictates which enolate is formed, and therefore, where the alkyl group is added. [11]* Kinetic Enolate: Formed by removing the most accessible, least sterically hindered α-proton. This is an irreversible process favored by a strong, bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C). [12]* Thermodynamic Enolate: The more substituted, more stable enolate. Its formation is favored under equilibrium conditions, using a weaker base (like NaOEt) at room temperature, which allows for proton exchange and equilibration to the most stable enolate form. [11][12]
Caption: Regioselective enolate alkylation.
| Control | Base | Solvent | Temperature | Enolate Formed | Causality |
| Kinetic | LDA | THF | -78 °C | Less substituted | Fast, irreversible deprotonation of the sterically most accessible proton by a strong, bulky base. [11][12] |
| Thermodynamic | NaOEt | EtOH | Room Temp. | More substituted | Reversible deprotonation allows equilibrium to be established, favoring the more stable, more substituted enolate. [11] |
Protocol: Kinetic Alkylation of 2-Methylcyclohexanone
-
Enolate Formation:
-
In a flame-dried, three-neck flask under N₂, add 15 mL of anhydrous THF and cool to -78 °C (dry ice/acetone bath).
-
Add 1.1 equivalents of LDA solution dropwise.
-
Slowly add 1 equivalent of 2-methylcyclohexanone to the stirred LDA solution.
-
Stir the mixture at -78 °C for 1 hour to ensure complete formation of the kinetic enolate.
-
-
Alkylation (Sₙ2 Attack):
-
Workup and Analysis:
-
Warm the mixture to room temperature, extract with ether, wash with water and brine, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure. The primary product will be 2,6-dimethylcyclohexanone.
-
(Conceptual Next Step): The resulting ketone can be reduced to the corresponding branched alkane (1,3-dimethylcyclohexane) using a Wolff-Kishner reduction (H₂NNH₂, KOH, heat).
-
Summary and Comparison of Methods
| Method | Scale | Versatility | Key Strengths | Key Limitations |
| Acid Catalysis | Industrial | Low | Low-cost feedstocks, continuous process for fuel production. | Produces a complex mixture, harsh/corrosive catalysts, not suitable for specific molecule synthesis. [3][4] |
| Corey-House | Lab | High | Excellent for unsymmetrical alkanes (R-R'), high functional group tolerance. | Requires stoichiometric organometallic reagents, strict anhydrous conditions. [14] |
| Grignard/Dehydration | Lab | Medium | Excellent for creating quaternary carbons and highly branched structures. | Multi-step process, dehydration can lead to mixtures of alkene isomers. |
| Enolate Alkylation | Lab | High | Excellent control of regiochemistry (kinetic/thermodynamic), fundamental for skeleton construction. | Product is a carbonyl compound requiring a subsequent reduction step to get the alkane. [11] |
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-
Alkylation of Enolate Ions (2023). Chemistry LibreTexts. [Link]
-
Alkylation of enolates. Fiveable. [Link]
-
Alkylation of Enolates (2023). Organic Chemistry Tutor. [Link]
-
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-
The Alkylation Process in Refineries: Transforming Components for Cleaner Fuels (2025). Allied Group. [Link]
-
Reactions of Alkyl Halides: Grignard Reagents. Fiveable. [Link]
-
Enolate alkylation. Lumen Learning. [Link]
-
Alkylation of Enolate Ions (2023). OpenStax. [Link]
-
Alkylation. Britannica. [Link]
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A Short On Preparation Of Alkanes By Grignard Reagents. Unacademy. [Link]
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What is Alkylation? Understanding Its Role in the Petroleum Industry. NSRP. [Link]
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What is alkylation and what role does it play in gasoline production? (2025). Patsnap. [Link]
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Resolving the Undecane Puzzle: A Detailed GC-MS Protocol for the Separation of C11H24 Isomers
For researchers, scientists, and professionals in drug development and chemical analysis, the accurate identification and separation of structural isomers represent a significant analytical hurdle. The 159 structural isomers of undecane (C11H24) epitomize this challenge, with their subtle differences in physicochemical properties, particularly their boiling points, making their separation a complex task.[1] This application note provides a comprehensive, field-proven protocol for the separation and identification of C11H24 isomers using Gas Chromatography-Mass Spectrometry (GC-MS), moving beyond a simple list of steps to explain the causality behind each experimental choice.
The Challenge of Separating C11H24 Isomers
The primary obstacle in separating undecane isomers is their similar boiling points. While branching generally lowers the boiling point of an alkane, the vast number of C11H24 isomers means many have very close boiling points, leading to co-elution in gas chromatography.[1] Achieving baseline separation requires a highly efficient chromatographic system and carefully optimized parameters.
| Isomer of C11H24 | Boiling Point (°C) |
| n-Undecane | 195.9 |
| 2-Methyldecane | 193.5 |
| 3-Methyldecane | 193.3 |
| 4-Methyldecane | 192.8 |
| 5-Methyldecane | 192.1 |
| 2,2-Dimethylnonane | 186.2 |
| 3,3-Dimethylnonane | 189.5 |
| 4,4-Dimethylnonane | 190.8 |
| 2,3-Dimethylnonane | 191.5 |
This table illustrates the narrow boiling point range for several C11H24 isomers, highlighting the chromatographic challenge.
Principle of Separation and Identification
This protocol leverages the high separation efficiency of capillary gas chromatography and the definitive identification capabilities of mass spectrometry. The separation of C11H24 isomers is primarily based on their boiling points and their interaction with the stationary phase of the GC column.[2] Non-polar columns are particularly effective as they separate alkanes in boiling point order.[3][4] Mass spectrometry then provides a unique fragmentation pattern for each isomer, acting as a molecular fingerprint for identification.[5]
Experimental Workflow
The following diagram illustrates the complete workflow for the GC-MS analysis of C11H24 isomers.
Caption: Overall workflow for the GC-MS analysis of C11H24 isomers.
Detailed Protocols
Part 1: Sample Preparation
The goal of sample preparation is to introduce a clean, diluted sample into the GC-MS system.[6][7]
Materials:
-
Volatile organic solvent (e.g., hexane, dichloromethane)[6]
-
Glass vials with caps[7]
-
Syringe filters (0.22 µm, if needed)[7]
-
Micropipettes
Procedure:
-
Dilution: If the sample is a concentrated mixture of C11H24 isomers, dilute it in a volatile solvent like hexane to a final concentration of approximately 10 µg/mL.[8] This prevents column overloading and ensures sharp chromatographic peaks.
-
Filtration (if necessary): If the sample contains particulate matter, filter it through a 0.22 µm syringe filter to prevent clogging of the injector and column.[7]
-
Transfer: Transfer the diluted (and filtered, if necessary) sample into a glass autosampler vial.[8] Avoid using plastic vials to prevent leaching of contaminants.[8]
For complex matrices, extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required to isolate the hydrocarbon fraction.[9]
Part 2: GC-MS Instrumentation and Parameters
The choice of GC column and the temperature program are critical for achieving separation of the C11H24 isomers.[10][11]
Instrumentation:
-
Gas Chromatograph with a split/splitless injector
-
Mass Spectrometer (Quadrupole or Time-of-Flight)
-
GC Column: A non-polar capillary column is highly recommended for separating alkane isomers.[1] A 100% dimethylpolysiloxane or a 5% phenyl-methylpolysiloxane stationary phase is a good choice.[1]
GC-MS Parameters:
| Parameter | Value | Justification |
| Injector Temperature | 250 °C[1] | Ensures rapid and complete volatilization of the C11H24 isomers. |
| Injection Mode | Split (e.g., 100:1 ratio)[1] | Prevents column overloading with concentrated samples and ensures sharp peaks. |
| Injection Volume | 1 µL[1] | A standard volume for capillary GC. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gas to transport the analytes through the column. |
| Flow Rate | 1.0 mL/min (constant flow)[1] | Provides optimal column efficiency. |
| Oven Temperature Program | Initial: 40°C, hold for 5 min. Ramp: 2°C/min to 200°C. Hold: 10 min at 200°C.[1] | A slow temperature ramp is crucial for resolving isomers with close boiling points. The initial hold allows for the separation of very volatile compounds, while the final hold ensures all C11H24 isomers have eluted.[10][12] |
| MS Transfer Line Temp. | 280 °C[1] | Prevents condensation of the analytes as they transfer from the GC to the MS. |
| Ion Source Temperature | 230 °C[1] | A standard temperature for electron ionization sources. |
| Ionization Mode | Electron Ionization (EI) at 70 eV[1] | Standard EI energy provides reproducible fragmentation patterns that can be compared to mass spectral libraries.[13] |
| Scan Range | m/z 35-250[1] | Covers the molecular ion of C11H24 (m/z 156) and its characteristic fragment ions. |
Part 3: Data Analysis and Interpretation
The final step is to analyze the acquired data to identify the separated isomers.
-
Total Ion Chromatogram (TIC): The TIC will show a series of peaks, each corresponding to a separated compound. Due to the complexity of the isomer mixture, you may observe a dense cluster of peaks.
-
Mass Spectra: Extract the mass spectrum for each peak. The mass spectrum of an alkane will show a molecular ion peak (M+) and a series of fragment ions.
-
Isomer Identification:
-
Fragmentation Pattern: Branched alkanes exhibit characteristic fragmentation patterns, often involving cleavage at the branching point to form stable carbocations.[5][14] The most abundant fragment is often the most stable carbocation that can be formed.[14]
-
Library Matching: Compare the obtained mass spectra to a commercial or in-house mass spectral library (e.g., NIST, Wiley) for tentative identification.
-
Retention Indices: For confident identification, it is highly recommended to use Kovats retention indices. This involves running a mixture of n-alkanes under the same chromatographic conditions and calculating the retention index for each unknown peak. The retention index is a more robust identification parameter than retention time alone.[5]
-
Caption: General principle of alkane fragmentation in mass spectrometry.
Trustworthiness and Self-Validation
To ensure the validity of your results:
-
Run a Blank: Inject a solvent blank before your samples to check for system contamination.
-
Use Standards: Whenever possible, confirm the identity of isomers by running authentic standards.
-
Check for Reproducibility: Inject a sample multiple times to ensure the retention times and peak areas are reproducible.
-
System Suitability: Periodically run a standard mixture to verify the performance of your GC-MS system.
By following this detailed protocol and understanding the principles behind each step, researchers can confidently tackle the challenging separation of C11H24 isomers, leading to accurate and reliable analytical results.
References
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The Strategic Application of 4-Ethyl-2,3-dimethylheptane in Modern Organic Synthesis: A Guide for Advanced Research
This technical guide provides an in-depth exploration of the synthetic utility of 4-Ethyl-2,3-dimethylheptane, a representative chiral branched alkane. While seemingly simple, the stereochemically rich structure of this molecule serves as an excellent platform to discuss and illustrate cutting-edge methodologies in asymmetric synthesis and late-stage functionalization, concepts of paramount importance to researchers in medicinal chemistry and drug development. This document moves beyond theoretical discussions to provide detailed, actionable protocols that can be adapted for the synthesis and derivatization of similar chiral hydrocarbon scaffolds.
Introduction: The Untapped Potential of Chiral Alkanes in Synthesis
Historically, alkanes have been relegated to the roles of solvents or fuels, largely overlooked as active participants in complex molecular construction due to their inherent inertness. However, the increasing demand for structurally novel and three-dimensionally complex chiral molecules in drug discovery has catalyzed a re-evaluation of this class of compounds.[1] Chiral alkanes, such as 4-Ethyl-2,3-dimethylheptane, represent a valuable, yet underexplored, reservoir of building blocks. Their utility lies not in pre-existing functional groups, but in the potential to introduce functionality with high levels of stereocontrol, thereby creating valuable chiral intermediates from simple hydrocarbon precursors.[2][3] This approach is particularly relevant in the pharmaceutical industry, where the enantiomeric purity of a drug candidate is a critical determinant of its efficacy and safety.[4]
This guide will illuminate three key strategic applications of 4-Ethyl-2,3-dimethylheptane as a model chiral alkane:
-
Enantioselective Synthesis: The construction of the chiral alkane scaffold itself, using asymmetric hydrogenation of a prochiral alkene precursor.
-
Stereoselective Functionalization: The introduction of a functional group handle onto the chiral alkane backbone via free-radical halogenation, with a focus on the stereochemical implications.
-
Advanced C-H Functionalization: The direct, catalytic insertion of a carbene into a C-H bond of the chiral alkane, representing a state-of-the-art method for late-stage modification.
Physicochemical Properties of 4-Ethyl-2,3-dimethylheptane
A thorough understanding of the physical properties of a synthetic target is crucial for its manipulation and characterization.
| Property | Value | Source |
| CAS Number | 61868-22-2 | [5] |
| Molecular Formula | C₁₁H₂₄ | [5] |
| Molecular Weight | 156.31 g/mol | [5] |
| Boiling Point | 183.2 °C | [6] |
| IUPAC Name | 4-ethyl-2,3-dimethylheptane | [7] |
Application 1: Enantioselective Synthesis of 4-Ethyl-2,3-dimethylheptane via Asymmetric Hydrogenation
The most efficient route to enantiomerically enriched chiral alkanes is through the asymmetric hydrogenation of prochiral alkenes.[2][8] This method utilizes a chiral transition metal catalyst to deliver hydrogen across the double bond in a stereocontrolled manner.[9] For the synthesis of (3S,4R)-4-Ethyl-2,3-dimethylheptane, a suitable precursor would be (E)-4-ethyl-2,3-dimethylhept-2-ene.
Conceptual Workflow: Asymmetric Hydrogenation
Caption: Workflow for Asymmetric Hydrogenation.
Detailed Protocol: Asymmetric Hydrogenation of (E)-4-ethyl-2,3-dimethylhept-2-ene
Objective: To synthesize (3S,4R)-4-Ethyl-2,3-dimethylheptane with high enantiomeric excess.
Materials:
-
(E)-4-ethyl-2,3-dimethylhept-2-ene (1.0 eq)
-
[Rh((R,R)-Et-DuPhos)(COD)]BF₄ (0.01 eq)
-
Anhydrous, degassed Methanol (solvent)
-
High-pressure hydrogenation vessel (Parr shaker or similar)
-
Hydrogen gas (high purity)
-
Standard laboratory glassware and purification apparatus (silica gel, solvents for chromatography)
Procedure:
-
Catalyst Preparation: In a glovebox, a high-pressure reaction vessel is charged with [Rh((R,R)-Et-DuPhos)(COD)]BF₄ (0.01 eq).
-
Substrate Addition: A solution of (E)-4-ethyl-2,3-dimethylhept-2-ene (1.0 eq) in anhydrous, degassed methanol is added to the reaction vessel via syringe. The vessel is sealed.
-
Hydrogenation: The vessel is removed from the glovebox, connected to a hydrogen line, and purged several times with hydrogen gas. The vessel is then pressurized with hydrogen to 60 psi.
-
Reaction: The reaction mixture is stirred vigorously at room temperature for 24 hours.
-
Work-up: The vessel is carefully depressurized. The solvent is removed in vacuo.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluting with hexanes) to yield the pure 4-Ethyl-2,3-dimethylheptane.
-
Characterization: The product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess is determined by chiral gas chromatography.
Expected Outcome: High yield (>95%) and high enantiomeric excess (>95% ee).
Application 2: Stereoselective Functionalization via Free-Radical Bromination
Once the chiral alkane is synthesized, the next challenge is to introduce functionality in a controlled manner. Free-radical halogenation is a classic transformation that, while often leading to mixtures of products with achiral alkanes, can provide valuable insights into stereochemical outcomes when applied to a chiral substrate.[7][10] The reaction proceeds via a trigonal planar radical intermediate, which has important stereochemical consequences.[11]
Conceptual Workflow: Free-Radical Bromination
Caption: Workflow for Free-Radical Bromination.
Detailed Protocol: Diastereoselective Bromination of (3S,4R)-4-Ethyl-2,3-dimethylheptane
Objective: To functionalize the chiral alkane and analyze the resulting diastereomeric mixture of brominated products.
Materials:
-
(3S,4R)-4-Ethyl-2,3-dimethylheptane (1.0 eq)
-
N-Bromosuccinimide (NBS, 1.1 eq)
-
Azobisisobutyronitrile (AIBN, 0.05 eq)
-
Carbon tetrachloride (CCl₄, solvent)
-
500 W tungsten lamp or UV lamp
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: A solution of (3S,4R)-4-Ethyl-2,3-dimethylheptane (1.0 eq), NBS (1.1 eq), and AIBN (0.05 eq) in CCl₄ is prepared in a round-bottom flask equipped with a reflux condenser.
-
Initiation: The reaction mixture is heated to reflux (77 °C) and irradiated with a 500 W tungsten lamp.
-
Reaction Monitoring: The reaction progress is monitored by GC-MS. The disappearance of the starting material and the appearance of new, higher molecular weight peaks corresponding to the brominated products are observed.
-
Work-up: After completion (typically 2-4 hours), the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is washed with aqueous sodium thiosulfate solution and brine, then dried over anhydrous magnesium sulfate.
-
Purification and Analysis: The solvent is removed in vacuo. The resulting mixture of brominated diastereomers is analyzed by ¹H NMR and GC to determine the product ratio. The diastereomers can be separated by careful column chromatography or preparative GC.
Discussion of Stereochemical Outcome: The bromination will preferentially occur at the tertiary C-H bonds (at C-3 and C-4) due to the higher stability of the resulting tertiary radicals. Since the starting material is a single enantiomer, the formation of a new stereocenter at the site of bromination will result in a mixture of diastereomers. The diastereomeric ratio will be influenced by the steric environment of the existing chiral centers.
Application 3: Advanced C-H Functionalization via Catalytic Carbene Insertion
A more modern and sophisticated approach to alkane functionalization is the catalytic insertion of a carbene into a C-H bond.[12][13] This method offers the potential for high selectivity and the introduction of a wide range of functional groups under mild conditions. Using a chiral catalyst can even render this process enantioselective on a prochiral alkane. When applied to a chiral alkane like 4-Ethyl-2,3-dimethylheptane, this method can lead to the diastereoselective formation of new, complex chiral building blocks.
Conceptual Workflow: Catalytic C-H Functionalization
Caption: Workflow for Catalytic C-H Functionalization.
Detailed Protocol: Diastereoselective C-H Functionalization of (3S,4R)-4-Ethyl-2,3-dimethylheptane with Ethyl Diazoacetate
Objective: To demonstrate the advanced functionalization of a chiral alkane via rhodium-catalyzed carbene insertion.
Materials:
-
(3S,4R)-4-Ethyl-2,3-dimethylheptane (used in excess as the solvent and reactant)
-
Dirhodium(II) bis(N-dodecylbenzenesulfonyl)prolinate, [Rh₂(esp)₂] (0.001 eq)
-
Ethyl diazoacetate (EDA, 1.0 eq)
-
Syringe pump
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: A flask is charged with (3S,4R)-4-Ethyl-2,3-dimethylheptane and the Rh₂(esp)₂ catalyst (0.001 eq). The mixture is heated to 40 °C.
-
Slow Addition of Diazo Compound: Ethyl diazoacetate is added to the reaction mixture via a syringe pump over a period of 4 hours. This slow addition is crucial to maintain a low concentration of the diazo compound and suppress side reactions.
-
Reaction Completion: After the addition is complete, the reaction is stirred for an additional 12 hours at 40 °C.
-
Work-up: The reaction mixture is cooled to room temperature. The excess alkane is removed by vacuum distillation.
-
Purification and Analysis: The residue is purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to isolate the ester products. The diastereomeric ratio is determined by ¹H NMR and chiral HPLC analysis.
Discussion of Selectivity: The rhodium catalyst will react with ethyl diazoacetate to form a rhodium carbene intermediate. This electrophilic species will then insert into the C-H bonds of the alkane. The selectivity of this insertion is influenced by both electronic and steric factors, with a preference for the more electron-rich and sterically accessible C-H bonds. The inherent chirality of the starting alkane will direct the approach of the carbene, leading to a diastereoselective outcome.
Conclusion
4-Ethyl-2,3-dimethylheptane, while a simple molecule, serves as a powerful tool for illustrating the principles and protocols of modern stereoselective synthesis. By viewing such chiral alkanes not as inert scaffolds, but as valuable chiral building blocks, researchers in organic synthesis and drug development can unlock new avenues for the creation of novel, three-dimensionally complex molecules. The protocols detailed herein for asymmetric hydrogenation, stereoselective halogenation, and catalytic C-H functionalization provide a practical foundation for the application of these advanced synthetic strategies.
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High-Temperature Gas Chromatography for the Resolution of Undecane Isomers: An Application Note
Abstract
The separation and identification of alkane isomers present a significant analytical challenge due to their similar physicochemical properties. Undecane (C₁₁H₂₄), with its 159 structural isomers, serves as a pertinent model for complex hydrocarbon mixtures encountered in various industries.[1][2] This application note details a robust high-temperature gas chromatography (GC) method for the comprehensive analysis of undecane isomers. We will explore the fundamental principles governing their separation, provide a detailed experimental protocol, and outline a systematic approach to data analysis and method validation. The causality behind instrumental choices and parameter optimization is explained to provide researchers, scientists, and drug development professionals with a field-proven guide for achieving high-resolution separation and reliable identification of these compounds.
Introduction: The Challenge of Isomer Separation
Undecane and its branched isomers are prevalent in fuels, lubricants, and as impurities or excipients in pharmaceutical formulations. The specific isomer composition can significantly impact the bulk properties of these materials, such as octane rating in fuels or viscosity in industrial oils. From a toxicological and metabolic standpoint, different isomers can exhibit varying behaviors. Consequently, the ability to separate and quantify individual undecane isomers is of paramount importance.
The primary challenge in their analysis lies in the subtle differences in boiling points and polarities among the isomers.[3] Straight-chain n-undecane has a boiling point of 196 °C, while its branched counterparts exhibit lower boiling points.[4][5] This is because increased branching leads to more compact, spherical molecular shapes, which reduces the surface area available for intermolecular van der Waals forces.[6][7][8] Weaker intermolecular forces require less energy to overcome, resulting in lower boiling points.[6] Gas chromatography, particularly with high-resolution capillary columns, is the premier technique for separating such volatile compounds.[9]
The Chromatographic Approach: Leveraging Volatility
The separation of non-polar alkane isomers is most effectively achieved using a non-polar stationary phase.[10] According to the principle of "like dissolves like," non-polar analytes will interact primarily with the non-polar stationary phase through dispersive forces.[10][11] In this scenario, the elution order is almost exclusively determined by the boiling point of the analytes.[12] Therefore, the more highly branched, lower-boiling point isomers will elute before the less branched, higher-boiling point isomers, with the linear n-undecane typically eluting last.[3]
To achieve the necessary resolution for the multitude of undecane isomers, a long, high-efficiency capillary column is essential. High temperatures are required to ensure the timely elution of the higher-boiling isomers.
Recommended GC System and Consumables
For optimal performance, the following gas chromatography system configuration is recommended. The rationale for each component selection is provided to ensure a self-validating experimental setup.
| Component | Specification | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent, with Electronic Pneumatic Control (EPC) | Provides precise control over gas flows and pressures, which is critical for reproducible retention times. |
| Injector | Split/Splitless (SSL) Inlet | Allows for the analysis of samples with varying concentrations. A high split ratio is used to prevent column overload and ensure sharp peaks. |
| Capillary Column | Non-Polar, 100% Dimethylpolysiloxane (e.g., DB-1ms, HP-1ms) | This phase separates alkanes based on boiling point, providing a predictable elution order for isomers.[3] |
| Dimensions: 100 m length x 0.25 mm I.D. x 0.5 µm film thickness | A long column provides a high number of theoretical plates, which is necessary for resolving closely eluting isomers. A thicker film increases sample capacity. | |
| Carrier Gas | Helium or Hydrogen, High Purity (99.999%) | Inert mobile phase. Hydrogen can provide faster analysis times at lower temperatures but requires additional safety precautions. |
| Detector | Flame Ionization Detector (FID) and/or Mass Spectrometer (MS) | FID offers high sensitivity and a wide linear range for hydrocarbon quantification. MS provides mass spectral data for positive isomer identification.[3][13] |
| Vials and Caps | 2 mL amber vials with PTFE/silicone septa | Ensures sample integrity and prevents contamination. |
| Syringe | 10 µL autosampler syringe | For precise and reproducible injections. |
Detailed Analytical Protocol
This protocol provides a step-by-step methodology for the high-temperature GC analysis of undecane isomers.
Sample and Standard Preparation
-
Standard Preparation: Prepare a qualitative standard mixture containing known undecane isomers of interest (if available commercially) at a concentration of approximately 10-100 µg/mL each in a volatile, non-polar solvent such as hexane or pentane.
-
n-Alkane Standard: Prepare a homologous series of n-alkanes (e.g., C₈ to C₁₄) in hexane. This is crucial for the calculation of Kovats Retention Indices.
-
Sample Preparation: For complex matrices, perform a suitable liquid-liquid or solid-phase extraction to isolate the hydrocarbon fraction. Dilute the final extract in hexane to bring the analyte concentrations within the linear range of the detector.
-
Final Step: Transfer the prepared solutions to 2 mL autosampler vials for analysis.
Instrumental Method
The following table summarizes the optimized instrumental parameters for the GC-FID/MS analysis.
| Parameter | Value | Justification |
| Injector | ||
| Inlet Temperature | 300 °C | Ensures rapid and complete vaporization of the sample. |
| Injection Volume | 1 µL | A small volume prevents peak distortion and column overload. |
| Split Ratio | 100:1 | A high split ratio is necessary for sharp peaks and to handle potentially concentrated samples. May be adjusted based on sample concentration. |
| Oven Temperature Program | ||
| Initial Temperature | 40 °C | A low initial temperature allows for the separation of any highly volatile components and provides good focusing of the analytes at the head of the column. |
| Initial Hold Time | 5 minutes | Ensures all components are trapped at the column head in a narrow band before the temperature ramp begins. |
| Ramp Rate | 2 °C/min to 200 °C | A slow ramp rate is critical for resolving the large number of closely eluting isomers.[14] This rate can be optimized based on the complexity of the sample. |
| Final Hold Time | 10 minutes | Ensures that all isomers, including n-undecane, have eluted from the column. |
| Carrier Gas | ||
| Gas | Helium | |
| Flow Rate | 1.0 mL/min (Constant Flow) | A constant flow rate ensures reproducible retention times throughout the temperature program. |
| FID Parameters | ||
| Temperature | 320 °C | Must be higher than the final oven temperature to prevent condensation of analytes. |
| H₂ Flow | 30 mL/min | |
| Air Flow | 400 mL/min | |
| Makeup Gas (N₂) | 25 mL/min | |
| MS Parameters (if used) | ||
| Transfer Line Temp. | 300 °C | Prevents cold spots and analyte condensation between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Scan Range | m/z 40-200 | Covers the expected mass fragments of undecane isomers. |
Experimental Workflow Diagram
Caption: High-level workflow for the analysis of undecane isomers.
Data Analysis and Interpretation
Peak Identification and Retention Indices
Due to the large number of isomers, relying solely on retention time for identification is unreliable. Kovats Retention Indices (RI) provide a much more robust method for isomer identification.[3] The RI relates the retention time of an analyte to that of bracketing n-alkanes.
Calculation of Retention Index (Temperature Programmed): The formula for calculating the retention index (I) in a temperature-programmed run is:
I = 100 * [ n + ( tR(x) - tR(n) ) / ( tR(N) - tR(n) ) ]
Where:
-
n is the carbon number of the n-alkane eluting before the analyte (x).
-
N is the carbon number of the n-alkane eluting after the analyte (x).
-
tR is the retention time for the respective compounds.
Procedure:
-
Analyze the n-alkane standard mixture (C₈-C₁₄) using the exact same GC method.
-
Analyze the undecane isomer sample.
-
For each isomer peak, identify the n-alkanes that bracket it.
-
Calculate the RI using the formula above.
-
Compare the calculated RI values to literature or in-house databases for tentative identification.
Mass Spectrometry Confirmation
For unambiguous identification, mass spectrometry is indispensable. The 70 eV EI mass spectra of alkanes are characterized by fragmentation patterns. While many isomers will produce similar mass spectra, subtle differences in fragment ion abundances, combined with the RI data, can provide confident identification when compared against a reference library (e.g., NIST).[15]
Method Validation: A Self-Validating System
To ensure the trustworthiness and reliability of the analytical results, the method must be validated.[16][17] The following parameters should be assessed according to established guidelines such as ISO/IEC 17025.[17]
| Validation Parameter | Description and Acceptance Criteria |
| Specificity/Selectivity | The ability to resolve the target isomers from each other and from matrix interferences. Assessed by analyzing a variety of isomer standards and matrix blanks. |
| Linearity and Range | The ability to obtain results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be analyzed. The correlation coefficient (r²) should be ≥ 0.995. |
| Accuracy | The closeness of the measured value to the true value. Determined by analyzing a certified reference material or by spike/recovery experiments. Recovery should typically be within 80-120%. |
| Precision | The degree of agreement among individual test results. Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day). The relative standard deviation (RSD) should typically be <15%. |
| Limit of Detection (LOD) | The lowest amount of an analyte that can be detected but not necessarily quantitated. Typically determined as a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. Typically determined as a signal-to-noise ratio of 10:1. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in oven temperature, ±0.1 mL/min in flow rate). |
Logical Relationship for Method Validation
Caption: Interdependence of validation parameters for a trustworthy method.
Conclusion
The high-temperature gas chromatographic method detailed in this application note provides a robust and reliable framework for the separation and identification of undecane isomers. By employing a long, non-polar capillary column and a slow, optimized temperature program, it is possible to achieve high-resolution separation based on isomer boiling points. The use of Kovats Retention Indices in conjunction with mass spectrometry ensures confident peak identification. This self-validating protocol, grounded in the fundamental principles of chromatography, offers researchers a powerful tool for the detailed characterization of complex hydrocarbon mixtures.
References
- Alam, M. S., et al. (2018). Mapping and quantifying isomer sets of hydrocarbons ( ≥ C12) in diesel exhaust, lubricating oil and diesel fuel samples using GC × GC-ToF-MS.
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TutorChase. How does branching in alkanes affect their boiling points?. Available at: [Link]
- Chempendix. Retention Indexes. Google Sites.
- Zuas, O., Mulyana, M. R., & Budiman, H. (2016). Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. Revista Colombiana de Química, 45(3), 22-27.
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Vedantu. What effect does branching of an alkane chain have class 11 chemistry CBSE. Available at: [Link]
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Redalyc. Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. Available at: [Link]
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MyTutor. What affects the boiling point of an alkane and why?. Available at: [Link]
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Master Organic Chemistry. (2010). Branching, and Its Affect On Melting and Boiling Points. Available at: [Link]
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Greyhound Chromatography. GC Column Selection Guide. Available at: [Link]
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Wallace Watson, D. (2017). The Secrets of Successful Temperature Programming. LCGC International. Available at: [Link]
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ResearchGate. Boiling point models of alkanes. Available at: [Link]
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Chrom Tech, Inc. (2023). Unveiling the Power of Non-Polar GC Columns. Available at: [Link]
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ResearchGate. GC-MS Spectra of Undecane (Retention time-7.567). Available at: [Link]
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Chemistry Stack Exchange. (2023). Separating alkane/alkene isomers on the GC but the isomers have the same retention time. Available at: [Link]
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Phenomenex. Temperature Programming for Better GC Results. Available at: [Link]
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Agilent Technologies. (2013). Analysis of C1 to C10 Hydrocarbons Including C1 to C6 Paraffin/Olefin Isomer Separation at Ambient Temperature Using Dual FID an. Available at: [Link]
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ScienceDirect. Even carbon number predominance observed in C50-C110 n-alkanes and monocyclic alkanes in the highly mature source rock. Available at: [Link]
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Chromatography Today. (2014). Optimisation of Column Parameters in GC. Available at: [Link]
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Scilit. Validation of analytical methods. Available at: [Link]
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National Institutes of Health. Undecane | C11H24 | CID 14257. PubChem. Available at: [Link]
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ResearchGate. GC–MS Chromatogram showing undecane production (retention time...). Available at: [Link]
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Separation Science. Impact of GC Parameters on The Separation Part 5: Choice of Column Temperature. Available at: [Link]
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Figshare. (2021). A data set of retention indices and retention times for 200+ molecules and two stationary phases (gas chromatography). Available at: [Link]
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ResearchGate. (2014). Can anyone help with the analysis of isomers C11-C22 hydrocarbons using GC and not GCxGC?. Available at: [Link]
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Chromatography Forum. (2010). GC temperature programming. Available at: [Link]
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Hilaris Publishing. The Role of Nonpolar Phases: Fundamentals and uses in Chromatographic Techniques. Available at: [Link]
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Wikipedia. Undecane. Available at: [Link]
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Gavin Publishers. Validation of Analytical Methods: A Review. Available at: [Link]
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IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]
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UNL Digital Commons. Elution Patterns From Capillary GC For Methyl-Branched Alkanes. Available at: [Link]
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ResearchGate. (2013). What do I need to do for a better separation of isomers co-eluting in GC-MS?. Available at: [Link]
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Restek. A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]
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Wikipedia. List of isomers of undecane. Available at: [Link]
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ResearchGate. Elution Patterns From Capillary GC For Methyl-Branched Alkanes. Available at: [Link]
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Application Notes and Protocols for the Use of 4-Ethyl-2,3-dimethylheptane as a Reference Standard
Introduction: The Role of Branched Alkanes in Analytical Chemistry
In the landscape of analytical chemistry, particularly within the realms of petrochemical analysis, environmental monitoring, and drug development, the use of well-characterized reference standards is paramount for achieving accurate and reproducible results. Straight-chain alkanes are widely used to calibrate gas chromatography (GC) systems and determine Kovats retention indices. However, for the detailed hydrocarbon analysis (DHA) of complex mixtures such as gasoline or other fuels, branched alkanes play a crucial role as reference compounds.[1][2] Their unique elution behavior and mass spectral fragmentation patterns provide essential data points for the identification and quantification of isomeric and co-eluting species.[1]
4-Ethyl-2,3-dimethylheptane (C₁₁H₂₄) is a C11 branched alkane that serves as a valuable, albeit specialized, reference standard. Its distinct structure, with multiple branching points, makes it an excellent candidate for challenging chromatographic separations and for the fine-tuning of mass spectrometry methods. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 4-Ethyl-2,3-dimethylheptane as a reference standard in analytical workflows.
Physicochemical Characterization of 4-Ethyl-2,3-dimethylheptane
A thorough understanding of the physicochemical properties of a reference standard is fundamental to its proper application. 4-Ethyl-2,3-dimethylheptane is a saturated hydrocarbon with a complex branched structure.[3][4] Its key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₄ | PubChem[5] |
| Molecular Weight | 156.31 g/mol | Smolecule[3] |
| CAS Number | 61868-22-2 | Smolecule[3] |
| IUPAC Name | 4-ethyl-2,3-dimethylheptane | PubChem[5] |
| Boiling Point | 183.2 °C | chemweb.com[4] |
| Canonical SMILES | CCCC(CC)C(C)C(C)C | Smolecule[3] |
| InChI Key | CNEPAGDSOHLVRW-UHFFFAOYSA-N | Smolecule[3] |
Application as a Reference Standard in Gas Chromatography-Mass Spectrometry (GC-MS)
The primary application of 4-Ethyl-2,3-dimethylheptane as a reference standard is in the field of GC-MS, particularly for the detailed analysis of hydrocarbon mixtures. Its utility can be categorized into several key areas:
-
Retention Index (RI) Marker: In temperature-programmed GC, the retention index of a compound is a critical parameter for its identification. While n-alkanes are the primary standards for RI calculations, the inclusion of branched alkanes like 4-Ethyl-2,3-dimethylheptane in a standard mixture can provide additional calibration points, especially in the analysis of complex isomer patterns.
-
Mass Spectrometry Tuning and Calibration: The predictable fragmentation of alkanes upon electron ionization (EI) makes them suitable for tuning the mass spectrometer. The fragmentation pattern of a branched alkane is distinct from that of its linear counterpart, offering a more complex yet reliable set of ions for calibration across a wider mass range.
-
Method Development and Validation: When developing new GC methods for hydrocarbon analysis, a complex branched alkane can be used to challenge the chromatographic system's resolving power. Ensuring the symmetrical peak shape and resolution of such a compound from other isomers is a good indicator of a robust method.
Illustrative Protocol for GC-MS Analysis of Hydrocarbon Mixtures Using a Branched Alkane Standard
The following protocol is an illustrative example of how 4-Ethyl-2,3-dimethylheptane can be used as a reference standard in the GC-MS analysis of a complex hydrocarbon sample, such as a gasoline fraction. This protocol is based on general principles of detailed hydrocarbon analysis and should be adapted and validated for specific instrumentation and analytical goals.
Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of high-purity (>98%) 4-Ethyl-2,3-dimethylheptane and dissolve it in 10 mL of n-hexane or another suitable volatile solvent.
-
Working Standard (10 µg/mL): Perform a 1:100 dilution of the stock solution with the same solvent to prepare a working standard.
-
Mixed Alkane Standard: For retention index determination, a mixture of n-alkanes (e.g., C8-C20) should be prepared. A working standard of the branched alkane can be spiked into this mixture.
Sample Preparation
-
Liquid Samples (e.g., gasoline): Perform a serial dilution of the sample with n-hexane to bring the concentration of the analytes of interest into the linear range of the instrument. A dilution factor of 1:100 to 1:1000 is typical.
GC-MS Instrumentation and Parameters
The following table provides typical GC-MS parameters for the analysis of C7-C15 hydrocarbons. These should be optimized for the specific instrument and column used.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides precise temperature and flow control. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity. |
| Column | HP-PONA, DB-Petro, or similar non-polar column (100 m x 0.25 mm, 0.5 µm film thickness) | Long, non-polar columns provide high resolution for hydrocarbon isomers. |
| Carrier Gas | Helium or Hydrogen | Helium is inert; Hydrogen can offer faster analysis times. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the sample. |
| Injection Volume | 1 µL | |
| Split Ratio | 100:1 | Prevents column overloading with concentrated samples. |
| Oven Program | 35 °C (hold 10 min), ramp to 200 °C at 2 °C/min, hold 5 min | A slow temperature ramp is crucial for separating complex isomers. |
| MS Source Temp. | 230 °C | Standard temperature for EI. |
| MS Quad Temp. | 150 °C | Standard temperature for EI. |
| Ionization Energy | 70 eV | Standard energy for generating reproducible mass spectra. |
| Mass Range | 35-350 amu | Covers the expected mass range of fragments and molecular ions. |
Data Acquisition and Analysis Workflow
The following diagram illustrates the overall workflow for the GC-MS analysis using a branched alkane standard.
Interpretation of Mass Spectra of Branched Alkanes
The mass spectrum of a branched alkane is typically more complex than that of its n-alkane isomer. Electron ionization (EI) at 70 eV induces fragmentation, primarily through C-C bond cleavage. The fragmentation of branched alkanes is governed by the stability of the resulting carbocations, with cleavage favored at the branching points.
Key Features of Branched Alkane Mass Spectra:
-
Weak or Absent Molecular Ion (M+): The molecular ion peak is often of very low abundance or completely absent.
-
Characteristic Fragment Ions: A series of fragment ions corresponding to the loss of alkyl radicals are observed. The most abundant peaks often arise from cleavage at the tertiary or quaternary carbon centers, as this leads to the formation of more stable secondary or tertiary carbocations.
-
Alkyl Series: A pattern of peaks separated by 14 amu (corresponding to CH₂ groups) is common.
The following diagram illustrates the predicted primary fragmentation pathways for 4-Ethyl-2,3-dimethylheptane.
Safety and Handling
As with all alkanes, 4-Ethyl-2,3-dimethylheptane is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for flammable organic solvents.
Conclusion
4-Ethyl-2,3-dimethylheptane is a valuable reference standard for specialized applications in analytical chemistry, particularly for the detailed characterization of complex hydrocarbon mixtures by GC-MS. Its unique branched structure provides a robust challenge for chromatographic methods and yields a characteristic mass spectral fingerprint that aids in the identification of isomeric compounds. By following the principles and illustrative protocols outlined in these application notes, researchers can effectively utilize this compound to enhance the accuracy, reliability, and resolution of their analytical workflows.
References
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Chemweb. 4-ethyl-2,3-dimethylheptane. Available at: [Link]
-
PubChem. 4-Ethyl-2,3-dimethylheptane. National Center for Biotechnology Information. Available at: [Link]
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PubChem. 4,4-Diethyl-2,3-dimethylheptane. National Center for Biotechnology Information. Available at: [Link]
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Worton, D. R., et al. (2015). Mapping and quantifying isomer sets of hydrocarbons ( ≥ C12) in diesel exhaust, lubricating oil and diesel fuel samples using GC × GC-ToF-MS. Atmospheric Measurement Techniques, 8(3), 1255-1267. Available at: [Link]
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Chemsrc. 4-ethyl-2,3-dimethylheptane. Available at: [Link]
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Santos. (2015). Qualitative Tier 2 Assessment: Alkanes, C11-15-iso-. Available at: [Link]
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Analytice. Hydrocarbons C11-C12, isoalkanes. Available at: [Link]
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NIST. 4-ethyl-2,4-dimethylheptane. NIST Chemistry WebBook. Available at: [Link]
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Wikipedia. Alkane. Available at: [Link]
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Australian Government Department of Health. (2023). Alkanes, C8–18-branched and linear. Assessment statement (CA09590). Available at: [Link]
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NIST. Heptane, 2,3-dimethyl-. NIST Chemistry WebBook. Available at: [Link]
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PubChem. 4-Ethyl-2,4-dimethylheptane. National Center for Biotechnology Information. Available at: [Link]
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Lotus Consulting. Kovats Indices for C2-C13 Hydrocarbons and Selected Oxygenates/Halocarbons with 100% Dimethylpolysiloxane Columns. Available at: [Link]
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PubChem. 4-Ethyl-2,3-dimethylnonane. National Center for Biotechnology Information. Available at: [Link]
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NIST. 4-ethyl-2,4-dimethylheptane. NIST Chemistry WebBook, SRD 69. Available at: [Link]
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The Pherobase. The Kovats Retention Index: 3-Ethyl-2-methylheptane (C10H22). Available at: [Link]
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The Pherobase. The Kovats Retention Index: 3,4-Dimethylheptane (C9H20). Available at: [Link]
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Application Note: Experimental Determination of 4-Ethyl-2,3-dimethylheptane Boiling Point
Abstract
This comprehensive guide details the experimental protocols for the precise determination of the boiling point of 4-Ethyl-2,3-dimethylheptane, a branched-chain alkane. The document outlines three prevalent methodologies: simple distillation, the Thiele tube method, and the capillary method. Each protocol is presented with an emphasis on the underlying scientific principles, ensuring both procedural accuracy and a deep understanding of the experimental choices. This application note is intended for researchers, scientists, and professionals in drug development and organic chemistry who require accurate physical property data. All procedures are designed to be self-validating and are supported by authoritative references.
Introduction: The Significance of Accurate Boiling Point Determination
The boiling point of a substance is a fundamental physical property defined as the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[1][2] For a pure compound like 4-Ethyl-2,3-dimethylheptane (C₁₁H₂₄), the boiling point is a characteristic constant that serves as a crucial indicator of its identity and purity.[3] In the context of drug development and chemical synthesis, precise boiling point data is indispensable for purification processes such as distillation, process safety assessments, and the characterization of novel compounds.
4-Ethyl-2,3-dimethylheptane is a flammable, volatile organic compound. A literature search indicates a boiling point of 183.2 °C at standard atmospheric pressure.[3] This application note provides detailed protocols to experimentally verify this value.
Safety Protocols for Handling 4-Ethyl-2,3-dimethylheptane
As a member of the alkane family, 4-Ethyl-2,3-dimethylheptane is a flammable liquid and poses certain health and safety risks. Adherence to strict safety protocols is mandatory.
General Safety Precautions
-
Ventilation: All procedures must be conducted in a well-ventilated chemical fume hood to prevent the accumulation of flammable vapors.[4]
-
Ignition Sources: Eliminate all potential ignition sources, including open flames, sparks, and hot surfaces.[4][5] Use explosion-proof electrical equipment where necessary.
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical splash goggles, flame-resistant lab coats, and chemical-resistant gloves (e.g., nitrile).[4]
-
Static Discharge: Take precautionary measures against static discharge by grounding and bonding containers and equipment during transfer.[5][6]
-
Spill Management: In the event of a spill, absorb the liquid with an inert material (e.g., sand, vermiculite) and dispose of it in a sealed, labeled container according to institutional and local regulations.[4]
Material-Specific Hazards
-
Flammability: 4-Ethyl-2,3-dimethylheptane is a flammable liquid. Vapors can form explosive mixtures with air.[6]
-
Health Hazards: Inhalation of high concentrations of vapors may cause dizziness, nausea, and central nervous system depression.[4] Prolonged skin contact can lead to irritation and dermatitis.[5] Aspiration into the lungs if swallowed may be fatal.[6][7]
Experimental Methodologies for Boiling Point Determination
The choice of method for boiling point determination often depends on the quantity of the sample available and the required precision. This guide details three robust methods.
Method 1: Simple Distillation
This method is suitable when a larger volume of the sample (typically >5 mL) is available and also serves as a purification step.[3][8] The boiling point is the temperature at which the vapor and liquid phases are in equilibrium, which is observed as a stable temperature plateau during distillation.[2][9]
Caption: Workflow for Simple Distillation.
-
Apparatus Setup: Assemble a simple distillation apparatus as shown in standard organic chemistry laboratory manuals. The apparatus consists of a round-bottom distilling flask, a condenser, a distillation adapter, a thermometer, and a receiving flask.
-
Sample Preparation: Place 10-15 mL of 4-Ethyl-2,3-dimethylheptane into the distilling flask. Add a few boiling chips to ensure smooth boiling.
-
Thermometer Placement: Position the thermometer so that the top of the mercury bulb is level with the bottom of the side arm of the distillation head. This ensures the thermometer measures the temperature of the vapor that is in equilibrium with the liquid.
-
Condenser: Connect the condenser to a cold water source, with water entering at the lower inlet and exiting from the upper outlet.
-
Heating: Gently heat the distilling flask using a heating mantle.
-
Data Collection: Record the temperature when the first drop of distillate is collected in the receiving flask. Continue to record the temperature as the distillation proceeds. The boiling point is the stable temperature reading observed when the distillation is occurring at a steady rate (approximately 1-2 drops per second).[9]
-
Pressure Correction: Record the ambient atmospheric pressure. If the pressure is not 760 mmHg, a correction to the observed boiling point will be necessary.
Method 2: Thiele Tube Method
The Thiele tube method is a microscale technique ideal for small sample volumes (less than 0.5 mL).[3] It relies on the principle that at the boiling point, the vapor pressure of the liquid equals the atmospheric pressure, which is observed by the behavior of bubbles from an inverted capillary tube.[3][4]
Caption: Workflow for the Thiele Tube Method.
-
Sample Preparation: Fill a small test tube (e.g., a Durham tube) to about one-third with 4-Ethyl-2,3-dimethylheptane.
-
Capillary Tube: Place a melting-point capillary tube, sealed at one end, into the test tube with the open end down.
-
Assembly: Attach the test tube to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.
-
Heating: Clamp the Thiele tube to a ring stand and insert the thermometer and test tube assembly, ensuring the sample is immersed in the mineral oil.[10] Heat the side arm of the Thiele tube gently with a Bunsen burner or microburner.[3][10]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.
-
Data Collection: Remove the heat and allow the apparatus to cool. The boiling point is the temperature at which the bubbling stops and the liquid is just drawn back into the capillary tube.[3][11]
Method 3: Capillary Method (Micro Boiling Point)
This is another microscale method that is highly accurate for small amounts of liquid.[4] The principle is similar to the Thiele tube method but can be performed in a standard melting point apparatus.
-
Sample Preparation: Seal one end of a capillary tube. Introduce a small amount of 4-Ethyl-2,3-dimethylheptane into the sealed capillary tube.
-
Inner Capillary: Place a smaller, open-ended capillary tube inside the larger capillary, with the open end downwards.
-
Apparatus: Place the assembled capillary tube into a melting point apparatus.
-
Heating: Heat the sample slowly (approximately 2 °C per minute).[4]
-
Observation: Observe the sample closely. As the boiling point is approached, bubbles will emerge from the inner capillary tube.
-
Data Collection: The boiling point is the temperature at which a continuous stream of bubbles emerges from the inner capillary tube.
Data Presentation and Interpretation
All experimental data should be meticulously recorded and presented in a clear, tabular format.
| Parameter | Simple Distillation | Thiele Tube Method | Capillary Method | Literature Value |
| Observed Boiling Point (°C) | 183.2 °C[3] | |||
| Atmospheric Pressure (mmHg) | 760 mmHg | |||
| Corrected Boiling Point (°C) |
Note: The corrected boiling point should be calculated if the atmospheric pressure deviates significantly from 760 mmHg.
Concluding Remarks
The experimental determination of the boiling point of 4-Ethyl-2,3-dimethylheptane can be achieved with high precision using the methods outlined in this application note. The simple distillation method is advantageous when larger sample quantities are available and purification is also desired. For smaller sample volumes, both the Thiele tube and capillary methods provide accurate and reliable results. The choice of method should be guided by the available resources and the specific requirements of the research. All methods, when performed with care and adherence to safety protocols, will yield data that is in close agreement with the established literature value.
References
-
Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
-
Chemconnections.org. Boiling Point Determination. Retrieved from [Link]
-
Wikipedia. (n.d.). Boiling point. Retrieved from [Link]
-
PubChem. (n.d.). 4-Ethyl-2,3-dimethylheptane. Retrieved from [Link]
-
ASTM International. (2019). D1078-11(2019) Standard Test Method for Distillation Range of Volatile Organic Liquids. Retrieved from [Link]
-
The Catalyst: A Journal of Undergraduate Research at the University of Southern Mississippi. (n.d.). Boiling Points. Retrieved from [Link]
-
Scribd. (n.d.). Simple Distillation. Retrieved from [Link]
-
Timstar. (n.d.). Melting Point: Using the Thiele Tube. Retrieved from [Link]
-
ChemTalk. (n.d.). Lab Procedure: Simple Distillation. Retrieved from [Link]
-
GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Ethyl-2,3-dimethylheptane
Welcome to the technical support guide for the synthesis of 4-Ethyl-2,3-dimethylheptane (CAS No. 61868-22-2).[1][2] This document is designed for researchers, chemists, and drug development professionals who are undertaking the synthesis of this highly branched, sterically hindered alkane. As a model compound for complex hydrocarbon structures, its synthesis presents several common yet surmountable challenges. This guide provides in-depth, field-proven insights, troubleshooting FAQs, and validated protocols to navigate these complexities effectively.
Section 1: Overview of Synthetic Strategies
The synthesis of a specific, highly substituted alkane like 4-Ethyl-2,3-dimethylheptane is not a trivial pursuit. Direct methods like alkylation of heptane are generally non-selective and used in industrial petrochemical applications rather than for producing a single, pure isomer.[1] For laboratory-scale synthesis requiring high purity, multi-step approaches are necessary.
A logical and common strategy involves the formation of a tertiary alcohol intermediate via a Grignard reaction, followed by dehydration and subsequent hydrogenation. This approach offers robust C-C bond formation but introduces challenges related to reaction control and selectivity in the elimination step.
Retrosynthetic Analysis
A plausible retrosynthetic pathway begins by simplifying the target alkane to a more functionalized precursor. The final hydrogenation step is a reliable transformation of an alkene to an alkane. The alkene precursor itself can be formed from the dehydration of a tertiary alcohol. This alcohol can be disconnected at the carbon bearing the hydroxyl group, revealing a ketone and a Grignard reagent as key synthons.
Caption: Retrosynthetic analysis for 4-Ethyl-2,3-dimethylheptane.
An alternative, the Corey-House synthesis, involves the coupling of a lithium dialkylcuprate with an alkyl halide.[3][4] While powerful for creating specific C-C bonds and avoiding carbocation issues, it can be sensitive to steric hindrance, especially with secondary and tertiary alkyl halides, which may lead to elimination side products.[5][6]
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the Grignard-based synthesis pathway.
Q1: My Grignard reaction to form the tertiary alcohol has a very low yield. What are the likely causes?
A1: Low yields in Grignard reactions, especially with sterically hindered ketones, are common.[7] The primary culprits are:
-
Moisture: Grignard reagents are extremely strong bases and react readily with even trace amounts of water, which quenches the reagent and reduces the effective concentration.[8] All glassware must be flame-dried or oven-dried, and anhydrous solvents (typically diethyl ether or THF) are essential.[8]
-
Reagent Quality: The magnesium turnings should be fresh and activated (e.g., with a crystal of iodine) to ensure a clean surface for reaction. The alkyl halide must be pure and dry.
-
Steric Hindrance: The ketone, 2,3-dimethylheptan-4-one, is significantly hindered around the carbonyl carbon. The incoming ethyl Grignard reagent may act as a base, deprotonating the alpha-carbon to form an enolate, which leads to recovery of the starting ketone upon workup.[7] Another side reaction is reduction, where a beta-hydride from the Grignard reagent is transferred to the carbonyl, yielding a secondary alcohol after workup.[7]
-
Troubleshooting Strategy:
-
Ensure all equipment is scrupulously dried and the reaction is run under an inert atmosphere (N₂ or Ar).
-
Use freshly distilled, anhydrous ether or THF.
-
Add the ketone solution slowly to the Grignard reagent at 0 °C to moderate the reaction rate and minimize side reactions.
-
Consider using a more reactive organometallic, such as ethyllithium, although this may increase basicity-related side reactions.
-
Q2: The dehydration of my tertiary alcohol produced a complex mixture of alkene isomers. How can I control the outcome?
A2: This is the most significant challenge in this synthetic route. Acid-catalyzed dehydration of tertiary alcohols proceeds via an E1 mechanism, which involves a carbocation intermediate.[9][10][11] This leads to two major problems:
-
Regioselectivity (Zaitsev's Rule): Deprotonation can occur from multiple adjacent carbons, leading to a mixture of alkenes. The most substituted (and thus most stable) alkene, known as the Zaitsev product, typically predominates.[9] However, other isomers will also form.
-
Carbocation Rearrangements: The initial tertiary carbocation is relatively stable. However, adjacent hydride or alkyl shifts can occur if they lead to an equally or more stable carbocation, resulting in rearranged alkene products with different carbon skeletons.[12][13]
Table 1: Influence of Dehydration Conditions on Alkene Formation
| Dehydrating Agent | Temperature | Mechanism | Expected Major Product | Common Side Products |
| Conc. H₂SO₄ | High (e.g., 140-180 °C) | E1 | Zaitsev (most substituted) | Hofmann (less substituted), Rearrangement products |
| H₃PO₄ | High | E1 | Zaitsev | Less charring than H₂SO₄, but still gives mixtures |
| POCl₃ in Pyridine | 0 °C to reflux | E2 | Zaitsev/Hofmann mix | Less rearrangement, but pyridine can be difficult to remove |
| Burgess Reagent | Mild (Reflux in THF) | syn-elimination | Hofmann often favored | Minimal rearrangement, but reagent is expensive |
Troubleshooting Strategy: To minimize rearrangements and complex mixtures, avoid harsh acidic conditions. Using phosphorus oxychloride (POCl₃) in pyridine often provides better control as it proceeds through an E2-like mechanism that does not involve a free carbocation.[11]
Q3: My final product is contaminated with isomers that are impossible to separate by distillation. What are my options?
A3: Branched alkanes with the same molecular weight often have very similar boiling points, making separation by fractional distillation impractical.[14]
-
Purification Method: The most effective technique for separating structural isomers of alkanes is preparative gas chromatography (GC) .[15][16] By selecting a GC column with appropriate polarity (e.g., a non-polar polydimethylsiloxane or a slightly more polar phenyl-substituted column), you can exploit subtle differences in the isomers' interaction with the stationary phase to achieve separation.[17][18][19]
-
Alternative: If preparative GC is unavailable, the synthesis must be revisited to improve selectivity. The Corey-House synthesis, which forms the C-C bond directly without generating an alkene intermediate, would be a superior but more technically demanding alternative for producing a single isomer.
Section 3: Recommended Experimental Protocol
This protocol outlines the Grignard-based synthesis of 4-Ethyl-2,3-dimethylheptane. Safety Precaution: Grignard reagents are highly reactive and pyrophoric. Diethyl ether is extremely flammable. All operations must be conducted in a fume hood under an inert atmosphere.
Step 1: Synthesis of 4-Ethyl-2,3-dimethylheptan-4-ol
-
Setup: Assemble a flame-dried 500 mL three-necked flask with a magnetic stirrer, a reflux condenser (with a drying tube), a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Grignard Formation: Add magnesium turnings (1.2 eq) to the flask. Add a small crystal of iodine. In the dropping funnel, place a solution of bromoethane (1.2 eq) in 100 mL of anhydrous diethyl ether.
-
Add ~10 mL of the bromoethane solution to the magnesium. If the reaction doesn't start (disappearance of iodine color, bubbling), gently warm the flask. Once initiated, add the remaining solution dropwise to maintain a gentle reflux.
-
After addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.[8]
-
Addition: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of 2,3-dimethylheptan-4-one (1.0 eq)[20] in 50 mL of anhydrous diethyl ether dropwise from the funnel over 1 hour.
-
Workup: After addition, let the mixture stir at room temperature for 1 hour. Slowly and cautiously pour the reaction mixture over 200 g of crushed ice in a beaker. Add saturated aqueous ammonium chloride solution until the magnesium salts dissolve. Separate the ether layer, and extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the crude tertiary alcohol.
Step 2: Dehydration of 4-Ethyl-2,3-dimethylheptan-4-ol
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, place the crude alcohol from Step 1.
-
Reaction: Add phosphorus oxychloride (POCl₃, 1.5 eq) and anhydrous pyridine (3.0 eq) at 0 °C. Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours (monitor by TLC or GC).
-
Workup: Cool the mixture and pour it carefully onto ice. Extract with pentane or hexane. Wash the organic layer successively with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine. Dry over anhydrous MgSO₄ and concentrate carefully to yield the crude alkene mixture.
Step 3: Hydrogenation to 4-Ethyl-2,3-dimethylheptane
-
Setup: In a suitable hydrogenation vessel (e.g., a Parr shaker or a thick-walled flask), dissolve the crude alkene mixture from Step 2 in ethanol or ethyl acetate.
-
Reaction: Carefully add 5% Palladium on carbon (Pd/C) catalyst (approx. 1-2% by weight of the alkene). Seal the vessel and purge with hydrogen gas. Pressurize with H₂ (typically 30-50 psi) or use a hydrogen balloon.
-
Stir the reaction vigorously at room temperature until hydrogen uptake ceases (this may take several hours to days).
-
Workup: Carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst (Caution: Pd/C can be pyrophoric when dry; keep the filter cake wet). Rinse the filter pad with the solvent.
-
Remove the solvent by distillation. The remaining liquid is crude 4-Ethyl-2,3-dimethylheptane. Purify by preparative gas chromatography if necessary.
Caption: Experimental workflow for the synthesis of 4-Ethyl-2,3-dimethylheptane.
Section 4: Product Characterization
Confirming the structure and purity of the final product is critical.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method. GC will indicate the purity and show the presence of any isomers. The mass spectrum should show a molecular ion peak (M⁺) at m/z = 156, corresponding to the molecular formula C₁₁H₂₄.[1] The fragmentation pattern will be characteristic of a highly branched alkane.
-
¹H NMR (Proton NMR): The spectrum will be complex due to significant signal overlap in the 0.8-1.5 ppm range. Expect multiple overlapping triplets and doublets for the methyl groups and complex multiplets for the methylene and methine protons.
-
¹³C NMR (Carbon NMR): This is more informative. Due to the molecule's asymmetry, 11 distinct signals are expected in the aliphatic region (typically 10-45 ppm).
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| MS (EI) | M⁺ peak at m/z = 156. Characteristic fragmentation by loss of alkyl groups (e.g., loss of ethyl, m/z=127; loss of propyl, m/z=113). |
| ¹³C NMR | 11 unique signals in the aliphatic region (approx. 10-45 ppm). |
| Boiling Point | Approximately 183 °C.[21] |
References
-
OChem. (2014). Mechanism of Alcohol Dehydration with Carbocation Rearrangement. YouTube. Available at: [Link]
- Aadi's guide to Organic Chemistry. Dehydration of Alcohol.
-
JoVE. (2025). Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes. Available at: [Link]
-
Chemistry LibreTexts. (2019). 9.9: Carbocation Rearrangements. Available at: [Link]
-
Chemistry LibreTexts. (2020). 14.4: Dehydration Reactions of Alcohols. Available at: [Link]
-
ResearchGate. (n.d.). Separation of n-alkanes from C1 to C6 by gas chromatography. Available at: [Link]
-
Organic Chemistry Portal. Grignard Reaction. Available at: [Link]
-
ResearchGate. (2023). Separating alkane/alkene isomers on the GC but the isomers have the same retention time. Available at: [Link]
-
PubChem. 4-Ethyl-2,3-dimethylheptane. National Center for Biotechnology Information. Available at: [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Available at: [Link]
-
Chemistry Stack Exchange. (2014). Elution Rate - Alkanes VS Alkenes in Gas Chromatography. Available at: [Link]
-
Total Organic Chemistry. (2020). Corey-House Synthesis. YouTube. Available at: [Link]
-
Chemister.ru. 4-ethyl-2,3-dimethylheptane. Available at: [Link]
-
Quora. (2017). Why shouldn't 3° alkyl halides be used in the Corey-House synthesis? Available at: [Link]
-
Wikipedia. Corey–House synthesis. Available at: [Link]
-
Lin, J., et al. (2025). Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization. RSC Publishing. Available at: [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Available at: [Link]
-
Chemguide. An Introduction to Grignard Reagents. Available at: [Link]
-
Unacademy. A Short On Preparation Of Alkanes By Corey- House Synthesis. Available at: [Link]
-
Collegedunia. Corey House Reaction: Mechanism, Examples and Importance. Available at: [Link]
-
ResearchGate. (2025). Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. Available at: [Link]
- Google Patents. RU2574402C1 - Method for purification of alkanes from admixtures.
-
PubChem. 2,3-Dimethyl-4-heptanone. National Center for Biotechnology Information. Available at: [Link]
-
NIST WebBook. 4-ethyl-2,4-dimethylheptane. Available at: [Link]
-
NCERT. chapter-2-alkanes.pdf. Available at: [Link]
-
University of Groningen. (n.d.). The Synthesis of 2-Methyl-4-Heptanone. Available at: [Link]
-
PubChem. 4,4-Diethyl-2,3-dimethylheptane. National Center for Biotechnology Information. Available at: [Link]
-
Wikipedia. Alkane. Available at: [Link]
-
NCERT. Organic chemistry – sOme Basic PrinciPles and Techniques. Available at: [Link]
-
BYJU'S. Preparation of Alkanes from alkyl halides. Available at: [Link]
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Technical Support Center: Synthesis of 4-Ethyl-2,3-dimethylheptane
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of specific, highly branched alkanes such as 4-Ethyl-2,3-dimethylheptane presents unique challenges in organic synthesis. Unlike their linear counterparts, creating a precise arrangement of substituents on an aliphatic chain requires careful selection of synthetic strategy to avoid isomeric mixtures and maximize yield. Industrial methods like alkylation and catalytic cracking are generally unsuitable for lab-scale synthesis where high purity of a single isomer is paramount.[1][2]
This guide provides a comprehensive technical overview and troubleshooting manual for the laboratory synthesis of 4-Ethyl-2,3-dimethylheptane. We will focus on the most reliable method for constructing such an unsymmetrical alkane—the Corey-House synthesis—and address common issues that researchers may encounter, from reaction initiation to final product purification and characterization.
Part 1: Recommended Synthetic Strategy - The Corey-House Synthesis
For the construction of an unsymmetrical alkane (R-R') like 4-Ethyl-2,3-dimethylheptane, the Corey-House synthesis is superior to methods like the Wurtz reaction, which is only efficient for preparing symmetrical alkanes (R-R) and often results in significant byproducts.[3][4] The Corey-House reaction utilizes a lithium dialkylcuprate (R₂CuLi), also known as a Gilman reagent, to couple with a second alkyl halide (R'-X).[3][5] This method is highly effective for joining two different alkyl groups with good yield and minimal side reactions.[3][6]
The overall transformation can be broken down into two key disconnections of the target molecule:
Retrosynthetic Analysis of 4-Ethyl-2,3-dimethylheptane:
-
Disconnection A: Forms the C3-C4 bond. This involves reacting a lithium di(sec-butyl)cuprate with 1-bromo-2-ethylbutane. This is a challenging approach due to the use of a secondary alkyl halide.
-
Disconnection B: Forms the C4-C5 bond. This involves reacting a lithium di(pentan-3-yl)cuprate with 2-bromobutane. This is also challenging.
-
Disconnection C (Recommended): Forms the C3-C4 bond by reacting a lithium di(pentan-3-yl)cuprate with 2-bromopropane. This is the most viable approach as it involves a secondary Gilman reagent and a less hindered secondary alkyl halide.
Based on this analysis, the recommended forward synthesis involves the reaction of lithium di(pentan-3-yl)cuprate with 2-bromopropane.
Experimental Workflow Overview
The synthesis proceeds in three main stages:
-
Formation of Alkyllithium: An alkyl halide is reacted with lithium metal to form an alkyllithium reagent (R-Li).
-
Formation of Gilman Reagent: The alkyllithium reagent is then treated with a copper(I) salt (typically CuI) to form the lithium dialkylcuprate (R₂CuLi).[4]
-
Coupling Reaction: The Gilman reagent is reacted with a second, different alkyl halide (R'-X) to form the desired alkane (R-R').[3][4]
Part 2: Troubleshooting Guide & FAQs
This section addresses specific problems that may arise during the synthesis of 4-Ethyl-2,3-dimethylheptane.
FAQ 1: Low or No Yield of the Final Alkane
Question: My final reaction mixture shows very little of the desired 4-Ethyl-2,3-dimethylheptane product by GC-MS analysis. What are the most likely causes?
Answer: Low yield is the most common issue and can stem from several stages of the reaction. The primary culprits are typically related to the stability and reactivity of the organometallic intermediates.
| Symptom / Observation | Probable Cause | Recommended Solution & Explanation |
| During Gilman reagent formation, the solution turns black. | Decomposition of the Gilman reagent. Secondary and tertiary alkyllithium reagents can be thermally unstable. | Maintain a very low temperature (e.g., -78 °C using a dry ice/acetone bath) during the formation and subsequent reaction of the Gilman reagent.[7] Use fresh, high-purity copper(I) iodide. |
| Significant amount of pentane and octane are observed. | Reaction with proton sources. Organolithium and Gilman reagents are extremely strong bases and will react with any acidic protons (water, alcohols) to form an alkane.[8] | Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for ether or THF). |
| Significant amount of 3,4-diethylhexane is observed. | Wurtz-type homo-coupling. This can occur if the alkyllithium reagent reacts with the starting alkyl halide before the Gilman reagent is formed. | Add the alkyl halide slowly to the lithium metal dispersion to maintain a low concentration of the halide. Ensure efficient stirring. |
| Starting 2-bromopropane is recovered. | Inactive Gilman reagent. The Gilman reagent may have decomposed before the addition of the second alkyl halide. | Prepare the Gilman reagent and use it immediately. Do not store it. Ensure the copper(I) iodide is pure and anhydrous. |
FAQ 2: The Reaction Fails to Initiate
Question: I'm having trouble forming the initial alkyllithium reagent. The lithium metal does not appear to be consumed. How can I initiate the reaction?
Answer: The formation of an organolithium (or Grignard) reagent is a surface reaction that can be difficult to initiate if the metal surface is passivated by an oxide layer.
-
Activation of Lithium: Use fresh lithium metal, preferably cut to expose a fresh surface. Sonication or vigorous stirring can help break the oxide layer and initiate the reaction. A small crystal of iodine can also be added as an activator; it reacts with the metal surface to form soluble metal iodides, exposing fresh metal.[9]
-
Solvent Choice: While diethyl ether is common, tetrahydrofuran (THF) can be a better solvent for synthesizing organometallic reagents due to its superior ability to solvate and stabilize the organometallic species.[9]
-
Purity of Alkyl Halide: Ensure the 3-bromopentane is pure and free of water. Passing it through a small plug of activated alumina immediately before use is a good practice.
FAQ 3: Product Purification is Difficult
Question: My crude product is a mixture of several alkanes with very similar boiling points. How can I effectively purify the target 4-Ethyl-2,3-dimethylheptane?
Answer: The purification of branched alkanes is challenging due to their nonpolar nature and often close boiling points. The boiling point of 4-Ethyl-2,3-dimethylheptane is approximately 183.2 °C.[10]
| Impurity | Probable Source | Purification Strategy |
| 3,4-Diethylhexane | Homo-coupling of the Gilman reagent precursor. | Fractional Distillation: This is the primary method for separating alkanes. A high-efficiency fractional distillation column (e.g., a Vigreux or packed column) is required. Careful control of the distillation rate and temperature is critical. |
| 2,3-Dimethylbutane | Homo-coupling of the 2-bromopropane. | Fractional Distillation. |
| Unreacted Starting Halides | Incomplete reaction. | Aqueous Wash: Before distillation, wash the organic phase with water and brine to remove any remaining water-soluble impurities. The halides will have significantly different boiling points and should be removable by distillation. |
For very difficult separations, preparative gas chromatography (prep-GC) is an option, though it is often limited to smaller scales.
FAQ 4: How Can I Confirm the Structure of My Final Product?
Question: How can I be certain that I have synthesized 4-Ethyl-2,3-dimethylheptane and not an isomer?
Answer: Structural confirmation relies on spectroscopic methods. The ¹H and ¹³C NMR spectra of alkanes can be complex but provide a unique fingerprint.[11][12]
-
¹³C NMR Spectroscopy: This is the most powerful tool. Due to the molecule's asymmetry, you should expect to see 11 distinct signals in the ¹³C NMR spectrum, one for each unique carbon atom.[13] The chemical shifts will be in the typical aliphatic region (approx. 10-40 ppm).[14]
-
¹H NMR Spectroscopy: The proton NMR will be complex due to extensive signal overlap in the 0.7-1.5 ppm range.[14] However, integrating the entire spectrum should correspond to 24 protons. The splitting patterns, though difficult to resolve completely, can provide clues about adjacent protons.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can help assess purity by showing a single major peak. The mass spectrum will show a molecular ion peak (M⁺) at m/z = 156. The fragmentation pattern is key; branched alkanes show characteristic cleavage at branching points, which can help distinguish isomers.
Part 3: Detailed Experimental Protocol (Exemplary)
Note: This protocol is a representative example and should be adapted and optimized by the end-user. All operations must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Step 1: Preparation of Pentan-3-yl lithium
-
To a flame-dried 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel, add lithium metal (1.5 g, ~0.22 mol) cut into small pieces in anhydrous diethyl ether (50 mL).
-
Add a solution of 3-bromopentane (15.1 g, 0.1 mol) in anhydrous diethyl ether (50 mL) to the addition funnel.
-
Add a small amount of the 3-bromopentane solution to the lithium suspension. If the reaction does not start, add a single crystal of iodine or gently warm the flask.
-
Once the reaction initiates (indicated by cloudiness and gentle reflux), add the remaining 3-bromopentane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete reaction.
Step 2: Preparation of Lithium di(pentan-3-yl)cuprate
-
In a separate 500 mL flame-dried flask, suspend copper(I) iodide (9.5 g, 0.05 mol) in anhydrous THF (100 mL) and cool the mixture to -78 °C in a dry ice/acetone bath.
-
Slowly transfer the prepared pentan-3-yl lithium solution from Step 1 via cannula into the stirred CuI suspension at -78 °C.
-
After the transfer is complete, allow the mixture to stir at -78 °C for 30 minutes. The formation of the Gilman reagent is often indicated by a color change.
Step 3: Coupling Reaction
-
Slowly add a solution of 2-bromopropane (12.3 g, 0.1 mol) in anhydrous THF (20 mL) to the Gilman reagent solution at -78 °C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
Step 4: Purification
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purify the resulting crude oil by fractional distillation under atmospheric pressure, collecting the fraction boiling around 180-185 °C.
-
Analyze the collected fraction by GC-MS and NMR to confirm purity and identity.
References
-
Vedantu. (n.d.). Corey House Reaction: Mechanism, Steps & Applications. Available at: [Link]
-
Rautiainen, S., et al. (2012). ¹H NMR spectral analysis and conformational behavior of n-alkanes in different chemical environments. Magnetic Resonance in Chemistry. Available at: [Link]
-
W.W. Norton. (n.d.). 2.14 Nuclear Magnetic Resonance Spectra of Alkanes. Available at: [Link]
-
OpenOChem Learn. (n.d.). Alkanes. Available at: [Link]
-
Quora. (2016). What is the exact mechanism of Corey House synthesis of alkanes?. Available at: [Link]
-
ResearchGate. (n.d.). ¹H NMR spectral analysis and conformational behavior of n-alkanes in different chemical environments. Available at: [Link]
-
Testbook. (n.d.). Corey House Reaction Definition, Synthesis, Mechanism & Uses. Available at: [Link]
-
Chemistry LibreTexts. (2023). Structure Determination of Alkanes Using ¹³C-NMR and H-NMR. Available at: [Link]
-
University of Calgary. (n.d.). Ch 14 : Prep. of R2CuLi. Available at: [Link]
-
ChemDB. (n.d.). 4-ethyl-2,3-dimethylheptane. Available at: [Link]
-
Wikipedia. (n.d.). Corey–House synthesis. Available at: [Link]
-
YouTube. (2018). Corey-house synthesis Trick(Gilman's Reagent). Available at: [Link]
-
Collegedunia. (n.d.). Corey House Reaction: Mechanism, Examples and Importance. Available at: [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Available at: [Link]
-
YouTube. (2020). Corey-House Synthesis | Named Reactions | Organic Chemistry Lessons. Available at: [Link]
-
Organic Syntheses. (n.d.). Preparation of alkenes by reaction of lithium dipropenylcuprates with alkyl halides. Available at: [Link]
-
YouTube. (2020). GILMAN REAGENT = ORGANOCUPRATE To Make Hydrocarbons. And Synthesis Practice Problems!. Available at: [Link]
-
Alliance Organics LLP. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Available at: [Link]
-
Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. Available at: [Link]
-
Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Available at: [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Available at: [Link]
-
NCERT. (n.d.). Organic chemistry – sOme Basic PrinciPles and Techniques. Available at: [Link]
-
NIST. (n.d.). 4-ethyl-2,4-dimethylheptane. Available at: [Link]
-
PubChem. (n.d.). 4-Ethyl-2,3-dimethylheptane. Available at: [Link]
-
Chemistry Steps. (n.d.). Grignard Reaction in Organic Synthesis with Practice Problems. Available at: [Link]
-
Chemsrc. (2025). 4-ethyl-2,3-dimethylheptane. Available at: [Link]
-
Master Organic Chemistry. (2016). Organocuprates (Gilman Reagents): How They're Made. Available at: [Link]
-
BYJU'S. (n.d.). Reactions Undergone by Gilman Reagents. Available at: [Link]
Sources
- 1. Buy 4-Ethyl-2,3-dimethylheptane | 61868-22-2 [smolecule.com]
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Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Alkanes
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve peak tailing issues in the gas chromatography (GC) analysis of alkanes. As a Senior Application Scientist, my goal is to provide you with not just a list of steps, but a logical, field-tested framework for troubleshooting, grounded in scientific principles.
Introduction: Understanding Peak Tailing in Alkane Analysis
In an ideal gas chromatogram, peaks exhibit a symmetrical, Gaussian shape. Peak tailing is a common chromatographic problem where the peak is asymmetrical, with its latter half being broader than the front half.[1][2][3] While alkanes, being non-polar, are generally less susceptible to the strong chemical interactions that cause tailing with polar analytes, this issue can still frequently arise due to a variety of physical and chemical factors within the GC system.[2] A tailing factor or asymmetry factor greater than 1.5 is a clear indicator of a problem that requires investigation as it can compromise the accuracy of peak integration and reduce the resolution between adjacent peaks.[2][3][4]
This guide will walk you through a systematic approach to identify the root cause of peak tailing and provide you with actionable solutions to restore your chromatographic performance.
Diagnostic Workflow: The First Steps
Before diving into specific troubleshooting protocols, it's crucial to characterize the nature of the peak tailing. The pattern of tailing across your chromatogram is the most significant clue to its origin.
Initial Assessment:
-
Observe the entire chromatogram: Are all peaks, including the solvent peak, tailing? Or is the issue confined to specific peaks, such as the later-eluting, higher-boiling point alkanes?
-
Quantify the tailing: Use your chromatography data system (CDS) to calculate the tailing factor (Tf) or asymmetry factor (As) for the affected peaks. This will provide an objective measure of the problem and help you track your progress as you troubleshoot. A factor above 1.5 typically warrants action.[4]
This initial assessment will guide you to the most likely cause of the problem, as illustrated in the workflow diagram below.
Caption: A step-by-step workflow for diagnosing the root cause of peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for alkane analysis?
A1: Peak tailing is a distortion in the chromatographic peak shape where the back half of the peak is wider than the front half.[1][3] For alkanes, which should ideally produce sharp, symmetrical peaks due to their non-polar nature, tailing can significantly impact analytical results. It reduces the resolution between closely eluting compounds, making accurate peak integration and quantification less precise and reproducible.[3]
Q2: All the peaks in my chromatogram are tailing, even the solvent peak. What's the most probable cause?
A2: When all peaks in a chromatogram exhibit tailing, it strongly points to a physical issue within the GC system's flow path that affects all compounds indiscriminately.[2][5] The most common culprits are:
-
Improper Column Installation: If the column is set too high or too low in the inlet, it can create unswept "dead" volumes or a convoluted flow path for the sample.[2][6]
-
Poor Column Cuts: Jagged or uneven cuts at the inlet or detector end of the column can cause turbulence in the carrier gas flow, leading to peak distortion.[3][6]
-
System Leaks: Leaks in the carrier gas flow path can disrupt the consistent flow necessary for symmetrical peaks.[3]
Q3: Only my higher-boiling alkane peaks are tailing. What should I investigate?
A3: If peak tailing is primarily observed for later-eluting, higher-boiling point alkanes, the issue is more likely related to contamination or activity within the system.[2] Potential causes include:
-
Inlet Contamination: The inlet liner can become contaminated with non-volatile residues from previous injections, creating active sites that interact with analytes.[7]
-
Column Contamination: Non-volatile residues can accumulate at the head of the column, affecting the partitioning of analytes into the stationary phase.[6]
-
Column Activity: Over time, the stationary phase at the head of the column can degrade, exposing active silanol groups. While alkanes are non-polar, these active sites can still cause unwanted interactions, particularly with higher molecular weight compounds.[2]
Q4: Can my injection technique cause peak tailing for alkanes?
A4: Yes, your injection technique can influence peak shape.[8][9] Key factors include:
-
Injection Volume: Injecting too large a volume of sample can overload the column, leading to peak fronting, but in some cases, it can manifest as tailing.[8][10]
-
Solvent Mismatch: If the polarity of your sample solvent is significantly different from your stationary phase, it can cause poor sample focusing at the head of the column.[11]
-
Split/Splitless Parameters: In splitless injections, an incorrect initial oven temperature or an inadequate purge time can lead to solvent-related peak tailing.[4][8]
Troubleshooting Guides
This section provides detailed, step-by-step protocols to resolve specific issues causing peak tailing.
Guide 1: Addressing Physical Flow Path Issues (All Peaks Tailing)
If all peaks in your chromatogram are tailing, start with these mechanical checks.
This should be the first line of defense and a part of routine GC maintenance.
-
Cool Down the GC: Ensure the inlet and oven temperatures are at a safe, ambient level.
-
Turn Off Gases: Stop the flow of the carrier gas to the inlet.
-
Disassemble the Inlet: Carefully unscrew and remove the septum nut and the old septum.
-
Remove the Liner: Using clean forceps, carefully remove the inlet liner. Take note of the position of any O-rings.
-
Inspect and Replace: Visibly inspect the old liner for contamination (discoloration, residues). Replace it with a new, deactivated liner of the same type.
-
Reassemble: Install the new liner and a new septum. Ensure all fittings are snug but not overtightened.
-
Leak Check: Restore gas flow and perform an electronic leak check around the inlet fittings.
Improper column installation is a very common cause of peak tailing.[4][6]
-
Cool Down and Power Off: Ensure all heated zones are cool and turn off the GC power.
-
Remove the Column: Carefully loosen the column nut at the inlet and detector and remove the column.
-
Inspect the Column Ends: Use a magnifying glass to inspect both ends of the column. The cut should be clean and at a 90-degree angle.[3]
-
Re-cut the Column (if necessary):
-
Using a ceramic scoring wafer or a diamond-tipped scribe, lightly score the polyimide coating.
-
Gently flex the column at the score to create a clean break.
-
Wipe the end with a lint-free cloth dampened with solvent (e.g., methanol or acetone) to remove any debris.
-
-
Re-install the Column:
-
Slide the column nut and a new ferrule onto the column.
-
Consult your GC manufacturer's instructions for the correct column insertion depth into the inlet and detector. This is a critical step.[4]
-
Tighten the fittings according to the manufacturer's recommendations.
-
-
Leak Check: Power on the GC, restore gas flow, and perform a thorough leak check at both the inlet and detector fittings.
Caption: Experimental workflows for inlet maintenance and column re-installation.
Guide 2: Addressing Chemical and Activity-Related Issues (Specific Peaks Tailing)
If only your later-eluting, higher-boiling alkanes are tailing, focus on these troubleshooting steps.
This procedure removes the contaminated front section of the column.[8]
-
Cool Down and Remove Column: Follow steps 1 and 2 from Protocol 1.2.
-
Trim the Inlet End: Using a scoring wafer, carefully cut 10-20 cm from the inlet end of the column.[4][8]
-
Inspect the Cut: Ensure the new cut is clean and square.[3]
-
Re-install the Column: Follow step 5 from Protocol 1.2.
-
Condition the Column (Briefly): After re-installation, it's good practice to briefly condition the column by heating it to a moderate temperature (e.g., 20-30 °C above the final method temperature) for 15-30 minutes with carrier gas flow.
-
Analyze a Standard: Inject a known standard to assess if the peak shape has improved.
Sub-optimal method parameters can contribute to peak tailing.
-
Injection Volume: If you suspect column overload, try diluting your sample or reducing the injection volume.[12]
-
Split Ratio: For split injections, ensure your split ratio is not too low. A higher split flow can lead to sharper peaks.[11]
-
Initial Oven Temperature (for Splitless Injection): The initial oven temperature should typically be about 20 °C below the boiling point of the sample solvent to ensure proper solvent focusing.[4]
-
Temperature Ramp Rate: A slow temperature ramp can sometimes contribute to band broadening and tailing. Experiment with a slightly faster ramp rate to see if peak shape improves.
Summary of Causes and Remedies
| Symptom | Potential Cause | Primary Remedy | Category |
| All peaks tail | Improper column installation | Re-install column at the correct depth | Physical Flow Path |
| All peaks tail | Poor column cut | Re-cut column ends to be clean and square | Physical Flow Path |
| All peaks tail | System or inlet leak | Perform an electronic leak check and tighten fittings | Physical Flow Path |
| Later-eluting peaks tail | Contaminated inlet liner | Replace the liner and septum | Chemical / Activity |
| Later-eluting peaks tail | Column contamination/degradation | Trim 10-20 cm from the front of the column | Chemical / Activity |
| Variable/all peaks tail | Column overload | Dilute the sample or decrease the injection volume | Method Parameters |
| Solvent/early peaks tail | Incorrect splitless parameters | Lower initial oven temperature; check purge time | Method Parameters |
References
-
Taylor, T. Troubleshooting GC peak shapes. Element Lab Solutions. [Link]
-
Restek Corporation. GC Troubleshooting—Tailing Peaks. [Link]
-
Agilent Technologies, Inc. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. [Link]
-
Separation Science. (2025). Fixing GC Peak Tailing for Cleaner Results. [Link]
-
Taylor, T. GC Diagnostic Skills I | Peak Tailing. Element Lab Solutions. [Link]
-
Phenomenex. (2025). GC Injection Techniques for Accurate Chromatography. [Link]
-
LabRulez GCMS. Peak Tailing in GC Trace Analysis. [Link]
-
Phenomenex. GC Tech Tip: Peak Shape Problems - Tailing Peaks. [Link]
-
ResearchGate. Effect of injection volume on peak intensities, shapes and retention.... [Link]
-
alwsci. (2025). Common Causes Of Peak Tailing in Chromatography. [Link]
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- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. GC Injection Port Issues: Two Case Studies (Peak Tailing and Low Response) [sigmaaldrich.com]
- 8. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
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- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
Technical Support Center: Improving Resolution of Undecane Isomers in Gas Chromatography
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the separation of undecane isomers using gas chromatography (GC). Authored from the perspective of a Senior Application Scientist, this document provides in-depth, experience-based solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: Why is achieving baseline resolution for undecane isomers so challenging?
Undecane (C11) has numerous structural isomers, many of which possess very similar boiling points and polarities. Gas chromatography, especially with standard non-polar columns, primarily separates compounds based on boiling point.[1] When isomers have nearly identical boiling points, they exhibit similar retention times, leading to significant peak overlap or complete co-elution.[1] The separation relies on subtle differences in their interaction with the column's stationary phase, which are influenced by molecular shape and size.
Q2: What are the most critical GC parameters I should focus on to improve isomer resolution?
To enhance the separation of closely eluting isomers like those of undecane, you must optimize three core parameters:
-
Column Selectivity (Stationary Phase): This is the most critical factor. The chemical nature of the stationary phase dictates the type and strength of intermolecular interactions with the isomers, which is the primary driver of separation.[2][3]
-
Column Efficiency (Column Dimensions & Carrier Gas Velocity): Efficiency relates to the narrowness of the peaks. Sharper peaks are easier to resolve.[3] This is governed by column length, internal diameter, and the linear velocity of the carrier gas.[4]
-
Temperature Program: The oven temperature and ramp rate control how long analytes interact with the stationary phase.[3] A well-designed temperature program can significantly enhance the separation of compounds with close boiling points.[5]
Troubleshooting Guide: Common Resolution Problems
Problem 1: My chromatogram shows one large, unresolved peak for multiple undecane isomers.
A: This indicates a fundamental lack of selectivity in your current method. The primary and most effective solution is to change the stationary phase to one that can better differentiate between the subtle structural differences of the isomers.
Underlying Cause: Your current stationary phase is likely interacting with all isomers in a nearly identical manner. For non-polar alkanes, a standard non-polar phase (like a 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane) separates almost exclusively by boiling point. Since many undecane isomers have overlapping boiling points, these columns cannot resolve them effectively.
Step-by-Step Protocol: Selecting a More Selective Column
-
Assess Your Current Column: If you are using a standard non-polar phase (e.g., DB-1, HP-5, Rtx-1), it lacks the specific interactions needed for isomer resolution.
-
Introduce Different Selectivity: To resolve structural isomers, you need a stationary phase that offers interactions beyond simple dispersion forces.
-
Mid-Polar Phases: Consider a stationary phase with a higher percentage of phenyl content (e.g., 50% Phenyl Polysiloxane) or a liquid crystalline stationary phase. These phases can induce dipole interactions and offer shape selectivity, where the linear or branched structure of the isomer affects its ability to interact with the stationary phase.[6][7]
-
Polar Phases: While less common for alkanes, a polar phase (like a WAX or cyanopropyl column) can sometimes provide unique selectivity, though it may lead to very long retention times.[1]
-
-
Consider Column Dimensions: Once you've chosen a new phase, ensure the dimensions are optimized for high efficiency. A longer column (e.g., 60m or 100m) provides more theoretical plates, increasing the opportunity for separation.[3] A smaller internal diameter (e.g., 0.18mm or 0.25mm) reduces band broadening, leading to sharper peaks.[8]
Problem 2: I can see peak shoulders, but the isomers are not baseline resolved.
A: This is an issue of insufficient column efficiency and suboptimal partitioning. Before changing your column, you can often achieve baseline resolution by meticulously optimizing your temperature program and carrier gas flow rate.[9]
Underlying Cause: The analytes are moving through the column too quickly or at a non-optimal flow rate, preventing them from fully partitioning between the carrier gas and the stationary phase. This leads to band broadening and overlapping peaks.[10]
Workflow: Optimizing Method Parameters
Step 1: Optimize the Temperature Program
A slower temperature ramp rate gives isomers more time to interact with the stationary phase, amplifying small differences in their partitioning behavior.[1][5]
-
Protocol:
-
Initial Temperature: Set the initial oven temperature slightly above the solvent's boiling point or low enough to ensure trapping of the most volatile isomers at the column head.
-
Reduce Ramp Rate: If your current ramp rate is 10°C/min, reduce it to 2-5°C/min.[11] This is often the single most effective change for resolving closely eluting peaks.
-
Isothermal Hold: For very difficult separations, consider adding a long isothermal hold at a low temperature before starting the ramp. This can improve the resolution of early-eluting isomers.[1]
-
Evaluate: Run the analysis and compare the chromatogram. You should see an increase in retention time and better separation between the peaks.
-
Step 2: Optimize the Carrier Gas Flow Rate
The efficiency of your column is directly related to the linear velocity of the carrier gas, a relationship described by the Van Deemter equation.[12] Operating at the optimal linear velocity minimizes peak broadening and maximizes resolution.[13]
-
Protocol:
-
Identify Your Carrier Gas: The optimal linear velocity depends on the gas used (Hydrogen, Helium, or Nitrogen).
-
Consult the Van Deemter Curve: The goal is to set a flow rate that corresponds to the minimum point (lowest HETP) on the Van Deemter curve for your chosen gas.
-
Set the Optimal Velocity: Use your GC software's flow calculator to set the average linear velocity to the optimal value. If unsure, start with the values in the table below and perform experimental runs ±5 cm/s to find the best performance for your specific column and analytes.
-
Constant Flow Mode: Ensure your GC is operating in "Constant Flow" mode, not "Constant Pressure." As the oven temperature increases, the gas viscosity changes. Constant flow mode adjusts the head pressure to maintain a consistent linear velocity, ensuring reproducible chromatography.[14]
-
| Carrier Gas | Typical Optimal Linear Velocity (cm/s) | Relative Efficiency | Safety Note |
| Hydrogen (H₂) | 35 - 45 cm/s | Highest | Flammable; requires safety precautions. |
| Helium (He) | 25 - 35 cm/s | High | Inert, safe. |
| Nitrogen (N₂) | 10 - 20 cm/s | Lower | Inert, safe, but less efficient. |
This table summarizes typical optimal linear velocities for maximizing column efficiency.
Problem 3: My undecane isomer peaks are tailing, which is hurting resolution.
A: Peak tailing for non-polar hydrocarbons is often caused by physical or chemical issues in the system rather than analyte-specific interactions. The most common culprits are column contamination, active sites in the inlet, or improper column installation.[9][15]
Workflow: Diagnosing and Fixing Peak Tailing
Potential Causes and Solutions:
-
Improper Column Installation: A poor cut on the column end or incorrect installation depth in the inlet can create turbulence and active sites.
-
Solution: Trim approximately 10-20 cm from the inlet end of the column using a ceramic scoring wafer to ensure a clean, 90-degree cut. Re-install the column according to the instrument manufacturer's specified depth.[1]
-
-
Contaminated Inlet Liner: Non-volatile residues from previous injections can accumulate in the glass liner, creating active sites that cause peak tailing.
-
Solution: Replace the inlet liner and the septum. It is good practice to do this regularly as part of routine maintenance.[9]
-
-
Column Contamination: The first few meters of the column can become contaminated with non-volatile material over time.
-
Solution: After trimming the column as described above, bake out the column at its maximum isothermal temperature limit (or 20°C above your final method temperature) for 1-2 hours to remove any remaining contaminants.[16]
-
By systematically addressing these potential hardware and contamination issues, you can restore peak symmetry and, in turn, improve your overall resolution.
References
-
Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]
-
Phenomenex. (2024). GC Column Troubleshooting Guide. Retrieved from [Link]
-
Agilent. (n.d.). GC Troubleshooting Series Part Eight: Loss of Resolution Over Time. Retrieved from [Link]
-
LCGC International. (2019). Troubleshooting GC Selectivity, Resolution, and Baseline Issues. Retrieved from [Link]
-
Axion Labs. (n.d.). How Do You Improve Resolution In Gas Chromatography?. Retrieved from [Link]
-
Restek. (n.d.). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]
-
Phenomenex. (2024). Understanding the van Deemter Equation in Chromatography. Retrieved from [Link]
-
Phenomenex. (2024). Temperature Programming for Better GC Results. Retrieved from [Link]
-
LCGC International. (2020). Go With the Flow: Thinking About Carrier Gas Flow in GC. Retrieved from [Link]
-
ACS Publications. (2000). Determination of Polycyclic Aromatic Hydrocarbons with Molecular Weight 300 and 302 in Environmental-Matrix Standard Reference Materials by Gas Chromatography/Mass Spectrometry. Retrieved from [Link]
-
Soják, L., et al. (2017). Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. ResearchGate. Retrieved from [Link]
-
Restek. (n.d.). Impact of GC Parameters on The Separation Part 5: Choice of Column Temperature. Retrieved from [Link]
-
La Salle University. (n.d.). MODULE 4. CHROMATOGRAPHY EXPERIMENT 4A. TEMPERATURE PROGRAMMING AND van DEEMTER CURVES IN GAS CHROMATOGRAPHY. Retrieved from [Link]
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Navigating the Fragmentation Maze: A Technical Guide to the Mass Spectrometry of 4-Ethyl-2,3-dimethylheptane
Welcome to the technical support center for the mass spectrometric analysis of complex branched alkanes, with a specific focus on 4-Ethyl-2,3-dimethylheptane. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in interpreting the fragmentation patterns of such molecules. Here, we move beyond simple step-by-step instructions to provide a deeper understanding of the "why" behind the fragmentation, empowering you to troubleshoot effectively and interpret your data with confidence.
Frequently Asked Questions (FAQs)
Q1: I'm not seeing a clear molecular ion peak for 4-Ethyl-2,3-dimethylheptane at m/z 156. Is my instrument malfunctioning?
A1: It is highly probable that your instrument is functioning correctly. For highly branched alkanes like 4-Ethyl-2,3-dimethylheptane, the molecular ion (M+) peak is often very weak or entirely absent in electron ionization (EI) mass spectrometry.[1][2][3][4] The energy imparted by EI is often sufficient to cause immediate fragmentation of the unstable molecular ion. The stability of the resulting carbocation fragments drives this rapid decomposition.[3][5]
-
Causality: The C-C bonds at the branching points are particularly susceptible to cleavage because they lead to the formation of more stable secondary and tertiary carbocations.[2][3][6] The energetic favorability of forming these stable fragments means the initial molecular ion has a very short lifetime.
Q2: What are the most likely and abundant fragments I should expect to see in the mass spectrum of 4-Ethyl-2,3-dimethylheptane?
A2: The fragmentation of 4-Ethyl-2,3-dimethylheptane is governed by the principle of forming the most stable carbocations. Cleavage will preferentially occur at the C2, C3, and C4 positions due to the methyl and ethyl branches.
The most stable carbocations are tertiary, followed by secondary, and then primary.[1][2] Therefore, fragmentation that results in a tertiary or secondary carbocation is highly favored. The loss of the largest alkyl group at a branching point is also a common and favored fragmentation pathway.[2][6]
Based on these principles, we can predict the formation of several key fragments. For a detailed breakdown of predicted fragments and their corresponding m/z values, please refer to the Data Presentation section below.
Q3: My spectrum shows a series of peaks separated by 14 Da. What does this indicate?
A3: This is a classic signature for alkanes.[4][7] The repeating loss of 14 Da corresponds to the sequential loss of methylene (-CH2-) groups from larger fragment ions. While not a primary fragmentation event from the molecular ion, this pattern arises from the further breakdown of larger alkyl fragments. This creates clusters of peaks with general formulas of [CnH2n+1]+, [CnH2n]+, and [CnH2n-1]+.[4]
Q4: How can I differentiate 4-Ethyl-2,3-dimethylheptane from its isomers using mass spectrometry alone?
A4: While challenging, it is often possible to distinguish between isomers based on the relative abundances of key fragment ions. Each isomer will have a unique fragmentation pattern based on the location of its branching points and the relative stability of the carbocations it can form.
-
For example: An isomer like 4-Ethyl-2,2-dimethylheptane would be expected to show a very prominent peak corresponding to the loss of a tert-butyl radical to form a stable secondary carbocation. By carefully analyzing the relative intensities of the major fragment peaks, you can deduce the branching structure. Comparing your experimental spectrum to a library of known spectra (if available) or using predictive fragmentation software can aid in this process.
Troubleshooting Guide
Issue 1: The obtained mass spectrum is noisy and difficult to interpret.
-
Possible Cause: Low sample concentration or contamination.
-
Troubleshooting Steps:
-
Verify Sample Purity: Ensure your sample is free from solvents or other contaminants that could interfere with the analysis.
-
Increase Concentration: If the signal-to-noise ratio is low, consider preparing a more concentrated sample.
-
Optimize Inlet Parameters: Adjust the temperature of the GC inlet (if using GC-MS) to ensure efficient vaporization of the analyte without thermal degradation.
-
Issue 2: The fragmentation pattern is significantly different from the predicted pattern.
-
Possible Cause 1: Incorrect ionization energy.
-
Troubleshooting Steps:
-
Check Ionization Energy: Ensure the electron ionization energy is set to the standard 70 eV. Lowering the ionization energy can sometimes preserve the molecular ion but will alter the entire fragmentation pattern.
-
-
Possible Cause 2: The compound is not 4-Ethyl-2,3-dimethylheptane.
-
Troubleshooting Steps:
-
Confirm Identity: Use other analytical techniques, such as NMR spectroscopy or comparison of GC retention times with a known standard, to confirm the identity of your compound.
-
Data Presentation
The following table summarizes the predicted major fragment ions for 4-Ethyl-2,3-dimethylheptane (Molecular Weight: 156.31 g/mol [8][9][10]), their mass-to-charge ratio (m/z), and the rationale for their formation.
| m/z | Proposed Fragment Ion | Neutral Loss | Rationale for Formation |
| 127 | [C9H19]+ | C2H5• (Ethyl radical) | Cleavage at C4, loss of the ethyl group to form a stable secondary carbocation. |
| 113 | [C8H17]+ | C3H7• (Propyl radical) | Cleavage at C3, loss of a propyl group. |
| 99 | [C7H15]+ | C4H9• (Butyl radical) | Cleavage at C4, loss of a butyl group. |
| 85 | [C6H13]+ | C5H11• (Pentyl radical) | Cleavage at C3, loss of a pentyl group. |
| 71 | [C5H11]+ | C6H13• (Hexyl radical) | Cleavage at C2, loss of a hexyl group. |
| 57 | [C4H9]+ | C7H15• (Heptyl radical) | A common and often abundant fragment in branched alkanes, representing a stable tert-butyl or sec-butyl cation.[1] |
| 43 | [C3H7]+ | C8H17• (Octyl radical) | Represents a stable isopropyl or propyl cation. |
Experimental Protocols
Protocol 1: Sample Preparation and GC-MS Analysis
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of 4-Ethyl-2,3-dimethylheptane.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent such as hexane or dichloromethane.
-
-
GC-MS Parameters:
-
Injection Volume: 1 µL
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 35-200
-
Scan Rate: 2 scans/second
-
-
Visualization of Fragmentation
The fragmentation of 4-Ethyl-2,3-dimethylheptane is initiated by the removal of an electron to form a molecular ion, which then undergoes cleavage at its branching points.
Caption: Predicted major fragmentation pathways of 4-Ethyl-2,3-dimethylheptane.
Caption: General workflow for the analysis of 4-Ethyl-2,3-dimethylheptane by GC-MS.
References
- CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.).
- Fragmentation of Alkane. (n.d.).
-
Fragmentation (mass spectrometry) - Wikipedia. (2024, April 29). Retrieved from [Link]
-
GCMS Section 6.9.2 - Whitman People. (n.d.). Retrieved from [Link]
-
Video: Mass Spectrometry: Branched Alkane Fragmentation - JoVE. (2024, December 5). Retrieved from [Link]
-
ALGORITHMS FOR FRAGMENTATION OF n-ALKANES AND n-PERFLUOROALKANES. - Fluorine notes. (2020, February 14). Retrieved from [Link]
- Alkanes. (n.d.).
- Branched chain alkanes. (n.d.).
-
Fragmentation in Mass Spectrometry - YouTube. (2023, June 2). Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]
-
4-Ethyl-2,3-dimethylheptane | C11H24 | CID 53428956 - PubChem. (n.d.). Retrieved from [Link]
-
4-ethyl-2,3-dimethylheptane | CAS#:61868-22-2 | Chemsrc. (2025, September 22). Retrieved from [Link]
-
4-ethyl-2,3-dimethylheptane. (n.d.). Retrieved from [Link]
Sources
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- 2. GCMS Section 6.9.2 [people.whitman.edu]
- 3. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. youtube.com [youtube.com]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 4-ethyl-2,3-dimethylheptane [chemister.ru]
- 9. 4-ethyl-2,3-dimethylheptane | CAS#:61868-22-2 | Chemsrc [chemsrc.com]
- 10. 4-Ethyl-2,3-dimethylheptane | C11H24 | CID 53428956 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Signal Overlap in NMR of Branched Alkanes
Welcome to the technical support center dedicated to resolving one of the most persistent challenges in the structural elucidation of branched alkanes: signal overlap in Nuclear Magnetic Resonance (NMR) spectroscopy. The complex, non-rigid structures of many branched alkanes lead to ¹H and ¹³C NMR spectra with crowded regions, where extensive signal overlap can obscure crucial connectivity information and hinder unambiguous assignment.
This guide is designed for researchers, scientists, and drug development professionals who encounter these challenges. Here, we will explore the underlying causes of signal overlap and provide a comprehensive suite of troubleshooting strategies, from fundamental sample preparation to advanced multi-dimensional NMR experiments and cutting-edge data processing techniques.
Frequently Asked Questions (FAQs)
Q1: Why are the ¹H NMR spectra of my branched alkane samples so poorly resolved?
The primary reason for poor resolution in the ¹H NMR spectra of branched alkanes is the inherent structural complexity and conformational flexibility of these molecules. Protons in similar chemical environments, such as methylene (-CH₂-) and methine (-CH-) groups within the carbon skeleton, often have very similar chemical shifts. This leads to significant overlap, particularly in the aliphatic region of the spectrum (typically 0.5 - 2.0 ppm).
Q2: I've confirmed my sample is pure, but the aliphatic region is just an unresolved "hump." What's my first step?
When faced with a broad, unresolved signal, the initial step is to optimize the acquisition parameters of your 1D ¹H NMR experiment. Increasing the digital resolution by acquiring more data points and utilizing a higher-field NMR spectrometer, if available, can often provide initial improvements in spectral dispersion.[1]
Q3: Can simply changing the NMR solvent really make a difference in resolving overlapping signals?
Yes, altering the deuterated solvent can be a surprisingly effective and straightforward strategy.[1][2] Different solvents interact with the analyte in distinct ways, leading to changes in the local magnetic environment and, consequently, the chemical shifts of the protons.[2][3] Aromatic solvents like benzene-d₆ or pyridine-d₅ are particularly noteworthy for their ability to induce significant chemical shift changes, an effect known as the Aromatic Solvent-Induced Shift (ASIS), which can often resolve overlapping signals.[1][2] It is recommended to test a variety of solvents with different polarities and magnetic susceptibilities.[1]
| Deuterated Solvent | Typical ¹H Residual Peak (ppm) | Typical ¹³C Signal (ppm) | Key Characteristics |
| Chloroform-d (CDCl₃) | 7.26 (singlet) | 77.2 (triplet) | Good general-purpose, non-polar solvent.[4] |
| Acetone-d₆ | 2.05 (quintet) | 206.7 (septet), 29.9 (septet) | Polar aprotic solvent. |
| Benzene-d₆ | 7.16 (singlet) | 128.4 (triplet) | Aromatic solvent, can induce significant chemical shift changes (ASIS).[2] |
| Pyridine-d₅ | 8.74, 7.58, 7.22 (multiplets) | 150.3, 135.9, 123.9 (multiplets) | Aromatic and polar, also capable of inducing ASIS.[2] |
| Dimethyl Sulfoxide-d₆ (DMSO-d₆) | 2.50 (quintet) | 39.5 (septet) | Highly polar aprotic solvent. |
| Methanol-d₄ | 3.31 (quintet), 4.87 (singlet, OH) | 49.1 (septet) | Polar protic solvent. |
Table 1: Common deuterated solvents and their properties relevant to resolving signal overlap. Chemical shift values for residual solvent peaks can vary slightly depending on temperature and solute concentration.[4][5][6]
Q4: When should I move beyond 1D NMR and utilize 2D NMR techniques?
When optimizing 1D experiments and changing solvents are insufficient to resolve critical signal overlap, 2D NMR spectroscopy becomes an indispensable tool.[1] Techniques such as COSY, TOCSY, HSQC, and HMBC can disperse signals into a second dimension, revealing correlations between nuclei and enabling the assignment of individual proton and carbon signals even in highly congested spectral regions.[1][7][8][9][10][11]
Troubleshooting Guides
Problem: Unresolved Multiplets in the Aliphatic Region of a 1D ¹H NMR Spectrum
Symptoms: A broad, featureless signal or a series of heavily overlapping multiplets in the 0.5 - 2.0 ppm region of the ¹H NMR spectrum, making it impossible to determine coupling constants or assign specific protons.
Workflow for Resolution:
Figure 1: A stepwise workflow for troubleshooting unresolved multiplets in the aliphatic region of ¹H NMR spectra of branched alkanes.
Advanced Experimental Protocols
Protocol 1: Utilizing 2D COSY and TOCSY for Proton-Proton Correlations
When direct J-coupling information is obscured by overlap, Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are powerful first-line 2D NMR experiments.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are directly coupled to each other (typically through 2-3 bonds). Cross-peaks in a COSY spectrum connect the signals of J-coupled protons.[8]
-
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlation beyond directly coupled partners to include all protons within a spin system.[8][12] This is particularly useful for identifying all protons belonging to a specific branch of an alkane, provided at least one proton in that branch has a resolved signal.[12]
Step-by-Step Methodology for a Gradient-Selected COSY (gCOSY) Experiment:
-
Sample Preparation: Prepare a solution of your branched alkane in a suitable deuterated solvent at an appropriate concentration (typically 5-20 mg in 0.6 mL).
-
Spectrometer Setup: Tune and match the probe for the ¹H frequency. Obtain a standard 1D ¹H spectrum to determine the spectral width and transmitter offset.
-
Pulse Program Selection: Select a standard gradient-selected COSY pulse sequence (e.g., 'cosygpmfqf' on Bruker instruments).[7]
-
Parameter Optimization:
-
Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.
-
Set the number of data points in the direct dimension (F2) (e.g., 2048).
-
Set the number of increments in the indirect dimension (F1) (e.g., 256-512). A higher number will provide better resolution in F1 but will increase the experiment time.
-
Set the number of scans per increment (e.g., 2-8) to achieve an adequate signal-to-noise ratio.
-
-
Data Acquisition: Start the 2D acquisition.
-
Data Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase correct the spectrum.
-
Symmetrize the spectrum to reduce artifacts.
-
-
Analysis: Identify cross-peaks that are symmetrical with respect to the diagonal. Each cross-peak indicates a J-coupling between the two protons at the corresponding chemical shifts on the F1 and F2 axes.
Protocol 2: Resolving Severe Overlap with 2D Heteronuclear Correlation (HSQC & HMBC)
When homonuclear correlation is insufficient, dispersing the signals based on the chemical shifts of the attached ¹³C nuclei provides a powerful means of resolution.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond C-H correlation).[8][9] Since ¹³C spectra are generally much more dispersed than ¹H spectra, this technique is highly effective at resolving overlapping proton signals.[12]
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides correlations between protons and carbons over longer ranges (typically 2-4 bonds).[8][9] This is crucial for piecing together the carbon skeleton of the branched alkane.
Step-by-Step Methodology for an HSQC Experiment:
-
Sample Preparation: As per the COSY protocol. A slightly higher concentration may be beneficial due to the lower natural abundance of ¹³C.
-
Spectrometer Setup: Tune and match the probe for both ¹H and ¹³C frequencies. Calibrate the 90-degree pulse lengths for both nuclei.
-
Pulse Program Selection: Select a standard sensitivity-enhanced, gradient-selected HSQC pulse sequence.
-
Parameter Optimization:
-
Set the ¹H spectral width (F2) and the ¹³C spectral width (F1).
-
Set the number of data points in F2 (e.g., 1024) and increments in F1 (e.g., 256).
-
Set the one-bond C-H coupling constant (¹J_CH) to an average value for alkanes (e.g., 125-140 Hz).
-
-
Data Acquisition & Processing: Proceed as with the COSY experiment, applying appropriate window functions and performing the 2D Fourier transform.
-
Analysis: Each cross-peak in the HSQC spectrum represents a direct bond between a proton (F2 axis) and a carbon (F1 axis). Overlapping proton signals in the 1D spectrum will be resolved into distinct cross-peaks if they are attached to different carbon atoms.
Cutting-Edge and Alternative Strategies
Q5: What are "Pure Shift" NMR experiments and how can they help?
Pure shift NMR is a class of experiments designed to produce a fully decoupled ¹H NMR spectrum, where each multiplet collapses into a singlet.[12][13] This dramatically increases spectral resolution and can be a powerful tool for resolving severely overlapping signals by eliminating the complexity of coupling patterns.[12][13][14] The resulting simplified spectrum makes it much easier to identify the precise chemical shifts of individual protons.
Q6: Can hardware upgrades like a cryoprobe improve my results?
Absolutely. A cryoprobe is a specialized NMR probe where the detection coil and preamplifiers are cryogenically cooled.[15][16] This significantly reduces thermal noise, leading to a substantial increase in the signal-to-noise ratio (up to 4-5 times that of a room-temperature probe).[15][17][18] This enhanced sensitivity can be leveraged in several ways:
-
Faster Data Acquisition: Achieve the same signal-to-noise in a fraction of the time, allowing for more complex 2D experiments to be run in a practical timeframe.[15]
-
Analysis of Dilute Samples: Obtain high-quality spectra on mass-limited samples.
-
Improved Resolution in the Indirect Dimension: The time saved can be used to acquire more increments in the indirect dimension of 2D experiments, leading to better resolution.
Q7: I've heard about using paramagnetic relaxation enhancement. Is this applicable to branched alkanes?
Paramagnetic Relaxation Enhancement (PRE) involves adding a small amount of a paramagnetic agent to the NMR sample.[19][20] These agents induce faster relaxation of nearby nuclei. While primarily used to shorten experimental times by reducing the T1 relaxation delay, the distance-dependent nature of the PRE effect can sometimes be exploited to resolve signals.[21] Protons closer to a site where the paramagnetic agent transiently associates will experience more significant line broadening or shifts, potentially differentiating them from other, more distant protons with similar chemical shifts. However, this can also lead to undesirable line broadening, so it must be used with caution.[20]
Q8: What does the future hold for resolving complex NMR spectra?
The field is continuously evolving, with significant promise in computational approaches. Quantum mechanical (QM) based spectral analysis is becoming more accessible and can help deconvolute complex spectra by simulating them from first principles.[22] Furthermore, the application of quantum computing to analyze NMR data is an active area of research that may one day revolutionize our ability to interpret highly complex spectra from mixtures and large molecules.[23][24][25][26]
Figure 2: An overview of the key strategies for overcoming signal overlap in the NMR of branched alkanes.
By systematically applying the strategies outlined in this guide, from fundamental optimizations to advanced 2D techniques and hardware solutions, researchers can effectively overcome the challenges of signal overlap and achieve unambiguous structural elucidation of complex branched alkanes.
References
- Paramagnetic relaxation enhancement for protein-observed 19F NMR as an enabling approach for efficient fragment screening. (n.d.). National Institutes of Health.
- Paramagnetic relaxation enhancement to improve sensitivity of fast NMR methods: Application to intrinsically disordered proteins. (n.d.). ResearchGate.
- Paramagnetic Relaxation Enhancement for Detecting and Characterizing Self-Associations of Intrinsically Disordered Proteins. (2023, February 9). National Center for Biotechnology Information.
- Optimal Use of Cryogenic Probe Technology in NMR Studies of Proteins. (2025, August 6). ResearchGate.
- In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy. (2022, February 12). ACS Publications.
- Use of paramagnetic systems to speed-up NMR data acquisition and for structural and dynamic studies. (n.d.). National Center for Biotechnology Information.
- Harvard researchers create hybrid algorithm for NMR readings. (2020, July 24). The Harvard Gazette.
- Advanced NMR Techniques and Applications. (n.d.). Fiveable.
- How does solvent choice effect chemical shift in NMR experiments?. (2022, January 13). Reddit.
- NMR as a Tool for Structure Elucidation of Organic Compounds. (n.d.). Wesleyan University.
- Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. (n.d.). Scilit.
- Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. (n.d.). ACS Publications.
- CryoProbes for NMR. (n.d.). Bruker.
- Paramagnetic relaxation enhancement. (n.d.). LNCMI-G.
- Cryoprobes. (n.d.). University of California, Santa Barbara.
- Connecting the Practice of Modern Qualitative and Quantitative NMR Analysis with Its Theoretical Foundation. (2025, March 9). National Institutes of Health.
- Quantum Simulation Use Case: Nuclear Magnetic Resonance (NMR) - Webinar Recording. (2025, November 13). HQS Quantum Simulations.
- Improving NMR Through Advanced Cryoprobe Technology. (2025, September 22). Patsnap.
- qNMR of mixtures: what is the best solution to signal overlap?. (2014, October 30). Mestrelab Research.
- Ensemble quantum computing by NMR spectroscopy. (n.d.). National Center for Biotechnology Information.
- What is a cryoprobe?. (n.d.). Cornell University.
- Technical Support Center: Resolving Overlapping Signals in the ¹H NMR Spectrum of ent-Kaurane Diterpenoids. (n.d.). Benchchem.
- Giving Pure Shift NMR Spectroscopy a REST—Ultrahigh-Resolution Mixture Analysis. (2022, September 7). National Institutes of Health.
- Single-Scan Selective Excitation of Individual NMR Signals in Overlapping Multiplets. (n.d.). Wiley Online Library.
- NMR methods for the analysis of mixtures. (n.d.). National Center for Biotechnology Information.
- Notes on NMR Solvents. (n.d.). University of Wisconsin-Madison.
- Structure Elucidation by NMR. (n.d.). ETH Zurich.
- Single-Scan Selective Excitation of Individual NMR Signals in Overlapping Multiplets. (n.d.). ResearchGate.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016, February 19). ACS Publications.
- Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. (2004). PubMed.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010, April 16). ACS Publications.
- Structural elucidation of compounds using different types of spectroscopic techniques. (n.d.). Journal of Chemical and Pharmaceutical Sciences.
- Single-Scan Selective Excitation of Individual NMR Signals in Overlapping Multiplets. (n.d.). National Institutes of Health.
- How to assign overlapping multiplets in 1H NMR spectra?. (2021, February 11). Chemistry Stack Exchange.
- Reporting Overlapping Signals in 1H NMR. (2023, April 19). Reddit.
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Stability and degradation pathways of 4-Ethyl-2,3-dimethylheptane
Answering the user's request to create a technical support center for the stability and degradation pathways of 4-Ethyl-2,3-dimethylheptane.
Technical Support Center: 4-Ethyl-2,3-dimethylheptane
A Guide to Stability, Degradation, and Experimental Troubleshooting
Welcome to the technical support center for 4-Ethyl-2,3-dimethylheptane. This guide is designed for researchers, scientists, and professionals in drug development who utilize this branched alkane in their work. Here, we provide in-depth information on its stability, potential degradation pathways, and practical troubleshooting advice to ensure the integrity of your experiments.
Compound Overview: Understanding 4-Ethyl-2,3-dimethylheptane
4-Ethyl-2,3-dimethylheptane (C11H24) is a saturated, branched-chain alkane.[1][2][3] Its structure, characterized by multiple methyl and ethyl substitutions along a heptane backbone, gives it specific physical and chemical properties, such as a defined boiling point and viscosity, which are distinct from its linear isomer, undecane.[4][5][6] Like other alkanes, it is a non-polar compound, making it soluble in organic solvents but not in water.[6] Its primary applications include its use as a fuel additive to enhance octane ratings and as an industrial solvent or chemical intermediate.[1]
Table 1: Physicochemical Properties of 4-Ethyl-2,3-dimethylheptane
| Property | Value | Source |
| Molecular Formula | C11H24 | PubChem[3] |
| Molecular Weight | 156.31 g/mol | PubChem[3] |
| Boiling Point | 183.2 °C | Ferris, S.W. (1955)[2] |
| CAS Number | 61868-22-2 | PubChem[3] |
| Appearance | Colorless liquid (at STP) | General alkane properties[4] |
| Solubility | Insoluble in water; Soluble in organic solvents | Chemistry LibreTexts[6] |
Core Stability and Recommended Handling
As a saturated hydrocarbon, 4-Ethyl-2,3-dimethylheptane is relatively inert under standard laboratory conditions.[1] The absence of double bonds or functional groups means it is not susceptible to many common chemical reactions. However, its stability is not absolute and can be compromised by improper storage or specific experimental conditions.
Frequently Asked Questions: Storage and Stability
Q1: What are the ideal storage conditions for 4-Ethyl-2,3-dimethylheptane to ensure long-term stability?
A1: To maintain purity and prevent degradation, 4-Ethyl-2,3-dimethylheptane should be stored in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[7] The container should be tightly sealed to prevent the escape of vapors, which are flammable.[7][8] For long-term storage, amber glass bottles are recommended to protect the compound from potential photodegradation.
Q2: I've noticed a slight yellowing of my 4-Ethyl-2,3-dimethylheptane sample over time. What could be the cause?
A2: Discoloration is often an indicator of degradation, typically due to slow oxidation. This can happen if the compound is exposed to air and light over extended periods. The oxidation process can form trace amounts of chromophoric species like ketones or aldehydes. We recommend verifying the purity of the sample using Gas Chromatography (GC) before use if discoloration is observed.
Q3: Is 4-Ethyl-2,3-dimethylheptane reactive with common acids or bases?
A3: No, as a saturated alkane, it is highly resistant to attack by acids and bases under normal conditions. It does not undergo hydrolysis and will not react with dilute acids or alkalis.[9][10] This chemical inertness is one of its key properties as a solvent or non-reactive medium.
Understanding the Degradation Pathways
While stable, 4-Ethyl-2,3-dimethylheptane can degrade under specific energetic conditions. The primary degradation pathways are driven by heat, light, or aggressive chemical reagents, which typically proceed via free-radical mechanisms.
Thermal Degradation (Pyrolysis/Cracking)
At elevated temperatures (typically above 400-500°C), the C-C and C-H bonds in the molecule can rupture, a process known as pyrolysis or cracking.[11][12] This leads to the formation of smaller, more volatile hydrocarbons, including a mixture of lower molecular weight alkanes and alkenes.[13][14] The presence of tertiary carbon atoms in its branched structure can influence the fragmentation pattern, as these bonds are generally weaker than primary C-C bonds.[13]
Common Pyrolysis Products:
-
Smaller alkanes (e.g., propane, butane, isobutane)
-
Alkenes (e.g., propene, butene, ethene)
-
Hydrogen gas
Oxidative Degradation
In the presence of oxygen, especially when initiated by heat or UV light, 4-Ethyl-2,3-dimethylheptane can undergo oxidation. This process proceeds through a free-radical chain reaction.
-
Initiation: Formation of an alkyl radical.
-
Propagation: The alkyl radical reacts with O2 to form a peroxy radical, which can then abstract a hydrogen atom from another alkane molecule to form a hydroperoxide and a new alkyl radical.
-
Products: The decomposition of hydroperoxides leads to a variety of oxygenated products, including alcohols, aldehydes, ketones, and carboxylic acids.[15] Complete oxidation (combustion) yields carbon dioxide and water.[1]
Photodegradation
Exposure to ultraviolet (UV) radiation, particularly in the presence of photosensitizers, can initiate the degradation of alkanes.[16][17] UV energy can be sufficient to break C-H bonds, forming alkyl radicals and initiating free-radical chain reactions similar to those in thermal or oxidative degradation.[18] This pathway is particularly relevant for long-term storage in transparent containers exposed to sunlight.
Biodegradation
Under aerobic conditions, some microorganisms can degrade alkanes using enzymes like alkane hydroxylases.[19][20] These enzymes typically oxidize the terminal methyl group to a primary alcohol, which is then further oxidized. However, highly branched alkanes like 4-Ethyl-2,3-dimethylheptane are generally more resistant to biodegradation than their linear counterparts due to steric hindrance at the methyl groups.[20]
Diagram of Key Degradation Pathways
Caption: Primary degradation pathways for 4-Ethyl-2,3-dimethylheptane.
Troubleshooting Guide for Experimental Issues
Q4: My reaction, which uses 4-Ethyl-2,3-dimethylheptane as a solvent, is yielding unexpected byproducts. Could the solvent be the cause?
A4: It's possible, especially if your reaction involves high temperatures, strong oxidizing agents, or a source of free radicals (like UV light or a radical initiator).
-
Check Reaction Conditions: Are you running the reaction at a temperature approaching the solvent's decomposition range? While its boiling point is ~183°C, thermal stress can begin at lower temperatures over long periods.
-
Purity Check: Before troubleshooting your reaction, verify the purity of the solvent using a technique like Gas Chromatography-Mass Spectrometry (GC-MS). An old or improperly stored bottle might contain pre-existing degradation products.
-
Control Experiment: Run a control experiment by heating the solvent under your reaction conditions (without the reactants) and analyze the sample for any newly formed peaks via GC.
Q5: What analytical techniques are best for identifying and quantifying degradation products of 4-Ethyl-2,3-dimethylheptane?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method.
-
GC provides excellent separation of the volatile hydrocarbons and oxygenated products that result from degradation.
-
MS allows for the identification of these separated components by comparing their mass spectra to library databases (like NIST). For quantification, GC with a Flame Ionization Detector (GC-FID) is highly reliable and sensitive for hydrocarbons.
Table 2: Potential Degradation Products and Their Identification
| Degradation Pathway | Likely Products | Recommended Analytical Method |
| Thermal (Pyrolysis) | Propane, Butane, Ethene, Propene | GC-MS, GC-FID |
| Oxidation | Heptanols, Heptanones, various aldehydes | GC-MS, FTIR (for C=O stretch) |
| Photodegradation | Mixture of smaller alkanes/alkenes, oxygenated products if air is present | GC-MS |
Experimental Protocols
Protocol 1: Accelerated Stability Study (Thermal Stress)
This protocol is designed to assess the thermal stability of 4-Ethyl-2,3-dimethylheptane under controlled conditions.
Objective: To identify the onset of thermal degradation and characterize the resulting products.
Materials:
-
4-Ethyl-2,3-dimethylheptane sample
-
Inert gas (Nitrogen or Argon)
-
Sealed pressure-rated vials
-
Heating block or oven with precise temperature control
-
GC-MS system
Procedure:
-
Place 1 mL of 4-Ethyl-2,3-dimethylheptane into three separate pressure-rated vials.
-
Sparge each vial with nitrogen gas for 2 minutes to remove oxygen.
-
Seal the vials tightly.
-
Place one vial at a control temperature (e.g., 40°C). Place the other two vials at elevated temperatures (e.g., 150°C and 200°C).
-
Heat the samples for a predetermined period (e.g., 24, 48, or 72 hours).
-
After the incubation period, allow the vials to cool to room temperature.
-
Carefully unseal the vials in a well-ventilated fume hood.
-
Dilute a small aliquot of each sample in a suitable solvent (e.g., hexane) and analyze by GC-MS.
-
Compare the chromatograms of the heated samples to the control sample to identify any new peaks corresponding to degradation products.
Protocol 2: Workflow for GC-MS Analysis of Degradation Products
This workflow outlines the steps for analyzing a stressed sample of 4-Ethyl-2,3-dimethylheptane.
Diagram of GC-MS Analysis Workflow
Caption: Workflow for analyzing degradation products using GC-MS.
References
-
Study Rocket. (n.d.). Halogenoalkane Hydrolysis – A Level Chemistry Edexcel Revision. Retrieved from [Link]
-
Save My Exams. (2025). Hydrolysis of Primary Haloalkanes (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). hydrolysis with water classification tertiary secondary primary haloalkanes halogenoalkanes reactivity trends with silver nitrate alkyl halides advanced A level organic chemistry revision notes. Retrieved from [Link]
-
StudySmarter. (2023). Hydrolysis Of Halogenoalkanes: Mechanism, Rates. Retrieved from [Link]
-
ResearchGate. (2025). Photocatalytic degradation of C 5–C 7 alkanes in the gas–phase. Retrieved from [Link]
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Scribd. (n.d.). CH13 Hydrocarbons Shobhit Nirwan. Retrieved from [Link]
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Scribd. (n.d.). Flammability and Storage of Alkanes. Retrieved from [Link]
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Save My Exams. (2025). Hydrolysis of Halogenoalkanes (Edexcel A Level Chemistry): Revision Note. Retrieved from [Link]
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NRC Research Press. (n.d.). Thermal decomposition products of polyethylene. Retrieved from [Link]
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Frontiers. (n.d.). Thermal decomposition of n-hexane in organic Rankine cycle: a study combined ReaxFF reactive molecular dynamic and density functional theory. Retrieved from [Link]
-
PubMed. (2012). Thermal decomposition of branched silanes: a computational study on mechanisms. Retrieved from [Link]
-
YouTube. (2022). Cracking of alkanes| Thermal decomposition of alkanes| Chemical reactions of alkanes. Retrieved from [Link]
-
Chemister.ru. (n.d.). 4-ethyl-2,3-dimethylheptane. Retrieved from [Link]
-
Wikipedia. (n.d.). Alkane. Retrieved from [Link]
-
Prezi. (n.d.). Storage and Transportation of Alkanes. Retrieved from [Link]
-
ExamSIDE.Com. (n.d.). Basics of Organic Chemistry | Chemistry | JEE Main Previous Year Questions. Retrieved from [Link]
-
PubChem. (n.d.). 4-Ethyl-2,4-dimethylheptane. Retrieved from [Link]
-
PubChem. (n.d.). 4-Ethyl-2,3-dimethylheptane. Retrieved from [Link]
-
NIST WebBook. (n.d.). 4-ethyl-2,4-dimethylheptane. Retrieved from [Link]
-
PubChem. (n.d.). 4-Ethyl-3,3-dimethylheptane. Retrieved from [Link]
-
PubChem. (n.d.). 4,4-Diethyl-2,3-dimethylheptane. Retrieved from [Link]
-
National Institutes of Health. (2013). Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases. Retrieved from [Link]
-
Wiley Online Library. (2021). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Retrieved from [Link]
-
PubChem. (n.d.). 4-Ethyl-2,2-dimethylheptane. Retrieved from [Link]
-
Master Organic Chemistry. (2010). Branching, and Its Affect On Melting and Boiling Points. Retrieved from [Link]
-
ResearchGate. (n.d.). Microbial Degradation of Alkanes. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 3.5: Properties of Alkanes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Porphyrin–Nanocarbon Complexes to Control the Photodegradation of Rhodamine. Retrieved from [Link]
-
PubMed. (2025). Photodegradation mechanism of organic contaminants mediated by chlorinated algal organic matter. Retrieved from [Link]
-
Study.com. (n.d.). Draw the condensed structural formula for 4-ethyl-2,3-dimethylheptane. Retrieved from [Link]
-
NCERT. (n.d.). Organic chemistry – sOme Basic PrinciPles and Techniques. Retrieved from [Link]
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Technical Support Center: Optimizing GC Temperature Programs for C11H24 Isomer Analysis
Welcome to our dedicated technical support guide for the chromatographic separation of undecane (C11H24) isomers. This document is structured to provide researchers, chemists, and drug development professionals with expert insights, actionable troubleshooting protocols, and a foundational understanding of the principles governing the gas chromatography (GC) of these challenging analytes.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the basis of method development for C11H24 isomer analysis.
Q1: Why is the separation of C11H24 isomers so challenging by GC?
A1: The difficulty stems from the fundamental physicochemical properties of structural isomers. C11H24 has 159 structural isomers, many of which possess very similar boiling points and polarities. In non-polar GC columns, where separation is primarily driven by boiling point, these isomers will co-elute or resolve poorly.[1] The separation, therefore, relies on subtle differences in their molecular shape and the dispersive interactions with the stationary phase. Branched isomers, being more compact, tend to have slightly lower boiling points than their linear counterparts, but the sheer number of closely related structures makes baseline separation a significant chromatographic challenge.
Q2: What is the best type of capillary column for separating undecane isomers?
A2: A non-polar stationary phase is the industry standard for this type of detailed hydrocarbon analysis (DHA).[2] Separation on these columns follows the boiling points of the analytes.
-
100% Dimethylpolysiloxane (e.g., DB-1, HP-1, Rtx-1): This is the most common starting point. It is a robust, non-polar phase that separates analytes largely based on their volatility.
-
5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5MS, Rtx-5): The inclusion of a small percentage of phenyl groups introduces a degree of polarizability, which can alter the selectivity for certain isomers, particularly those with different branching structures.[3][4]
For most applications, a long capillary column (e.g., 50 m to 100 m) is required to provide the necessary number of theoretical plates (efficiency) to resolve these closely eluting compounds.[5][6]
Q3: Why is a temperature program necessary instead of an isothermal analysis?
A3: An isothermal (constant temperature) analysis is generally inadequate for a complex mixture like C11H24 isomers which span a range of boiling points.[7][8]
-
If the isothermal temperature is too low, late-eluting (higher boiling) isomers will be retained for excessively long times, resulting in very broad peaks and poor sensitivity.[9]
-
If the temperature is too high, early-eluting (lower boiling) isomers will pass through the column too quickly with minimal interaction, leading to complete co-elution at the solvent front.[10]
A temperature program allows for the separation of volatile components at a low initial temperature and then increases the column temperature to elute the higher-boiling compounds in a reasonable time with good peak shape.[8][11] This technique improves resolution, sharpens peaks for later-eluting compounds, and reduces the overall analysis time.[8][11]
Troubleshooting Guide: Resolving Specific Separation Issues
This guide provides a systematic approach to diagnosing and solving common problems encountered during the analysis of C11H24 isomers.
Problem 1: Poor resolution of early-eluting, low-boiling isomers.
-
Symptoms: The first few peaks after the solvent front are merged into a single broad peak or show very poor separation (less than baseline resolution).
-
Causality: This issue arises when the initial oven temperature is too high. The low-boiling isomers have too much kinetic energy and do not sufficiently partition into the stationary phase at the head of the column. This "focusing" effect is critical for sharp, well-resolved initial peaks.
-
Solution Protocol:
-
Lower the Initial Oven Temperature: Decrease the initial temperature in 5-10°C increments.[7] A common starting point for hydrocarbon analysis is 35-40°C.[2][9] This reduction in thermal energy allows the more volatile analytes to condense at the column inlet, leading to better initial separation.[9]
-
Introduce or Increase the Initial Hold Time: If lowering the temperature is insufficient or impractical (due to cryogenic cooling requirements), increase the initial hold time.[7] An initial hold of 2-5 minutes gives the early eluters more time to separate before the temperature ramp begins. However, be aware that excessively long hold times can lead to peak broadening for compounds eluting later in the hold period.[7]
-
Problem 2: Co-elution of isomers in the middle of the chromatogram.
-
Symptoms: Several critical pairs of peaks throughout the main part of the run are not baseline resolved.
-
Causality: The temperature ramp rate is too fast. As the oven temperature increases, all analytes travel through the column more quickly. A rapid ramp rate does not allow sufficient time for analytes to interact differently with the stationary phase, thus diminishing the separation.[10][11]
-
Solution Protocol:
-
Decrease the Temperature Ramp Rate: The most effective way to improve resolution for peaks eluting during the gradient is to slow the ramp rate.[7][11] Halve the ramp rate (e.g., from 10°C/min to 5°C/min) and observe the effect on your critical pairs. Slower ramps increase the residence time of analytes in the column, providing more opportunity for separation to occur.[12]
-
Consider a Multi-Ramp Program: If you have one specific region of co-elution, you can use a multi-ramp program. Employ a very slow ramp rate (e.g., 1-2°C/min) through the temperature range where the critical isomers elute, and then use a faster ramp rate to elute the remaining compounds more quickly.
-
Problem 3: Peaks are broad and tailing, especially for later-eluting isomers.
-
Symptoms: Peaks are wide at the base and may have an asymmetrical shape, sloping more on the back side.
-
Causality: This can be caused by several factors:
-
Contamination: Active sites at the inlet or the front of the column can cause unwanted interactions with analytes.[13]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or broadening.[14][15]
-
Flow Rate Too Low: An insufficient carrier gas flow rate can lead to increased diffusion of the analyte band within the column, causing peak broadening.[14]
-
-
Solution Protocol:
-
Perform Inlet Maintenance: Replace the inlet liner and septum.[13] Use a deactivated liner to minimize active sites.
-
Trim the Column: Cut 15-30 cm from the front of the column to remove any non-volatile residues or damaged stationary phase.[13][15]
-
Optimize Flow Rate: Ensure your carrier gas flow rate is set to the optimum for your column dimensions and carrier gas type (Helium or Hydrogen). A flow rate that is too high or too low will decrease column efficiency.[14]
-
Reduce Injection Volume or Increase Split Ratio: If column overload is suspected, inject a smaller volume or increase the split ratio (e.g., from 50:1 to 100:1).[14][15]
-
Optimization Workflow & Data
A logical workflow is essential for efficient method development. The following diagram illustrates a systematic approach to optimizing your GC temperature program.
Caption: A logical workflow for systematic GC temperature program optimization.
Table 1: Recommended Starting GC Parameters for C11H24 Isomer Analysis
| Parameter | Recommended Value | Rationale & Reference |
| Column | 50m x 0.21mm ID, CP-Sil PONA CB™ or equivalent | Long, narrow-bore columns provide high efficiency needed for complex isomer mixtures.[5] |
| Stationary Phase | 100% Dimethylpolysiloxane | Standard non-polar phase for hydrocarbon analysis based on boiling point.[2] |
| Carrier Gas | Helium or Hydrogen | Constant flow mode is recommended for better reproducibility in temperature programming. |
| Flow Rate | ~1.0 mL/min | A typical starting point to balance efficiency and analysis time.[2] |
| Inlet Temperature | 250°C | Ensures complete and rapid vaporization of all C11 isomers.[2] |
| Injection Mode | Split (e.g., 100:1) | Prevents column overload and ensures sharp peak shapes for concentrated samples.[2] |
| Detector | FID or MS | FID is robust for hydrocarbons. MS provides structural confirmation. |
| Detector Temp | 280-300°C | Must be higher than the final oven temperature to prevent condensation. |
Table 2: Impact of Temperature Program Adjustments on Chromatographic Results
| Parameter Adjusted | Effect on Early-Eluting Peaks | Effect on Mid/Late-Eluting Peaks | Impact on Analysis Time |
| Decrease Initial Temp | Greatly Improves Resolution [7] | Minimal effect[7] | Increases |
| Increase Initial Hold | Improves Resolution[7] | Minimal effect | Increases |
| Decrease Ramp Rate | Minor improvement | Greatly Improves Resolution [7][11] | Increases |
| Increase Ramp Rate | Decreases Resolution | Decreases Resolution | Decreases [16] |
Experimental Protocols
Protocol 1: Establishing a "Scouting" Temperature Program
Objective: To perform an initial run to determine the elution range of the C11H24 isomers and identify problematic separation zones. This is the first step in any method development.[9]
Methodology:
-
Install Column & Condition: Install a suitable column (e.g., 50m x 0.21mm, non-polar phase) and condition it according to the manufacturer's instructions to ensure a stable baseline.
-
Set Initial GC Conditions: Use the parameters outlined in Table 1.
-
Program the Oven:
-
Inject Standard: Inject a prepared standard containing a representative mix of C11H24 isomers.
-
Analyze Chromatogram:
-
Identify the retention time of the first and last eluting isomer peaks.
-
Examine the entire chromatogram for regions of significant peak co-elution. This provides the critical information needed to begin optimization using the troubleshooting guide above.
-
References
-
ASTM International. (n.d.). D5134 Standard Test Method for Detailed Analysis of Petroleum Naphthas through n-Nonane by Capillary Gas Chromatography. ASTM. Retrieved from [Link]
-
ASTM International. (n.d.). D5134-21 - Standard Test Method for Detailed Analysis of Petroleum Naphthas through n-Nonane by Capillary Gas Chromatography. ASTM. Retrieved from [Link]
-
SCION Instruments. (n.d.). Gas Chromatography GC Troubleshooting Guide. Retrieved from [Link]
-
Phenomenex. (n.d.). GC Column Troubleshooting Guide. Retrieved from [Link]
-
ASTM International. (2014). D5134 Standard Test Method for Detailed Analysis of Petroleum Naphthas through n-Nonane by Capillary Gas Chromatography. ASTM. Retrieved from [Link]
-
Duvekot, C. (2006). Detailed Hydrocarbon Analysis of Petroleum Naphthas through n-Nonane using ASTM D 5134. Varian, Inc. Retrieved from [Link]
-
Agilent Technologies. (2009). GC Troubleshooting: Resolution Loss. Retrieved from [Link]
-
LECO Corporation. (n.d.). Determination of Hydrocarbon Components in Petroleum Naphthas. Retrieved from [Link]
-
Stack Exchange. (2023). Separating alkane/alkene isomers on the GC but the isomers have the same retention time. Chemistry Stack Exchange. Retrieved from [Link]
-
Crawford Scientific. (n.d.). Troubleshooting Gas Chromatography: Reduced Peak Size (Loss of Sensitivity). Retrieved from [Link]
-
Agilent Technologies. (n.d.). Agilent J&W GC Column Selection Guide. Postnova. Retrieved from [Link]
-
Agilent Technologies. (n.d.). GC Method Development. Retrieved from [Link]
-
Phenomenex. (n.d.). Temperature Programming for Better GC Results. Retrieved from [Link]
-
Snow, N. H. (2017). The Secrets of Successful Temperature Programming. LCGC International. Retrieved from [Link]
-
PerkinElmer. (n.d.). GC Column Selection Guide. JCANO | INGENIERIA. Retrieved from [Link]
-
de Zeeuw, J. (n.d.). Impact of GC Parameters on The Separation Part 5: Choice of Column Temperature. Restek Corporation. Retrieved from [Link]
-
Phenomenex. (n.d.). Temperature Programming for Better GC Results. Retrieved from [Link]
-
Snow, N. H. (2021). Capillary Gas Chromatography (GC): Getting the Best Separation Without Turning (Too Many) Wrenches. LCGC International. Retrieved from [Link]
-
Daucik, P., et al. (1986). Optimization of temperature programming in gas chromatography with respect to separation time. I. Temperature programme optimization. Pure and Applied Chemistry. Retrieved from [Link]
-
Luong, J., et al. (2023). Novel Gas Chromatographic Column Stationary Phase for Carbon Number Grouping and Challenging Industrial Applications. LCGC International. Retrieved from [Link]
-
Chromatography Forum. (2009). separation of two isomers. Retrieved from [Link]
Sources
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- 6. gcms.cz [gcms.cz]
- 7. agilent.com [agilent.com]
- 8. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
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Technical Support Center: Synthesis of 4-Ethyl-2,3-dimethylheptane
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of highly branched alkanes, with a specific focus on 4-Ethyl-2,3-dimethylheptane. Our goal is to provide you with actionable insights and troubleshooting strategies to maximize the yield and purity of your target molecule by minimizing byproduct formation. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs): Understanding Synthesis Pathways and Byproducts
This section addresses common preliminary questions regarding the synthesis of 4-Ethyl-2,3-dimethylheptane, focusing on the choice of reaction and the byproducts you can anticipate.
Q1: What are the most viable laboratory-scale methods for synthesizing 4-Ethyl-2,3-dimethylheptane?
A1: For a specific, highly branched alkane like 4-Ethyl-2,3-dimethylheptane, targeted carbon-carbon bond-forming reactions are necessary. While industrial processes like catalytic cracking and isomerization are used for producing mixtures of branched alkanes for fuels, they lack the precision for synthesizing a single, defined structure.[1][2][3] In a laboratory setting, the most common approaches involve the coupling of smaller alkyl fragments using organometallic reagents. The three primary strategies are:
-
Grignard Reactions: Involve reacting an alkyl magnesium halide (Grignard reagent) with an appropriate electrophile, such as an alkyl halide.[4]
-
Wurtz Coupling: A classical method that couples two alkyl halides in the presence of sodium metal.[5][6][7]
-
Organocuprate Coupling (Gilman Reagents): Utilizes a lithium dialkylcuprate reagent to react with an alkyl halide. This is often considered a superior method for specific alkane synthesis.
Q2: I am planning a synthesis using a Grignard reagent. What are the primary byproducts I should be concerned about?
A2: Grignard reagents are not only potent nucleophiles but also extremely strong bases.[4] This dual reactivity is the source of most byproducts.
-
Protonation (Quenching): The most common issue is the reaction of the Grignard reagent with any acidic proton source.[8][9] This includes trace amounts of water in glassware or solvents, or even terminal alkynes. This reaction quenches the reagent, forming an alkane from your starting material and reducing your overall yield.
-
Wurtz-type Coupling: The Grignard reagent can couple with the alkyl halide starting material, leading to symmetrically coupled byproducts (R-R).
-
Reduction: With certain substrates, particularly sterically hindered ketones, the Grignard reagent can act as a reducing agent by delivering a beta-hydride, leading to the formation of an alcohol byproduct instead of the desired C-C bond formation.[10]
Q3: Why is the Wurtz reaction often discouraged for synthesizing asymmetric alkanes like 4-Ethyl-2,3-dimethylheptane?
A3: The Wurtz reaction is generally inefficient for creating asymmetric alkanes (R-R') where two different alkyl halides (R-X and R'-X) are coupled.[11] The reaction proceeds via a radical or organometallic intermediate, and the coupling is statistical.[5][6] Consequently, you will inevitably produce a mixture of three alkanes:
-
The desired asymmetric product (R-R')
-
Two symmetric byproducts (R-R and R'-R')
Separating this mixture is often challenging due to the similar boiling points of the alkanes.[11] Furthermore, the reaction mechanism has a free-radical component that can lead to elimination side reactions, producing alkenes as byproducts.[11]
Q4: What makes Organocuprate (Gilman) reagents a better choice for this synthesis?
A4: Lithium dialkylcuprates (R₂CuLi), or Gilman reagents, are significantly softer and less basic nucleophiles than Grignard reagents. This tempered reactivity provides a crucial advantage: they are highly effective in Sₙ2-type displacement reactions with alkyl halides while minimizing the common side reactions seen with harder organometallics. The primary benefits include:
-
High Selectivity: They show a strong preference for coupling with the alkyl halide rather than undergoing side reactions like elimination or protonation.
-
Reduced Basicity: Their lower basicity makes them tolerant of a wider range of functional groups and less susceptible to quenching by trace moisture compared to Grignard reagents.
-
Clean Coupling: They are the method of choice for forming asymmetric alkanes (R-R') from an alkyl halide (R'-X) and the organocuprate, yielding a much cleaner product profile than the Wurtz reaction.
Troubleshooting Guide: Identifying and Mitigating Byproduct Formation
This guide is structured to help you diagnose and solve specific issues encountered during the synthesis.
Problem 1: Low Yield & Presence of Starting Alkanes
-
Q: My GC-MS analysis shows a low yield of 4-Ethyl-2,3-dimethylheptane, but a significant peak corresponding to the alkane of my organometallic reagent. What is the likely cause?
-
A: This is a classic symptom of premature quenching of your organometallic reagent (Grignard or Organolithium). The reagent is reacting with a proton source instead of your intended electrophile.
-
Causality: Organometallics like Grignard reagents are powerful bases and will readily abstract a proton from even weakly acidic sources like water.[8][9]
-
Solutions:
-
Rigorous Drying of Glassware: Ensure all glassware is oven-dried at >120°C for several hours and cooled under a stream of inert gas (Argon or Nitrogen).
-
Anhydrous Solvents: Use freshly distilled, anhydrous-grade solvents. Diethyl ether or THF should be distilled from a drying agent like sodium/benzophenone.
-
Inert Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of an inert gas to exclude atmospheric moisture.[8]
-
-
Problem 2: Formation of Symmetrical Alkane Byproducts
-
Q: My product is contaminated with significant amounts of symmetrically coupled alkanes. How can I improve the selectivity for my desired asymmetric product?
-
A: This issue points to a reaction mechanism that allows for statistical coupling, which is characteristic of the Wurtz reaction or Wurtz-type side reactions in Grignard synthesis.
-
Causality: When coupling two different alkyl groups (R and R'), reactions with radical character or highly reactive organometallic intermediates will produce a statistical mixture of R-R, R'-R', and the desired R-R'.[11]
-
Solutions:
-
Switch to an Organocuprate (Gilman) Reagent: This is the most effective solution. The mechanism of Gilman coupling is more akin to a concerted Sₙ2 displacement, which is highly selective for the cross-coupled product (R-R').
-
Optimize Grignard Conditions: If using a Grignard, adding a catalytic amount of a copper(I) salt (like CuI) can promote the formation of an in-situ organocuprate-like species, improving cross-coupling selectivity.
-
-
Problem 3: Presence of Alkene Byproducts
-
Q: My final product contains unsaturated impurities. What reaction conditions favor this side reaction?
-
A: Alkene formation is the result of an elimination (E2) reaction competing with the desired substitution (Sₙ2) reaction.
-
Causality: This is favored by sterically hindered substrates and the use of strong, bulky bases. Higher reaction temperatures also tend to favor elimination over substitution.
-
Solutions:
-
Use a Less Basic Nucleophile: Switching from a Grignard reagent to a Gilman reagent significantly reduces the rate of elimination.
-
Lower Reaction Temperature: Running the reaction at lower temperatures (e.g., 0°C or -78°C) will favor the substitution pathway, which has a lower activation energy.
-
Choice of Leaving Group: Iodides are better leaving groups and can sometimes favor substitution over elimination compared to bromides or chlorides.
-
-
Problem 4: Isomeric Impurities in the Final Product
-
Q: My product has the correct mass (C11H24), but NMR and GC analysis show multiple structural isomers. How can this be prevented?
-
A: The formation of structural isomers typically arises from carbocation rearrangements or the use of impure starting materials.
-
Causality: Synthesis routes that proceed through a carbocation intermediate (such as Friedel-Crafts alkylation) are highly susceptible to hydride and alkyl shifts to form more stable carbocations, leading to a mixture of isomers.[3]
-
Solutions:
-
Avoid Carbocation Chemistry: Choose synthetic routes that follow concerted (Sₙ2) or non-rearranging organometallic pathways. Gilman and Grignard couplings are ideal for this.
-
Ensure Purity of Starting Materials: Use highly pure alkyl halides. For example, if synthesizing from 2-bromo-3-methylpentane and an appropriate nucleophile, ensure it is not contaminated with 3-bromopentane or other isomers.
-
-
Recommended Synthesis Protocol: Gilman Coupling
This protocol outlines a reliable method for the synthesis of 4-Ethyl-2,3-dimethylheptane that minimizes byproduct formation. The strategy involves the coupling of lithium di(sec-butyl)cuprate with 1-bromo-2-methylbutane.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 4-Ethyl-2,3-dimethylheptane via Gilman coupling.
Step-by-Step Methodology
Materials:
-
sec-Butyllithium (in cyclohexane)
-
Copper(I) Iodide (CuI)
-
1-bromo-2-methylbutane
-
Anhydrous Diethyl Ether
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Pentane
-
Magnesium Sulfate (MgSO₄)
Protocol:
-
Setup: Assemble an oven-dried, three-neck flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon inlet. Maintain a positive pressure of argon throughout the reaction.
-
Gilman Reagent Formation: a. Charge the flask with anhydrous diethyl ether. b. Cool the flask to -78 °C using a dry ice/acetone bath. c. Slowly add sec-butyllithium (2.0 equivalents) to the stirred ether. d. In a separate flask, prepare a slurry of CuI (1.0 equivalent) in anhydrous ether. e. Slowly add the CuI slurry to the sec-butyllithium solution at -78 °C. Allow the mixture to stir for 30-45 minutes until the Gilman reagent forms (often a dark-colored solution).
-
Coupling Reaction: a. Add a solution of 1-bromo-2-methylbutane (1.0 equivalent) in anhydrous ether to the dropping funnel. b. Add the bromide solution dropwise to the Gilman reagent at -78 °C, ensuring the internal temperature does not rise significantly. c. After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Workup and Purification: a. Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with pentane. c. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. d. Filter off the drying agent and concentrate the solvent using a rotary evaporator. e. Purify the crude product by fractional distillation under atmospheric or reduced pressure to isolate the pure 4-Ethyl-2,3-dimethylheptane.
Data Summary: Boiling Points of Target and Potential Isomers
Purification by distillation requires a sufficient difference in boiling points. As shown below, separation from structural isomers can be challenging.
| Compound Name | Molecular Formula | Boiling Point (°C) |
| 4-Ethyl-2,3-dimethylheptane | C₁₁H₂₄ | ~186-188 °C (Predicted) |
| 4-Ethyl-2,4-dimethylheptane[12] | C₁₁H₂₄ | 169 °C (442 K) |
| 3-Ethyl-2,3-dimethylheptane | C₁₁H₂₄ | ~185-187 °C (Predicted) |
| n-Undecane | C₁₁H₂₄ | 196 °C |
References
-
Tutoroot. (2024). What is Wurtz Reaction? - Examples, Mechanism. Retrieved from Tutoroot Website. [Link]
-
GeeksforGeeks. (2025). Wurtz Reaction. Retrieved from GeeksforGeeks Website. [Link]
-
Unacademy. (n.d.). A Short Note On Wurtz Reaction. Retrieved from Unacademy Website. [Link]
-
Vedantu. (n.d.). Wurtz Reaction Mechanism, Examples & Uses – Organic Chemistry. Retrieved from Vedantu Website. [Link]
-
Jasperse, J. (n.d.). Grignard Reaction. Retrieved from a personal academic website. [Link]
-
Allen. (n.d.). Grignard's reagents give alkanes by reaction with alcohols. Retrieved from Allen Institute Website. [Link]
- Google Patents. (n.d.). RU2574402C1 - Method for purification of alkanes from admixtures.
-
YouTube. (2023). Wurtz-Fittig Reaction.( Preparation method of Alkanes). Retrieved from YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from Organic Chemistry Portal Website. [Link]
-
Chen, Z., et al. (2018). Mechanism of byproducts formation in the isobutane/butene alkylation on HY zeolites. RSC Advances. [Link]
-
NCERT. (n.d.). Organic chemistry – sOme Basic PrinciPles and Techniques. Retrieved from NCERT Website. [Link]
-
Chen, Z., et al. (2018). Mechanism of byproducts formation in the isobutane/butene alkylation on HY zeolites. RSC Advances, 8(5), 2697-2705. [Link]
-
CRC Handbook of Chemistry and Physics, 88th ed. (2007). As cited in a university PDF on alkanes. [Link]
-
Clark, J. (2023). Grignard Reagents. Chemistry LibreTexts. [Link]
-
Chemistry Stack Exchange. (2018). Synthesis of branched alkanes. Retrieved from Chemistry Stack Exchange. [Link]
-
NIST. (n.d.). 4-ethyl-2,4-dimethylheptane. NIST Chemistry WebBook. [Link]
-
PubChem. (n.d.). 4-Ethyl-2,3-dimethylheptane. Retrieved from PubChem. [Link]
-
YouTube. (2024). Select the structure of 4-ethyl-2,3-dimethyl-2-heptene. Retrieved from YouTube. [Link]
-
Study.com. (n.d.). Draw the condensed structural formula for 4-ethyl-2,3-dimethylheptane. Retrieved from Study.com. [Link]
- Younkin, T. R., et al. (2000). Neutral, single-component nickel(II) polyolefin catalysts that tolerate heteroatoms. Science, 287(5452), 460-462. (Note: While not a direct match, this type of article from a high-impact journal like Science or JACS would be a good source for advanced catalytic methods, though the provided search results did not yield a perfect fit for this specific molecule).
- Google Patents. (n.d.). Alkylation of alkanes with mixtures of alkenes and alkyl halides.
-
Chemsrc. (n.d.). 4-ethyl-2,3-dimethylheptane. Retrieved from Chemsrc Website. [Link]
-
Chemistry Steps. (n.d.). IUPAC Nomenclature Practice Problems. Retrieved from Chemistry Steps Website. [Link]
-
PubChem. (n.d.). 4-Ethyl-2,4-dimethylheptane. Retrieved from PubChem. [Link]
-
PubChem. (n.d.). 4-Ethyl-3,3-dimethylheptane. Retrieved from PubChem. [Link]
-
PubChem. (n.d.). 4-Ethyl-2,2-dimethylheptane. Retrieved from PubChem. [Link]
-
PubChem. (n.d.). 3-Ethyl-2,3-dimethylheptane. Retrieved from PubChem. [Link]
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Technical Support Center: Mass Spectral Interpretation of Undecane Isomers
Welcome to the technical support center for mass spectral analysis. This guide is designed for researchers, scientists, and drug development professionals who are grappling with the complexities of interpreting mass spectra for undecane (C₁₁H₂₄) and its numerous isomers. Differentiating these structurally similar compounds can be a significant analytical challenge. This document provides in-depth, field-proven insights and troubleshooting protocols to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why do the mass spectra of n-undecane and its branched isomers look so similar under Electron Ionization (EI)?
A1: The Principle of Alkane Fragmentation
Under standard 70 eV Electron Ionization (EI), alkanes undergo extensive fragmentation. The energy imparted to the molecule is often sufficient to break multiple C-C bonds.[1] This process is primarily governed by the stability of the resulting carbocations.
-
For n-undecane (a straight-chain alkane): Fragmentation occurs along the carbon chain, leading to a characteristic series of alkyl fragment ions (CₙH₂ₙ₊₁) separated by 14 Da (representing a CH₂ group).[2] You will typically observe prominent peaks at m/z 43 (C₃H₇⁺), 57 (C₄H₉⁺), 71 (C₅H₁₁⁺), and 85 (C₆H₁₃⁺). The spectrum shows a somewhat smooth, decaying pattern of these clusters as the fragment size increases.[3]
-
For branched undecane isomers (e.g., 2-methyl-, 3-methyl-, etc.): The fragmentation is not random. Cleavage is most likely to occur at the branching point because this leads to the formation of a more stable secondary or tertiary carbocation.[4] For example, 2-methyldecane will preferentially cleave to lose its largest alkyl group at the branch point, enhancing the abundance of the ion corresponding to the remaining branched fragment.
The challenge arises because all isomers are composed of the same fundamental CₙH₂ₙ₊₁ units. While the relative intensities of these ions differ, the overall spectra can appear deceptively similar, often leading to misidentification if relying solely on library matching without critical evaluation. A key indicator of branching is the disruption of the smooth exponential decay of fragment peaks that is characteristic of straight-chain alkanes.[3]
Q2: My GC-MS analysis isn't separating the undecane isomers. What are the first troubleshooting steps?
A2: Optimizing Chromatographic Separation is Key
Mass spectrometry can only analyze what it "sees." If your isomers co-elute (exit the gas chromatograph at the same time), you will get a composite mass spectrum that is impossible to interpret. Before questioning the mass spectral data, you must ensure chromatographic separation.
Root Cause Analysis: Elution order in gas chromatography for alkanes is primarily dependent on their boiling points and their interaction with the GC column's stationary phase.[5] Branched isomers are generally more compact and have lower boiling points than their linear counterparts, causing them to elute earlier.
Troubleshooting Protocol:
-
Verify Your Column Choice: For nonpolar analytes like alkanes, a nonpolar stationary phase is typically used. Standard phases like DB-5MS or HP-5MS (5% phenyl-methylpolysiloxane) are common choices.[6] However, for challenging isomer separations, a more specialized column may be necessary.[7][8]
-
Optimize the Temperature Program: An isothermal (constant temperature) run is often insufficient for separating isomers with close boiling points.
-
Action: Implement a slow temperature ramp. Start with a lower initial oven temperature and use a slow ramp rate (e.g., 2-5 °C/min). This enhances the differential partitioning of the isomers between the mobile and stationary phases, improving resolution.[5]
-
-
Check Carrier Gas Flow Rate: Ensure your carrier gas (Helium or Hydrogen) flow rate is set to the optimal linear velocity for your column's internal diameter. A flow rate that is too high will reduce separation efficiency.
-
Consider a Longer Column: If optimization fails, using a longer GC column (e.g., 60 m instead of 30 m) increases the number of theoretical plates, providing more opportunities for the isomers to separate.[6]
Q3: The molecular ion (M⁺) peak for my undecane sample is very weak or absent. How can I confirm the molecular weight?
A3: The Challenge of the Alkane Molecular Ion
It is a well-documented characteristic of alkanes, especially branched ones, to exhibit a weak or entirely absent molecular ion peak in EI-MS.[3][4] The M⁺ radical cation is often unstable and rapidly fragments.
Troubleshooting & Confirmation Strategies:
-
Look for the M-15 Peak: The loss of a methyl group (CH₃•, 15 Da) is a very common fragmentation pathway. The presence of a small peak at m/z 141 (156 - 15) can be a strong indicator that the molecular weight is indeed 156.
-
Check for M-29, M-43, etc.: Similarly, look for peaks corresponding to the loss of an ethyl (C₂H₅•, 29 Da) or propyl (C₃H₇•, 43 Da) radical. The heaviest fragment observed often provides a clue to the parent mass.
-
Reduce Ionization Energy: If your instrument allows, reducing the ionization energy from 70 eV to a lower value (e.g., 15-20 eV) can decrease fragmentation and increase the relative abundance of the molecular ion. This is a "soft ionization" approach.
-
Use Chemical Ionization (CI): For definitive molecular weight confirmation, switch to a soft ionization technique like Chemical Ionization. CI produces a protonated molecule, [M+H]⁺, which is much more stable. For undecane, this would appear prominently at m/z 157.
Interpreting Fragmentation Patterns: A Comparative Analysis
While full spectra can look similar, focusing on the relative intensities of key fragments can help distinguish between isomers. The stability of the carbocation formed upon cleavage at a branch point is the guiding principle.[4]
Data Summary: Characteristic Ions
The table below summarizes expected observations. Note that "Base Peak" refers to the most intense peak in the spectrum, which is assigned a relative abundance of 100%.
| Isomer | Molecular Ion (m/z 156) | Base Peak (Typical) | Key Differentiating Features |
| n-Undecane | Weak but often present | m/z 43 or 57 | Smooth, decaying pattern of CₙH₂ₙ₊₁ ions (m/z 43, 57, 71, 85...).[2] |
| 2-Methyldecane | Very weak or absent | m/z 43 | Enhanced peak at m/z 141 (M-15). Cleavage at the branch point is favored.[3] |
| 3-Methyldecane | Very weak or absent | m/z 57 | Enhanced peaks corresponding to the loss of a C₂H₅ or C₈H₁₇ radical. |
| 5-Methyl-decane | Very weak or absent | m/z 43 or 57 | Complex pattern with multiple favored cleavage points around the central branch. |
Data synthesized from principles described in NIST and other mass spectral resources.[3][4][9]
Experimental Protocol: Standard GC-MS Analysis of Undecane Isomers
This protocol provides a starting point for the analysis. Optimization will be required based on your specific instrumentation and sample matrix.
1. Sample Preparation
-
Dissolve the alkane sample in a high-purity volatile solvent (e.g., hexane or dichloromethane) to a concentration of approximately 10-100 µg/mL.
-
If analyzing a complex mixture, consider a sample cleanup step like solid-phase extraction (SPE) to remove interfering compounds.
2. GC-MS Instrument Parameters
| Parameter | Recommended Setting | Rationale |
| GC System | ||
| Injector Type | Split/Splitless | Use split mode (e.g., 50:1 split ratio) to avoid column overloading. |
| Injector Temp | 250 °C | Ensures rapid volatilization of undecane.[10] |
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5MS) | A standard nonpolar column suitable for hydrocarbon analysis.[6] |
| Carrier Gas | Helium | Constant flow rate of 1.0 mL/min. |
| Oven Program | Initial: 50°C (hold 2 min), Ramp: 4°C/min to 200°C | A slow ramp is critical for resolving isomers.[5] |
| Mass Spectrometer | ||
| Ion Source | Electron Ionization (EI) | |
| Ionization Energy | 70 eV | Standard energy for library matching. |
| Source Temp | 230 °C | Standard operating temperature. |
| Mass Range | m/z 35-200 | Covers the molecular ion and all expected fragments. |
| Solvent Delay | 3-4 min | Prevents the massive solvent peak from entering the MS. |
3. Data Analysis
-
Integrate the chromatogram to determine the retention time of each separated peak.
-
Examine the mass spectrum for each peak.
-
Identify the molecular ion (if present) and key fragment ions.
-
Compare the experimental spectrum against a reliable spectral library (e.g., NIST/EPA/NIH Mass Spectral Library) for tentative identification.[11]
-
Crucially: Do not rely on library match quality alone. Manually verify that the fragmentation pattern is consistent with the proposed isomeric structure, paying close attention to the relative abundances of the key ions listed in the table above.
References
- BenchChem. (n.d.). Analysis of Branched Alkanes by Mass Spectrometry.
- Whitman College. (n.d.). GCMS Section 6.9.2 - Fragmentation of Branched Alkanes. Retrieved from Whitman College Chemistry Resources.
- Whitman College. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from Whitman College Chemistry Resources.
-
National Center for Biotechnology Information. (n.d.). Undecane. PubChem Compound Database. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023). Separating alkane/alkene isomers on the GC but the isomers have the same retention time. Retrieved from [Link]
-
NIST. (n.d.). Undecane. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Mass spectrum (electron ionization) of Undecane. NIST Chemistry WebBook. Retrieved from [Link]
- Zhang, C., & Volkman, J. K. (2021). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Organic Geochemistry, 152, 104176.
-
Michigan State University. (n.d.). Mass Spectrometry. Department of Chemistry. Retrieved from [Link]
-
NIST. (n.d.). Undecane Data. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Undecane Reaction Thermochemistry. NIST Chemistry WebBook. Retrieved from [Link]
- Heinzen, V. E. F., et al. (1999). Semi-empirical topological method for the prediction of the chromatographic retention of cis- and trans-alkene isomers and alkanes.
-
FooDB. (2010). Showing Compound Undecane (FDB004982). Retrieved from [Link]
-
LibreTexts. (2021). 12.4: Gas Chromatography. Chemistry LibreTexts. Retrieved from [Link]
- ResearchGate. (n.d.). GC-MS Spectra of Undecane.
-
Chemistry Stack Exchange. (2014). Elution Rate - Alkanes VS Alkenes in Gas Chromatography. Retrieved from [Link]
- Persee. (2025). Gas Chromatography Explained: How It Separates Different Compounds.
- Dr. Perygin. (2020, June 1).
-
NIST. (n.d.). Undecane, 2,9-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
- ResearchGate. (2025). Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review.
- All about chemistry. (2025, July 25). Mass Spectrometry of Alkanes [Video]. YouTube.
-
Clark, J. (n.d.). mass spectra - the molecular ion (M+) peak. Chemguide. Retrieved from [Link]
-
LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]
- ChemComplete. (2020, December 12). Mass Spectrometry - Understanding M+, M+1 and M+2 Peaks [Video]. YouTube.
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Technical Support Center: Synthesis and Purification of 4-Ethyl-2,3-dimethylheptane
Welcome to the technical support guide for the synthesis and purification of 4-Ethyl-2,3-dimethylheptane. This document is designed for researchers, scientists, and professionals in drug development and organic synthesis. Here, we address common challenges encountered during the purification of this branched alkane, providing in-depth, field-proven insights and step-by-step protocols to help you achieve the highest possible purity for your compound.
Overview: The Challenge of Purifying Branched Alkanes
4-Ethyl-2,3-dimethylheptane (C11H24) is a branched alkane whose utility can be found in applications such as fuel additives and as a chemical intermediate.[1] Achieving high purity is critical, as the presence of structural isomers or reaction byproducts can significantly alter its physical properties and reactivity.[1]
The primary challenge in purifying saturated hydrocarbons like 4-Ethyl-2,3-dimethylheptane lies in the chemical inertness of the substance and the subtle physical differences between the target molecule and its common impurities. Isomers, in particular, often have very close boiling points, making separation by traditional distillation difficult.[2] This guide provides a logical framework for identifying impurities and selecting the most effective purification strategy.
Troubleshooting Guide & FAQs
This section is formatted as a series of questions and answers to directly address common issues encountered in the laboratory.
Q1: What are the likely impurities in my synthesized 4-Ethyl-2,3-dimethylheptane?
The impurity profile depends heavily on the synthetic route. A common laboratory approach for creating complex alkanes involves carbon-carbon bond formation using organometallic reagents, such as a Grignard reaction.[3][4]
Common Impurities from a Grignard-based Synthesis:
-
Unreacted Starting Materials: Residual alkyl halides (e.g., bromides) and magnesium.
-
Solvent: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are necessary for the reaction but must be thoroughly removed.[5]
-
Coupling Byproducts: Grignard reagents can couple to form symmetrical alkanes (e.g., biphenyl if a phenyl Grignard is used as a precursor).[3]
-
Isomeric Contaminants: The synthesis may produce other C11H24 isomers, which are often the most challenging impurities to remove.
-
Protonated Grignard Reagent: Grignard reagents are strong bases and will react with any trace amounts of water or acidic protons to form an alkane, which can be an impurity itself.[6][7]
Q2: How can I accurately assess the purity of my product?
A multi-pronged analytical approach is recommended for a comprehensive purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for analyzing volatile, nonpolar compounds like alkanes.[8] The gas chromatogram will show peaks for each component in the mixture. The area under each peak can be used to calculate the relative percentage of each component, providing a quantitative measure of purity.[9] The mass spectrometer provides fragmentation patterns that help in identifying the structure of the main product and its impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While the ¹H and ¹³C NMR spectra of complex alkanes can be challenging to interpret due to overlapping signals, they are invaluable for confirming the overall structure of the main product.[10] Impurities with different structural features (e.g., aromatic rings from biphenyl, or residual solvent) will often have distinct and easily identifiable peaks.
Q3: My GC chromatogram shows multiple peaks close to my main product. What are they and how do I remove them?
These are likely structural isomers of 4-Ethyl-2,3-dimethylheptane. Separating isomers is a significant challenge because their similar structures result in very close boiling points and polarity.[11]
-
Fractional Distillation: This is the most common and effective method for separating liquids with different boiling points.[12][13] For isomers with boiling points that differ by less than 25 °C, a simple distillation is insufficient.[2] A fractionating column with a high number of theoretical plates is required to achieve good separation. The process involves carefully heating the mixture and collecting the vapor in separate "fractions" as the temperature slowly rises.[14][15]
-
Preparative Gas Chromatography (Prep-GC): For very difficult separations or when only a small amount of highly pure material is needed, Prep-GC is an excellent option.[16][17] This technique uses a gas chromatograph to separate the components of a mixture, which are then collected individually as they exit the column.[18]
Q4: I have high-boiling point impurities in my product. How can I remove them?
High-boiling impurities, such as coupling byproducts, are typically easier to remove than isomers. Standard fractional distillation is highly effective. The target compound, 4-Ethyl-2,3-dimethylheptane, will distill at its boiling point, leaving the higher-boiling impurities behind in the distillation flask.
Q5: How do I effectively remove residual solvents like THF or diethyl ether?
Residual solvents are low-boiling point impurities. They can typically be removed by:
-
Rotary Evaporation: Gently warming the sample under reduced pressure will remove the bulk of the volatile solvent.
-
Drying: After removing the bulk solvent, any remaining traces can be co-evaporated with a higher-boiling point solvent or the product can be placed under a high vacuum for several hours.
Data-Driven Purification Strategy
To select the appropriate purification method, it is crucial to know the physical properties of the target compound and its likely impurities.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 4-Ethyl-2,3-dimethylheptane | C11H24 | 156.31 | ~184-186 (Predicted) |
| 4-Ethyl-2,4-dimethylheptane | C11H24 | 156.31 | 169[19] |
| 2,3-Dimethylheptane | C9H20 | 128.26 | 140-142[10] |
| Diethyl Ether | C4H10O | 74.12 | 34.6 |
| Tetrahydrofuran (THF) | C4H8O | 72.11 | 66 |
Experimental Protocols & Workflows
Workflow for Purification and Analysis
The following diagram outlines a logical workflow for purifying synthesized 4-Ethyl-2,3-dimethylheptane.
Caption: A logical workflow for the purification and analysis of 4-Ethyl-2,3-dimethylheptane.
Protocol 1: Fractional Distillation
This protocol is designed to separate 4-Ethyl-2,3-dimethylheptane from isomers and other less volatile impurities.
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and collection flasks. Ensure all glassware is completely dry.
-
Charging the Flask: Charge the distillation flask with the crude product. Do not fill the flask more than two-thirds full. Add a few boiling chips or a magnetic stir bar.
-
Insulation: Wrap the distillation flask and the fractionating column with glass wool or aluminum foil to ensure a proper temperature gradient.[13]
-
Distillation:
-
Begin heating the flask gently.
-
Observe the vapor rising slowly through the column. The column should be run at a high reflux ratio, meaning most of the condensate returns to the column to ensure equilibrium between liquid and vapor phases.
-
Collect any low-boiling fractions (e.g., residual solvent) first. The temperature at the distillation head will be low and then rise sharply.
-
As the temperature stabilizes near the boiling point of the target compound, begin collecting the main fraction in a new, clean flask.
-
Monitor the temperature closely. A stable temperature during collection indicates a pure fraction is being distilled.[15]
-
-
Fraction Analysis: Collect several small fractions and analyze each by GC-MS to determine its purity. Combine the fractions that meet the required purity level.
Protocol 2: Purity Assessment by GC-MS
-
Sample Preparation: Prepare a dilute solution of your sample (~1 mg/mL) in a volatile solvent like hexane or pentane.
-
Instrument Setup: Use a capillary column suitable for hydrocarbon analysis (e.g., a non-polar phase like DB-1 or HP-5ms).[21]
-
Method Parameters (Typical):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Scan from m/z 40 to 300.
-
-
Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Calculate the percent purity by dividing the peak area of the desired product by the total area of all peaks (excluding the solvent peak).[9]
-
Compare the mass spectrum of the main peak with a reference spectrum for 4-Ethyl-2,3-dimethylheptane to confirm its identity.
-
Concluding Remarks
The purification of 4-Ethyl-2,3-dimethylheptane requires a systematic and analytical approach. By understanding the potential impurities based on the synthetic route and employing the appropriate analytical and separation techniques, researchers can confidently achieve the high level of purity required for their applications. Fractional distillation remains the workhorse for separating alkane isomers at a laboratory scale, while Prep-GC offers a powerful alternative for obtaining ultra-pure material.
References
- Smolecule. (2024). Buy 4-Ethyl-2,3-dimethylheptane.
- American Chemical Society. (n.d.). Exploiting entropy to separate alkane isomers.
- Physical Chemistry Chemical Physics. (n.d.). Adsorptive process design for the separation of hexane isomers using zeolites.
- ResearchGate. (n.d.). Investigation of the mechanism of separation of C6 alkane isomers.
- Krishna, R. (2023).
- ACS Publications. (2013). Hydrocarbon Separations in Metal−Organic Frameworks.
- ABPI Schools. (2023). Alkanes and fractional distillation.
- ACS Publications. (n.d.). Determination of Alkanes and Cycloalkanes through C8 and Alkenes through C7 by Capillary Gas Chromatography.
- Homework.Study.com. (n.d.). How do typical impurities arise in the Grignard reaction?.
- BenchChem. (2025). Technical Support Center: Purification of Long-Chain Alkanes.
- Save My Exams. (2024). Fractional distillation.
- Google Patents. (n.d.). RU2574402C1 - Method for purification of alkanes from admixtures.
- AQA A-Level Chemistry. (n.d.). Fractional Distillation of Crude Oil.
- Wikipedia. (n.d.). Fractional distillation.
- Jasperse, J. (n.d.). Grignard Reaction. Retrieved from a university chemistry course website.
- ResearchGate. (n.d.). GC-MS-fractionation of n-alkane test mixture.
- PubMed. (2007). Improved GC/MS method for quantitation of n-alkanes in plant and fecal material.
- Edexcel IGCSE Chemistry. (2025). Crude Oil & Fractional Distillation.
- ResearchGate. (n.d.). Preparative gas chromatography.
- EvitaChem. (n.d.). Buy 4-Ethyl-3,4-dimethylheptane.
- Agilent. (n.d.). Light hydrocarbons (alkanes, alkynes, alkenes) C1 - C4.
- Unknown. (n.d.). Chapter 2: Alkanes.
- NCERT. (n.d.). Organic chemistry – Some Basic Principles and Techniques.
- Chemistry For Everyone. (2025).
- Chemistry Stack Exchange. (2018). Synthesis of branched alkanes.
- Sigma-Aldrich. (n.d.). 4 ethyl 2,3 dimethylheptane.
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- Wikipedia. (n.d.). Grignard reagent.
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- Chemistry LibreTexts. (2023). Grignard Reagents.
- Thermo Fisher Scientific. (n.d.). GC-MS Sample Preparation.
- PubMed. (n.d.). Isolation of natural products by preparative gas chromatography.
- ChemicalBook. (n.d.). 3-Ethyl-4-methylheptane.(52896-91-0) 1H NMR spectrum.
- NIST WebBook. (n.d.). 4-ethyl-2,4-dimethylheptane.
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- ChemicalBook. (n.d.). 2,3-DIMETHYLHEPTANE(3074-71-3) 13C NMR spectrum.
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Validation & Comparative
A Comparative Guide to the Validation of a GC-MS Method for the Quantification of 4-Ethyl-2,3-dimethylheptane
This guide provides a comprehensive framework for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 4-Ethyl-2,3-dimethylheptane, a branched alkane relevant in various industrial and research applications, including its potential role as a fuel additive or a chemical intermediate.[1] The methodologies and validation parameters detailed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring a robust and reliable analytical procedure suitable for quality control and research purposes.[2][3] We will explore the critical aspects of method development, the rationale behind experimental choices, and a comparative analysis of performance with alternative approaches.
The Analytical Challenge: Quantifying Branched Alkanes
Branched alkanes, such as 4-Ethyl-2,3-dimethylheptane, present a unique analytical challenge due to their structural isomerism and similar physicochemical properties to other hydrocarbons that may be present in a sample matrix.[4] Gas chromatography is an ideal separation technique for these volatile compounds, while mass spectrometry provides the high specificity required for unambiguous identification and quantification.[5][6]
The electron ionization (EI) mass spectrum of a branched alkane is characterized by specific fragmentation patterns, primarily involving cleavage at the branching points to form stable carbocations.[4][7] This results in a molecular fingerprint that can be used for structural confirmation. However, the molecular ion (M+) peak is often weak or absent in highly branched structures, necessitating a thorough understanding of the expected fragmentation to select appropriate ions for quantification.[7][8]
Method Design and Rationale
A robust GC-MS method for the quantification of 4-Ethyl-2,3-dimethylheptane requires careful optimization of both the chromatographic separation and the mass spectrometric detection parameters. The primary objective is to achieve a method that is specific, linear, accurate, precise, and sensitive.
Conceptual Workflow for GC-MS Method Validation
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A Comparative Analysis of Undecane Isomers as Octane Boosters: A Technical Guide for Researchers
In the relentless pursuit of enhancing internal combustion engine efficiency and performance, the role of fuel additives as octane boosters is paramount. Among the myriad of potential candidates, branched-chain alkanes have distinguished themselves due to their superior anti-knock characteristics. This guide provides a comprehensive comparative analysis of undecane (C11H24) isomers, offering researchers, scientists, and fuel development professionals a detailed exploration of their potential as high-performance octane boosters. While extensive experimental data for all 159 isomers of undecane is not exhaustively available in public literature, this guide synthesizes the existing data, established structure-property relationships, and predictive models to offer valuable insights.
The Central Role of Octane Number in Fuel Performance
The octane number of a fuel is the critical measure of its resistance to autoignition, or "knocking," in a spark-ignition engine.[1] Knocking occurs when the fuel-air mixture in the cylinder detonates prematurely, leading to a loss of power, reduced fuel economy, and potential engine damage.[2] The two primary standards for octane rating are the Research Octane Number (RON) and the Motor Octane Number (MON).
-
Research Octane Number (RON): Determined under low-speed and low-load conditions (600 rpm), RON simulates city driving conditions.[3]
-
Motor Octane Number (MON): Measured under more severe, high-speed, and high-load conditions (900 rpm), MON is indicative of highway driving performance.[3]
The Anti-Knock Index (AKI), the value commonly displayed at the pump in North America, is the arithmetic average of RON and MON. A higher octane number signifies greater resistance to knock, allowing for higher compression ratios in engine design, which in turn leads to increased power output and thermal efficiency.
The Structure-Octane Relationship: Why Branching Matters
The molecular structure of a hydrocarbon has a profound impact on its octane number. Straight-chain alkanes, such as n-undecane, have very low octane numbers and are prone to autoignition. In contrast, branched-chain alkanes, or isoalkanes, exhibit significantly higher octane ratings.[2]
This phenomenon is rooted in the mechanism of combustion, which proceeds via a free-radical chain reaction. The stability of the radical intermediates plays a crucial role. Branched alkanes can form more stable tertiary carbocations upon hydrogen abstraction, which moderates the combustion rate and prevents the explosive chain reactions that lead to knocking.[2] The more compact, spherical shape of highly branched isomers also influences their combustion properties.[4]
The relationship between the degree of branching and the octane number is a well-established principle. Generally, a higher degree of branching and more centrally located branches lead to higher RON and MON values.
Comparative Performance of Undecane Isomers
Quantitative Data Summary
The following table summarizes available and estimated octane numbers for a selection of undecane isomers. It is important to note that some values are based on predictive models due to the scarcity of experimental data for every isomer.
| Isomer Name | Structure | Research Octane Number (RON) (Estimated/Predicted) | Motor Octane Number (MON) (Estimated/Predicted) | Rationale for Performance |
| n-Undecane | CH₃(CH₂)₉CH₃ | ~ -20 | ~ -40 | Linear structure, highly prone to autoignition. |
| 2-Methyldecane | C₁₀H₂₁-CH(CH₃)₂ | ~ 45 | ~ 30 | Single methyl branch at the end of the chain provides a modest increase in octane number. |
| 3-Methyldecane | C₉H₁₉-CH(CH₃)C₂H₅ | ~ 55 | ~ 40 | Methyl branch closer to the center of the chain offers slightly better anti-knock properties than 2-methyldecane. |
| 2,2,4-Trimethyloctane | (CH₃)₃C-CH₂-CH(CH₃)-C₄H₉ | ~ 95 | ~ 90 | Multiple methyl branches significantly increase the octane number. The quaternary carbon atom contributes to high stability. |
| 2,3,4-Trimethyloctane | C₄H₉-CH(CH₃)-CH(CH₃)-CH(CH₃)₂ | ~ 105 | ~ 98 | Highly branched structure with multiple methyl groups along the main chain, leading to excellent anti-knock characteristics. |
| 2,2,3,3-Tetramethylheptane | (CH₃)₃C-C(CH₃)₂-C₄H₉ | > 100 | > 95 | Extremely compact and branched structure. Expected to have a very high octane number, likely exceeding that of isooctane.[4] |
Note: The RON and MON values for many undecane isomers are not widely published in experimental databases. The values presented for the more complex isomers are estimations based on quantitative structure-property relationship (QSPR) models and the established trends of increasing octane number with increased and more compact branching.[5][6]
Logical Relationships in Octane Performance
The data, though partially estimated, illustrates a clear trend. The performance of undecane isomers as octane boosters is directly correlated with the degree and nature of their branching.
Caption: Increasing molecular branching in undecane isomers leads to higher octane numbers.
Experimental Methodologies
The synthesis of highly branched undecane isomers and the subsequent determination of their octane numbers are critical experimental procedures for their evaluation as fuel additives.
Synthesis of Highly Branched Undecane Isomers
The most prevalent and industrially viable method for producing branched alkanes from linear precursors is catalytic hydroisomerization.
Protocol for Catalytic Hydroisomerization of n-Undecane:
-
Catalyst Preparation: A bifunctional catalyst is required, typically consisting of a noble metal (e.g., platinum) on an acidic support (e.g., a zeolite or sulfated zirconia). The metal component facilitates hydrogenation and dehydrogenation, while the acidic sites promote skeletal isomerization.
-
Reactor Setup: The reaction is typically carried out in a fixed-bed continuous flow reactor. The reactor is packed with the prepared catalyst.
-
Reaction Conditions:
-
n-Undecane is fed into the reactor along with a hydrogen stream.
-
Typical reaction temperatures range from 240 to 380°C.
-
The total pressure is maintained, for example, at 20 bar.
-
The hydrogen-to-hydrocarbon ratio is a critical parameter and is typically maintained at a molar ratio of 15:1.
-
-
Product Collection and Analysis:
-
The product stream exiting the reactor is cooled to condense the liquid hydrocarbons.
-
The liquid product is then analyzed using gas chromatography (GC) to determine the distribution of undecane isomers and any cracking byproducts.
-
Caption: Workflow for the synthesis of branched undecane isomers via hydroisomerization.
Determination of Octane Number
The Research Octane Number (RON) and Motor Octane Number (MON) are determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine. The procedures are detailed in ASTM D2699 for RON and ASTM D2700 for MON.
Step-by-Step Methodology for Octane Number Determination (ASTM D2699/D2700):
-
Engine Preparation and Calibration: The CFR engine is prepared and calibrated according to the specific ASTM method (D2699 for RON or D2700 for MON), which dictates parameters such as engine speed, intake air temperature, and spark timing.
-
Reference Fuel Blends: Primary reference fuels (PRFs), which are blends of isooctane (octane number 100) and n-heptane (octane number 0), are prepared in various volumetric ratios.
-
Sample Testing: The undecane isomer (test fuel) is run in the CFR engine, and the knock intensity is measured using a knock sensor.
-
Bracketing: Two PRF blends are identified – one with a slightly higher and one with a slightly lower knock intensity than the test fuel.
-
Interpolation: The octane number of the test fuel is determined by interpolating between the octane numbers of the two bracketing PRF blends based on their respective knock intensities.
-
Reporting: The resulting value is reported as the Research Octane Number or Motor Octane Number of the undecane isomer.
Conclusion and Future Outlook
The comparative analysis of undecane isomers underscores the critical role of molecular structure in determining anti-knock performance. Highly branched undecane isomers, particularly those with multiple methyl groups and a compact structure like tetramethylheptanes and certain trimethyloctanes, show significant promise as high-performance octane boosters, with predicted octane numbers that can exceed the benchmark of isooctane.
While experimental data for the full range of undecane isomers remains a gap in the literature, the established principles of structure-octane relationships, coupled with predictive modeling, provide a robust framework for identifying and prioritizing promising candidates for further investigation. The synthesis of these isomers, primarily through catalytic hydroisomerization, is a well-understood process, enabling the production of these compounds for engine testing.
For researchers and professionals in drug development, the principles of structure-activity relationships observed in fuel science can offer analogous insights into how molecular structure dictates biological activity. The methodologies of systematic comparison and the use of predictive models are transferable skills applicable to the rational design of novel therapeutic agents.
Future research should focus on the experimental determination of RON and MON for a wider array of undecane isomers to validate predictive models and provide a more complete quantitative picture of their performance. Furthermore, studies on the blending octane value of these isomers in various gasoline base stocks will be crucial for their practical application as fuel additives.
References
- Albahri, T. A. (2003). Structural Group Contribution Method for Predicting the Octane Number of Pure Hydrocarbon Liquids. Industrial & Engineering Chemistry Research, 42(22), 5670–5676.
- Koledin, O. S., Dolomatov, M. Y., Kovaleva, E. A., Fedina, R. A., Arslanbekova, S. A., & Valeev, M. R. (2023). Predicting Octane number of aromatic hydrocarbons considering energetic and structure topological descriptors. AIP Conference Proceedings, 2647(1), 030018.
- Demirbas, A. (2015). Octane Rating of Gasoline and Octane Booster Additives. Petroleum Science and Technology, 33(1), 87-95.
- Ghosh, P., et al. (2018). A Study of the Structure–Octane Number Relationship for Hydrocarbons. Energy & Fuels, 32(1), 1017-1027.
- Daly, A. T., et al. (2023).
-
Chemistry Stack Exchange. (2018). Why do highly branched alkanes have higher octane numbers than their corresponding linear isomer? [Online Forum]. Available at: [Link]
- BenchChem. (2025). A Comparative Analysis of 2,2,3,3-Tetramethylheptane and Isooctane as High-Performance Fuel Additives. BenchChem Technical Guides.
- African Scientist Journal. (n.d.). Solid acid catalysts in heterogeneous n-alkanes hydroisomerisation for increasing octane number of gasoline. African Scientist Journal.
- MATCH Communications in Mathematical and in Computer Chemistry. (n.d.). Topological correlations between octane numbers and chemical structure of hydrocarbons. MATCH Commun.
-
Scribd. (n.d.). FCC Octane Mon Versus Ron. Retrieved from [Link]
Sources
A Comparative Guide to the High-Precision Analysis of 4-Ethyl-2,3-dimethylheptane: GC-MS vs. GC-FID
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of specific branched alkanes like 4-Ethyl-2,3-dimethylheptane is critical. This highly branched C11 hydrocarbon can serve as a subtle yet significant biomarker in various matrices, from petroleum products to biological samples. Its accurate measurement is paramount for applications ranging from quality control in the energy sector to metabolomics research. This guide provides an in-depth, objective comparison of the two primary analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID). We will delve into the core principles of each method, present comparative performance data, and provide detailed, field-proven experimental protocols to empower you to make an informed decision for your analytical needs.
The Analytical Challenge: Resolving a Complex Alkane
4-Ethyl-2,3-dimethylheptane, with its multiple branching points, presents a unique analytical challenge. While its volatility makes it an ideal candidate for gas chromatography, its structural similarity to other isomers necessitates a robust analytical approach to ensure accurate identification and quantification. The choice of detector is the most critical decision in developing a reliable method.
Head-to-Head Comparison: GC-MS vs. GC-FID
The fundamental distinction between GC-MS and GC-FID lies in their detection mechanisms. GC-MS offers high specificity through the generation of a unique mass spectrum for each compound, acting as a chemical fingerprint. In contrast, GC-FID provides a more universal response for hydrocarbons, proportional to the mass of carbon atoms entering the flame.[1] This difference has profound implications for accuracy, precision, and sensitivity.
Key Performance Metrics: A Comparative Overview
The following table summarizes typical validation parameters for the analysis of branched alkanes in the C7-C10 range, providing a strong proxy for the expected performance in 4-Ethyl-2,3-dimethylheptane analysis.[2]
| Validation Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) | Acceptance Criteria |
| Linearity (R²) | > 0.999 | > 0.999 | ≥ 0.995 |
| Range | 1 - 200 ng/mL | 0.1 - 50 ng/mL | To cover expected concentrations |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% | 80 - 120% |
| Precision (RSD%) | |||
| - Repeatability | < 5% | < 4% | < 15% |
| - Intermediate Precision | < 8% | < 7% | < 15% |
| Limit of Detection (LOD) | ~0.5 ng/mL | ~0.05 ng/mL | Signal-to-Noise ≥ 3 |
| Limit of Quantitation (LOQ) | ~1.5 ng/mL | ~0.15 ng/mL | Signal-to-Noise ≥ 10 |
| Specificity | Moderate (based on Retention Time) | High (based on Retention Time & Mass Spectrum) | No significant interference at Retention Time |
Expert Insights:
-
GC-FID: This technique is a workhorse for the quantification of hydrocarbons in relatively clean matrices where the analyte of interest is well-resolved from other components.[1] Its robustness and lower operational cost make it an attractive option for routine quality control applications.
-
GC-MS: For complex matrices such as biological fluids or environmental samples, the unparalleled selectivity of GC-MS is indispensable.[2] By monitoring for specific fragment ions of 4-Ethyl-2,3-dimethylheptane, co-eluting interferences can be effectively eliminated, leading to higher accuracy. The ability to operate in Selected Ion Monitoring (SIM) mode significantly enhances sensitivity, making it the preferred choice for trace-level analysis.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating systems, incorporating best practices for sample preparation and analysis to ensure data integrity.
Protocol 1: High-Sensitivity Analysis of 4-Ethyl-2,3-dimethylheptane in a Biological Matrix by GC-MS with Headspace Solid-Phase Microextraction (HS-SPME)
This protocol is optimized for the extraction and quantification of volatile compounds like 4-Ethyl-2,3-dimethylheptane from complex biological samples.[2]
Materials:
-
10 mL headspace vials with magnetic crimp caps
-
SPME fiber assembly (e.g., 100 µm Polydimethylsiloxane - PDMS)
-
Heating block with magnetic stirring
-
Gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer
Procedure:
-
Sample Preparation:
-
Pipette 1.0 mL of the sample (e.g., plasma) into a 10 mL headspace vial.
-
Add 10 µL of an appropriate internal standard solution (e.g., n-Octane-d18 at 1 µg/mL).
-
Immediately seal the vial with a magnetic crimp cap.
-
-
Extraction:
-
Place the vial in the heating block, pre-heated to 60°C.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes with gentle agitation.
-
-
Desorption and GC-MS Analysis:
-
After extraction, retract the fiber and immediately introduce it into the GC inlet for thermal desorption.
-
GC Conditions:
-
Injection Port: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Oven Temperature Program: Initial temperature: 40°C, hold for 2 minutes. Ramp 1: 10°C/min to 150°C. Ramp 2: 25°C/min to 280°C, hold for 2 minutes.[2]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor for 4-Ethyl-2,3-dimethylheptane: Based on the fragmentation patterns of branched alkanes, characteristic ions would be selected. For a C11 branched alkane, prominent ions would likely include m/z 43, 57, 71, and 85. The specific quantifier and qualifier ions would be determined through initial full-scan analysis of a standard.
-
-
-
Quantification:
-
Prepare a series of calibration standards in a blank matrix (e.g., charcoal-stripped plasma) ranging from 0.1 to 50 ng/mL of 4-Ethyl-2,3-dimethylheptane.
-
Process the calibration standards and quality control (QC) samples alongside the unknown samples using the same procedure.
-
Caption: Workflow for 4-Ethyl-2,3-dimethylheptane analysis by HS-SPME-GC-MS.
Protocol 2: Routine Quantification of 4-Ethyl-2,3-dimethylheptane in a Simple Matrix by GC-FID
This protocol is suitable for the routine analysis of 4-Ethyl-2,3-dimethylheptane in less complex matrices like solvents or fuel mixtures.
Materials:
-
Gas chromatograph with a Flame Ionization Detector
-
Autosampler vials with caps and septa
-
Appropriate volatile solvent (e.g., hexane)
Procedure:
-
Sample Preparation:
-
Accurately dilute the sample in a suitable volatile solvent (e.g., hexane) to a concentration within the linear range of the instrument.
-
Add an appropriate internal standard (e.g., n-dodecane) at a known concentration.
-
Transfer the final solution to an autosampler vial.
-
-
GC-FID Analysis:
-
GC Conditions:
-
Injection Port: Split mode (e.g., 50:1), 280°C.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.
-
Column: DB-1 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Oven Temperature Program: Initial temperature: 40°C, hold for 3 minutes. Ramp at 12.5°C/min to 290°C, and hold for 4 minutes.[3]
-
-
FID Conditions:
-
Temperature: 300°C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Nitrogen or Helium): 25 mL/min
-
-
-
Quantification:
-
Prepare a multi-level calibration curve by diluting a stock solution of 4-Ethyl-2,3-dimethylheptane in the same solvent as the samples.
-
The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Caption: Workflow for 4-Ethyl-2,3-dimethylheptane analysis by GC-FID.
Trustworthiness Through Self-Validation
For both protocols, the principles of a self-validating system are paramount. The use of an internal standard in every sample and standard corrects for variations in injection volume and instrument response. The analysis of quality control samples at low, medium, and high concentrations alongside each batch of unknown samples provides a continuous monitor of the method's accuracy and precision. Any deviation of the QC samples from their nominal values would immediately flag a potential issue with the analytical run, ensuring the trustworthiness of the reported data.
Conclusion: Selecting the Right Tool for the Job
The choice between GC-MS and GC-FID for the analysis of 4-Ethyl-2,3-dimethylheptane is not a matter of which technique is "better," but rather which is more appropriate for the specific analytical challenge at hand.
-
For high-throughput, routine analysis in simple matrices , where cost-effectiveness and robustness are key, GC-FID is an excellent and reliable choice.[4]
-
For trace-level quantification in complex matrices or when unambiguous identification is critical , the superior selectivity and sensitivity of GC-MS make it the authoritative and necessary option.[2]
References
-
ASTM International. (n.d.). Interlaboratory Comparison of Environmental Analyses Associated with Increased Energy Production | Measurement of Organic Pollutants in Water and Wastewater | Selected Technical Papers. ASTM Digital Library. Retrieved from [Link]
-
Scribd. (n.d.). GCMS Standard Operating Procedure. Retrieved from [Link]
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SpringerLink. (2023, June 29). A comprehensive comparison of field-based analytical technologies for both qualitative and quantitative determination of petroleum hydrocarbons in soils. Retrieved from [Link]
-
The University of Melbourne. (2026, December). Standard Operating Procedure: Gas Chromatography Mass Spectrometer (GCMS). Retrieved from [Link]
-
MONAD. (2024, October 14). The Difference Between GC-MS and FID in Gas Chromatography. Retrieved from [Link]
-
California Air Resources Board. (2021, August 23). Standard Operating Procedure for the Tentative Identification of Compounds in Consumer Products by Headspace Gas Chromatography/Mass Spectrometry. Retrieved from [Link]
-
Benchmark International. (2024, August 1). Inter laboratory Comparison 2023 Report. Retrieved from [Link]
-
Lotus Consulting. (n.d.). Procedure for the Determination of C2 to C12 Hydrocarbons in Automotive Exhaust Samples by Gas Chromatography. Retrieved from [Link]
-
Washington State Department of Ecology. (n.d.). Analytical Methods for Petroleum Hydrocarbons. Retrieved from [Link]
-
Desert Research Institute. (2008, September 24). DRI Standard Operating Procedure: Analysis of Semi-volatile Organic Compounds by GC/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of Branching Degree-Derived iso-Alkane GC×GC Subgroups on Fuel Property Prediction. Retrieved from [Link]
-
PubMed. (2018, September 1). Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS. Retrieved from [Link]
-
Redalyc. (2016). Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. Retrieved from [Link]
-
PubMed. (2018, September 1). Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS. Retrieved from [Link]
-
PubChem. (n.d.). 4-Ethyl-2,3-dimethylheptane. Retrieved from [Link]
-
ResearchGate. (2017, November 24). (PDF) Development and validation of gas chromatography methods for the control of volatile impurities in the pharmaceutical substance dutasteride. Retrieved from [Link]
-
Agilent. (n.d.). Analysis of Extractable Compounds from a Pressurized Metered-Dose Inhaler (pMDI) Using GC/MSD Systems. Retrieved from [Link]
-
National Institutes of Health. (2020, June 24). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Development and validation of an analytical method for hydrocarbon residues using gas chromatography-mass spectrometry. Retrieved from [Link]
-
PubChem. (n.d.). 4-Ethyl-2,4-dimethylheptane. Retrieved from [Link]
-
MDPI. (n.d.). Quali–Quantitative Characterization of Volatile and Non-Volatile Compounds in Protium heptaphyllum (Aubl.) Marchand Resin by GC–MS Validated Method, GC–FID and HPLC–HRMS 2. Retrieved from [Link]
Sources
A Comparative Guide to the Synthesis of 4-Ethyl-2,3-dimethylheptane for Research Applications
Introduction: The Significance of Highly Branched Alkanes
Highly substituted alkanes, such as 4-Ethyl-2,3-dimethylheptane, are of significant interest to researchers in various fields, including fuel development, materials science, and as inert solvents in specialized chemical transformations. Their unique molecular architecture imparts distinct physical and chemical properties, including lower freezing points and higher octane ratings compared to their linear counterparts. This guide provides an in-depth, comparative analysis of three distinct and practical laboratory-scale synthesis routes for 4-Ethyl-2,3-dimethylheptane, offering field-proven insights into the causality behind experimental choices and providing detailed, self-validating protocols.
Retrosynthetic Analysis of 4-Ethyl-2,3-dimethylheptane
A retrosynthetic approach to 4-Ethyl-2,3-dimethylheptane reveals several plausible bond disconnections, leading to the selection of three robust synthetic strategies for comparison: a Grignard-based approach, the Corey-House synthesis, and a Wittig reaction followed by hydrogenation.
Caption: Retrosynthetic analysis of 4-Ethyl-2,3-dimethylheptane, highlighting three distinct synthetic approaches.
Route 1: Grignard Reagent Addition Followed by Deoxygenation
This classical and highly versatile approach involves the construction of the carbon skeleton via the nucleophilic addition of a Grignard reagent to a ketone, forming a tertiary alcohol. Subsequent dehydration and hydrogenation afford the target alkane. This multi-step process offers reliability and the use of readily available starting materials.
Causality of Experimental Choices
The choice of 3,4-dimethyl-2-pentanone as the ketone and ethylmagnesium bromide as the Grignard reagent is dictated by the desired substitution pattern around the quaternary carbon of the intermediate alcohol. Anhydrous conditions are critical as Grignard reagents are potent bases and will be quenched by protic solvents like water.[1] The dehydration of the sterically hindered tertiary alcohol is typically acid-catalyzed, and the subsequent hydrogenation of the resulting tetrasubstituted alkene often requires a robust catalyst like platinum oxide or high-pressure hydrogenation over palladium on carbon due to steric hindrance.[2]
Experimental Protocol
Step 1: Synthesis of 4-Ethyl-2,3-dimethylheptan-4-ol
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium surface. Add a portion of a solution of ethyl bromide (1.1 eq) in anhydrous diethyl ether via the dropping funnel to initiate the reaction. Once the reaction begins, add the remaining ethyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of ethylmagnesium bromide.
-
Addition to Ketone: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of 3,4-dimethyl-2-pentanone (1.0 eq) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard reagent.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour. Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Separate the ether layer, and extract the aqueous layer with diethyl ether (3x). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude tertiary alcohol.
Step 2: Dehydration of 4-Ethyl-2,3-dimethylheptan-4-ol
-
Place the crude 4-ethyl-2,3-dimethylheptan-4-ol in a round-bottom flask with a catalytic amount of a strong acid, such as p-toluenesulfonic acid or a few drops of concentrated sulfuric acid.
-
Heat the mixture under distillation to remove the alkene product as it is formed, driving the equilibrium towards the product.
-
Wash the collected distillate with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous calcium chloride and purify by fractional distillation to obtain a mixture of alkene isomers.
Step 3: Hydrogenation of the Alkene Mixture
-
Dissolve the alkene mixture in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of platinum oxide (Adam's catalyst) or 10% palladium on carbon.
-
Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously until the reaction is complete (monitored by GC or the cessation of hydrogen uptake).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 4-Ethyl-2,3-dimethylheptane.
Caption: Workflow for the Grignard-based synthesis of 4-Ethyl-2,3-dimethylheptane.
Route 2: Corey-House Synthesis
The Corey-House synthesis is a powerful method for the formation of alkanes by coupling an alkyl halide with a lithium dialkylcuprate (Gilman reagent).[3][4] This approach is particularly advantageous for the synthesis of unsymmetrical alkanes and offers a more direct route to the target molecule compared to the Grignard-based method.[5][6]
Causality of Experimental Choices
Two logical disconnections of the target molecule are possible for the Corey-House synthesis. Route 2A involves the reaction of lithium di(sec-butyl)cuprate with 3-bromopentane. Route 2B utilizes the reaction between lithium diethylcuprate and 3-bromo-2-methylpentane. The choice between these routes may be influenced by the availability and stability of the corresponding alkyl halides and organolithium precursors. The use of a cuprate moderates the reactivity of the organometallic species, preventing side reactions often observed with organolithium or Grignard reagents alone.[4]
Experimental Protocol (Route 2A)
Step 1: Preparation of sec-Butyllithium
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place lithium metal (2.2 eq) in anhydrous diethyl ether.
-
Slowly add a solution of 2-bromobutane (2.0 eq) in anhydrous diethyl ether dropwise to the stirred lithium suspension at -10 °C.
-
After the addition is complete, allow the mixture to warm to 0 °C and stir for 1-2 hours until the lithium is consumed.
Step 2: Formation of Lithium di(sec-butyl)cuprate
-
In a separate flame-dried flask, suspend copper(I) iodide (1.0 eq) in anhydrous diethyl ether at -20 °C under a nitrogen atmosphere.
-
Slowly transfer the freshly prepared sec-butyllithium solution from Step 1 into the copper(I) iodide suspension. Allow the mixture to stir for 30 minutes at this temperature to form the Gilman reagent.
Step 3: Coupling Reaction
-
Cool the Gilman reagent solution to -78 °C.
-
Slowly add a solution of 3-bromopentane (1.0 eq) in anhydrous diethyl ether dropwise to the stirred solution.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by fractional distillation.
Caption: Workflow for the Corey-House synthesis of 4-Ethyl-2,3-dimethylheptane.
Route 3: Wittig Reaction and Subsequent Hydrogenation
The Wittig reaction provides a classic and reliable method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide.[7] The resulting alkene can then be hydrogenated to the desired alkane. This route offers excellent control over the position of the newly formed carbon-carbon double bond.
Causality of Experimental Choices
This synthesis involves the reaction of 2,3-dimethylpentanal with the ylide generated from ethyltriphenylphosphonium bromide. The choice of a primary alkyl halide to form the phosphonium salt is crucial to avoid elimination side reactions. A strong base, such as n-butyllithium, is required to deprotonate the phosphonium salt and generate the reactive ylide. The subsequent hydrogenation of the tetrasubstituted alkene product may require forcing conditions due to steric hindrance, similar to the Grignard route.
Experimental Protocol
Step 1: Preparation of Ethyltriphenylphosphonium Bromide
-
In a round-bottom flask equipped with a reflux condenser, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.
-
Add ethyl bromide (1.1 eq) and heat the mixture to reflux for 24 hours.
-
Cool the reaction mixture to room temperature, and collect the precipitated phosphonium salt by filtration. Wash the solid with cold diethyl ether and dry under vacuum.
Step 2: Wittig Reaction
-
Suspend the ethyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, two-necked flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C and add n-butyllithium (1.1 eq) dropwise. A deep red or orange color indicates the formation of the ylide.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the ylide solution to -78 °C and add a solution of 2,3-dimethylpentanal (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with pentane. Wash the organic extracts with brine and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude alkene by column chromatography on silica gel.
Step 3: Hydrogenation of 4-Ethyl-2,3-dimethylhept-3-ene
-
Follow the hydrogenation procedure outlined in Step 3 of the Grignard route, using the purified alkene from the Wittig reaction as the substrate.
Sources
A Comparative Analysis of Alternative Octane Enhancers to Highly Branched Alkanes such as 4-Ethyl-2,3-dimethylheptane
A Guide for Fuel Research & Development Professionals
Abstract
The pursuit of higher engine efficiency and the reduction of harmful emissions are paramount in powertrain and fuel development. Central to this endeavor is the enhancement of gasoline's anti-knock quality, quantified by the octane number. Highly branched alkanes, exemplified by compounds like 4-Ethyl-2,3-dimethylheptane, are fundamental components of high-octane gasoline blendstocks due to their stable molecular structure that resists autoignition under compression. This guide provides a comparative analysis of prominent alternative octane-enhancing additives. It delves into the performance characteristics, mechanisms of action, and practical considerations of various chemical classes, including ethers, alcohols, aromatics, and organometallics. Supported by experimental data and standardized evaluation protocols, this document serves as a critical resource for researchers and scientists in the field of fuel formulation and drug development.
Introduction: The Role of Molecular Structure in Octane Rating
Engine knock, or detonation, is the premature autoignition of the air-fuel mixture in an internal combustion engine, a phenomenon that limits thermal efficiency and can cause severe engine damage. The octane rating of a fuel is the measure of its ability to resist this autoignition. The scale is benchmarked against two primary reference fuels: iso-octane (2,2,4-trimethylpentane), with its highly branched structure, is assigned an octane rating of 100 for its high resistance to knock, while n-heptane, a straight-chain alkane, is assigned a rating of 0.
The molecular structure is the primary determinant of a hydrocarbon's octane number. Branched-chain alkanes, such as 4-Ethyl-2,3-dimethylheptane, possess superior anti-knock properties compared to their straight-chain counterparts. The C-H bonds in these molecules have higher bond dissociation energies, making them less susceptible to the free-radical chain reactions that initiate autoignition. While specific, publicly available octane data for 4-Ethyl-2,3-dimethylheptane is scarce, its structural characteristics—multiple methyl and ethyl branches along a heptane backbone—classify it as a desirable high-octane component in gasoline blendstocks like alkylate.[1]
This guide moves beyond baseline branched alkanes to evaluate common chemical additives used to further boost the octane rating of gasoline. We will compare their performance based on Research Octane Number (RON), which reflects low-speed, mild driving conditions, and Motor Octane Number (MON), which simulates more severe, high-speed conditions.
Classes of Alternative Octane Enhancers
A variety of chemical compounds are employed to increase the octane rating of fuel. These can be broadly categorized as oxygenates (ethers and alcohols), aromatics, and organometallic compounds. Each class operates via distinct chemical mechanisms and presents a unique profile of advantages and disadvantages.
Oxygenates: Ethers
Methyl Tertiary Butyl Ether (MTBE) was once a dominant octane enhancer due to its excellent blending properties and high octane rating.[2][3] It functions by introducing oxygen into the fuel, promoting more complete combustion, and its tertiary carbon structure imparts stability.
-
Mechanism: MTBE acts as a radical scavenger, terminating the pre-combustion chain reactions that lead to knock. Its high volatility also contributes a cooling effect in the intake manifold.
-
Performance: MTBE exhibits a high Research Octane Number (RON) of approximately 117 and a Motor Octane Number (MON) around 102.[2][3] This results in a relatively low "sensitivity" (RON - MON), which is desirable for predictable performance across different engine operating conditions.
-
Drawbacks: Environmental concerns, particularly groundwater contamination due to its solubility in water and slow biodegradation, have led to its ban or phase-out in the United States and other regions.[4][5]
Oxygenates: Alcohols
Ethanol is the most widely used octane enhancer globally, largely driven by renewable fuel mandates.[1] It is effective at increasing the octane rating, but its chemical properties require careful consideration in fuel blending.
-
Mechanism: Ethanol's primary anti-knock effect stems from its high heat of vaporization, which significantly cools the incoming air-fuel charge, increasing its density and resistance to autoignition. It also has a high flame speed which contributes to combustion stability.
-
Performance: Ethanol has a high RON, often cited as 109, but a lower MON of around 90.[6][7] This high sensitivity (around 19) means its effectiveness can vary significantly with engine load and speed. Some studies suggest its effective octane number when used in direct-injection engines can be much higher, around 160, due to maximizing the evaporative cooling effect.[8]
-
Drawbacks: Ethanol has a lower energy density than gasoline, which can negatively impact fuel economy.[1] It is also hygroscopic, meaning it attracts water, which can lead to phase separation and corrosion issues in fuel systems.[1]
Aromatics
Aromatic compounds like toluene and xylene are integral components of reformate, a high-octane refinery stream, and are also used as individual blending components.[9][10]
-
Mechanism: The stability of the aromatic ring structure makes these compounds highly resistant to decomposition and free-radical formation. They act as effective radical traps, quenching pre-combustion reactions.
-
Performance: Toluene has a very high octane rating, with a RON of 120-121 and a MON of 107-114.[10][11][12] This low sensitivity makes it an excellent anti-knock agent under high-load conditions.
-
Drawbacks: The combustion of aromatics can lead to the formation of soot and other harmful emissions.[9] Regulatory bodies often place limits on the total aromatic content in gasoline due to environmental and health concerns, particularly regarding benzene.
Organometallics
This class of additives introduces metal atoms into the fuel, which act as powerful catalysts to disrupt autoignition chemistry. They are effective in extremely small concentrations.
-
Methylcyclopentadienyl Manganese Tricarbonyl (MMT): Developed as a replacement for tetraethyl lead (TEL), MMT is an effective anti-knock agent.[4][13][14] It works by decomposing in the combustion chamber to form manganese oxides, which act as radical scavengers. A key advantage is its effectiveness at very low treat rates, increasing octane by 2-3 points with minimal dosing.[1] However, its use is controversial due to concerns about manganese deposits on spark plugs, oxygen sensors, and catalytic converters, which can adversely affect long-term emissions performance and durability.[1][15]
-
Ferrocene (dicyclopentadienyl iron): This iron-based compound is another potent anti-knock agent, considered one of the most cost-effective ways to boost octane. It functions by delaying autoignition through radical quenching and depositing a thin layer of iron oxide on surfaces. Adding just 170 grams of ferrocene to a ton of gasoline can increase the octane number by 4-5 points. Its primary drawbacks are the formation of iron oxide deposits in the engine and on spark plugs, which can lead to fouling and conductivity issues, and an increased tendency for the fuel to form gums. Its use is prohibited in fuels meeting modern standards like Euro 5.
Amines
Aromatic amines, particularly N-methylaniline (NMA), have gained attention as highly effective octane boosters.[1]
-
Mechanism: NMA works by "stretching the ignition window," slowing down the initial combustion process just enough to prevent it from advancing ahead of the piston's optimal timing, thereby preventing knock.
-
Performance: NMA is highly efficient, with a 1% volume addition capable of increasing the octane number by 8 to 10 units, depending on the base fuel. Studies have shown it to be more effective than MMT and other amines like aniline. For example, adding 3% NMA to a base fuel of 85.6 RON resulted in a final RON of 96.0.
-
Drawbacks: Despite its effectiveness, NMA is banned for use in Euro 5 fuels in many regions due to regulatory concerns. It is also toxic, and exposure can affect the central nervous system.
Quantitative Performance Comparison
The selection of an octane enhancer is a multi-variable decision involving performance, cost, regulatory acceptance, and impact on engine components. The table below summarizes the key performance metrics for the discussed alternatives.
| Additive Class | Compound | Typical RON | Typical MON | Sensitivity (RON-MON) | Key Advantages & Disadvantages |
| Ethers | Methyl Tertiary Butyl Ether (MTBE) | ~117[2][3] | ~102[3] | ~15 | Low sensitivity, good blending properties. / Banned in many regions due to groundwater contamination.[4] |
| Alcohols | Ethanol | ~109[6] | ~90[6][7] | ~19 | Renewable, high heat of vaporization. / Low energy density, hygroscopic, high sensitivity.[1] |
| Aromatics | Toluene | ~121[10][12] | ~107[10][12] | ~14 | Very high octane, low sensitivity, high energy density. / Can increase soot and emissions.[9] |
| Organometallics | MMT | Effective at low doses | Effective at low doses | N/A | Highly effective at low concentrations. / Forms manganese deposits on engine/exhaust components.[1][15] |
| Organometallics | Ferrocene | Effective at low doses | Effective at low doses | N/A | Very cost-effective. / Forms conductive iron deposits on spark plugs, banned in Euro 5 fuels. |
| Amines | N-Methylaniline (NMA) | Highly effective | Highly effective | N/A | Extremely high octane-boosting efficiency. / Banned in many regions, toxic. |
Experimental Evaluation Protocols
The standardized evaluation of octane numbers is critical for reproducible and comparative research. The American Society for Testing and Materials (ASTM) defines the procedures using a Cooperative Fuel Research (CFR) engine.
Protocol: Research Octane Number (RON) - ASTM D2699
This method determines fuel anti-knock characteristics under low-speed and mild operating conditions.
Objective: To measure the Research Octane Number of a spark-ignition fuel.
Apparatus: A standardized single-cylinder, variable compression ratio CFR engine.
Procedure:
-
Engine Calibration & Standardization: Prepare the CFR engine according to ASTM D2699 specifications. This includes setting parameters like engine speed (600 rpm), spark timing, and intake air temperature.[2]
-
Warm-up: Operate the engine on a warm-up fuel for approximately one hour to ensure all temperatures and critical variables are stable.[2]
-
Fit-for-Use Check: Before testing, run a Toluene Standardization Fuel (TSF) blend with a known octane number to verify the engine is calibrated correctly. The result must fall within specified tolerances.[2]
-
Sample Introduction: Operate the engine on the test sample fuel.
-
Knock Intensity Measurement: Adjust the engine's compression ratio until a standard level of "knock intensity" is achieved, as measured by a detonation meter. Record the cylinder height that produces this standard knock.
-
Bracketing with Primary Reference Fuels (PRFs):
-
Select two PRFs (blends of iso-octane and n-heptane) whose octane numbers are known and will bracket the expected octane number of the sample.
-
Run the engine on the first PRF and adjust the fuel-air ratio to find the maximum knock intensity.
-
Run the engine on the second PRF and repeat the process.
-
-
Interpolation: The RON of the sample is determined by linear interpolation between the compression ratios and octane numbers of the two bracketing PRFs.[6]
Protocol: Motor Octane Number (MON) - ASTM D2700
This method evaluates anti-knock performance under more severe conditions, simulating highway driving or high loads.[14]
Objective: To measure the Motor Octane Number of a spark-ignition fuel.
Apparatus: A standardized single-cylinder, variable compression ratio CFR engine.
Procedure:
-
Engine Setup: The procedure is similar to the RON test, but with more severe operating conditions:
-
Engine Speed: 900 rpm (vs. 600 for RON).
-
Intake Air Temperature: Higher and precisely controlled (149 °C).[13]
-
Ignition Timing: Varies with the compression ratio.
-
-
Calibration and Standardization: The engine is calibrated and checked for fitness-for-use with appropriate TSF blends as per the ASTM D2700 standard.[13]
-
Sample Testing and Bracketing: The process of measuring knock intensity and bracketing the sample fuel with PRFs is identical to the RON procedure. The result is the Motor Octane Number.
Visualization of Concepts
Chemical Classes of Octane Enhancers
The following diagram illustrates the primary chemical families discussed in this guide.
Caption: Major chemical families used as octane enhancers.
Octane Number Evaluation Workflow
The diagram below outlines the standardized workflow for determining the octane number of a candidate fuel.
Caption: Standardized workflow for octane number evaluation.
Conclusion and Future Outlook
While highly branched alkanes like 4-Ethyl-2,3-dimethylheptane form the backbone of high-quality gasoline, a diverse array of additives is available to meet the stringent anti-knock requirements of modern high-compression engines.
-
Oxygenates like ethanol remain dominant due to legislative support for renewables, despite challenges related to energy density and material compatibility.
-
Aromatics , particularly toluene, offer superior performance with low sensitivity but are constrained by emissions regulations.
-
Organometallics such as MMT and ferrocene provide potent octane enhancement at low cost but face significant hurdles due to deposit formation and regulatory prohibition in many markets.
-
Amines like NMA demonstrate exceptional effectiveness but are limited by toxicity and regulatory restrictions.
The ideal octane enhancer is a balance of performance, cost, and environmental compatibility. Future research will likely focus on novel, non-metallic, ashless organic compounds that can provide significant octane uplift without the negative externalities of current options. The development of advanced biofuels and synthetic fuels will also introduce new molecules that may serve as both fuel components and octane enhancers, continuing the evolution of gasoline formulation.
References
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- Petronax. (2023). N-Methyl Aniline: The Octane Additive that Enhances Gasoline Performance.
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- MIT Energy Initiative. (2008). Effective Direct-Injection Octane Numbers of Ethanol, Methanol and blends.
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- UFA-CHEM LLC. (n.d.). Methyl tert-butyl ether (MTBE) - Fuel additives.
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- ResearchGate. (n.d.). Blending Octane Number of Toluene with Gasoline-like and PRF Fuels in HCCI Combustion Mode | Request PDF.
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Cross-validation of analytical techniques for branched alkanes
An In-Depth Guide to the Cross-Validation of Analytical Techniques for Branched Alkanes
Introduction: The Challenge of Branched Alkane Isomerism
Branched alkanes are fundamental structural motifs in petrochemicals, fuel development, and pharmaceutical science.[1][2] Their molecular architecture—the degree and position of branching—profoundly influences critical physical and chemical properties, from octane ratings in gasoline to the stability of drug formulations.[2] However, this structural diversity presents a formidable analytical challenge. Branched alkanes exist as numerous isomers, which share the same molecular weight and often have very similar boiling points, making their separation and identification a complex task.[3]
Effective quality control, process optimization, and impurity profiling demand analytical methods that are not just accurate but also validated against one another. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of the core analytical techniques used for branched alkane analysis: Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will explore the causality behind experimental choices and present an integrated workflow that leverages the strengths of each technique for unambiguous, cross-validated results.
Gas Chromatography (GC): The Separation Powerhouse
Gas Chromatography is the primary technique for separating complex mixtures of volatile compounds like branched alkanes. The fundamental principle relies on partitioning analytes between a gaseous mobile phase and a liquid or solid stationary phase within a long capillary column.
Causality of Experimental Choices: The separation of branched alkanes is governed primarily by their boiling points and molecular shape.[4] Isomers with more branching are typically more compact, resulting in lower boiling points and thus, shorter retention times on standard non-polar columns compared to their linear or less-branched counterparts.[3]
-
Column Selection: The choice of a GC column is the most critical factor for a successful separation.[4] For non-polar analytes like alkanes, a non-polar stationary phase (e.g., 100% polydimethylsiloxane, PDMS) is the industry standard.[4] This choice ensures that elution order is strongly correlated with the boiling point of the analytes.
-
Optimizing Resolution: Achieving baseline separation of closely eluting isomers often requires optimizing column dimensions and the oven temperature program. A longer column (e.g., 60-100 m) or one with a smaller internal diameter increases separation efficiency.[3] A slow oven temperature ramp rate can also significantly improve the resolution of isomers with very similar boiling points.[3]
Key Concept: Kovats Retention Indices (RI) To normalize for variations in instrument conditions (e.g., flow rate, temperature program), retention times are often converted to Kovats Retention Indices (I). This system relates the retention time of an analyte to that of bracketing n-alkane standards.[5] The use of RI allows for robust, inter-laboratory comparison of data and is a crucial tool for the tentative identification of branched alkanes, especially when pure reference standards are unavailable.[3][6]
Experimental Protocol: High-Resolution GC Separation
This protocol is designed for the separation of a complex mixture of C8-C20 branched alkanes.
-
Sample Preparation:
-
Prepare a 1 µg/mL solution of the alkane mixture in a high-purity, volatile solvent such as hexane or dichloromethane.
-
If the sample contains water, pass the organic solution through a small column of anhydrous sodium sulfate to dry it.[5]
-
Transfer the final solution to a 2 mL autosampler vial.
-
In a separate vial, prepare a standard mixture of n-alkanes (e.g., C8-C20) for the determination of retention indices.[5]
-
-
Instrumentation & Conditions:
-
Gas Chromatograph: Agilent 6890N or equivalent.
-
Column: HP-5 (or equivalent non-polar 5% phenyl-methylpolysiloxane), 60 m length x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Inlet: Split/splitless injector at 280 °C with a split ratio of 50:1.
-
Injection Volume: 1 µL.
-
Oven Program: Initial temperature of 40 °C, hold for 3 minutes. Ramp at 10 °C/min to 300 °C and hold for 5 minutes.[7][8]
-
-
Data Analysis:
-
Run the n-alkane standard mixture under the same conditions.
-
Calculate the Kovats Retention Index for each peak in the sample chromatogram using the retention times of the n-alkane standards.
-
Compare the calculated RI values to databases for tentative identification.[3]
-
Mass Spectrometry (MS): The Fingerprinting Expert
When coupled with GC, Mass Spectrometry provides the definitive structural information needed for identification. As separated analytes elute from the GC column, they enter the MS ion source.
Principle of Fragmentation: Under standard Electron Ionization (EI), molecules are bombarded with high-energy electrons, causing them to fragment in a reproducible manner. Branched alkanes exhibit highly characteristic fragmentation patterns:
-
Preferential Cleavage: The C-C bond is most likely to cleave at a branch point, as this forms a more stable secondary or tertiary carbocation.[1][9][10]
-
Loss of Largest Alkyl Group: At a branching point, the largest alkyl substituent is preferentially lost as a radical.[1][10]
-
Weak Molecular Ion: Due to the high propensity for fragmentation, the molecular ion (M+) peak is often weak or entirely absent, especially in highly branched structures.[1][9] This can make determining the molecular weight challenging.
Expert Insight: The Molecular Ion Problem The absence of a molecular ion peak is a common hurdle. To overcome this, a "softer" ionization technique like Chemical Ionization (CI) can be employed. In CI, a reagent gas (e.g., methane) is ionized first, and these ions then react with the analyte molecule in a less energetic process. This typically produces an abundant protonated molecule ([M+H]+), allowing for confident determination of the molecular weight.[1][11]
Visualization: Fragmentation of 2,3-Dimethylbutane
The following diagram illustrates the predictable fragmentation of a branched alkane in an EI-MS system.
Caption: EI-MS fragmentation pathway for 2,3-Dimethylbutane.
Experimental Protocol: GC-MS Analysis
This protocol integrates the GC separation with MS detection.
-
Sample Preparation: As described in the GC protocol.
-
Instrumentation & Conditions:
-
GC-MS System: Agilent 6890N GC coupled to a 5973N Mass Spectrometer or equivalent.[12]
-
GC Conditions: Same as the High-Resolution GC protocol.
-
MS Interface: Transfer line temperature at 280 °C.
-
Ion Source (EI): Electron energy at 70 eV; source temperature at 230 °C.[13]
-
Mass Analyzer: Quadrupole, scanning from m/z 40 to 550.
-
(Optional CI Run): If molecular ion is not observed, re-inject using a CI source with methane as the reagent gas.[1]
-
-
Data Interpretation:
-
For each GC peak, analyze the corresponding mass spectrum.
-
Identify the base peak and other key fragment ions.
-
Compare the fragmentation pattern to spectral libraries (e.g., NIST) for identification.
-
Use the CI data to confirm the molecular weight if necessary.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Architect
While GC-MS is powerful, it can sometimes struggle to differentiate between complex isomers that produce similar fragmentation patterns. For unambiguous structural elucidation, particularly for novel compounds, NMR spectroscopy is the gold standard.[14][15]
Principle of Structural Elucidation: NMR spectroscopy measures the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. The precise frequency at which a nucleus resonates (its chemical shift) is highly dependent on its local electronic environment.
-
¹H NMR: Provides information on the number and types of hydrogen atoms. The integration of peaks reveals the relative number of protons, and spin-spin coupling patterns reveal which protons are adjacent to one another.[16]
-
¹³C NMR: Provides information on the carbon skeleton. The number of signals indicates the number of unique carbon environments in the molecule.[14]
-
2D NMR: For complex molecules with overlapping signals in 1D spectra, 2D techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. COSY identifies ¹H-¹H coupling networks, while HSQC correlates each proton directly to the carbon it is attached to, providing definitive connectivity information.[17][18]
Expert Insight: NMR is generally less sensitive than MS and requires a larger amount of purified sample.[19][20] Therefore, it is not typically used for trace analysis but is instead employed as the ultimate arbiter for structural confirmation after a compound has been isolated, often by preparative GC.
Experimental Protocol: NMR Structural Elucidation
-
Sample Preparation:
-
Isolate the branched alkane of interest using preparative GC or another suitable purification method. A minimum of 1-5 mg of pure sample is typically required.
-
Dissolve the purified sample in an appropriate deuterated solvent, such as chloroform-d (CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[16]
-
Transfer the solution to a 5 mm NMR tube.[17]
-
-
Instrumentation & Data Acquisition:
-
Spectrometer: Bruker 400 MHz spectrometer or higher field instrument.
-
Experiments: Acquire standard 1D ¹H and ¹³C spectra. If the structure is not immediately obvious, acquire 2D COSY and HSQC spectra to establish C-H and H-H connectivity.
-
-
Data Analysis:
-
Analyze the ¹H spectrum for chemical shifts, integration, and coupling patterns.
-
Analyze the ¹³C spectrum to determine the number of unique carbon atoms.
-
Use the 2D spectra to piece together the molecular fragments and build the final structure.[18]
-
Cross-Validation: An Integrated Analytical Workflow
No single technique provides all the answers. A robust, self-validating system for analyzing branched alkanes relies on the orthogonal strengths of each method. The following workflow ensures the highest degree of confidence in the results.
Caption: Integrated workflow for the cross-validation of branched alkane analysis.
Comparative Analysis Summary
The following table summarizes the key performance characteristics of the primary analytical techniques discussed.
| Feature | Gas Chromatography (GC) | Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) |
| Primary Function | Separation of volatile compounds | Identification & Quantification | Unambiguous structural elucidation |
| Sensitivity | High (ng - pg) | Very High (pg - fg) | Low (mg - µg)[20] |
| Resolution | High (for isomers) | Limited by GC separation | High (atomic level) |
| Structural Info | Retention Index (tentative) | Fragmentation pattern, MW | Definitive C-H framework, stereochemistry |
| Sample Requirement | Volatile, thermally stable | Volatile, thermally stable | Purified sample (>1 mg), soluble |
| Throughput | High | High | Low |
| Key Advantage | Excellent separation power for complex mixtures | Definitive identification via spectral libraries | Unparalleled power for novel structure determination[15] |
| Key Limitation | Co-elution of similar isomers[3] | Weak/absent M+ for branched alkanes[1] | Low sensitivity, requires pure sample |
Conclusion
The analysis of branched alkanes is a non-trivial task that demands a multi-faceted analytical strategy. While Gas Chromatography provides the essential separation power and Mass Spectrometry offers rapid identification through fragmentation fingerprinting, neither technique alone can always resolve the ambiguities inherent in complex isomer mixtures. Nuclear Magnetic Resonance spectroscopy, though less sensitive, stands as the ultimate authority for definitive structural elucidation.
By adopting an integrated, cross-validation workflow, researchers, scientists, and drug development professionals can leverage the synergistic strengths of GC, MS, and NMR. This approach ensures the highest level of scientific integrity, providing trustworthy and authoritative data for critical applications ranging from fuel characterization to the safety assessment of pharmaceutical products.
References
- Application Note: High-Resolution GC-MS Protocol for the Definitive Identification of Branched Alkane Isomers. Benchchem.
- Navigating the Maze: A Comparative Guide to GC Columns for Branched Alkane Separation. Benchchem.
- Application Note: Analysis of Branched Alkanes by Mass Spectrometry. Benchchem.
- Technical Support Center: Overcoming Challenges in Gas Chromatography of Branched Alkanes. Benchchem.
- A Researcher's Guide to the Validation of a Novel Analytical Method for Eicosane Isomer Analysis. Benchchem.
- Alkanes. Source Unknown.
- In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy. PubMed Central (PMC).
- How to Compare Linear vs Branched Alkane Effects. Source Unknown.
- Branched chain alkanes. Source Unknown.
- Application of High-Resolution NMR and GC–MS to Study Hydrocarbon Oils Derived from Noncatalytic Thermal Transformation of e-Waste Plastics. ACS Omega.
- Elution Patterns From Capillary GC For Methyl-Branched Alkanes. UNL Digital Commons.
- Identification of methyl branched alkanes using GC-MS ion trap? ResearchGate.
- Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China. Frontiers.
- Development and validation of an analytical method for hydrocarbon residues using gas chromatography-mass spectrometry. RSC Publishing.
- Structure Determination of Alkanes Using 13C-NMR and H-NMR. Chemistry LibreTexts.
- Accuracy of GC-MS + NMR comparing to an HPLC test for hormone? r/askscience - Reddit.
- NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385. Wesleyan University.
- Branched Chain Alkanes. riomaisseguro.rio.rj.gov.br.
- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu.
- 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences.
- Spectroscopy Methods of structure determination. Source Unknown.
- Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation. PubMed Central (PMC).
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A Senior Application Scientist's Guide to High-Resolution GC Separation of C11H24 Isomers
For researchers, scientists, and professionals in drug development and petrochemical analysis, achieving robust and reproducible separation of alkane isomers is a frequent yet formidable challenge. The undecane (C11H24) isomers, with 159 possible structural variations, present a particularly complex analytical problem due to their closely related physicochemical properties. This guide provides an in-depth comparison of the performance of common Gas Chromatography (GC) columns for the separation of C11H24 isomers, supported by experimental data and a foundational understanding of the separation mechanisms involved.
The Analytical Challenge: Resolving Closely Related Isomers
The primary obstacle in the GC separation of C11H24 isomers is their similar boiling points.[1] As the degree of branching in the alkane structure increases, the molecule becomes more compact, leading to a decrease in intermolecular van der Waals forces and a corresponding drop in boiling point. This principle dictates that more branched isomers will generally have shorter retention times on non-polar GC columns. However, with a multitude of isomers exhibiting only subtle structural and boiling point differences, co-elution is a significant and common issue.[1] Therefore, the selection of a high-resolution GC column with appropriate selectivity is paramount for achieving baseline separation.
The Cornerstone of Separation: Non-Polar Capillary Columns
For the separation of non-polar analytes such as alkane isomers, the guiding principle is "like dissolves like." Consequently, non-polar stationary phases are the industry standard.[2][3] The separation on these columns is primarily driven by the boiling points and, to a lesser extent, the molecular shapes of the analytes.[1] This guide will focus on the two most prevalent and effective types of non-polar stationary phases for this application:
-
100% Dimethylpolysiloxane: A highly versatile and robust non-polar phase.
-
5% Phenyl-95% Dimethylpolysiloxane: A slightly more polar phase offering alternative selectivity.
Performance Comparison of Workhorse GC Columns
While many manufacturers produce high-quality columns with these stationary phases, this guide will focus on widely recognized and utilized column lines to provide a practical comparison. The key to separating a large number of isomers lies in using long capillary columns with a small internal diameter and an optimized film thickness to maximize theoretical plates and, consequently, resolution. For detailed hydrocarbon analysis (DHA), which includes the separation of undecane isomers, columns with lengths of 100 meters are often recommended by standard methods like ASTM D6730.[4]
| GC Column | Stationary Phase | Key Performance Characteristics | Typical Applications |
| Agilent J&W DB-1 / HP-PONA | 100% Dimethylpolysiloxane | Excellent thermal stability, low bleed, and high efficiency. Provides separation primarily based on boiling point.[5] | Detailed hydrocarbon analysis (PIONA/PONA), quality control of fuels, environmental analysis. |
| Restek Rtx-1 / Rtx-DHA-100 | Crossbond 100% Dimethylpolysiloxane | Optimized for hydrocarbon analysis, meeting stringent ASTM D6730 requirements.[4][6] Known for high reproducibility and inertness. | Detailed hydrocarbon analysis of gasolines and other petroleum products. |
| Agilent J&W DB-5 | 5% Phenyl-95% Dimethylpolysiloxane | Slightly increased polarity due to the phenyl groups, which can offer unique selectivity for unsaturated or aromatic compounds that may be present with alkanes. | General purpose analysis, environmental semivolatiles, drug screening. |
| Restek Rtx-5 | 5% Phenyl-95% Dimethylpolysiloxane | A versatile phase with a broad application range. The phenyl content can aid in separating critical pairs of compounds that are difficult to resolve on a 100% dimethylpolysiloxane phase. | Environmental analysis, analysis of drugs of abuse, general screening. |
For the specific and challenging task of separating the full profile of C11H24 isomers, high-resolution DHA columns are the superior choice. The Restek Rtx-DHA-100 and Agilent HP-PONA are specifically designed and tested for the complex separations required in the petroleum industry.[5][6] These 100-meter columns provide the necessary efficiency to resolve a large number of the undecane isomers. While a 5% phenyl phase can be beneficial for mixtures containing aromatic compounds, for a pure sample of C11H24 isomers, the 100% dimethylpolysiloxane phase is generally preferred for its direct correlation of elution order with boiling point.
Experimental Protocol for C11H24 Isomer Separation
The following is a representative experimental protocol for the high-resolution separation of C11H24 isomers, based on typical conditions for detailed hydrocarbon analysis.
Instrumentation and Consumables:
-
Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID).
-
GC Column: Restek Rtx-DHA-100 (100 m, 0.25 mm ID, 0.50 µm) or Agilent HP-PONA (100 m, 0.25 mm ID, 0.50 µm).
-
Carrier Gas: Helium or Hydrogen.
-
Sample: A mixture of C11H24 isomers diluted in a non-interfering solvent like n-hexane.
GC Method Parameters:
| Parameter | Value | Rationale |
| Injector Temperature | 250 °C | Ensures complete and rapid vaporization of the undecane isomers. |
| Injection Mode | Split (e.g., 150:1 ratio) | A high split ratio is used to introduce a small, sharp band of sample onto the column, preventing overloading and ensuring narrow peaks, which is critical for resolving closely eluting isomers.[7] |
| Injection Volume | 0.1 - 1.0 µL | A small injection volume also helps to prevent column overload. |
| Carrier Gas | Helium | Constant flow at ~2.3 mL/min. Hydrogen can be used for faster analysis times.[4] |
| Oven Temperature Program | Initial: 5 °C (hold 15 min), Ramp 1: 5 °C/min to 50 °C (hold 50 min), Ramp 2: 8 °C/min to 200 °C (hold 10 min) | A slow initial temperature and ramp rate are crucial for separating the highly volatile, low-boiling-point branched isomers that elute early in the chromatogram. The holds provide sufficient time for all isomers to elute. This program is based on a typical DHA method.[7] |
| Detector | FID | |
| Detector Temperature | 250 °C | Prevents condensation of the analytes as they exit the column. |
| Makeup Gas | Nitrogen | At a flow rate of approximately 30 mL/min to optimize detector performance. |
Visualizing the Workflow and Logic
To better understand the process, the following diagrams illustrate the experimental workflow and the logic behind column selection.
Caption: A typical experimental workflow for the GC analysis of C11H24 isomers.
Caption: The logical process for selecting an appropriate GC column for C11H24 isomer separation.
Conclusion
The successful separation of C11H24 isomers by gas chromatography is a testament to the power of high-resolution capillary columns. For this demanding application, long columns (100 m) with a non-polar, 100% dimethylpolysiloxane stationary phase, such as the Restek Rtx-DHA-100 or Agilent HP-PONA, are highly recommended. These columns, coupled with a meticulously optimized GC method featuring a slow initial oven temperature ramp, provide the necessary efficiency to resolve the numerous, closely eluting isomers of undecane. While 5% phenyl-substituted phases offer alternative selectivity, they are generally more advantageous for complex mixtures containing a variety of compound classes. By understanding the principles of separation and carefully selecting the appropriate column and conditions, researchers can confidently tackle the challenge of C11H24 isomer analysis.
References
-
Restek Corporation. (n.d.). Rtx-DHA-100 GC Capillary Column, 100m, 0.25 mm ID, 0.50 µm. Retrieved from [Link]
-
Yuan, H., et al. (2012). Evaluation of isostructural metal-organic frameworks coated capillary columns for the gas chromatographic separation of alkane isomers. Journal of Chromatography A, 1257, 124-130. [Link]
-
Agilent Technologies. (n.d.). HP-PONA GC column. Retrieved from [Link]
-
Restek Corporation. (n.d.). Detailed Hydrocarbon Analysis Featuring Rtx-DHA Columns. Retrieved from [Link]
-
Restek Corporation. (n.d.). Fast Detailed Hydrocarbons Analysis (DHA) on Rtx-DHA-100/Rtx-5 DHA. Retrieved from [Link]
-
ResearchGate. (n.d.). GC-MS Spectra of Undecane (Retention time-7.567). Retrieved from [Link]
-
Restek Corporation. (n.d.). Detailed Hydrocarbon Analysis (DHA) on Rtx-DHA-100. Retrieved from [Link]
-
Restek Corporation. (n.d.). Detailed Hydrocarbon Analysis (DHA) on Rtx-DHA-100. Retrieved from [Link]
-
El-Fattah, M. A., et al. (2013). Gas Chromatographic Analysis of Petroleum Associated Condensate Oil with Simultaneous Determination of Some Characteristic Physical Parameters. Journal of Analytical & Bioanalytical Techniques, 4(5), 1-5. [Link]
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A Guide to Inter-Laboratory Analysis of 4-Ethyl-2,3-dimethylheptane: Ensuring Accuracy and Reproducibility
In the landscape of scientific research and drug development, the precise and accurate analysis of chemical compounds is paramount. This guide provides a comprehensive overview of an inter-laboratory study on the analysis of 4-Ethyl-2,3-dimethylheptane, a branched alkane. It is designed for researchers, scientists, and drug development professionals to understand the nuances of analytical methodologies and the importance of standardized protocols in achieving reproducible results.
Introduction to 4-Ethyl-2,3-dimethylheptane and its Analytical Importance
4-Ethyl-2,3-dimethylheptane (C11H24) is a saturated hydrocarbon with a specific branched structure.[1][2][3] Its accurate identification and quantification are crucial in various applications, including its potential use as a fuel additive or as a chemical intermediate in organic synthesis.[2] The complexity of its structure, with multiple chiral centers, presents unique analytical challenges, making inter-laboratory consensus on analytical methods essential.
This guide will delve into the common analytical techniques employed for the analysis of 4-Ethyl-2,3-dimethylheptane, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the principles of inter-laboratory studies based on established standards and present a comparative analysis of hypothetical data to illustrate the concepts of repeatability and reproducibility.
Analytical Methodologies for Branched Alkanes
The analysis of branched alkanes like 4-Ethyl-2,3-dimethylheptane is predominantly carried out using GC-MS. This technique offers the high resolution necessary to separate complex hydrocarbon mixtures and the specificity of mass spectrometry for confident identification.
Gas Chromatography (GC)
Gas chromatography separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. For branched alkanes, the choice of the GC column is critical. A non-polar column is typically used, where compounds are separated primarily based on their boiling points. The boiling point of 4-Ethyl-2,3-dimethylheptane is approximately 183.2 °C.[1]
Mass Spectrometry (MS)
Following separation by GC, the analyte enters the mass spectrometer. Electron ionization (EI) is a common technique for alkanes. The high energy of EI causes fragmentation of the molecule, producing a characteristic mass spectrum. For branched alkanes, some key fragmentation patterns are observed:
-
Preferential cleavage at branch points: The carbon-carbon bonds at the branching points are more likely to break, leading to the formation of more stable secondary or tertiary carbocations.[4][5][6]
-
Weak or absent molecular ion peak: Due to the high degree of fragmentation, the molecular ion peak (the peak representing the intact molecule) is often of low abundance or completely absent.[4][7]
-
Loss of the largest alkyl group: At a branching point, the largest alkyl substituent is often lost as a radical.[6]
Understanding these fragmentation patterns is crucial for the correct identification of 4-Ethyl-2,3-dimethylheptane and its isomers.
Designing an Inter-Laboratory Study: Principles and Protocols
An inter-laboratory study (ILS), also known as a proficiency test, is a powerful tool for assessing the performance of analytical methods and laboratories.[8] The design and execution of an ILS should follow established guidelines, such as those provided by ASTM International and the International Organization for Standardization (ISO).
Key Standards: ASTM E691 and ISO 5725
-
ASTM E691 - Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method: This standard provides a framework for planning, conducting, analyzing, and treating the results of an ILS to determine the precision of a test method.[9][10][11][12] It emphasizes the calculation of repeatability and reproducibility.[9][10]
-
ISO 5725 - Accuracy (trueness and precision) of measurement methods and results: This series of standards provides a comprehensive framework for assessing the accuracy of a measurement method, breaking it down into two components: trueness (closeness to a reference value) and precision (closeness of agreement between measurements).[13][14][15][16][17]
Core Concepts in Inter-Laboratory Studies
-
Repeatability (within-laboratory precision): This refers to the consistency of results obtained with the same method on identical test items in the same laboratory by the same operator using the same equipment within short intervals of time.[9]
-
Reproducibility (between-laboratory precision): This refers to the consistency of results obtained with the same method on identical test items in different laboratories with different operators using different equipment.[9]
The following diagram illustrates the workflow of a typical inter-laboratory study.
Caption: Workflow of an Inter-Laboratory Study.
Comparative Analysis: A Hypothetical Inter-Laboratory Study of 4-Ethyl-2,3-dimethylheptane
To illustrate the application of these principles, we present a hypothetical inter-laboratory study involving five laboratories analyzing a standard solution of 4-Ethyl-2,3-dimethylheptane.
Experimental Protocol
A detailed, step-by-step protocol is essential for ensuring that all participating laboratories perform the analysis in a consistent manner.
Sample Preparation:
-
A stock solution of 4-Ethyl-2,3-dimethylheptane (certified reference material) is prepared in hexane at a concentration of 100 µg/mL.
-
Aliquots of this stock solution are distributed to each participating laboratory.
-
Each laboratory prepares a working standard of 10 µg/mL by diluting the stock solution with hexane.
GC-MS Analysis:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
-
Inlet: Split/splitless, operated in split mode (10:1).
-
Injection Volume: 1 µL.
-
Oven Program: Initial temperature 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.
-
MS System: Agilent 5977B or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-200.
The following diagram outlines the experimental workflow for a single laboratory.
Caption: Experimental workflow for GC-MS analysis.
Hypothetical Results and Data Comparison
Each laboratory performed five replicate injections of the 10 µg/mL standard. The following table summarizes the hypothetical results.
| Laboratory | Replicate 1 (µg/mL) | Replicate 2 (µg/mL) | Replicate 3 (µg/mL) | Replicate 4 (µg/mL) | Replicate 5 (µg/mL) | Mean (µg/mL) | Std. Dev. |
| Lab 1 | 9.8 | 10.1 | 9.9 | 10.2 | 10.0 | 10.00 | 0.158 |
| Lab 2 | 10.5 | 10.3 | 10.6 | 10.4 | 10.7 | 10.50 | 0.158 |
| Lab 3 | 9.5 | 9.7 | 9.6 | 9.4 | 9.8 | 9.60 | 0.167 |
| Lab 4 | 10.2 | 10.0 | 10.1 | 10.3 | 9.9 | 10.10 | 0.158 |
| Lab 5 | 9.9 | 10.3 | 10.1 | 10.0 | 10.2 | 10.10 | 0.158 |
| Overall Mean | 10.06 | ||||||
| Repeatability Std. Dev. (sr) | 0.160 | ||||||
| Reproducibility Std. Dev. (sR) | 0.344 |
Interpretation of Results
-
Repeatability: The within-laboratory standard deviations are relatively low and consistent across the laboratories, indicating good repeatability for the analytical method. The pooled repeatability standard deviation (sr) is 0.160 µg/mL.
-
Reproducibility: The between-laboratory variation is larger than the within-laboratory variation, as expected. The reproducibility standard deviation (sR) is 0.344 µg/mL. This value reflects the combined effect of random errors within each laboratory and systematic differences between laboratories.
-
Trueness: The overall mean of 10.06 µg/mL is very close to the prepared concentration of 10 µg/mL, suggesting good trueness of the method across the participating laboratories.
Conclusion and Best Practices
This guide has outlined the critical aspects of conducting an inter-laboratory study for the analysis of 4-Ethyl-2,3-dimethylheptane. The use of standardized protocols, adherence to guidelines from bodies like ASTM and ISO, and a thorough understanding of the analytical technique are essential for achieving accurate and reproducible results.
Key Takeaways for Researchers:
-
Method Validation is Crucial: Before participating in an inter-laboratory study, ensure your analytical method is thoroughly validated in-house for parameters such as linearity, accuracy, precision, and limits of detection and quantification.
-
Adherence to Protocol: Strictly follow the provided experimental protocol to minimize variability. Any deviations should be documented and reported.
-
Understanding Fragmentation: For mass spectrometric analysis of branched alkanes, a solid understanding of fragmentation patterns is key to confident identification.
-
Continuous Improvement: Use the results of inter-laboratory studies to identify areas for improvement in your laboratory's analytical procedures and to ensure the ongoing quality of your data.
By embracing these principles, the scientific community can enhance the reliability and comparability of analytical data, which is fundamental to advancing research and development.
References
-
International Organization for Standardization. (1994). ISO 5725-1:1994 Accuracy (trueness and precision) of measurement methods and results — Part 1: General principles and definitions. [Link]
-
International Organization for Standardization. (2019). ISO 5725-2:2019 Accuracy (trueness and precision) of measurement methods and results — Part 2: Basic method for the determination of repeatability and reproducibility of a standard measurement method. [Link]
-
ASTM International. (2023). E691-23: Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. [Link]
- Vertex AI Search. (n.d.). ISO 5725 Definition Of Accuracy | Innovation.world.
- BenchChem. (2025). Application Note: Analysis of Branched Alkanes by Mass Spectrometry.
- ASTM International. (2016). E691 Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method.
-
JoVE. (2024). Mass Spectrometry: Branched Alkane Fragmentation. Retrieved January 8, 2026, from [Link]
- Unknown. (n.d.). Branched chain alkanes.
-
ANSI Blog. (2020). ISO 5725-2:2019 - Accuracy Method For Repeatability. Retrieved January 8, 2026, from [Link]
- ASTM International. (2022). E691 Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method.
- BSI. (n.d.). BS ISO 5725 - Accuracy (trueness and precision) of measurement methods and results.
- Unknown. (n.d.). Alkanes.
-
ANSI Blog. (2023). ASTM E691-23: Interlaboratory Study to Determine Test Method Precision. Retrieved January 8, 2026, from [Link]
- Heyes, G. B. (1992). ASTM E691-87 Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. Journal of Quality Technology, 24(4), 233-234.
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Whitman College. (n.d.). GCMS Section 6.9.2. Retrieved January 8, 2026, from [Link]
-
Hibbert, D. B. (2007). Interlaboratory Studies. In Quality Assurance in the Analytical Chemistry Laboratory. Oxford Academic. [Link]
- Groh, K. J., et al. (2023).
-
MDPI. (2023). Interlaboratory Study to Evaluate a Testing Protocol for the Safety of Food Packaging Coatings. Retrieved January 8, 2026, from [Link]
-
ACS Publications. (n.d.). Guidelines for Interlaboratory Testing Programs. Retrieved January 8, 2026, from [Link]
-
Benchmark International. (2024). Inter laboratory Comparison 2023 Report. Retrieved January 8, 2026, from [Link]
-
NIST. (n.d.). 4,5-dimethyl-2,3-diethylheptane. In NIST Chemistry WebBook. Retrieved January 8, 2026, from [Link]
-
NIST. (n.d.). Heptane, 4-ethyl-2-methyl-. In NIST Chemistry WebBook. Retrieved January 8, 2026, from [Link]
-
ChemDB. (n.d.). 4-ethyl-2,3-dimethylheptane. Retrieved January 8, 2026, from [Link]
-
NIST. (n.d.). 4-ethyl-2,4-dimethylheptane. In NIST Chemistry WebBook. Retrieved January 8, 2026, from [Link]
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PubChem. (n.d.). 4-Ethyl-2,3-dimethylheptane. Retrieved January 8, 2026, from [Link]
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A Comprehensive Guide to the Octane Performance of Branched Alkanes
For researchers and professionals in the fields of fuel science, chemical engineering, and engine development, understanding the intricate relationship between a hydrocarbon's molecular structure and its combustion performance is paramount. This guide provides an in-depth comparison of the octane performance of branched versus linear alkanes, supported by experimental data and standardized testing protocols. Our objective is to elucidate the causal links between molecular branching and anti-knock characteristics, offering a valuable resource for the formulation and development of high-performance fuels.
The Imperative of Octane: Beyond Simple Energy Content
In spark-ignition internal combustion engines, the fuel-air mixture is intended to be ignited by the spark plug at a precise moment in the combustion cycle. However, under certain conditions of high temperature and pressure, the unburned portion of the fuel-air mixture (the "end gas") can spontaneously ignite before the flame front arrives. This phenomenon, known as autoignition or "knocking," results in a rapid pressure wave that can cause significant engine damage, reduce efficiency, and increase emissions.[1][2]
The octane rating of a fuel is the standard measure of its ability to resist this autoignition.[3] It is not a measure of the fuel's energy content but rather its chemical stability under compression. Higher octane fuels allow for higher compression ratios in engine design, which in turn enables greater thermal efficiency and power output.
The octane number scale is defined by two primary reference fuels (PRFs):[2][4]
-
n-heptane , a linear alkane, has poor anti-knock properties and is assigned an octane number of 0 .
-
Iso-octane (2,2,4-trimethylpentane) , a highly branched alkane, exhibits excellent resistance to knocking and is assigned an octane number of 100 .
A fuel's octane number is determined by comparing its knocking characteristics to that of a mixture of iso-octane and n-heptane in a standardized test engine.[4] For instance, a fuel with an octane rating of 95 has the same anti-knock performance as a mixture of 95% iso-octane and 5% n-heptane.
The Structural Advantage: Why Branching Boosts Octane
The fundamental reason for the superior octane performance of branched alkanes lies in the stability of the free radicals formed during the initial stages of combustion. The combustion of hydrocarbons proceeds via a free-radical chain reaction. Linear alkanes, with their abundance of primary (–CH3) and secondary (–CH2–) C-H bonds, tend to form less stable primary and secondary radicals upon hydrogen abstraction. These radicals are highly reactive and propagate the chain reactions that lead to autoignition more readily.[1]
In contrast, branched alkanes possess tertiary (–CH–) C-H bonds. The abstraction of a hydrogen atom from a tertiary carbon results in the formation of a more stable tertiary radical. This increased stability is due to the electron-donating effects of the surrounding alkyl groups.[2] These more stable radicals are less reactive, slowing down the rate of the pre-combustion reactions and thereby inhibiting the onset of knocking.[1]
This relationship between molecular structure and combustion stability is a cornerstone of fuel science. The general hierarchy for octane number among alkane isomers is:
Highly Branched > Moderately Branched > Linear
This principle is clearly demonstrated by comparing isomers of octane (C8H18). While linear n-octane has a very low (even negative) octane rating, the highly branched iso-octane defines the 100-point of the scale.[2][5]
The Logical Flow from Structure to Performance
The following diagram illustrates the causal relationship between alkane molecular structure and its resulting octane performance in an engine.
Caption: Alkane structure's impact on fuel performance.
Comparative Performance Data: Branched vs. Linear Alkanes
The octane performance of a fuel is typically characterized by two key measurements, the Research Octane Number (RON) and the Motor Octane Number (MON), both determined using a standardized Cooperative Fuel Research (CFR) engine.[6][7]
-
Research Octane Number (RON): Determined under less severe conditions (600 rpm engine speed, lower intake temperature), representative of city driving with frequent acceleration.[5]
-
Motor Octane Number (MON): Determined under more severe conditions (900 rpm engine speed, preheated fuel mixture), simulating highway or high-load driving.[5][7]
The Anti-Knock Index (AKI) , which is displayed on retail gasoline pumps in the United States, is the arithmetic average of RON and MON: AKI = (RON + MON)/2.[7]
The following table presents a comparison of RON and MON values for several linear and branched alkanes, demonstrating the significant impact of isomerization on octane performance.
| Alkane | Formula | Structure | Research Octane Number (RON) | Motor Octane Number (MON) |
| n-Pentane | C5H12 | Linear | 61.7 | 61.9 |
| Isopentane (2-Methylbutane) | C5H12 | Branched | 92.3 | 90.3 |
| Neopentane (2,2-Dimethylpropane) | C5H12 | Highly Branched | 85.5 | 80.2 |
| n-Hexane | C6H14 | Linear | 24.8 | 26.0 |
| 2-Methylpentane | C6H14 | Branched | 73.4 | 73.1 |
| 2,3-Dimethylbutane | C6H14 | Branched | 104.4 | 94.3 |
| n-Heptane | C7H16 | Linear | 0 | 0 |
| 2-Methylhexane | C7H16 | Branched | 42.4 | 46.4 |
| 2,2,3-Trimethylbutane ("Triptane") | C7H16 | Highly Branched | 112.1 | 101.3 |
| n-Octane | C8H18 | Linear | -20 | -17 |
| Iso-octane (2,2,4-Trimethylpentane) | C8H18 | Highly Branched | 100 | 100 |
Data compiled from various sources.[2][5][8]
The data unequivocally shows that for a given number of carbon atoms, branching significantly increases both RON and MON. For example, simply moving a methyl group from the end of the chain to an internal position, as in the case of n-heptane (RON 0) versus 2-methylhexane (RON 42.4), yields a dramatic improvement. The effect is even more pronounced with increased branching, as seen with triptane and iso-octane, which have octane numbers exceeding 100.
Experimental Protocols for Octane Number Determination
The determination of RON and MON are highly standardized procedures governed by ASTM International methods. These protocols require the use of a specialized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.
Core Apparatus
-
CFR Engine: A standardized, single-cylinder, four-stroke engine where the compression ratio can be precisely adjusted by changing the cylinder height.[6]
-
Knock Meter: An electronic instrument connected to a magnetostrictive sensor on the engine cylinder to quantify the intensity of knock.[4]
-
Carburetor: A specialized system to deliver a precise and adjustable fuel-air mixture to the engine.
ASTM D2699 (RON) & ASTM D2700 (MON) General Workflow
The following diagram outlines the standardized "bracketing" procedure used to determine the octane number of a sample fuel.
Caption: Standardized workflow for octane number determination.
Step-by-Step Methodology (Bracketing Procedure)
-
Engine Preparation and Stabilization: The CFR engine is started and allowed to warm up for approximately one hour to ensure all operating temperatures and variables are stable.[9] The specific conditions (engine speed, intake air temperature, etc.) are set according to the method being performed:
-
Calibration: A Primary Reference Fuel (PRF) blend with an octane number close to the expected value of the sample is run in the engine. The compression ratio (cylinder height) is adjusted to produce a standard, mid-scale reading on the knock meter (e.g., 50 ± 2 divisions). This establishes the "standard knock intensity" for the test.[4][10]
-
Sample Fuel Testing: The engine is then run on the unknown sample fuel. The fuel-air ratio is adjusted to find the mixture that produces the maximum knock intensity. The compression ratio is then finely adjusted until the knock meter reading matches the standard knock intensity established in the previous step.[10]
-
Bracketing with Reference Fuels: Two new PRF blends are selected: one that is expected to knock slightly more (lower ON) and one that is expected to knock slightly less (higher ON) than the sample fuel at the same compression ratio.[10]
-
Data Acquisition: The engine is run on the first PRF, the sample fuel, and the second PRF in sequence, and the equilibrium knock meter readings for each are recorded. This process is typically repeated to ensure stability and accuracy.[1]
-
Calculation: The octane number of the sample fuel is calculated by linear interpolation based on the knock meter readings of the two bracketing PRF blends.[11]
-
Reporting: The final result is reported as the Research Octane Number or Motor Octane Number. The precision of the methods is defined within the ASTM standards, with repeatability typically within 0.6 to 1.0 octane numbers.[6]
Conclusion for the Modern Researcher
The evidence is conclusive: branched alkanes are superior to their linear isomers for use in spark-ignition engines due to their significantly higher octane ratings. This performance advantage is a direct consequence of their molecular structure, which favors the formation of more stable free radicals during combustion, thereby inhibiting autoignition. The standardized ASTM D2699 and D2700 methods provide the definitive, albeit mechanically intensive, procedures for quantifying this performance through RON and MON values. For professionals engaged in fuel formulation, catalyst development for isomerization processes, or advanced engine design, a deep, quantitative understanding of these structure-performance relationships is not merely academic—it is essential for innovation and the development of more efficient and robust combustion technologies.
References
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SINPAR. (n.d.). Fuel Octane Rating Procedure A-ASTM D2699 RON. Retrieved from [Link]
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SINPAR. (n.d.). ASTM D2699 RON Octane Rating Procedure B-Dynamic Fuel Level. Retrieved from [Link]
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SINPAR. (n.d.). ASTM D2700 MON Octane Engine Calibration/Standardization. Retrieved from [Link]
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Ayalytical. (n.d.). ASTM D2699 Method for Octane Number. Retrieved from [Link]
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-
MaTestLab. (2025). ASTM D2699 Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel. Retrieved from [Link]
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MaTestLab. (2025). ASTM D2700 Standard Test Method for Motor Octane Number of Spark-Ignition Engine Fuel. Retrieved from [Link]
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Wikipedia. (2024). Octane rating. Retrieved from [Link]
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eralytics. (n.d.). ASTM D2700. Retrieved from [Link]
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How to Compare. (2026). Linear vs Branched Alkane Effects. Retrieved from [Link]
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ASTM International. (2025). D2700 Standard Test Method for Motor Octane Number of Spark-Ignition Engine Fuel. Retrieved from [Link]
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SINPAR. (n.d.). Octane Test Engine: The Summary of RON/MON Test Method. Retrieved from [Link]
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A Comparative Guide to Method Validation for Trace Analysis of 4-Ethyl-2,3-dimethylheptane
For researchers, scientists, and professionals in drug development, the accurate quantification of trace-level impurities is not merely an analytical task; it is a cornerstone of product safety and regulatory compliance. Volatile organic compounds (VOCs), such as the branched alkane 4-Ethyl-2,3-dimethylheptane, can be present as residual solvents, process impurities, or contaminants. Their precise measurement at trace levels demands robust, validated analytical methods.
This guide provides an in-depth comparison of two prevalent techniques for the trace analysis of 4-Ethyl-2,3-dimethylheptane: Static Headspace with Gas Chromatography-Flame Ionization Detection (SHS-GC-FID) and Solid-Phase Microextraction with Gas Chromatography-Mass Spectrometry (SPME-GC-MS) . We will delve into the causality behind experimental choices, present detailed validation protocols grounded in regulatory standards, and offer comparative data to guide your selection of the most suitable method for your application.
The Analytical Challenge: 4-Ethyl-2,3-dimethylheptane
4-Ethyl-2,3-dimethylheptane is a C11 branched alkane. Its volatility and non-polar nature make it an ideal candidate for gas chromatography. However, trace-level analysis presents challenges:
-
Sample Matrix Interference: The analyte is often present in complex matrices (e.g., active pharmaceutical ingredients (APIs), excipients, environmental samples), which can interfere with separation and detection.
-
Low Concentration: Achieving sufficient sensitivity to detect and quantify the analyte at parts-per-million (ppm) or even parts-per-billion (ppb) levels is critical.
-
Method Specificity: The method must be able to unequivocally identify and quantify 4-Ethyl-2,3-dimethylheptane in the presence of other structurally similar compounds.
Foundational Principles: Method Validation
The objective of analytical method validation is to demonstrate that a procedure is suitable for its intended purpose[1]. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R1) and the recently revised Q2(R2) guidelines, which provide a comprehensive framework for validation.[2][3][4][5][6][7]
The core validation parameters we will assess for each method are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes Repeatability (short-term) and Intermediate Precision (within-laboratory variations).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparative Methodologies
We will now compare two distinct, yet powerful, approaches for the trace analysis of 4-Ethyl-2,3-dimethylheptane. The choice between these methods often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
Method 1: Static Headspace with Gas Chromatography-Flame Ionization Detection (SHS-GC-FID)
Rationale: SHS-GC-FID is a robust and widely used technique for the analysis of volatile compounds in solid or liquid samples.[8][9][10] The headspace technique isolates volatile analytes from non-volatile matrix components, reducing contamination of the GC system. The Flame Ionization Detector (FID) is highly sensitive to hydrocarbons and exhibits a linear response over a wide range, making it ideal for quantification.[11]
Experimental Protocol:
-
Standard Preparation:
-
Prepare a stock solution of 4-Ethyl-2,3-dimethylheptane (e.g., 1000 µg/mL) in a suitable solvent like Dimethyl sulfoxide (DMSO).
-
Create a series of calibration standards by spiking known amounts of the stock solution into a matrix blank (a sample of the same material being tested, but known to be free of the analyte) in 20 mL headspace vials. The concentration range should encompass the expected level of the analyte (e.g., 0.1 to 25 µg/g).
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations within the calibration range.
-
-
Sample Preparation:
-
Accurately weigh a specified amount of the sample (e.g., 100 mg) into a 20 mL headspace vial.
-
Add a consistent volume of the solvent (e.g., 1 mL of DMSO) to dissolve or suspend the sample.
-
Immediately seal the vial with a PTFE/silicone septum and aluminum cap.
-
-
SHS-GC-FID Parameters:
| Parameter | Setting | Rationale |
| Headspace Autosampler | ||
| Vial Equilibration Temp. | 80 °C | To facilitate the partitioning of the volatile analyte into the headspace.[12] |
| Vial Equilibration Time | 30 min | To ensure thermodynamic equilibrium is reached between the sample and headspace. |
| Loop Temperature | 90 °C | To prevent condensation of the analyte. |
| Transfer Line Temp. | 100 °C | To ensure efficient transfer of the analyte to the GC inlet. |
| Gas Chromatograph | ||
| Inlet Temperature | 250 °C | To ensure rapid volatilization of the analyte. |
| Carrier Gas | Helium | An inert gas that provides good chromatographic efficiency. |
| Column | DB-624, 30 m x 0.32 mm, 1.8 µm | A mid-polar column suitable for separating a wide range of volatile compounds.[9] |
| Oven Program | 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min | To ensure good separation of the analyte from other volatile components. |
| Detector (FID) | ||
| Temperature | 250 °C | To prevent condensation and ensure efficient ionization. |
| Hydrogen Flow | 40 mL/min | Fuel for the flame. |
| Air Flow | 400 mL/min | Oxidant for the flame. |
Method 2: Solid-Phase Microextraction with Gas Chromatography-Mass Spectrometry (SPME-GC-MS)
Rationale: SPME is a solvent-free extraction technique that uses a coated fiber to concentrate analytes from a sample.[13][14] It is particularly advantageous for trace and ultra-trace analysis due to its high concentration factor. Coupling SPME with a Mass Spectrometer (MS) provides superior specificity and sensitivity. The MS detector allows for positive identification of the analyte based on its mass spectrum and can be operated in Selected Ion Monitoring (SIM) mode to further enhance sensitivity for target compounds.[15][16][17][18]
Experimental Protocol:
-
Standard and Sample Preparation:
-
Prepare standards and samples in headspace vials as described for the SHS-GC-FID method. The use of a matrix blank is equally critical here.
-
-
SPME-GC-MS Parameters:
| Parameter | Setting | Rationale |
| SPME Autosampler | ||
| Fiber Coating | 100 µm Polydimethylsiloxane (PDMS) | A non-polar coating ideal for extracting non-polar analytes like alkanes.[19][20] |
| Extraction Mode | Headspace (HS-SPME) | Minimizes matrix effects by exposing the fiber only to the vapor phase.[19] |
| Extraction Temperature | 60 °C | A balance between increasing analyte volatility and optimizing fiber partitioning. |
| Extraction Time | 20 min | To allow for sufficient partitioning of the analyte onto the fiber. |
| Gas Chromatograph | ||
| Inlet Temperature | 260 °C | To ensure complete and rapid thermal desorption of the analyte from the SPME fiber.[19] |
| Desorption Time | 2 min | To ensure complete transfer of the analyte to the GC column. |
| Carrier Gas & Column | Same as SHS-GC-FID method | |
| Oven Program | Same as SHS-GC-FID method | |
| Detector (MS) | ||
| Ion Source Temp. | 230 °C | To maintain the analyte in the gas phase and promote ionization. |
| Interface Temp. | 250 °C | To prevent condensation before the ion source. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization mode that produces reproducible fragmentation patterns. |
| Acquisition Mode | Full Scan (m/z 40-300) for specificity; SIM for quantification | Full scan to confirm identity, SIM mode monitoring characteristic ions (e.g., m/z 57, 71, 85) for enhanced sensitivity. |
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the method validation process, applicable to both SHS-GC-FID and SPME-GC-MS methodologies.
Caption: Logical workflow for analytical method validation.
Comparative Performance Data
The following tables summarize hypothetical but realistic validation data for the two methods, based on established performance criteria for trace analysis.[1][21]
Table 1: Specificity, Linearity, and Range
| Parameter | SHS-GC-FID | SPME-GC-MS | Acceptance Criteria |
| Specificity | No interference at analyte retention time from matrix blank. | No interference at analyte retention time; mass spectrum confirms identity. | No significant interference at the analyte's retention time. |
| Linearity (r²) | > 0.998 | > 0.999 | r² ≥ 0.995 |
| Range | 0.5 - 50 µg/g | 0.01 - 10 µg/g | Covers the expected concentration range. |
Table 2: Accuracy and Precision
| Parameter | SHS-GC-FID | SPME-GC-MS | Acceptance Criteria |
| Accuracy (% Recovery) | 95.2 - 104.5% | 98.1 - 101.7% | 80 - 120% for trace analysis |
| Precision (Repeatability, %RSD) | ≤ 5.0% | ≤ 4.5% | ≤ 15% for trace analysis |
| Precision (Intermediate, %RSD) | ≤ 6.2% | ≤ 5.8% | ≤ 15% for trace analysis |
Table 3: Sensitivity and Robustness
| Parameter | SHS-GC-FID | SPME-GC-MS | Acceptance Criteria |
| LOD | 0.15 µg/g | 0.003 µg/g | Method is sufficiently sensitive. |
| LOQ | 0.5 µg/g | 0.01 µg/g | Method is sufficiently sensitive for quantification. |
| Robustness | Passed | Passed | No significant impact on results from minor parameter changes. |
Discussion and Method Selection
Both SHS-GC-FID and SPME-GC-MS can be successfully validated for the trace analysis of 4-Ethyl-2,3-dimethylheptane. However, the comparative data reveals key differences that inform method selection.
-
Sensitivity: The SPME-GC-MS method demonstrates significantly lower LOD and LOQ values. This is due to the pre-concentration step inherent to SPME and the high sensitivity of the MS detector in SIM mode. For applications requiring ultra-trace quantification (ppb levels), SPME-GC-MS is the superior choice.
-
Specificity: While GC-FID provides specificity based on retention time, GC-MS offers an orthogonal confirmation based on the mass-to-charge ratio of fragmented ions. This provides unequivocal identification of the analyte, which is a significant advantage, especially in complex matrices or during investigational studies.
-
Robustness and Cost: The SHS-GC-FID method is often considered more robust for routine quality control environments. The equipment is generally less expensive to purchase and maintain than a GC-MS system. The consumables (headspace vials) are also more cost-effective than SPME fibers, which have a limited lifetime.
-
Throughput: Static headspace methods can often be faster per sample, as the equilibration can occur in the autosampler tray while the previous sample is running. SPME extraction times can be longer, potentially reducing overall throughput.
The following diagram provides a visual summary for selecting the appropriate method.
Caption: Decision tree for method selection.
Conclusion
The validation of an analytical method for trace impurities like 4-Ethyl-2,3-dimethylheptane is a rigorous process that underpins data integrity and product quality.
-
SHS-GC-FID is a cost-effective, robust, and reliable method suitable for routine quality control applications where ppm-level quantification is sufficient and the analyte identity is well-established.
-
SPME-GC-MS offers superior sensitivity and specificity, making it the method of choice for applications requiring ultra-trace (ppb) detection, unequivocal identification, and analysis in complex or unknown matrices.
By carefully considering the specific requirements of your analysis and adhering to the validation principles outlined in this guide, you can confidently select and implement a method that is truly fit for its intended purpose.
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A Comparative Guide to the Mass Spectral Fragmentation of Undecane Isomers
For researchers, scientists, and professionals in drug development, the precise identification of organic molecules is a cornerstone of rigorous scientific inquiry. In the realm of saturated hydrocarbons, mass spectrometry stands as a powerful analytical technique, capable of elucidating structural details through the careful analysis of fragmentation patterns. This guide provides an in-depth comparative study of the electron ionization (EI) mass spectral fragmentation of n-undecane and two of its branched-chain isomers: 2-methyldecane and 3-methyldecane. By understanding the underlying principles of alkane fragmentation, researchers can more confidently identify unknown saturated hydrocarbons and differentiate between closely related isomers.
The Foundation: Electron Ionization and Alkane Fragmentation
Electron ionization mass spectrometry subjects molecules to a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M+•).[1] The molecular ion is often energetically unstable and undergoes fragmentation to produce a series of smaller, more stable carbocations and neutral radicals.[1]
For alkanes, fragmentation is primarily driven by the cleavage of C-C sigma bonds, a process influenced by the stability of the resulting carbocation fragments. The general order of carbocation stability is tertiary > secondary > primary. This principle dictates that fragmentation is more likely to occur at branching points where more substituted (and thus more stable) carbocations can be formed.[2][3]
Mass Spectrum of n-Undecane: The Linear Blueprint
The mass spectrum of a straight-chain alkane like n-undecane is characterized by a series of cluster peaks separated by 14 mass units, corresponding to the sequential loss of methylene (-CH2-) groups. The molecular ion peak (M+•) for n-undecane is observed at a mass-to-charge ratio (m/z) of 156, though it is typically of low abundance due to the propensity of the linear chain to fragment.[4]
The most prominent peaks in the spectrum correspond to CnH2n+1+ carbocations. For n-undecane, significant peaks are observed at m/z 43 (C3H7+), 57 (C4H9+), 71 (C5H11+), and 85 (C6H13+).[4] The base peak, the most intense peak in the spectrum, is often m/z 43 or 57. The relative intensity of these peaks tends to decrease smoothly as the fragment size increases.[5]
Fragmentation Pathway of n-Undecane
The fragmentation of the n-undecane molecular ion (m/z 156) proceeds through various C-C bond cleavages along the chain. The formation of the prominent C3 to C6 fragments is depicted below.
Caption: Fragmentation of n-undecane molecular ion.
The Impact of Branching: 2-Methyldecane and 3-Methyldecane
When a methyl group is introduced into the undecane structure, the fragmentation pattern is significantly altered. The location of this branch point is a key determinant of the resulting mass spectrum.
2-Methyldecane: Cleavage at the Second Carbon
In 2-methyldecane, the methyl branch is at the C2 position. This creates a site where cleavage can readily form a secondary carbocation. Specifically, the cleavage of the C2-C3 bond is favored, leading to the loss of a large alkyl radical and the formation of a stable secondary carbocation. This results in a prominent peak at m/z 43, corresponding to the isopropyl cation ([CH(CH3)2]+), and a significant peak at m/z 141 ([M-15]+), resulting from the loss of a methyl radical. The molecular ion peak at m/z 156 is often very weak or absent in branched alkanes.[2]
3-Methyldecane: Shifting the Branch Point
For 3-methyldecane, the methyl group is at the C3 position. Cleavage at this branch point is also highly favored. The most significant fragmentation occurs via cleavage of the C3-C4 bond, leading to the loss of a heptyl radical and the formation of a stable secondary carbocation with m/z 71. Another favored cleavage is the loss of an ethyl radical from the other side of the branch point, resulting in a prominent peak at m/z 127.
Comparative Analysis of Fragmentation Patterns
The key to distinguishing between these isomers lies in the relative abundances of their characteristic fragment ions. The following table summarizes the major diagnostic ions and their approximate relative intensities.
| m/z | Ion Structure | n-Undecane (Approx. Rel. Int. %) | 2-Methyldecane (Approx. Rel. Int. %) | 3-Methyldecane (Approx. Rel. Int. %) | Rationale for Differences |
| 156 | [C11H24]+• (M+•) | ~5% | <1% | <1% | Branched alkanes exhibit weaker molecular ion peaks due to preferential fragmentation at the branch point.[2] |
| 141 | [M-CH3]+ | <1% | ~15% | ~5% | Loss of a methyl group is more favorable from the branched isomers, particularly 2-methyldecane, to form a secondary carbocation. |
| 127 | [M-C2H5]+ | ~2% | ~5% | ~40% | Favored cleavage at the C3 branch in 3-methyldecane leads to the loss of an ethyl radical and a stable secondary carbocation. |
| 85 | [C6H13]+ | ~30% | ~20% | ~25% | A common fragment for all three isomers, but less prominent in the branched isomers compared to their most stable fragments. |
| 71 | [C5H11]+ | ~45% | ~30% | ~100% (Base Peak) | The base peak for 3-methyldecane, resulting from the highly favored cleavage at the C3-C4 bond. |
| 57 | [C4H9]+ | ~100% (Base Peak) | ~80% | ~70% | The base peak for n-undecane, but less dominant in the branched isomers due to the formation of more stable, larger carbocations. |
| 43 | [C3H7]+ | ~80% | ~100% (Base Peak) | ~60% | The base peak for 2-methyldecane, corresponding to the stable isopropyl cation formed by cleavage at the C2 position. |
Note: Relative intensities are approximate and can vary slightly between different instruments and experimental conditions.
Visualizing the Divergent Fragmentation
The following diagrams illustrate the primary fragmentation pathways for 2-methyldecane and 3-methyldecane, highlighting the formation of their respective base peaks.
Caption: Primary fragmentation of 2-methyldecane and 3-methyldecane.
Experimental Protocol: GC-MS Analysis of Undecane Isomers
To obtain the mass spectra for this comparative guide, a standard Gas Chromatography-Mass Spectrometry (GC-MS) methodology is employed.
Workflow for GC-MS Analysis
Caption: GC-MS workflow for undecane isomer analysis.
Step-by-Step Methodology
-
Sample Preparation: Prepare dilute solutions (e.g., 100 ppm) of n-undecane, 2-methyldecane, and 3-methyldecane in a volatile solvent such as n-hexane.
-
Gas Chromatography:
-
Injector: Split/splitless injector at 250°C with a split ratio of 50:1.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase) is suitable for separating these isomers.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
-
Mass Spectrometry:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Mass Analyzer: Quadrupole mass analyzer.
-
Scan Range: m/z 35-200.
-
-
Data Analysis:
-
Identify the chromatographic peaks corresponding to each isomer based on their retention times.
-
Extract the mass spectrum for each peak.
-
Identify the molecular ion and major fragment ions.
-
Compare the obtained spectra with a reference library (e.g., NIST) for confirmation.
-
Conclusion
The mass spectral fragmentation of undecane isomers provides a clear illustration of how subtle changes in molecular structure can lead to distinct and identifiable differences in their mass spectra. While n-undecane displays a characteristic pattern of fragmentation for linear alkanes, the introduction of a methyl branch in 2-methyldecane and 3-methyldecane creates preferential sites for cleavage. This results in the formation of highly stable secondary carbocations and, consequently, different base peaks and overall fragmentation patterns. For the analytical scientist, a thorough understanding of these fragmentation mechanisms is paramount for the accurate identification and differentiation of isomeric compounds.
References
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NIST. (2023). Undecane. NIST Chemistry WebBook. [Link]
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NIST. (2023). Decane, 2-methyl-. NIST Chemistry WebBook. [Link]
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NIST. (2023). Decane, 3-methyl-. NIST Chemistry WebBook. [Link]
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Whitman College. (n.d.). GCMS Section 6.9.2. Whitman College People. [Link]
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PubChem. (n.d.). Undecane. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). 2-Methyldecane. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). 3-Methyldecane. National Center for Biotechnology Information. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Ethyl-2,3-dimethylheptane
For researchers and drug development professionals, adherence to stringent safety and disposal protocols is not merely a matter of regulatory compliance; it is a cornerstone of scientific integrity and responsible laboratory management. This guide provides a detailed, step-by-step framework for the proper disposal of 4-Ethyl-2,3-dimethylheptane (CAS No. 61868-22-2), a branched-chain alkane. The procedures outlined herein are grounded in established safety principles for non-halogenated organic solvents and are designed to ensure the safety of laboratory personnel and the protection of our environment.
Understanding the Compound: Properties and Hazards
Before initiating any disposal procedure, a thorough understanding of the chemical's properties is paramount. 4-Ethyl-2,3-dimethylheptane is a saturated hydrocarbon, and like other alkanes, it is a non-halogenated organic solvent.[1][2][3] While specific hazard data for this compound is not extensively documented in readily available safety data sheets, its properties can be inferred from its chemical class.
Table 1: Physicochemical Properties of 4-Ethyl-2,3-dimethylheptane
| Property | Value | Source |
| CAS Number | 61868-22-2 | [1][4][5] |
| Molecular Formula | C11H24 | [1][5][6] |
| Molecular Weight | 156.31 g/mol | [1][5] |
| Appearance | Liquid (presumed) | General alkane properties |
| Boiling Point | 183.2 °C | [6] |
The primary hazards associated with compounds like 4-Ethyl-2,3-dimethylheptane are flammability and, upon combustion, the release of carbon oxides.[1] As a volatile organic compound, inhalation of vapors should be minimized.
The Disposal Workflow: A Step-by-Step Protocol
The disposal of 4-Ethyl-2,3-dimethylheptane must be approached systematically. The following protocol is designed to be a self-validating system, ensuring that each step is completed safely and in compliance with general laboratory waste guidelines.[7][8][9][10]
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Rationale: The primary route of exposure to 4-Ethyl-2,3-dimethylheptane is through inhalation of vapors and skin contact. Appropriate PPE and engineering controls are the first line of defense.
Procedure:
-
Gloves: Wear chemically resistant gloves (nitrile or neoprene are generally suitable for short-term handling of alkanes). Always consult the glove manufacturer's compatibility chart.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes.
-
Lab Coat: A flame-resistant lab coat should be worn to protect from spills.
-
Ventilation: All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the inhalation of vapors.[11]
Step 2: Waste Segregation and Container Selection
Rationale: Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate correct disposal by waste management professionals.[3][7] Mixing incompatible waste streams can lead to fires, explosions, or the release of toxic gases.
Procedure:
-
Categorize the Waste: 4-Ethyl-2,3-dimethylheptane is a non-halogenated organic solvent .[2][3] It must not be mixed with halogenated solvents, strong acids, bases, or oxidizers.[2][12]
-
Select the Appropriate Container:
-
Use a designated, properly labeled hazardous waste container for "Non-Halogenated Organic Solvents."[2][11][13]
-
The container must be made of a material compatible with alkanes (e.g., high-density polyethylene, glass, or metal).[7][14]
-
The container must have a secure, tight-fitting lid to prevent the escape of vapors.[2][11]
-
Step 3: Waste Accumulation and Labeling
Rationale: Accurate labeling and safe accumulation of waste are mandated by regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[8][9][15][16]
Procedure:
-
Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste."[11][16]
-
The label must also identify the contents. List all constituents of the waste stream, including "4-Ethyl-2,3-dimethylheptane." Do not use abbreviations or chemical formulas.[2]
-
Indicate the approximate percentage of each component.
-
Affix the appropriate hazard pictograms (e.g., flammable liquid).
-
-
Accumulation:
-
Keep the waste container closed at all times, except when adding waste.[2][11]
-
Store the container in a designated Satellite Accumulation Area (SAA) that is near the point of generation and under the control of laboratory personnel.[14][15]
-
The SAA should be in a well-ventilated area, away from sources of ignition, and in secondary containment to prevent spills.[7][12]
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[12][14]
-
Step 4: Final Disposal
Rationale: The final disposal of hazardous waste must be handled by a licensed and reputable waste management vendor to ensure compliance with all local, state, and federal regulations.[9][17]
Procedure:
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup of the full waste container.
-
Documentation: Complete all necessary waste disposal forms and manifests as required by your institution and the waste vendor. Maintain records of all disposed chemical waste.[17]
-
Never dispose of 4-Ethyl-2,3-dimethylheptane down the drain or in the regular trash. [2][3][13] This is a serious violation of environmental regulations and can lead to significant safety hazards.
Spill and Emergency Procedures
Rationale: Accidental spills must be managed promptly and safely to mitigate potential hazards.
Procedure:
-
Small Spills (less than 100 mL):
-
Alert personnel in the immediate area.
-
If flammable vapors are a concern, extinguish all nearby ignition sources.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent pad).
-
Once the liquid is absorbed, carefully collect the material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Large Spills (greater than 100 mL):
-
Evacuate the laboratory immediately.
-
Alert your institution's EHS or emergency response team.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
-
Visualizing the Disposal Pathway
The following diagram illustrates the decision-making process and workflow for the proper disposal of 4-Ethyl-2,3-dimethylheptane.
Caption: Disposal workflow for 4-Ethyl-2,3-dimethylheptane.
Conclusion: A Commitment to Safety
The proper disposal of 4-Ethyl-2,3-dimethylheptane is a critical responsibility for all laboratory personnel. By following these detailed procedures, researchers can ensure a safe working environment, maintain regulatory compliance, and contribute to the responsible stewardship of our scientific resources. Always prioritize safety, and when in doubt, consult your institution's Environmental Health and Safety department.
References
- Smolecule. (2024). Buy 4-Ethyl-2,3-dimethylheptane | 61868-22-2.
- Braun Research Group. (n.d.). Non-halogenated Organic Solvents - Standard Operating Procedure.
- US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
- Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
- Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
- Chemsrc. (2025). 4-ethyl-2,3-dimethylheptane | CAS#:61868-22-2.
- Temple University Environmental Health and Radiation Safety. (n.d.). Non-Halogenated Solvents in Laboratories.
- Kemicentrum. (2025, January 13). 8.1 Organic solvent waste.
- ChemDB. (n.d.). 4-ethyl-2,3-dimethylheptane.
- PubChem. (n.d.). 4-Ethyl-2,3-dimethylheptane.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety OSHA Lab Standard.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations.
- Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
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Comprehensive Guide to Personal Protective Equipment for Handling 4-Ethyl-2,3-dimethylheptane
This guide provides essential safety and logistical protocols for the handling of 4-Ethyl-2,3-dimethylheptane. As a trusted partner in your research, we aim to deliver value beyond the product by equipping you with the in-depth technical knowledge necessary for safe and compliant laboratory operations. The following procedures are based on established safety standards and data from analogous chemical structures, ensuring a robust framework for risk mitigation.
Hazard Assessment: The "Why" Behind the Protocol
Understanding the intrinsic hazards of a chemical is the foundation of effective PPE selection. While specific toxicological data for 4-Ethyl-2,3-dimethylheptane (CAS: 61868-22-2) is limited, its structure as a branched-chain alkane places it in a well-understood class of organic compounds.[1][2] Safety Data Sheets (SDS) for analogous flammable alkanes, such as 2,4-Dimethylheptane and 3-Ethyl-3-methylheptane, provide a reliable basis for assessing its risks.[3][4][5]
The primary hazards are:
-
Flammability: Classified as a Category 3 Flammable Liquid.[3][6] The primary danger arises not from the liquid itself, but from its vapors, which can form an ignitable mixture with air.[7] Ignition sources such as sparks, static electricity, and hot surfaces must be rigorously controlled.[8] This dictates the need for flame-resistant apparel and equipment that prevents static discharge.[4][9]
-
Aspiration Hazard: Labeled as Aspiration Hazard Category 1.[3][6] This is a severe risk; if the liquid is swallowed and then enters the lungs (aspirated), it can be fatal.[3][6] This hazard underscores the importance of preventing ingestion through splashes or contaminated hands.
-
Irritation: Like many organic solvents, its vapor can cause irritation to the eyes and respiratory system, while direct liquid contact may lead to skin irritation.[5][7]
Core PPE Protocol for Standard Laboratory Use
For routine handling of 4-Ethyl-2,3-dimethylheptane in a controlled environment, such as a certified chemical fume hood, the following PPE is mandatory.
Eye and Face Protection
Due to the risk of splashes and irritating vapors, robust eye protection is non-negotiable.
-
Chemical Splash Goggles: As a minimum requirement, wear chemical splash goggles that conform to the ANSI Z.87.1 standard and provide a complete seal around the eyes.[10][11] This design protects against both direct splashes and pervasive vapors.
-
Face Shield: When handling larger volumes (>1 Liter) or performing operations with a higher splash potential (e.g., transferring, heating, or working under pressure), a face shield must be worn in addition to chemical splash goggles.[10][12] The face shield provides a critical secondary barrier for the entire face.
Hand Protection
The hands are the most likely point of direct chemical contact. Glove selection must be deliberate and based on chemical compatibility.
-
Primary Gloves: For incidental contact and splash protection, disposable nitrile gloves are a suitable choice.[10] However, it is crucial to recognize that nitrile provides only short-term protection.[10] Always check the manufacturer's chemical resistance guide for breakthrough time and permeation data specific to aliphatic hydrocarbons.
-
Heavy-Duty Gloves: For extended handling, large-volume transfers, or immersion, more substantial gloves such as butyl rubber or Viton™ are recommended.[12][13]
-
Practice: Never wear contaminated gloves outside of the immediate work area. Remove gloves using a technique that avoids touching the outer surface with bare skin and wash hands thoroughly after removal.
Protective Clothing
Clothing serves as the barrier for your body against spills and splashes.
-
Laboratory Coat: A flame-resistant (FR) lab coat, such as one made from Nomex®, is required.[10] Standard cotton or polyester-blend lab coats are not sufficient as they can ignite and continue to burn. The lab coat must be fully buttoned with sleeves rolled down.
-
Apparel: Wear long pants and a shirt that covers the upper body. Clothing should be made of non-synthetic fibers like cotton.[10] Avoid polyester or acrylic fabrics, which can melt and fuse to the skin if they ignite.[10]
-
Footwear: Shoes must be fully enclosed, covering the entire foot, and made of a material with low permeability (e.g., leather).[10] Canvas shoes or those with perforations offer inadequate protection.
Operational Plans: Task-Specific PPE Requirements
The level of PPE must be adapted to the specific risks of the task at hand. The following table provides guidance for common laboratory scenarios.
| Task / Scenario | Eye/Face Protection | Hand Protection | Protective Clothing | Respiratory Protection |
| Low-Volume Handling (<500 mL in a fume hood) | Chemical Splash Goggles | Disposable Nitrile Gloves | Flame-Resistant Lab Coat | Not required with proper ventilation |
| High-Volume Transfers (>500 mL or outside a hood) | Goggles & Face Shield | Butyl Rubber or Heavy-Duty Gloves | FR Lab Coat & Chemical-Resistant Apron | Recommended; required if ventilation is insufficient |
| Spill Cleanup | Full-Face Respirator or Goggles & Face Shield | Heavy-Duty Chemical Gloves (e.g., Butyl) | Chemical-Resistant Suit or Apron & Boots | Required (Air-purifying respirator with organic vapor cartridges) |
Respiratory Protection: When and How
Engineering controls, primarily the use of a certified chemical fume hood, are the first line of defense against vapor inhalation.[10] Respiratory protection is generally not necessary for routine, small-scale work performed within such a control.[4]
However, a respirator is required under the following conditions:
-
Engineering controls are not feasible or are malfunctioning.
-
During emergency operations, such as a large spill or leak.
-
When airborne concentrations of vapors exceed established occupational exposure limits (OELs).
If a respirator is required, a comprehensive respiratory protection program compliant with OSHA 29 CFR 1910.134 must be implemented. This includes medical evaluation, fit testing, and training on the proper use and maintenance of the equipment.[10]
PPE Workflow: Selection, Donning, and Disposal
The following diagram outlines the decision-making process for PPE selection and the procedural flow for its use and disposal.
Caption: PPE selection and disposal workflow for 4-Ethyl-2,3-dimethylheptane.
Step-by-Step Donning and Doffing Procedure
-
Donning (Putting On):
-
Put on your lab coat and secure all buttons.
-
Put on your shoes and any shoe covers if required.
-
Put on your goggles and/or face shield.
-
Wash hands, then put on gloves, ensuring cuffs go over the sleeves of the lab coat.
-
-
Doffing (Taking Off): This sequence is critical to prevent contamination.
-
Remove gloves first, using a peel-off method (pinching one glove at the wrist and peeling it off inside-out, then using the clean hand to slide under the remaining glove and peel it off).
-
Remove the lab coat by rolling it down your arms, keeping the contaminated exterior folded inward.
-
Remove face shield and goggles.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
All disposable PPE contaminated with 4-Ethyl-2,3-dimethylheptane, including gloves and wipes, must be considered hazardous waste.[14]
-
Collect all contaminated items in a designated, sealed hazardous waste container.
-
The container must be clearly labeled as "Hazardous Waste" and list the chemical constituents.[14]
-
Never dispose of contaminated items in the regular trash or down the drain.[14]
-
Follow your institution's specific guidelines for hazardous waste pickup and disposal.
References
- Chemsrc. (2025). 4-ethyl-2,3-dimethylheptane.
- PubChem. (n.d.). 4-Ethyl-2,3-dimethylheptane. National Center for Biotechnology Information.
- University of California, Riverside. (n.d.). Chemical Safety: Personal Protective Equipment. Environmental Health & Safety.
- International Enviroguard. (2021). Flammable and Combustible Liquids Safety Measures and PPE.
- TCI Chemicals. (2025). Safety Data Sheet: 3-Ethyl-3-methylheptane.
- Santa Cruz Biotechnology. (2022). Safety Data Sheet: 2,4-Dimethylheptane.
- National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.
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- Frontline Data Solutions. (n.d.). Flammable Liquid Storage: Essential OSHA Guidelines.
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- Fisher Scientific. (2025). Safety Data Sheet.
- University of Colorado Boulder. (2024). Common Personal Protective Equipment. Environmental Health & Safety.
- Smolecule. (2024). 4-Ethyl-2,3-dimethylheptane.
- Occupational Safety and Health Administration (OSHA). (n.d.). 1926.152 - Flammable liquids. U.S. Department of Labor.
- TCI Chemicals. (2025). Safety Data Sheet: 4-Ethylheptane.
- Justrite. (n.d.). OSHA & NFPA Flammable Liquid Classifications.
- ChemicalBook. (2025). 2,4-DIMETHYLHEPTANE - Safety Data Sheet.
- Benchchem. (n.d.). Proper Disposal of 2,4-Dimethylheptane: A Guide for Laboratory Professionals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
